Boc-Phe(3-Me)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBXWMALJNZDOM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921524 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-06-2 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Boc-Phe(3-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Boc-Phe(3-Me)-OH in Modern Peptide Science
N-tert-Butoxycarbonyl-3-methyl-L-phenylalanine, commonly abbreviated as this compound, is a non-natural amino acid derivative of significant interest in the fields of peptide synthesis and medicinal chemistry. Its unique structure, featuring a Boc protecting group and a methyl moiety on the phenyl ring, imparts specific steric and electronic properties that are highly valuable for the design of novel peptides and peptidomimetics with tailored biological activities. The incorporation of this modified amino acid can influence the conformation, stability, and receptor-binding affinity of peptides, making it a crucial building block in the development of new therapeutics, particularly in oncology and neurology.[1]
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties govern its behavior in solution, its reactivity in synthetic protocols, and ultimately, its influence on the pharmacokinetic and pharmacodynamic profiles of the resulting peptides. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound and details the established methodologies for determining key parameters that are not yet fully reported in the literature.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for accurate reagent preparation, reaction stoichiometry, and initial assessment of the compound's general characteristics.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₂₁NO₄ | [1][2] |
| Molecular Weight | 279.33 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 68.0 - 72.0 °C | [1] |
| Optical Rotation | [α]D²⁰ = +13 ± 2° (c=1, in MeOH) | [1] |
| Purity | ≥98.0% (TLC), ≥99.0% (HPLC) | [1][2] |
| CAS Number | 114873-06-2 | [2][3] |
Solubility Profile: A Critical Parameter for Synthetic Utility
Qualitative Solubility:
-
High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Methanol (MeOH), Ethanol (EtOH).[4][5]
-
Moderate to Low Solubility: Water, Diethyl ether.
-
Insoluble: Aliphatic hydrocarbons (e.g., hexane).[6]
Experimental Protocol for Quantitative Solubility Determination (OECD 105)
For applications requiring precise concentration control, a quantitative determination of solubility is essential. The OECD Test Guideline 105 provides a standardized approach for this measurement.[7][8][9][10] The flask method, suitable for substances with solubilities above 10⁻² g/L, is appropriate for this compound in organic solvents.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a flask with a stirrer.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as mass per volume of solvent (e.g., mg/mL or g/L).
Caption: Workflow for quantitative solubility determination.
Acidity Constant (pKa): Understanding Ionization State
The pKa of the carboxylic acid group in this compound is a critical parameter that dictates its ionization state at a given pH. This, in turn, influences its solubility in aqueous media and its reactivity during coupling reactions. While an experimental pKa for this specific molecule is not published, it can be estimated based on the pKa of the parent amino acid, phenylalanine (pKa ≈ 2.2 for the carboxylic acid), and the electronic effects of the substituents. The electron-donating methyl group on the phenyl ring is expected to have a minor acid-weakening effect, while the Boc group's influence is also generally small. Therefore, the pKa of the carboxylic acid is anticipated to be in the range of 3.5 to 4.5.
Experimental Protocol for pKa Determination by Potentiometric Titration
A standard and reliable method for determining the pKa of an acidic functional group is through potentiometric titration.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Caption: Potentiometric titration workflow for pKa determination.
Lipophilicity (logP): A Predictor of Membrane Permeability
The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. This parameter is a key determinant of a drug's ability to cross biological membranes and is therefore crucial in drug development. For this compound, the presence of the Boc group and the methylphenyl side chain contributes to its overall hydrophobicity.
Experimental Protocol for logP Determination (OECD 107: Shake-Flask Method)
The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.[11][12]
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a vessel and shaken vigorously to facilitate partitioning.
-
Equilibration and Separation: The mixture is allowed to equilibrate at a constant temperature. The two phases are then separated, typically by centrifugation to ensure a clean separation.
-
Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 98.0 TLC 114873-06-2 [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 6. BOC-L-Phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. filab.fr [filab.fr]
- 8. Water Solubility | Scymaris [scymaris.com]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N-Boc-3-methyl-L-phenylalanine [Boc-Phe(3-Me)-OH]
Abstract
N-Boc-3-methyl-L-phenylalanine, scientifically designated as (S)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid and commonly abbreviated as this compound, is a specialized amino acid derivative pivotal to modern peptide synthesis and pharmaceutical research. This guide provides a comprehensive overview of its chemical properties, strategic applications, and proven methodologies for its use. The inclusion of a methyl group on the phenyl ring introduces unique steric and hydrophobic characteristics, influencing peptide conformation and stability. This document serves as a technical resource, offering detailed protocols and expert insights into leveraging this compound for the development of advanced therapeutic peptides and other bioactive molecules.
Core Chemical and Physical Properties
The foundational characteristics of this compound are critical for its handling, storage, and application in synthesis. The tert-butyloxycarbonyl (Boc) protecting group provides stability and enhances solubility in organic solvents, making it highly suitable for both solid-phase and solution-phase peptide synthesis.[1]
| Property | Value | Source(s) |
| CAS Number | 114873-06-2 | [1][2][3] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][3][4] |
| Molecular Weight | 279.34 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99.0% (HPLC) | [1] |
| Melting Point | 68.0-72.0 °C | [1] |
| Optical Rotation | [α]D²⁰ = +13 ± 2° (c=1, in MeOH) | [1] |
| Storage Conditions | 0-8 °C, dry, well-ventilated | [1][4] |
Strategic Importance in Peptide Synthesis and Drug Discovery
The true value of this compound lies in the strategic advantages conferred by its unique structure. The Boc group is an acid-labile protecting group, stable under neutral or basic conditions, which is fundamental to stepwise peptide synthesis.[] The 3-methyl modification on the phenylalanine side chain is not a trivial substitution; it serves multiple strategic purposes.
-
Enhanced Hydrophobicity: The methyl group increases the hydrophobicity of the amino acid side chain. When incorporated into a peptide, this can enhance hydrophobic interactions, which are crucial for stabilizing secondary structures like alpha-helices and beta-sheets and can improve the peptide's binding affinity to its target.[1]
-
Improved Pharmacokinetics: By modifying the peptide's overall hydrophobicity and steric profile, the 3-methyl group can influence its pharmacokinetic properties. This may lead to improved stability against enzymatic degradation, thereby extending the in-vivo half-life of a peptide drug.[1]
-
Conformational Constraint: The methyl group introduces a degree of steric hindrance that can restrict the conformational freedom of the peptide backbone. This is a key strategy in rational drug design to lock a peptide into its bioactive conformation, potentially increasing potency and selectivity.
These attributes make this compound a valuable building block in the development of novel therapeutics, particularly in oncology and neurology, where peptide-based drugs are designed to target specific protein-protein interactions.[1]
Experimental Protocol: Peptide Coupling
The following is a representative, field-proven protocol for the coupling of this compound to a resin-bound amino acid during solid-phase peptide synthesis (SPPS). The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To couple this compound onto a free amine group on a growing peptide chain anchored to a solid support (e.g., PAM resin).
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
This compound
-
Coupling Reagent: Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes. This is critical to ensure that the solvent penetrates the resin beads, making the reactive sites fully accessible.
-
Perform the N-terminal Boc deprotection of the resin-bound peptide using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (typically 25-50% v/v).
-
Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for the coupling step. Neutralize the resin with a solution of 5-10% DIEA in DMF.
-
-
Activation of this compound:
-
In a separate vessel, dissolve 3 equivalents of this compound in DMF.
-
Add 3 equivalents of BOP reagent to the solution.[6] The BOP reagent is highly efficient for forming the activated ester of the amino acid, minimizing side reactions and racemization.[6]
-
Add 5-6 equivalents of DIEA. DIEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the activation reaction.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the swelled and neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin test, which detects free primary amines. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction solvent.
-
Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash with DCM (3-5 times) to prepare the resin for the next deprotection cycle or final cleavage.
-
Visualization of Key Workflows
Diagrams provide a clear visual representation of the chemical logic and experimental processes.
Caption: Activation and coupling steps for this compound.
Safety and Handling
While this compound is not classified as a hazardous substance under OSHA regulations, standard laboratory precautions are essential for safe handling. [3][4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. If generating dust, use appropriate respiratory protection. [4]* Inhalation/Contact: May cause respiratory tract, skin, and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes. [3]In case of contact, wash the affected area thoroughly with water.
-
Ingestion: May be harmful if swallowed. [3]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can compromise the compound's stability. [4]* Storage: Store in a tightly sealed container in a cool (0-8 °C), dry, and well-ventilated area to ensure long-term stability. [1]
References
- MSDS - Safety Data Sheet for this compound.AAPPTec, LLC.[Link]
- Boc-N-Me-Phe-OH.
- This compound.Viral Vector Analytical Development.[Link]
- Boc-Phe(3-Cl)-OH.RayBiotech.[Link]
- Material Safety Data Sheet for N-Boc-Phe-OH.Globe Chemie.[Link]
- Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal.Organic Syntheses.[Link]
- Boc-L-phenylalanine methyl ester.
- Synthesis of Novel Peptides Using Unusual Amino Acids.
- Applications of BOP reagent in solid phase peptide synthesis III.
- Boc-L-Phenylalanine Methyl Ester: Technical Specifications and Applic
- Boc-3-Methyl-L-beta-phenylalanine.Chongqing Chemdad Co., Ltd.[Link]
- SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT.Acta Poloniae Pharmaceutica.[Link]
- Synthesis of Boc-phenylalanine.PrepChem.com.[Link]
- Boc-L-phenylalanine.Chemsrc.[Link]
Sources
Structure and nomenclature of Boc-3-methyl-L-phenylalanine
An In-Depth Technical Guide to the Structure, Synthesis, and Application of Boc-3-methyl-L-phenylalanine
Executive Summary: The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as stability, potency, and bioavailability. Boc-3-methyl-L-phenylalanine is a key building block in this field, valued for its unique structural characteristics. The presence of a methyl group on the phenyl ring introduces steric and electronic modifications that enhance hydrophobic interactions, while the tert-butyloxycarbonyl (Boc) protecting group provides a robust and reliable method for controlled peptide synthesis. This guide provides a comprehensive technical overview of Boc-3-methyl-L-phenylalanine, detailing its nomenclature, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its strategic application in peptide chemistry and pharmaceutical development.
Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low oral bioavailability. The strategic incorporation of non-natural amino acids, such as 3-methyl-L-phenylalanine, is a field-proven approach to overcome these limitations.[1] The addition of a methyl group to the phenyl ring of phenylalanine can subtly alter the molecule's interaction with biological targets, influencing efficacy and safety profiles. This modification can stabilize peptide secondary structures (e.g., helices or β-sheets) and increase resistance to enzymatic degradation.
The temporary protection of the α-amino group is essential to ensure the specific, sequential formation of peptide bonds.[2] The tert-butyloxycarbonyl (Boc) group is a foundational protecting group in peptide synthesis, particularly in solution-phase and certain solid-phase strategies.[2][3] This guide focuses on N-α-Boc-3-methyl-L-phenylalanine, a derivative that combines the structural benefits of a methylated side chain with the synthetic utility of Boc protection chemistry.
Structure and Nomenclature
The precise structure and unambiguous naming of a synthetic building block are critical for reproducibility in research and development.
IUPAC Name: (2S)-2-{[(2-methylpropan-2-yl)oxy]carbonylamino}-3-(3-methylphenyl)propanoic acid Synonyms: Boc-L-Phe(3-Me)-OH, Boc-m-Me-L-Phe-OH[4] Chemical Structure:
Caption: 2D structure of Boc-3-methyl-L-phenylalanine.
Physicochemical and Spectroscopic Data
A summary of key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.
| Property | Value | Reference |
| CAS Number | 114873-06-2 | [4] |
| Molecular Formula | C₁₅H₂₁NO₄ | [4] |
| Molecular Weight | 279.34 g/mol | [4] |
| Appearance | White powder | [4] |
| Melting Point | 68.0 - 72.0 °C | [4] |
| Optical Rotation | [α]D20 = +13 ± 2° (c=1, in MeOH) | [4] |
| Purity (HPLC) | ≥ 99.0% | [4] |
| Storage Conditions | 0 - 8 °C, desiccated | [4] |
The Boc Protecting Group: A Mechanistic Perspective
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily block the α-amino functionality of amino acids.[] Its utility is grounded in its stability under a wide range of reaction conditions (e.g., peptide coupling) and its clean, specific removal under moderately acidic conditions, which preserves most acid-sensitive side-chain protecting groups.[6]
Mechanism of Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate, often called Boc-anhydride, in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution where the amino group of the phenylalanine derivative attacks one of the carbonyl carbons of the Boc-anhydride.[7][8]
Mechanism of Deprotection: Removal of the Boc group is achieved with a moderate acid, most commonly trifluoroacetic acid (TFA).[6] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide, liberating the free amine as a TFA salt.[6][7]
Caption: Workflow of Boc protection and deprotection in peptide synthesis.
Synthesis and Purification Protocol
This section provides a self-validating protocol for the N-α-Boc protection of 3-methyl-L-phenylalanine based on established methods.[8]
Objective: To synthesize Boc-3-methyl-L-phenylalanine with a purity of >98%.
Materials:
-
3-methyl-L-phenylalanine (1 mol equivalent)
-
Di-tert-butyl dicarbonate (Boc-anhydride) (1.05 mol equivalent)
-
Sodium hydroxide (NaOH) (2.1 mol equivalent)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Potassium hydrogen sulfate (KHSO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq of 3-methyl-L-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution. Stir vigorously at room temperature until a clear solution is obtained.
-
Boc-Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add 1.05 eq of di-tert-butyl dicarbonate dissolved in a minimal amount of 1,4-dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol in chloroform.
-
Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.
-
Workup - Extraction: Dilute the remaining aqueous solution with water and perform a wash with ethyl acetate to remove unreacted Boc-anhydride and other non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0 °C in an ice bath. Carefully acidify the solution to a pH of 2-3 by the slow addition of a cold, saturated aqueous solution of potassium hydrogen sulfate.[8] The product will precipitate as a white solid.
-
Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Filtration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an oil or semi-solid, can be purified by crystallization. Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., ethyl acetate/hexane mixture) and allow it to cool slowly. Collect the resulting white crystals by vacuum filtration.
-
Final Product: Dry the purified crystals under vacuum to a constant weight.
Caption: Flowchart for the synthesis and purification of Boc-3-methyl-L-Phe.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): Purity analysis should be conducted using reverse-phase HPLC. A typical system would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% TFA. The expected result for the final product is a single major peak with a purity of ≥99.0%.[4]
Nuclear Magnetic Resonance (¹H NMR): The structure can be confirmed by ¹H NMR spectroscopy. Key expected signals include:
-
Aromatic Protons: Multiplets in the range of δ 7.0-7.2 ppm.
-
α-Proton: A multiplet around δ 4.5 ppm.
-
β-Protons: Diastereotopic multiplets around δ 3.0-3.2 ppm.
-
Aromatic Methyl Group: A singlet around δ 2.3 ppm.
-
Boc Group: A characteristic singlet for the nine equivalent protons at approximately δ 1.4 ppm.
Applications in Peptide Synthesis and Drug Discovery
Boc-3-methyl-L-phenylalanine is a valuable building block for synthesizing peptides with enhanced pharmacological properties.[4]
-
Increased Hydrophobicity: The 3-methylphenyl side chain increases the overall hydrophobicity of the amino acid residue. This can enhance binding affinity to hydrophobic pockets in target proteins and improve membrane permeability.[4]
-
Enhanced Stability: The steric bulk of the methyl group can shield the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the resulting peptide.
-
Drug Development: This derivative is used as a crucial building block in synthesizing therapeutic peptides for indications such as neurological disorders and cancer.[4] By replacing a natural phenylalanine with this analog, researchers can fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.
Handling, Storage, and Safety
Handling: As with all fine chemicals, standard laboratory safety protocols should be followed. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C to maintain long-term stability and prevent degradation.[4]
Conclusion
Boc-3-methyl-L-phenylalanine is a strategically important, non-natural amino acid derivative that provides medicinal chemists and peptide scientists with a powerful tool for molecular design. Its unique combination of a hydrophobicity-enhancing side chain and a synthetically robust N-α-protecting group facilitates the development of novel peptide therapeutics with improved stability and efficacy. The well-defined structure, predictable reactivity, and validated synthetic protocols outlined in this guide underscore its reliability as a high-value building block in modern pharmaceutical research.
References
- de la Torre, B. G., & Albericio, F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating the Applications of 3-Methyl-L-phenylalanine in Modern Drug Discovery.
- Pope, W. A., & Keller, L. R. (1989). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 68, 224.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Strategic Application of Boc-Phe(3-Me)-OH in Modern Peptide Research
Abstract
In the landscape of peptide-based therapeutics and chemical biology, the use of non-canonical amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and suboptimal binding affinities. Among these valuable building blocks, N-α-Boc-3-methyl-L-phenylalanine (Boc-Phe(3-Me)-OH) has emerged as a critical tool for medicinal chemists and peptide scientists. The strategic introduction of a single methyl group onto the phenyl ring of phenylalanine can induce profound effects on peptide conformation, hydrophobicity, and resistance to enzymatic degradation. This guide provides an in-depth exploration of the core applications of this compound, offering not just procedural details but also the underlying scientific rationale for its use. We will delve into its impact on peptide structure and function, provide detailed protocols for its incorporation into peptide chains, and discuss its role in the development of next-generation peptide therapeutics.
Introduction: The Subtle Power of a Methyl Group
The modification of peptides with unnatural amino acids is a fundamental approach to improving their pharmacological properties. This compound is a derivative of L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl group at the meta-position of the phenyl ring.[1] This seemingly minor addition is a powerful tool for peptide design. The Boc group facilitates its use in the well-established Boc-based solid-phase peptide synthesis (SPPS), a method that remains highly relevant for the synthesis of complex and hydrophobic peptides.[2]
The true value of this compound lies in the influence of the 3-methyl group. This small, hydrophobic moiety can:
-
Introduce Steric Constraints: The methyl group can restrict the rotational freedom of the phenyl side chain, influencing the local and global conformation of the peptide. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor recognition.[3][4]
-
Enhance Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the phenylalanine side chain. This can enhance peptide-receptor interactions, particularly when the binding pocket has a hydrophobic character.[1]
-
Improve Metabolic Stability: The steric hindrance provided by the methyl group can shield adjacent peptide bonds from proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[4][5]
This guide will provide researchers with the necessary knowledge to effectively leverage these properties in their peptide design and synthesis endeavors.
Impact on Peptide Conformation and Bioactivity
The introduction of 3-methylphenylalanine can significantly alter the conformational landscape of a peptide, which in turn dictates its biological activity.
Conformational Control and Structural Stabilization
The methyl group at the meta-position of the phenyl ring can influence the chi (χ) torsion angles of the side chain, leading to a more defined spatial orientation. This can have a cascading effect on the peptide backbone, promoting the formation of specific secondary structures. For instance, the steric bulk of the 3-methylphenylalanine can favor the adoption of a particular rotameric state that is conducive to the formation of a β-turn.[3] The stabilization of such turns is often critical for presenting the key pharmacophoric residues in the correct orientation for receptor binding.[6]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformational changes. By analyzing parameters such as Nuclear Overhauser Effects (NOEs), coupling constants (e.g., ³J(HN,Hα)), and chemical shift perturbations, researchers can gain detailed insights into the solution-state structure of peptides containing 3-methylphenylalanine.[3][7]
Modulating Receptor Binding and Selectivity
The enhanced hydrophobicity and altered conformation imparted by 3-methylphenylalanine can lead to improved receptor binding affinity and selectivity. In cases where a receptor's binding pocket contains hydrophobic sub-pockets, the methyl group can establish favorable van der Waals interactions, thereby increasing the overall binding energy.
Furthermore, by locking the peptide into a more bioactive conformation, the entropic penalty of binding is reduced, leading to a more favorable free energy of binding. This principle has been successfully applied in the design of potent and selective ligands for a variety of receptors, including G protein-coupled receptors (GPCRs).[8]
A compelling example of the benefits of phenylalanine methylation is in the development of peptide therapeutics for Alzheimer's disease. Research has shown that incorporating methylated phenylalanine into peptides can stabilize their structure, leading to improved binding affinity with amyloid-β and a significant reduction in fibril formation.[9]
Experimental Section: Synthesis, Purification, and Analysis
The successful application of this compound hinges on robust experimental protocols. This section provides a detailed guide to the key experimental workflows.
Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Incorporation
The incorporation of this compound into a growing peptide chain follows the principles of Boc-SPPS. Due to the slight steric hindrance of the 3-methyl group, optimizing the coupling conditions is crucial to ensure high efficiency.
Table 1: Materials and Reagents for Boc-SPPS
| Reagent/Material | Purpose | Supplier Example |
| This compound | Amino acid building block | Commercially available |
| Merrifield or PAM Resin | Solid support | AAPPTec, Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent for swelling and washing | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Solvent for coupling | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Boc deprotection | Sigma-Aldrich |
| Diisopropylethylamine (DIEA) | Base for neutralization | Santa Cruz Biotech |
| HBTU/HOBt | Coupling reagents | Anaspec, BenchChem |
| Cleavage Cocktail (e.g., HF or TFMSA-TFA) | Cleavage from resin | Varies |
| Diethyl ether (cold) | Peptide precipitation | Fisher Scientific |
Step-by-Step Coupling Protocol (Manual Synthesis, 0.1 mmol scale):
-
Resin Swelling: Swell the resin (e.g., 200 mg of 0.5 mmol/g loading Merrifield resin) in DCM (5 mL) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (v/v) (5 mL) to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM (5 mL) and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 5 mL).[10]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (v/v) (5 mL) to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3 x 5 mL) and then DMF (3 x 5 mL) to prepare for coupling.[10]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents, e.g., 0.3 mmol, 83.8 mg) and HBTU (2.9 equivalents, e.g., 0.29 mmol, 110 mg) in a minimal amount of DMF (e.g., 2 mL).
-
Add DIEA (6 equivalents, e.g., 0.6 mmol, 105 µL) to the activation mixture and agitate for 1-2 minutes.[11]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may need to be extended.[12]
-
-
Monitoring Coupling Efficiency:
-
Perform a qualitative Kaiser test to check for the presence of free primary amines. A yellow/colorless result indicates complete coupling, while a blue/purple color signifies an incomplete reaction, necessitating a recoupling step.[12] For quantitative assessment, a spectrophotometric method using a chromogenic reporter can be employed.[13]
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Diagram 1: Boc-SPPS Workflow for Incorporating this compound
Caption: General workflow for the incorporation of this compound using Boc-SPPS.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. For peptides synthesized using Boc chemistry on Merrifield or PAM resins, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
Standard HF Cleavage Protocol:
Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Resin Preparation: Thoroughly dry the synthesized peptide-resin under vacuum.
-
Scavenger Addition: Add scavengers (e.g., anisole, p-cresol) to the reaction vessel to trap reactive carbocations generated during cleavage.
-
HF Cleavage: Cool the reaction vessel in a dry ice/acetone bath and condense a measured amount of anhydrous HF into the vessel (typically 10 mL per gram of resin).
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Wash the remaining resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide with an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude peptide powder.[4]
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Peptides containing 3-methylphenylalanine are generally more hydrophobic than their native counterparts. This increased hydrophobicity must be considered when developing a purification strategy.
Table 2: Typical RP-HPLC Parameters for Hydrophobic Peptides
| Parameter | Specification | Rationale |
| Column | C4 or C8 silica-based | Less retentive than C18, suitable for hydrophobic peptides.[1] |
| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | Shallow gradient (e.g., 0.5-1% B/min) | Provides better resolution of closely eluting species. |
| Detection | 214 nm and 280 nm | Peptide backbone absorbance and aromatic side-chain absorbance. |
General Purification Protocol:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent like DMF or DMSO before diluting with mobile phase A to ensure complete solubilization.[1]
-
Method Development: Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) on an analytical column to determine the approximate retention time of the target peptide.
-
Preparative Purification: Based on the scouting run, develop a shallower gradient around the retention time of the target peptide for the preparative run.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Diagram 2: Peptide Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of synthetic peptides.
Characterization by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide. Tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, generating b- and y-ions. The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue. The incorporation of 3-methylphenylalanine will result in a mass shift of +14 Da for the corresponding residue compared to native phenylalanine. The fragmentation pattern itself is not expected to be significantly altered, though the relative intensities of fragments may vary.[14][15]
Case Study: Enhancing Proteolytic Stability
A key application of this compound is to increase the resistance of peptides to enzymatic degradation.
Protocol for In Vitro Proteolytic Stability Assay:
-
Peptide Incubation: Incubate the purified peptide (containing 3-methylphenylalanine) and a control peptide (containing native phenylalanine) in a solution containing a relevant protease (e.g., chymotrypsin, which cleaves after aromatic residues) or in human serum.[16]
-
Time-Course Analysis: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity by adding an acid (e.g., 10% TFA) or an organic solvent.[16]
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact peptide remaining.
-
Half-Life Determination: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of each peptide. It is expected that the peptide containing 3-methylphenylalanine will exhibit a significantly longer half-life.
The enhanced stability is attributed to the steric hindrance of the 3-methyl group, which can prevent the peptide from fitting optimally into the active site of the protease.[4]
Conclusion and Future Perspectives
This compound is a versatile and powerful tool in the arsenal of the peptide chemist. Its ability to subtly yet significantly modulate the conformational and physicochemical properties of peptides makes it an invaluable building block for the development of more stable, potent, and selective peptide-based drugs and research tools. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to confidently and effectively utilize this compound in their work.
Future research will likely focus on the synergistic effects of combining 3-methylphenylalanine with other unnatural amino acids to fine-tune peptide properties with even greater precision. Furthermore, the application of computational methods, such as molecular dynamics simulations, will continue to provide deeper insights into the conformational effects of this modification, guiding the rational design of next-generation peptide therapeutics.[17]
References
- Chauhan, V.S., Sharma, A.K., Uma, K., Paul, P.K.C., & Balaram, P. (1987). Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. International Journal of Peptide and Protein Research, 29(1), 126-133.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]
- Di, L. (2015). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 17(1), 134-143.
- Bio-protocol. (2011). Peptide Synthesis. Bio-protocol. [Link]
- Huang, J., & Young, A. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 177-183.
- Gilon, C., Halle, D., Chorev, M., Selinger, Z., & Byk, G. (2001). Structural and Biological Exploration of Phe3–Phe4-Modified Endomorphin-2 Peptidomimetics. Journal of Medicinal Chemistry, 44(5), 759-763.
- Amer, B. R., & Christman, K. L. (2015). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
- Lorieau, J., & Louis, J. M. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
- Bystrov, V., Likhachev, I., Sidorova, A., Filippov, S., Lutsenko, A., Shpigun, D., & Belova, E. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes.
- Singh, Y., & Sharma, R. (2002). Conformational study of peptides containing dehydrophenylalanine: helical structures without hydrogen bond. Journal of Biomolecular Structure & Dynamics, 20(3), 365-376.
- Loffet, A. (2002). Strategic Approaches to Optimizing Peptide ADME Properties. Journal of Peptide Science, 8(1), 1-7.
- Polt, R. (n.d.). Amino Acid Derivatives for Peptide Synthesis. University of Arizona.
- Kennesaw State University. (2021). Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
- Viral Vector Analytical Development. (n.d.). This compound. Viral Vector Analytical Development. [Link]
- Medeiros, M., & Pimenta, A. M. (2011). Peptide fragmentation in tandem mass spectrometry. Journal of Venomous Animals and Toxins including Tropical Diseases, 17(4), 365-373.
- Talaei, B., Fathi Vavsari, V., & Balalaie, S. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(3), 370-382.
- Kumar, V., Singh, S., & Sharma, A. (2014). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. Latin American Journal of Pharmacy, 33(2), 246-252.
- Wade, J. D. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Mizukoshi, Y., Nagasu, M., Shimada, I., & Takahashi, H. (2010). Precise structural determination of weakly binding peptides by utilizing dihedral angle constraints. Journal of Biomolecular NMR, 46(4), 299-305.
- Zerbe, O. (n.d.). Peptide/Protein NMR. University of Zurich.
- Tureček, F. (2007). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1439-1450.
- Cativiela, C., & Ordóñez, M. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
- Miller, S. J., & Wiskur, S. L. (2018). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 140(1), 357-366.
- Acevedo-Jake, A. M., & Lorigan, G. A. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. The Journal of Physical Chemistry B, 123(10), 2236-2245.
- Mirzaei, M., Mirdamadi, S., & Ehsani, M. R. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science & Nutrition, 10(11), 3783-3796.
- Zhang, K., & Cole, R. B. (2007). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. Journal of the American Society for Mass Spectrometry, 18(1), 93-106.
- Bystrov, V. S., Likhachev, I. V., Sidorova, A. A., Filippov, S. K., Lutsenko, A. I., Shpigun, D. N., & Belova, E. V. (2022). Molecular Dynamics Simulation of Self-Assembly Processes of Diphenylalanine Peptide Nanotubes and Determination of Their Chirality. International Journal of Molecular Sciences, 23(5), 2730.
- Podwysocka, D., Kosson, P., Lipkowski, A. W., & Olma, A. (2019). TAPP analogs containing β3-homo-amino acids: Synthesis and receptor binding. Amino Acids, 51(11), 1629-1638.
- Barnes, S. (2011). Peptide ion fragmentation in mass spectrometry.
- Bystrov, V. S., Likhachev, I. V., Sidorova, A. A., & Filippov, S. K. (2022). Molecular Dynamics Simulation of Self-Assembly Processes of Diphenylalanine Peptide Nanotubes and Determination of Their Chirality. International Journal of Molecular Sciences, 23(5), 2730.
- The Audiopedia. (2020, September 26). how to calculate dihedral angles of a protein [Video]. YouTube. [Link]
- Zerbe, O. (n.d.). peptide nmr. University of Zurich.
- The Audiopedia. (2025, August 17). Protein/peptide dihedral angles and Ramachandran plots [Video]. YouTube. [Link]
- Saric, T., Graef, C. I., & Goldberg, A. L. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. The Journal of Biological Chemistry, 279(45), 46723-46732.
- Li, Y., Chen, J., & Wang, X. (2022). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Foods, 11(15), 2269.
- Aguilar-Toalá, J. E., & Quintanar-Guerrero, D. (2022). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers in Bioengineering and Biotechnology, 10, 961569.
- PubChem. (n.d.).
Sources
- 1. Biological properties of Phe(o)-opioid peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide identification by tandem mass spectrometry with alternate fragmentation modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Structural and Biological Exploration of Phe3–Phe4-Modified Endomorphin-2 Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Precise structural determination of weakly binding peptides by utilizing dihedral angle constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tandem parallel fragmentation of peptides for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: The Strategic Role of Boc-Phe(3-Me)-OH in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-3-methyl-L-phenylalanine, or Boc-Phe(3-Me)-OH, represents a pivotal non-proteinogenic amino acid building block in contemporary drug discovery. Its utility extends far beyond that of a simple phenylalanine derivative, offering medicinal chemists a sophisticated tool to overcome prevalent challenges in peptide and peptidomimetic drug design. The strategic placement of a methyl group at the meta-position of the phenyl ring imparts a unique combination of conformational, metabolic, and physicochemical properties. This guide provides a detailed examination of the underlying principles governing the application of this compound, elucidates its impact on key drug-like attributes, and presents practical methodologies for its integration and evaluation within a drug development pipeline.
The Core Rationale: Why the 3-Methyl Substitution?
The decision to incorporate a 3-methylphenylalanine moiety is a deliberate design choice aimed at rationally modulating a lead compound's pharmacological profile. This single, seemingly minor, structural alteration can profoundly influence a molecule's interaction with its biological target and its fate within a biological system.
Imposing Conformational Rigidity for Enhanced Affinity
A fundamental principle in drug design is that pre-organizing a flexible ligand into its bioactive conformation can significantly enhance binding affinity by minimizing the entropic penalty of binding. The 3-methyl group introduces a steric barrier that restricts the free rotation of the phenyl side chain. This "conformational locking" can steer the molecule towards a three-dimensional structure that is more complementary to the target's binding pocket, leading to improved potency and selectivity.
Workflow: Verifying Conformational Effects via 2D NMR Spectroscopy
To experimentally validate the conformational impact of the 3-methyl group, a comparative analysis using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Rotating-frame Overhauser Effect Spectroscopy (ROESY), is employed. This technique can reveal through-space proximities between protons, allowing for the elucidation of 3D structure in solution.
Caption: Experimental workflow for comparative conformational analysis using NMR.
Steric Shielding for Improved Metabolic Stability
Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor pharmacokinetic profiles. The 3-methyl group can act as a "metabolic shield," sterically hindering the approach of CYP enzymes to the phenyl ring and thereby inhibiting aromatic hydroxylation. This strategy is frequently employed to increase the half-life and overall systemic exposure of a drug candidate.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol provides a self-validating system to quantify the improvement in metabolic stability.
1. Materials & Reagents:
-
Test Compounds: Phe-containing peptide, Phe(3-Me)-containing peptide (10 mM stocks in DMSO).
-
Control Compounds: High-turnover control (e.g., Verapamil), Low-turnover control (e.g., Warfarin).
-
Human Liver Microsomes (HLM), pooled from multiple donors (20 mg/mL stock).
-
NADPH Regenerating System (e.g., BD Gentest™ NADPH Regeneration System).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Quenching Solution: Acetonitrile with an appropriate internal standard (e.g., Tolbutamide, 100 ng/mL).
-
LC-MS/MS system.
2. Experimental Procedure:
-
Prepare Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system. Pre-incubate at 37°C for 10 minutes.
-
Initiate Reaction: Add the test and control compounds to the incubation mixture to achieve a final substrate concentration of 1 µM.
-
Time-Point Sampling: At specified time points (0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. The T=0 sample is taken immediately after adding the substrate.
-
Sample Processing: Vortex the quenched samples, then centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time.
3. Data Analysis & Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
The results of the control compounds validate the metabolic competency of the HLM batch.
Data Presentation: Comparative Metabolic Stability
| Compound | In Vitro Half-life (t½) in HLM (minutes) | Interpretation |
| Lead Peptide (with Phe) | 22 | Moderate to High Metabolic Clearance |
| Analog Peptide (with Phe(3-Me)) | > 60 | Significantly Improved Metabolic Stability |
| Verapamil (High-Turnover Control) | < 10 | Assay Validated (Active Metabolism) |
| Warfarin (Low-Turnover Control) | > 60 | Assay Validated (Inactive Metabolism) |
Practical Implementation in Drug Synthesis and Design
This compound is primarily utilized as a building block in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).[1] Its incorporation follows well-established synthetic routes.
Integration via Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group allows for the controlled, stepwise addition of the 3-methylphenylalanine residue to a growing peptide chain anchored to a solid support resin.
Caption: Boc-chemistry SPPS cycle for incorporating this compound.
Case Study: Design of Peptidomimetic Protease Inhibitors
In the design of inhibitors for proteases like renin or HIV protease, the S1 and S1' pockets are often large and hydrophobic. Incorporating Phe(3-Me) at positions targeting these pockets can enhance hydrophobic interactions while simultaneously providing the metabolic stability crucial for oral drug candidates. The methyl group can probe specific sub-pockets, potentially leading to a significant boost in inhibitory potency and selectivity over related proteases.
Conclusion and Future Outlook
This compound is a prime example of how subtle atomic alterations can be leveraged to achieve significant pharmacological gains. Its value lies in the predictable and beneficial effects the 3-methyl group has on conformational rigidity and metabolic stability—two critical hurdles in the development of peptide and peptidomimetic therapeutics. As our understanding of structure-activity relationships deepens, the rational application of such specialized building blocks will continue to be a cornerstone of successful drug design, enabling the creation of more potent, selective, and durable medicines.
References
- Title: The Practice of Medicinal Chemistry, Fourth Edition Source: Academic Press URL:[Link]
- Title: An overview of the synthetic routes to non-proteinogenic α-amino acids Source: Chemical Society Reviews URL:[Link]
- Title: Solid-Phase Peptide Synthesis and its Applications – A Review Source: Organic Preparations and Procedures Intern
- Title: The role of conformational restriction in the design of receptor-selective peptides: A review Source: Biopolymers URL:[Link]
- Title: The Use of Unnatural Amino Acids to Probe and Engineer Protein Function Source: Annual Review of Biochemistry URL:[Link]
Sources
The Advent of a Molecular Architect's Tool: A Technical Guide to the Discovery and Context of Boc-Phe(3-Me)-OH
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quiet Revolution of Unnatural Amino Acids
In the landscape of modern drug discovery and peptide science, the palette of 20 proteinogenic amino acids, while foundational to life, often proves insufficient. The quest for enhanced therapeutic efficacy, improved metabolic stability, and novel biological functions has driven a quiet but profound revolution: the strategic incorporation of unnatural amino acids (UAAs). These bespoke building blocks, not encoded in the universal genetic code, empower chemists to sculpt peptides with precision, transforming them from transient biological signals into robust therapeutic agents.[1] This guide delves into the history and technical underpinnings of a specific yet illustrative UAA derivative: N-α-tert-butyloxycarbonyl-3-methyl-L-phenylalanine, or Boc-Phe(3-Me)-OH. Its story is not one of a singular, dramatic discovery, but rather the logical and elegant convergence of key advancements in synthetic chemistry, offering a window into the evolution of peptide-based therapeutics.
PART 1: A Confluence of Chemical Innovation: The Historical Context
The existence of this compound as a standard reagent on the modern chemist's shelf is a direct consequence of two parallel developments in the mid-20th century: the invention of solid-phase peptide synthesis (SPPS) and the advent of the tert-butyloxycarbonyl (Boc) protecting group.
The Merrifield Revolution and the Need for Orthogonal Protection
Prior to the 1960s, peptide synthesis was a laborious, solution-phase endeavor, marked by challenging purification steps and low yields. This landscape was irrevocably altered when R. Bruce Merrifield introduced the concept of Solid-Phase Peptide Synthesis (SPPS) in 1963, a feat for which he was later awarded the Nobel Prize in Chemistry.[2] Merrifield's innovation involved anchoring the C-terminal amino acid to an insoluble polymer resin and elongating the peptide chain one amino acid at a time. This process streamlined synthesis by allowing for the simple filtration and washing away of excess reagents and byproducts.
However, SPPS hinged on a critical chemical principle: orthogonal protection . To build a peptide chain in a specific sequence, the α-amino group of each incoming amino acid had to be temporarily "capped" or "protected" to prevent unwanted side reactions, such as self-polymerization. This protecting group needed to be easily removable under conditions that left the permanent side-chain protecting groups and the peptide-resin linkage intact.[3]
The Rise of the Boc Group: A Keystone of Peptide Synthesis
The ideal temporary protecting group for Merrifield's new method emerged from the work of Louis A. Carpino, who in 1957 described the tert-butyloxycarbonyl (Boc) group .[2][4] The Boc group proved to be perfectly suited for the task. Its acid-labile nature meant it could be cleaved from the α-amino group under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while more robust, benzyl-based side-chain protecting groups (the "Bzl" in the "Boc/Bzl" strategy) remained in place.[3][4] This differential lability was the key that unlocked the full potential of SPPS, making the synthesis of complex peptides a routine and automatable process.
Caption: The convergence of SPPS and Boc protection.
Phenylalanine and the Dawn of Structure-Activity Relationship (SAR) Studies
Concurrently with these synthetic advancements, medicinal chemists began to explore how subtle structural modifications to peptides could dramatically alter their biological activity. Phenylalanine, with its aromatic side chain, became a prime target for such Structure-Activity Relationship (SAR) studies .[5][6] Researchers hypothesized that by modifying the phenyl ring—for instance, by adding substituents like a methyl group—they could fine-tune a peptide's properties. The introduction of a methyl group, as in 3-methyl-L-phenylalanine, could enhance hydrophobicity, influence the peptide's three-dimensional conformation, and block metabolic degradation at that site, potentially leading to more potent and longer-lasting drug candidates.[1][7]
The "discovery" of this compound, therefore, was not a single event but an inevitable outcome. It represents the application of the now-established Boc protection strategy to a rationally designed UAA, 3-methyl-L-phenylalanine, to create a ready-to-use building block for SPPS in the service of drug discovery.
PART 2: Synthesis and Characterization: A Technical Primer
The preparation of this compound is a two-stage process that embodies the principles of modern organic and peptide chemistry: the asymmetric synthesis of the unnatural amino acid core, followed by the protection of its α-amino group.
Stage 1: Asymmetric Synthesis of 3-Methyl-L-phenylalanine
Ensuring the correct stereochemistry (the "L" configuration) is paramount, as biological systems are exquisitely sensitive to chirality. While numerous methods exist for synthesizing UAAs, a common conceptual approach involves the asymmetric alkylation of a glycine-derived Schiff base.
Experimental Protocol: Conceptual Asymmetric Synthesis
-
Schiff Base Formation: Glycine ethyl ester is reacted with benzophenone to form a Schiff base. This protects the amine and activates the α-carbon.
-
Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is used to remove a proton from the α-carbon, creating a nucleophilic enolate.
-
Asymmetric Alkylation: The enolate is reacted with 3-methylbenzyl bromide. A chiral phase-transfer catalyst is employed at this stage to direct the alkylation to preferentially form the desired (S)-enantiomer (the precursor to the L-amino acid).
-
Hydrolysis: The Schiff base and ester are hydrolyzed under acidic conditions to yield the free amino acid, 3-methyl-L-phenylalanine.
-
Purification: The product is purified, typically by recrystallization or chromatography, to yield the enantiomerically pure UAA.
Caption: General synthetic workflow for this compound.
Stage 2: N-α-Boc Protection
This is a robust and high-yielding reaction, now standard in organic chemistry.[8]
Experimental Protocol: Boc Protection of 3-Methyl-L-phenylalanine
-
Dissolution: 3-Methyl-L-phenylalanine (1.0 eq) is dissolved in a suitable solvent mixture, such as aqueous dioxane or tert-butyl alcohol/water, containing a base like sodium hydroxide or sodium bicarbonate (approx. 2.0 eq).
-
Addition of (Boc)₂O: Di-tert-butyl dicarbonate ((Boc)₂O, approx. 1.1 eq) is added to the stirred solution. The reaction is typically exothermic and is stirred at room temperature until completion (monitored by Thin-Layer Chromatography).
-
Work-up: The reaction mixture is concentrated to remove the organic solvent. The remaining aqueous solution is washed with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O.
-
Acidification & Extraction: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of ~2-3 with a cold, dilute acid (e.g., potassium bisulfate or citric acid). This protonates the carboxylic acid, causing the Boc-protected amino acid to precipitate or become extractable into an organic solvent like ethyl acetate.
-
Isolation: The product is either filtered if it precipitates or extracted into an organic solvent. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product, this compound, typically as a white solid.
Physicochemical Data and Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.
| Property | Data |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white solid |
| Typical Purity | ≥98% (HPLC) |
| ¹H NMR | Consistent with structure, showing characteristic peaks for the Boc group (singlet, ~1.4 ppm), the tolyl methyl group (singlet, ~2.3 ppm), and aromatic and backbone protons. |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |
PART 3: Applications and Scientific Impact
This compound is more than just a chemical curiosity; it is a tool used to answer fundamental questions and to build better therapeutics. Its utility stems from the specific properties conferred by the 3-methyl group on the phenylalanine scaffold.
| Feature Comparison | L-Phenylalanine | 3-Methyl-L-phenylalanine |
| Hydrophobicity | Moderate | Increased |
| Steric Bulk | Standard | Increased (meta-position) |
| Metabolic Stability | Susceptible to enzymatic degradation | Potentially increased resistance to proteases |
| Conformational Flexibility | High | Potentially restricted rotation around Cα-Cβ and Cβ-Cγ bonds |
Enhancing Peptide Therapeutics
The incorporation of 3-Methyl-L-phenylalanine into a peptide sequence can lead to several advantageous outcomes:
-
Increased Potency: The added methyl group can enhance binding to hydrophobic pockets in a target receptor, leading to higher affinity and potency.[9]
-
Improved Stability: The steric hindrance from the methyl group can shield the adjacent peptide bonds from cleavage by proteases, extending the in vivo half-life of the peptide drug.[9]
-
Receptor Selectivity: The specific conformational constraints imposed by the methyl group can favor binding to one receptor subtype over another, leading to a more selective and safer drug profile.
-
Modulating Bioavailability: By increasing lipophilicity, this UAA can influence a peptide's ability to cross cellular membranes, a critical parameter for drug delivery.[7]
These principles are widely applied in the development of peptide hormone analogs and other peptide-based drugs targeting a range of diseases.[10][11]
Conclusion
The story of this compound is a microcosm of the broader evolution of peptide science. It stands at the intersection of foundational synthetic innovations, such as SPPS and Boc chemistry, and the strategic, rational design of molecular building blocks. While it may not have a single, celebrated moment of discovery, its creation was a critical and logical step in empowering chemists to move beyond the confines of the natural amino acid alphabet. For the modern researcher, it represents a validated and indispensable tool for probing biological systems and engineering the next generation of peptide therapeutics.
References
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.AApptec. [Link]
- Reprogramming natural proteins using unnatural amino acids.RSC Chemical Biology. [Link]
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.Journal of Medicinal Chemistry. [Link]
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery | Request PDF.
- A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.PubMed. [Link]
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.Journal of the Korean Chemical Society. [Link]
- A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).Royal Society of Chemistry. [Link]
- Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester.PubMed. [Link]
- Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal.Organic Syntheses. [Link]
- Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling.
- Synthesis and SAR of Pyridazinone-Substituted Phenylalanine Amide alpha4 Integrin Antagonists.PubMed. [Link]
- Combined Structure-Based Pharmacophore and 3D-QSAR Studies on Phenylalanine Series Compounds as TPH1 Inhibitors.MDPI. [Link]
- Targeted synthesis of dipeptides containing derivatives of (S)-phenylalanine and study of their antifungal activity.
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.Organic Syntheses. [Link]
- Exploring the Chemical Properties of D-3-Methylphenylalanine: A Synthesis Guide.Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Synthesis of Novel Peptides Using Unusual Amino Acids.
- (PDF) Synthesis of Novel Peptides Using Unusual Amino Acids.
- SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT.Acta Poloniae Pharmaceutica-Drug Research. [Link]
- Peptide Hormones in Medicine: A 100-Year History.Springer. [Link]
- Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria.PubMed. [Link]
- Peptide Hormones in Medicine: A 100-Year History.
- Structure-Activity Relationship (SAR) Studies.Oncodesign Services. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Synthesis and SAR of pyridazinone-substituted phenylalanine amide alpha4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cpcscientific.com [cpcscientific.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide and medicinal chemistry. Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for the amino functionality of amino acids.[1] Its widespread adoption has revolutionized peptide synthesis and continues to be a critical tool in the development of novel therapeutics.[1] This technical guide provides an in-depth exploration of the Boc protecting group, detailing its mechanism of action, applications in solid-phase peptide synthesis (SPPS), and comprehensive experimental protocols.
Core Principles of the Boc Protecting Group
The Boc group is prized for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions.[1][2] This differential stability is the key to its utility. In the context of peptide synthesis, where multiple reactive functional groups must be orchestrated, the ability to selectively unmask one group while others remain protected is paramount. This concept is known as orthogonality .[3][4][5]
The Boc group's acid lability allows it to be removed without affecting other protecting groups that are cleaved by different mechanisms (e.g., base-labile Fmoc group or groups removed by hydrogenolysis like Cbz).[2] This orthogonality is fundamental to the stepwise construction of complex peptide chains.[1][3][4]
When to Choose Boc Chemistry
While the Fmoc/tBu strategy has become more common for routine peptide synthesis due to its milder deprotection conditions, the classic Boc/Bzl strategy remains highly relevant and is often preferred in specific situations:[6][7]
-
Synthesis of Long or Hydrophobic Peptides: The repetitive acidic deprotection step in Boc chemistry generates a protonated N-terminus (an ammonium salt). This charge can disrupt inter-chain hydrogen bonding that leads to peptide aggregation, a common problem with hydrophobic sequences that can hinder subsequent coupling steps.[6][7]
-
Compatibility with Base-Sensitive Modifications: The overall acidic environment of the Boc/Bzl strategy makes it suitable for synthesizing peptides that may contain modifications sensitive to the basic conditions (piperidine) used for Fmoc removal.[]
The Chemistry of Boc Protection and Deprotection
The efficacy of any peptide synthesis campaign hinges on the near-quantitative efficiency of the protection and deprotection steps. Understanding the underlying mechanisms is crucial for troubleshooting and optimization.
Boc Protection: Masking the Amine
The introduction of the Boc group is typically achieved by reacting the free amino group of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) , often referred to as Boc anhydride.[1][9][10] The reaction is usually performed under basic conditions.[1][11]
Mechanism of Boc Protection: The base (e.g., NaOH, triethylamine) deprotonates the amino group, increasing its nucleophilicity. The resulting nucleophilic amine then attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][12] The tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[1][12]
Caption: Workflow for Boc Protection of an Amine.
Boc Deprotection: Unmasking the Amine for Elongation
The critical deprotection step in Boc-based synthesis is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA) .[1][9][13] Concentrations of 25-50% TFA in a solvent like dichloromethane (DCM) are typical.[14]
Mechanism of Acid-Catalyzed Boc Deprotection: The deprotection proceeds via an acid-catalyzed elimination mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[9][15][16]
-
Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[9][15][16]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[9][15][16]
-
Protonation of Amine: In the acidic environment, the newly liberated amine is immediately protonated to form an ammonium salt (e.g., a trifluoroacetate salt).[14][15]
Caption: Mechanism of TFA-mediated Boc Deprotection.
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (or Boc/Benzyl) strategy was the foundational method for the development of SPPS.[1] It employs the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable, benzyl-based groups for the "permanent" protection of amino acid side chains.[14] This creates a system of differential acid lability, often termed "quasi-orthogonal".[3][7] The Boc group is removed by moderate acid (TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage require a very strong acid, such as anhydrous hydrofluoric acid (HF), for final cleavage.[6][14]
A typical cycle in Boc-SPPS involves the following steps:
Caption: A Standard Cycle in Boc-Based Solid-Phase Peptide Synthesis.
Experimental Protocols & Methodologies
Scientific integrity demands protocols that are robust and reproducible. The following sections provide detailed, field-proven methodologies for key steps in Boc chemistry.
Protocol 1: Boc Protection of an Amino Acid (Solution Phase)
This protocol describes the synthesis of N-Boc-L-Alanine as a representative example.
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
1N Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-Alanine (1.0 equivalent) in a 1:1 mixture of dioxane and 1N NaOH (aq) solution.[1] Cool the solution to 0°C in an ice bath.[1]
-
Addition of (Boc)₂O: Add (Boc)₂O (1.1 equivalents) to the solution while stirring.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup - Removal of Excess (Boc)₂O: Once the reaction is complete, wash the aqueous layer with ethyl acetate (2 times) to remove any unreacted (Boc)₂O and tert-butanol byproduct.[1]
-
Acidification: Carefully acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.[1] The product will precipitate or can be extracted.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-L-Alanine product.[1]
Protocol 2: Boc Deprotection and Neutralization in SPPS
This protocol details the removal of the N-terminal Boc group from a peptide-resin.
Materials:
-
Peptide-resin with N-terminal Boc group
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA), also known as Hünig's base
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel. Drain the solvent.[9]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Agitate the mixture for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes at room temperature.[9][17]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove excess TFA and the cleaved tert-butyl cation.[9]
-
Neutralization: To deprotonate the N-terminal ammonium salt to the free amine required for coupling, wash the resin with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each).[9][14]
-
Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.[1][9] The resin is now ready for the next amino acid coupling step.
Troubleshooting and Field-Proven Insights
Even with robust protocols, side reactions can occur. An experienced scientist anticipates these issues and takes preventative measures.
The Role of Scavengers in Deprotection
The tert-butyl cation generated during Boc deprotection is a reactive electrophile.[14] It can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to undesired byproducts.[14][18] To prevent this, scavengers are added to the deprotection and final cleavage cocktails. These are nucleophilic species that trap the carbocation before it can react with the peptide.[13]
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Thioanisole | General, Trp | 2-5% | Effective at quenching carbocations. |
| Triisopropylsilane (TIS) | General, Trp | 1-2.5% | A very common and effective scavenger that works by hydride transfer.[16] |
| 1,2-Ethanedithiol (EDT) | Cys, Met, Trp | 1-2.5% | Particularly useful for preventing side reactions with sulfur-containing residues.[18] |
| Water | General | 2-5% | Helps to hydrolyze the carbocation and can suppress some side reactions.[16] |
| Phenol | General, Tyr | 2-5% | Can prevent alkylation of tyrosine but may have its own side reactions.[16] |
Common Side Reactions and Mitigation Strategies
| Issue | Description | Causality & Prevention |
| Incomplete Coupling | Unreacted free amines remain after the coupling step, leading to deletion sequences. | Causality: Steric hindrance from bulky amino acids (e.g., Val, Ile) or peptide aggregation.[18] Prevention: Perform a "double coupling" by repeating the step with fresh reagents. Switch to a more potent activating agent like HATU or HBTU.[18] |
| Aspartimide Formation | The side-chain carboxyl group of Aspartic Acid (Asp) can cyclize with the backbone nitrogen, especially at Asp-Gly or Asp-Ser sequences. This can lead to a mixture of α- and β-coupled peptides upon ring-opening.[17][19] | Causality: Can occur under both acidic and basic conditions. In Boc-SPPS, the repetitive TFA treatments can promote this. Prevention: Use a side-chain protecting group for Asp that offers more steric hindrance, such as the cyclohexyl ester (OcHx), which significantly reduces the rate of cyclization compared to the standard benzyl ester (OBzl).[19] |
| Pyroglutamate Formation | The N-terminal Glutamine (Gln) can cyclize to form pyroglutamic acid. | Causality: This can happen during the repetitive TFA deprotection steps. Prevention: Ensure the neutralization step is performed promptly and efficiently. Use a coupling reagent that minimizes the time the N-terminus is free before acylation. |
| Alkylation of Sensitive Residues | Modification of Trp, Met, Cys, or Tyr by the tert-butyl cation.[18] | Causality: Insufficient scavenging during TFA deprotection/cleavage. Prevention: Always include a scavenger cocktail in the TFA reagent, such as "Reagent K" (TFA/phenol/water/thioanisole/EDT).[18] |
Conclusion
The Boc protecting group, a foundational tool in peptide chemistry, offers a robust and reliable method for the synthesis of complex peptides. Its unique acid lability, when paired with more stable side-chain protecting groups, provides the differential selectivity required for stepwise peptide elongation. While the Fmoc strategy has gained prominence for its milder conditions, a deep understanding of Boc chemistry remains indispensable for the modern peptide scientist. The ability to choose the appropriate strategy, optimize protocols, and troubleshoot potential side reactions is a hallmark of expertise in the field, enabling the successful development of novel peptide-based therapeutics and research tools.
References
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- LifeTein. (n.d.). Basic Peptides synthesis introduction.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. biosynth.com [biosynth.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. peptide.com [peptide.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chempep.com [chempep.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
Unlocking New Frontiers in Peptide Design: An In-depth Technical Guide to Unnatural Amino Acids
Foreword: Beyond the Canonical 20
For decades, the 20 proteinogenic amino acids have served as the fundamental building blocks in our understanding and application of peptide science. However, the inherent limitations of these natural amino acids, such as susceptibility to proteolytic degradation and restricted conformational diversity, have often hampered the development of peptide-based therapeutics and research tools.[1][2] The strategic incorporation of unnatural amino acids (Uaas) has emerged as a transformative approach, empowering researchers to engineer peptides with enhanced stability, novel functionalities, and improved therapeutic potential.[1][3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles, methodologies, and applications of unnatural amino acids in modern peptide design.
The Rationale for Embracing the Unnatural: A Paradigm Shift in Peptide Capabilities
The introduction of Uaas into a peptide sequence is not merely a substitution but a strategic design choice aimed at overcoming the intrinsic liabilities of natural peptides.[1][5] The unique chemical structures of Uaas offer a vast expansion of the chemical space available for peptide engineering, leading to significant improvements in their pharmacological profiles.[3][]
Enhancing Proteolytic Stability: A Shield Against Degradation
A primary obstacle in the therapeutic application of peptides is their rapid degradation by proteases in the body.[2] Uaas, with their non-standard side chains and backbone modifications, are not recognized by these enzymes, thus conferring significant resistance to proteolysis and extending the peptide's biological half-life.[7] For instance, the substitution of L-amino acids with their D-enantiomers or the incorporation of N-methylated amino acids can dramatically increase a peptide's stability in plasma.[7]
Modulating Conformation and Bioactivity: Sculpting Function
The three-dimensional structure of a peptide is intrinsically linked to its biological activity. Uaas can be used to impose conformational constraints, stabilizing specific secondary structures like α-helices or β-turns that are crucial for target binding.[3] This conformational rigidity can lead to enhanced binding affinity and selectivity for the biological target.[3]
Expanding Functional Diversity: Introducing Novel Chemistries
Uaas can introduce a wide array of chemical functionalities not found in the 20 canonical amino acids. These can include fluorescent probes for imaging, photo-crosslinkers for studying protein-protein interactions, and bioorthogonal handles for site-specific conjugation.[8] This expanded chemical toolbox opens up new avenues for creating sophisticated research tools and targeted therapeutics.[]
A Universe of Possibilities: A Glimpse into the Diversity of Unnatural Amino Acids
The term "unnatural amino acid" encompasses a vast and ever-growing collection of molecules.[1] These can be broadly categorized based on their structural modifications:
-
D-Amino Acids: The mirror images of the natural L-amino acids, offering significant resistance to proteolysis.[7]
-
N-Methylated Amino Acids: Featuring a methyl group on the backbone nitrogen, which enhances proteolytic stability and can improve cell permeability.[7]
-
α,α-Disubstituted Amino Acids: With two side chains on the α-carbon, these Uaas introduce significant conformational constraints.
-
β- and γ-Amino Acids: With the amino group attached to the β or γ carbon of the backbone, respectively, leading to altered peptide folding and stability.[3]
-
Amino Acids with Novel Side Chains: This diverse category includes fluorescent amino acids, photo-activatable amino acids, and those bearing reactive groups for "click" chemistry.[7][8]
The Synthetic Heart of the Matter: Solid-Phase Peptide Synthesis (SPPS) of Uaa-Containing Peptides
The workhorse for synthesizing peptides containing Uaas is Solid-Phase Peptide Synthesis (SPPS) , most commonly employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[9][10] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[10]
The Core SPPS Workflow: A Cyclical Process
The synthesis of a peptide on a solid support follows a repetitive cycle of deprotection, coupling, and washing steps.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing a Uaa
This protocol outlines the manual synthesis of a generic tripeptide containing a Uaa on a Rink Amide resin, which yields a C-terminally amidated peptide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-protected unnatural amino acid (Uaa)
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))[9]
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.[9]
-
Drain the DMF.
-
-
First Amino Acid Coupling (Loading):
-
If starting with a pre-loaded resin, proceed to step 3.
-
Activate the first Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Nα-Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[10]
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Uaa/Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid or Uaa (3-5 equivalents) and the coupling reagent in DMF. Add DIPEA and pre-activate for 1-2 minutes.[11]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours. For sterically hindered Uaas, extended coupling times or the use of more potent coupling reagents like HATU or PyAOP may be necessary.[12][13][14] A second coupling with fresh reagents can also be performed to ensure completion.[11]
-
Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin or Kaiser test). A successful coupling is indicated by a negative test result (no color change).
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group as described in step 3.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [9]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[9]
-
Agitate the mixture at room temperature for 2-4 hours.[9]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[9]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16]
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.[15][17]
-
Caption: Decision pathway for selecting coupling conditions for unnatural amino acids in SPPS.
Applications in Action: Case Studies and Quantitative Data
The true power of Uaas is evident in their successful application in both research and clinical development.
Peptide Stapling: Locking in Bioactivity
Peptide stapling is a strategy used to constrain a peptide in an α-helical conformation by introducing a covalent cross-link between two Uaas incorporated into the sequence.[18][19] This is often achieved through ring-closing metathesis of two olefin-bearing Uaas.[20] Stapled peptides exhibit enhanced proteolytic resistance, improved cell permeability, and often higher binding affinity to their targets.[18]
Table 1: Impact of Unnatural Amino Acid Incorporation on Peptide Half-Life
| Peptide Analog | Modification | Half-Life in Plasma | Fold Increase vs. Native | Reference |
| Feleucin-K3 (native) | None | ~21% remaining after 8h | 1x | [1] |
| Feleucin-K59 | Leu4 -> α-(4-pentenyl)-Ala | >30% remaining after 24h | Significant increase | [1] |
| Minigastrin Analog | Met -> N-Me-norleucine, Phe -> 1-Nal | Improved metabolic stability | Not quantified | [1] |
Fluorescent Labeling: Illuminating Biological Processes
Incorporating fluorescent Uaas provides a powerful tool for studying peptide localization, conformation, and interactions in real-time without the need for bulky external fluorophores that can perturb the system.[8][21][22] These fluorescent probes can be strategically placed at specific sites within the peptide sequence.
Table 2: Examples of Unnatural Amino Acids in Approved Drugs
| Drug Name | Therapeutic Area | Unnatural Amino Acid Feature |
| Methyldopa | Hypertension | DOPA analog with an additional methyl group[3] |
| Baclofen | Muscle Spasms | GABA analog[3] |
| Bortezomib | Cancer | Leucine analog[3] |
| Sitagliptin | Type 2 Diabetes | β-amino acid derivative |
Conclusion and Future Outlook
The incorporation of unnatural amino acids has fundamentally expanded the horizons of peptide design, offering solutions to many of the challenges that have historically limited the therapeutic potential of peptides. As our ability to synthesize and incorporate a wider variety of Uaas continues to grow, so too will the sophistication and efficacy of the next generation of peptide-based drugs and research tools. The continued exploration of this exciting field promises to unlock even more innovative solutions for medicine and biotechnology.
References
- Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
- QYAOBIO.
- American Chemical Society. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Li, P., et al. (2017). Improved Synthesis of Unnatural Amino Acids for Peptide Stapling.
- ResearchGate. (2015). Synthesis of fluorescent unnatural amino acids 4a–f and 5a–g starting.... [Link]
- Aapptec Peptides. (2013). Synthesis of a Fluorescent Amino Acid. [Link]
- American Chemical Society. (2020). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters. [Link]
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
- Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis. [Link]
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
- AnaSpec. Hydrocarbon Stapled & Constrained Peptides. [Link]
- Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Methods in Molecular Biology. [Link]
- Spring, D. (2015). A two-component 'double-click' approach to peptide stapling.
- Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
- AAPPTec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Royal Society of Chemistry. (2025). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. RSC Publishing. [Link]
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- Agilent.
- American Chemical Society. (2025).
- Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology. [Link]
- ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
- Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry. [Link]
- Google Patents. (2015). Cleavage of synthetic peptides.
- Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. Trends in Pharmacological Sciences. [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
- Adhikari, A., et al. (2021).
- Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. [Link]
- National Institutes of Health. (2007).
- ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- ResearchGate. (2010).
- University of California, Irvine.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 3. biosynth.com [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unnatural Amino Acids - Unusual Amino Acids- QYAOBIO [qyaobio.com]
- 8. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. bachem.com [bachem.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 19. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 20. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. theses.gla.ac.uk [theses.gla.ac.uk]
The Biological Significance of Incorporating Methylated Phenylalanine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of methylated phenylalanine and its analogs into peptides and proteins represents a powerful tool in chemical biology and drug discovery. This modification, which can be introduced at the α-carbon, the aromatic ring, or the amide nitrogen of the peptide backbone, imparts unique physicochemical properties that can profoundly influence molecular conformation, stability, and biological activity. This in-depth technical guide provides a comprehensive overview of the biological significance of incorporating methylated phenylalanine. We will explore the synthetic strategies for creating these unnatural amino acids (UAAs), the cutting-edge methodologies for their site-specific incorporation into proteins, and the subsequent impact on protein structure and function. Furthermore, this guide will delve into the practical applications of this technology in enhancing the therapeutic potential of peptides and proteins, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Phenylalanine Methylation
Phenylalanine, with its aromatic side chain, plays a crucial role in protein structure and function, often participating in hydrophobic interactions and π-π stacking that stabilize protein folds and mediate molecular recognition. The addition of a methyl group, a seemingly subtle modification, can dramatically alter these properties. Methylation can introduce steric hindrance, modify electronic properties, and restrict conformational freedom, providing a precise tool to probe and engineer biological systems.
The biological significance of incorporating methylated phenylalanine stems from its ability to:
-
Enhance Proteolytic Stability: N-methylation of the peptide backbone can protect against enzymatic degradation, a major hurdle in the development of peptide-based therapeutics.[1][2]
-
Modulate Receptor Binding Affinity and Specificity: The conformational constraints imposed by methylation can lock a peptide into a bioactive conformation, leading to improved binding to its target receptor.[2]
-
Improve Membrane Permeability: Increased lipophilicity resulting from methylation can enhance the ability of a peptide to cross cell membranes, a critical factor for oral bioavailability.[1][2]
-
Serve as a Spectroscopic Probe: The introduction of isotopically labeled methyl groups or fluorinated phenylalanine analogs allows for the use of advanced analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to study protein dynamics and interactions in detail.[3][4][5][6][7]
This guide will systematically explore these aspects, providing both the theoretical underpinnings and practical methodologies for leveraging methylated phenylalanine in research and development.
Synthesis of Methylated Phenylalanine Analogs
The journey to incorporating methylated phenylalanine begins with its synthesis. Various synthetic routes have been developed to produce different isomers of methylated phenylalanine, each with unique properties and applications.
N-Methyl-L-phenylalanine
N-methylation is a common strategy to improve the pharmacokinetic properties of peptides.[1] The synthesis of Fmoc-N-methyl-L-phenylalanine is a key step for its use in solid-phase peptide synthesis (SPPS).
Table 1: Comparison of Synthetic Methods for N-Methyl-L-phenylalanine
| Method | Key Reagents | Advantages | Disadvantages | Reference |
| Reductive Amination | Phenylpyruvate, Methylamine, Reducing Agent (e.g., NaBH3CN) | High yield, stereospecific control possible | Requires a keto-acid precursor | [2] |
| Fukuyama Amine Synthesis | N-protected phenylalanine, Methylating agent (e.g., methyl iodide) | Versatile, applicable to various amino acids | Multi-step process, potential for over-methylation | [1] |
| Oxazolidinone Method | Phenylalanine, Formaldehyde, Reducing agent | Good stereochemical control | Can be a lengthy process | [1] |
α-Methyl-L-phenylalanine
α-Methylation introduces a chiral center at the α-carbon, which can significantly constrain the peptide backbone and increase resistance to racemization.[8][9]
Ring-Methylated Phenylalanine
Methylation on the aromatic ring (ortho-, meta-, or para- positions) can subtly alter the electronic and steric properties of the side chain, influencing protein folding and interactions.[5][10][11]
Methodologies for Incorporating Methylated Phenylalanine into Proteins
The site-specific incorporation of unnatural amino acids (UAAs) like methylated phenylalanine into proteins is a cornerstone of modern chemical biology.[12][13][14][15] This is primarily achieved through the expansion of the genetic code.
Genetic Code Expansion: The Core Technology
Genetic code expansion relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components.[14][15][16] The most common strategy utilizes a nonsense codon, typically the amber stop codon (UAG), to encode the UAA.[15]
Diagram 1: Workflow for Site-Specific UAA Incorporation
Caption: A simplified workflow for the site-specific incorporation of an unnatural amino acid (UAA) into a protein using an orthogonal aaRS/tRNA pair and a repurposed stop codon.
Experimental Protocol: Site-Specific Incorporation of p-Azido-L-phenylalanine (a Methylated Phenylalanine Analog Precursor)
This protocol outlines a general procedure for incorporating a UAA into a protein of interest in E. coli. p-Azido-L-phenylalanine is often used as it can be subsequently modified via "click chemistry".[17][18]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the UAA (e.g., pEVOL-pAzF).
-
p-Azido-L-phenylalanine
-
LB medium and autoinduction medium
-
Appropriate antibiotics
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 500 mL of autoinduction medium with the overnight culture. Supplement the medium with 1 mM p-Azido-L-phenylalanine.
-
Induction and Growth: Incubate the culture at 30°C for 24-48 hours with shaking.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard protocols (e.g., sonication).
-
Protein Purification: Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Verification of Incorporation: Confirm the incorporation of the UAA using mass spectrometry (MS).[17][19]
Biological Implications of Incorporating Methylated Phenylalanine
The incorporation of methylated phenylalanine can have profound effects on the structure, function, and stability of proteins.
Impact on Protein Structure and Stability
-
Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, leading to a more rigid peptide backbone.[1] This can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty of binding to its target.
-
Steric Effects: α-methylation and ring-methylation introduce steric bulk that can influence local protein folding and packing of the hydrophobic core.[5][8]
-
Hydrophobicity: Methylation increases the hydrophobicity of the amino acid, which can enhance its partitioning into hydrophobic environments within a protein or at membrane interfaces.
Alteration of Protein-Protein Interactions
The subtle changes in shape and electronics introduced by a methyl group can either enhance or disrupt protein-protein interactions. This makes methylated phenylalanine a valuable tool for probing the energetic contributions of specific residues at protein interfaces.
Modulation of Enzyme Activity
Incorporating methylated phenylalanine into or near the active site of an enzyme can modulate its catalytic activity. The steric and electronic effects of the methyl group can influence substrate binding and the transition state stabilization.
Diagram 2: Signaling Pathway Modulation by a Methylated Peptide
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 9. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Site-specific incorporation of unnatural amino acids as probes for protein conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 14. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 15. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 17. The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]
- 19. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe and Effective Use of Boc-Phe(3-Me)-OH: A Technical Guide for Researchers
In the landscape of peptide synthesis and drug discovery, the use of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of novel therapeutics. Among these, Boc-Phe(3-Me)-OH, or N-Boc-3-methyl-L-phenylalanine, serves as a valuable building block. Its unique 3-methylphenyl side chain can introduce beneficial steric hindrance and hydrophobicity, influencing peptide conformation and receptor interactions. This guide provides an in-depth technical overview of the safety, handling, and core properties of this compound, designed for the discerning researcher and drug development professional.
Compound Profile and Intrinsic Properties
This compound is a derivative of the amino acid phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl group at the 3-position of the phenyl ring.[1][2] This modification enhances its utility in solid-phase peptide synthesis (SPPS) by providing stability and enabling controlled, sequential additions to a peptide chain.[1]
Key Physicochemical Data
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and application in experimental workflows.
| Property | Value | Source |
| Molecular Formula | C15H21NO4 | [1][3][4] |
| Molecular Weight | 279.33 g/mol | [1][4] |
| Appearance | White powder | [1] |
| Melting Point | 68.0-72.0 °C | [1] |
| Purity | ≥ 99.0% (HPLC) | [1] |
| Optical Rotation | [a]D20 = + 13 ± 2 ° (C=1, in MeOH) | [1] |
| CAS Number | 114873-06-2 | [1][3] |
Hazard Identification and Risk Mitigation
While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, it is crucial to handle it with the care afforded to all laboratory chemicals.[3][4] The primary potential health effects are associated with irritation upon contact.
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[3]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[3]
-
Eye Contact: May cause eye irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
A thorough risk assessment should precede any experimental work. The following workflow outlines a systematic approach to safe handling.
Caption: A workflow for the safe handling of this compound.
Exposure Control and Personal Protection
Adherence to established laboratory safety protocols is paramount when working with this compound.
Engineering Controls
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[3] Operations that generate dust should be conducted in a well-ventilated area, preferably a chemical fume hood.[3]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn.[5] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[5] A lab coat or other protective clothing is also recommended.[4]
-
Respiratory Protection: If engineering controls are insufficient to prevent dust formation, a NIOSH-approved N95 particulate respirator or equivalent is recommended.[5]
Accidental Release and First Aid Measures
Prompt and appropriate action is critical in the event of an accidental release or exposure.
Spill Response
-
Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal according to local regulations.[3]
-
Large Spills: Evacuate the area. Wear appropriate PPE and follow the procedure for small spills. Do not allow the product to enter drains.[3]
First Aid Protocols
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[5]
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and prevent degradation.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[3][4] The recommended storage temperature is between 0-8 °C.[1] Keep the container tightly closed to prevent moisture ingress.[3][4]
-
Stability: The compound is stable under recommended storage conditions.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as oxides of carbon (CO, CO2) and nitrogen (NOx) may be formed.[3]
Toxicological Profile
There is a notable absence of comprehensive toxicological data for this compound.[3][4] No data is available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity.[3][4] Therefore, it is prudent to handle this compound as potentially harmful and to minimize exposure through the diligent application of the safety measures outlined in this guide.
References
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for this compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET for N-Boc-3-methyl-L-phenylalanine.
- Sigma-Aldrich. (n.d.). Boc-N-Me-Phe-OH ≥98.0%.
- Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH.
- Chem-Impex. (n.d.). Boc-3-methyl-L-phenylalanine.
- ChemPep. (n.d.). This compound.
Sources
Solubility profile of Boc-Phe(3-Me)-OH in common organic solvents
An In-Depth Technical Guide to the Solubility Profile of Boc-Phe(3-Me)-OH
Abstract
N-tert-Butoxycarbonyl-3-methyl-L-phenylalanine, or this compound, is a specialized amino acid derivative crucial for the synthesis of complex peptides in pharmaceutical research. Its solubility profile in common organic solvents is a critical parameter that dictates its handling, reaction efficiency, and purification strategies. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, offers a predictive solubility map across a range of solvents, and details a robust, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic workflows involving this important building block.
Introduction: Why Solubility Matters
In the realm of peptide synthesis and drug development, the solubility of protected amino acids is a foundational parameter. It directly impacts every stage of a workflow, from initial reaction setup and kinetics to post-reaction workup and purification. Poor solubility can lead to heterogeneous reaction mixtures, reduced yields, and significant challenges in chromatographic purification. This compound, with its unique combination of a bulky nonpolar protecting group, a modified aromatic side chain, and a polar carboxylic acid, presents a nuanced solubility challenge. Understanding its behavior is not merely a matter of convenience; it is essential for process optimization, scalability, and reproducibility.
Physicochemical Drivers of Solubility
The solubility of this compound is a direct consequence of its molecular architecture. A logical analysis of its functional groups allows for a strong predictive understanding of its interactions with various solvents.
-
tert-Butoxycarbonyl (Boc) Group: This large, sterically hindering group is highly lipophilic and nonpolar. It dominates a significant portion of the molecule's surface area, driving solubility in nonpolar organic solvents.
-
3-Methylphenyl Side Chain: The phenyl group is inherently hydrophobic. The addition of a methyl group at the 3-position further increases this nonpolar character through an inductive effect and increased surface area, enhancing its affinity for nonpolar environments.
-
Carboxylic Acid (-COOH): This is the molecule's primary polar and protic functional group. It is capable of acting as both a hydrogen bond donor and acceptor, which is the key to its solubility in more polar solvents.
The molecule thus possesses a dual nature: a large, hydrophobic character punctuated by a single, highly polar functional group. A suitable solvent must effectively solvate both of these disparate regions to achieve high solubility.
Predictive Solubility Profile of this compound
While extensive quantitative data for this specific derivative is not widely published, a reliable qualitative and predictive profile can be constructed based on its structure and data from analogous compounds like Boc-Phe-OH.[1][2][3] The principle of "like dissolves like" provides a strong framework for these predictions.[4]
Table 1: Predictive Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Interaction |
| Halogenated | Dichloromethane (DCM), Chloroform | Very High | Excellent at solvating the large, nonpolar Boc and methylphenyl groups while accommodating the carboxylic acid. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | THF is a polar aprotic solvent that acts as a hydrogen bond acceptor for the -COOH group, while its backbone solvates the nonpolar regions. |
| Esters | Ethyl Acetate (EtOAc) | High | Offers a good balance of polarity and non-polarity, making it an effective all-around solvent for this type of molecule. |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | High to Moderate | Strong hydrogen bond acceptors and high polarity effectively solvate the carboxylic acid. Solubility may be slightly lower in MeCN than DMF. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | These protic solvents can hydrogen bond with the -COOH group, but their polarity can be insufficient to fully solvate the large hydrophobic regions. |
| Aromatic | Toluene | Low | Favorable π-stacking with the phenyl ring, but poor solvation of the polar carboxylic acid group. |
| Aliphatic | Hexanes, Heptane | Very Low / Insoluble | These nonpolar solvents cannot effectively solvate the polar carboxylic acid, leading to insolubility. |
| Aqueous | Water | Insoluble | The overwhelming hydrophobic character of the molecule prevents dissolution in water. |
A Self-Validating Protocol for Quantitative Solubility Determination
To move from prediction to precise data, a rigorous experimental methodology is required. The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[5][6][7]
Core Principle
An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved states. The concentration of the solute in the resulting saturated solution is then measured.
Experimental Workflow
Diagram 1: Shake-Flask Solubility Determination Workflow
Caption: Workflow for the gold-standard shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation: To a series of glass vials, add an excess of solid this compound. The key is to ensure that even after equilibrium, undissolved solid is still visible.
-
Solvent Addition: Accurately dispense a known volume of the test solvent into each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate for a minimum of 24 hours.
-
Expertise Note: A 24-48 hour window is recommended because reaching true equilibrium can be slow, especially for compounds that may have complex crystal structures. This extended time is a self-validating step to ensure the measurement is not kinetically limited.[5]
-
-
Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature for 2-4 hours. This allows fine particulates to settle, preventing premature filter clogging.
-
Sampling and Filtration: Carefully draw the supernatant into a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean analysis vial.
-
Trustworthiness Check: Filtration is the most critical step to ensure you are only measuring the dissolved compound. The use of a chemical-resistant filter (e.g., PTFE for most organic solvents) is mandatory to avoid sample contamination or loss.
-
-
Quantification: Prepare a calibration curve of this compound in the same solvent. Analyze the filtered sample, appropriately diluted if necessary, using a validated analytical method such as HPLC-UV.
-
Calculation: Determine the concentration from the calibration curve and multiply by the dilution factor to obtain the solubility in units such as mg/mL or mmol/L.
Mechanistic View of Solute-Solvent Interactions
The solubility values obtained experimentally can be understood through the lens of intermolecular forces. Effective dissolution requires the energy gained from solute-solvent interactions to overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.
Diagram 2: Dominant Intermolecular Forces in Solution
Caption: Mapping molecular regions of this compound to key solvent interactions.
-
In Dichloromethane (DCM): Strong van der Waals forces between the solvent and the large nonpolar regions of the solute dominate, leading to high solubility.
-
In Tetrahydrofuran (THF): The ether oxygen acts as a strong hydrogen bond acceptor for the carboxylic acid proton, while the hydrocarbon body of the solvent interacts favorably with the nonpolar groups.
-
In Methanol (MeOH): A competition exists. While methanol can hydrogen bond with the carboxylic acid, it must also disrupt its own H-bonding network to solvate the large, hydrophobic Boc and methylphenyl groups, resulting in only moderate solubility.
Conclusion
The solubility of this compound is governed by a delicate balance between its large nonpolar framework and its polar carboxylic acid terminus. While it exhibits high solubility in halogenated, ether, and some polar aprotic solvents, its solubility is limited in alcohols and negligible in nonpolar aliphatic or aqueous media. The predictive framework provided in this guide serves as a strong starting point for experimental design. For precise and reliable data, the implementation of a rigorous, self-validating protocol, such as the shake-flask method detailed herein, is imperative. A thorough, data-driven understanding of solubility is not an academic exercise but a critical prerequisite for the successful and efficient application of this compound in advancing pharmaceutical discovery.
References
- World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.
- LibreTexts. (2021). Experiment: Solubility of Organic & Inorganic Compounds. Chemistry LibreTexts. [Link]
- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- University of Toronto. (n.d.).
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]
- BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]
- University of British Columbia. (2023). Solubility of Organic Compounds. [Link]
- AAPPTec. (n.d.). Boc-Phe-OH. [Link]
Sources
A Senior Application Scientist's Guide to Boc-Phe(3-Me)-OH: Commercial Sourcing and Purity Considerations for Peptide Synthesis
Introduction: The Strategic Importance of Boc-Phe(3-Me)-OH in Drug Discovery
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for modulating pharmacological properties. N-α-tert-butyloxycarbonyl-3-methyl-L-phenylalanine (this compound) and its D-enantiomer are valuable building blocks in this regard. The methyl group at the meta position of the phenyl ring introduces steric hindrance and alters the electronic properties of the side chain, which can lead to peptides with enhanced metabolic stability, improved receptor binding affinity, and modified conformational profiles. This guide provides an in-depth technical overview of the commercial landscape for this compound, delves into the critical aspects of purity grades, and outlines the analytical methodologies required for its quality assessment, empowering researchers to make informed decisions for their synthetic workflows.
Commercial Suppliers: A Comparative Overview
A variety of chemical suppliers offer this compound, catering to different scales of research and development, from discovery chemistry to process development. The choice of supplier often depends on factors such as availability, scale, purity grade, and cost. Below is a comparative table of prominent commercial suppliers.
| Supplier | Product Name(s) | Enantiomers Offered | Noteworthy Aspects |
| Chem-Impex | Boc-3-methyl-L-phenylalanine | L | Offers high purity grades (≥99.0% by HPLC) and provides detailed product specifications.[1] |
| Sigma-Aldrich (Merck) | This compound | L | Provides products with a specified purity of ≥98.0% by TLC and offers access to Certificates of Analysis for specific lots.[2] |
| ChemPep | This compound | L and D | Lists both L- and D-enantiomers, catering to diverse stereochemical requirements in peptide design.[3] |
| CD Biosynsis | Boc-D-Phe(3-Me)-OH | D | Specializes in providing high-quality reagents for synthetic biology research. |
| Viral Vector Analytical Development | This compound | Not specified | Positions the product for medium-scale peptide synthesis and research.[4] |
This table is not exhaustive but represents a selection of established suppliers in the field. Researchers are encouraged to visit the suppliers' websites for the most current product information and availability.
Purity Grades and Their Significance in Peptide Synthesis
The purity of amino acid derivatives is a critical parameter that directly impacts the success of solid-phase peptide synthesis (SPPS). Impurities in the starting materials can lead to the formation of deletion sequences, insertion sequences, and other peptide-related impurities that are often difficult to separate from the target peptide.[5][6]
The most common purity grades for this compound are defined by a minimum purity level determined by a specific analytical technique, typically:
-
≥98.0% (TLC): This grade is often suitable for initial screening and discovery-phase synthesis where small amounts of impurities may be tolerated. Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to assess the presence of major impurities.
-
≥99.0% (HPLC): High-Performance Liquid Chromatography (HPLC) is a more sensitive and quantitative method. This grade is recommended for the synthesis of longer or more complex peptides, and for peptides intended for biological evaluation where purity is paramount.
The Critical Role of Chiral Purity
For chiral molecules like this compound, chemical purity alone is insufficient. The enantiomeric purity is of utmost importance, as the incorporation of the wrong enantiomer will result in diastereomeric peptide impurities. These diastereomers can be challenging to separate from the desired peptide and may exhibit different biological activities or immunogenic properties.[7] Suppliers typically ensure high enantiomeric purity, but for GMP-regulated applications, it is crucial to verify this specification.
Analytical Methodologies for Quality Assessment
A robust analytical workflow is essential to verify the quality of incoming this compound. The following diagram illustrates a typical workflow for the qualification of this critical raw material.
Caption: Workflow for the quality assessment of incoming this compound.
Detailed Experimental Protocols
1. Chemical Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate and quantify the main component from any process-related impurities or degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 1:1) to a concentration of approximately 0.5-1.0 mg/mL.
2. Chiral Purity Determination by Chiral HPLC
This method is crucial for determining the enantiomeric excess of the desired enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a CHIRALPAK® or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC®), is often effective for separating enantiomers of protected amino acids.
-
Mobile Phase: The mobile phase is highly dependent on the chosen CSP. Typical mobile phases include mixtures of hexanes with ethanol or isopropanol, often with a small amount of an acidic or basic additive to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. A racemic standard of Boc-DL-Phe(3-Me)-OH should be run to confirm the elution order and resolution of the enantiomers.
3. Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring reactions and for a preliminary assessment of purity.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent. A common system for Boc-protected amino acids is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) or ethyl acetate and hexanes. Adding a small amount of acetic acid can improve the spot shape for acidic compounds.
-
Visualization:
-
UV Light (254 nm): The compound should be visible as a dark spot on a fluorescent background.
-
Staining: After development, the plate can be stained with a ninhydrin solution and heated. The Boc-protected amino acid will not stain, but any free amine impurities will appear as colored spots. A potassium permanganate stain can also be used to visualize most organic compounds.
-
Regulatory Context and Authoritative Grounding
For researchers in drug development, adherence to regulatory guidelines is essential. While specific monographs for this compound may not exist in major pharmacopoeias, general chapters provide a framework for the quality control of starting materials for peptide synthesis.
-
United States Pharmacopeia (USP): General Chapter <1504> Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides provides guidance on the minimum quality attributes for starting materials like protected amino acid derivatives.[8][9][10][11][12] It emphasizes the importance of controlling impurities that may originate from the amino acid starting material or the manufacturing process of the derivative itself.
-
European Pharmacopoeia (Ph. Eur.): Chapter 2.2.56. Amino Acid Analysis outlines methods for the analysis of amino acids, which can be adapted for their derivatives.[13][14][15][16][17] The Ph. Eur. promotes the use of quantitative techniques like liquid chromatography over older, less precise methods.[13]
Conclusion: A Self-Validating Approach to Sourcing and Quality Control
The successful incorporation of this compound into a therapeutic peptide candidate is contingent upon the procurement of high-quality starting material. A thorough understanding of the commercial supplier landscape, coupled with a robust in-house analytical program for quality control, forms a self-validating system that ensures the integrity of the synthetic process from the outset. By implementing the analytical strategies outlined in this guide and adhering to the principles set forth in pharmacopoeial chapters, researchers can mitigate the risks associated with impurities and confidently advance their drug development programs.
References
- ECA Academy. (2022, January 25). Proposal for New General USP Chapter on Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides.
- USP-NF. (n.d.). <1504> Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides.
- MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
- intuslegerechemia. (2022, March 23). Proposal for New General USP Chapter on Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides.
- Shijiazhuang Xinfuda Medical Packaging Co., Ltd. (2024, November 27). USP<1504> QUALITY ATTRIBUTES OF STARTING MATERIALS FOR THE CHEMICAL SYNTHESIS OF THERAPEUTIC PEPTIDES.
- Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Chirality in Amino Acid Derivatives for Chemical Synthesis.
- Viral Vector Analytical Development. (n.d.). This compound.
- GBA Group Pharma. (n.d.). Amino Acid Analysis.
- Aapptec Peptides. (n.d.). Certificate of Analysis.
- Classification of Impurities in Synthetic Peptide Drugs. (2023, July 18).
- RayBiotech. (n.d.). Boc-Phe(3-Cl)-OH.
- Aapptec Peptides. (n.d.). Boc-Phe-OH.
- ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.
- LCGC International. (n.d.). An Amino Acid Analysis According to European Pharmacopoeia 8.0.
- ResearchGate. (n.d.). 2.2.56. AMINO ACID ANALYSIS.
- ResearchGate. (n.d.). Related impurities in peptide medicines.
- Identification of Therapeutic Peptide and its Impurities. (n.d.).
- PubChem. (n.d.). Boc-N-Me-Phe-OH.
- Ermer, J., Gerhardt, J., & Siewert, M. (1995). Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate. Archiv der Pharmazie, 328(9), 635-639.
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 98.0 TLC 114873-06-2 [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. This compound | Viral Vector Analytical Development [viral-vector-analytical-development.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. omizzur.com [omizzur.com]
- 7. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 8. usp.org [usp.org]
- 9. Proposal for New General USP Chapter on Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides - ECA Academy [gmp-compliance.org]
- 10. â©1504⪠Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides [doi.usp.org]
- 11. intuslegerechemia.com [intuslegerechemia.com]
- 12. xinfuda-group.com [xinfuda-group.com]
- 13. gba-group.com [gba-group.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. European Pharmacopoeia Ph. Eur. 2.2.56 for Amino Acid Analysis [altabioscience.com]
- 17. pickeringlabs.com [pickeringlabs.com]
A Technical Guide to the Spectroscopic Characterization of Boc-Phe(3-Me)-OH
Introduction: The Significance of Boc-Phe(3-Me)-OH in Modern Peptide Chemistry
N-tert-butoxycarbonyl-3-methyl-L-phenylalanine, commonly abbreviated as this compound, is a pivotal building block in the field of peptide synthesis and drug discovery. As a derivative of L-phenylalanine, it introduces a unique structural motif—a methyl group at the meta position of the phenyl ring—that offers researchers and medicinal chemists a valuable tool for modulating the physicochemical properties of peptides. The tert-butoxycarbonyl (Boc) protecting group ensures chemoselective amide bond formation, a cornerstone of both solid-phase and solution-phase peptide synthesis.[1][2]
The incorporation of this compound into a peptide sequence can impart increased hydrophobicity and steric bulk compared to its parent amino acid, phenylalanine. These modifications can profoundly influence a peptide's conformational preference, enzymatic stability, and receptor-binding affinity. Consequently, this non-canonical amino acid is frequently employed in the design of novel therapeutics, from enzyme inhibitors to bioactive peptides with enhanced pharmacokinetic profiles.[3]
A thorough understanding of the spectroscopic signature of this compound is paramount for ensuring its purity, confirming its identity, and monitoring its incorporation into larger peptide chains. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in both theoretical principles and comparative data from analogous structures.
Molecular Structure and Key Spectroscopic Features
The structural attributes of this compound are central to interpreting its spectroscopic data. The molecule comprises a chiral alpha-carbon, a carboxylic acid, a Boc-protected amine, and a 3-methylbenzyl side chain. Each of these functional groups gives rise to characteristic signals in its NMR, IR, and mass spectra.
Figure 1: Key structural components of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the Boc group, the amino acid backbone, and the 3-methylphenyl side chain. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for a spectrum recorded in deuterochloroform (CDCl₃). These predictions are based on data from structurally similar compounds, such as N-(tert-Butoxycarbonyl)-L-phenylalanine.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Often broad and may exchange with residual water in the solvent. |
| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet | 4H | The meta-substitution pattern will lead to a complex multiplet. |
| Amide (NH) | ~5.0 | Doublet | 1H | Coupling to the α-proton. May be broadened. |
| α-Proton (α-CH) | ~4.6 | Multiplet | 1H | Coupled to the NH proton and the β-protons. |
| β-Protons (β-CH₂) | ~3.1 | Multiplet | 2H | Diastereotopic protons, appearing as a complex multiplet. |
| Phenyl Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H | A characteristic singlet for the methyl group on the aromatic ring. |
| Boc (C(CH₃)₃) | ~1.4 | Singlet | 9H | A strong singlet characteristic of the tert-butyl group. |
Causality in ¹H NMR Chemical Shifts:
-
Aromatic Protons: The electron-donating nature of the methyl group at the 3-position will slightly shield the aromatic protons relative to unsubstituted phenylalanine, though the overall pattern will be a complex multiplet due to the loss of symmetry.
-
α- and β-Protons: The chemical shifts of the α- and β-protons are primarily influenced by the adjacent carboxylic acid, amide, and aromatic ring functionalities.
-
Boc Group: The nine equivalent protons of the tert-butyl group give rise to a strong singlet, which is a hallmark of Boc-protected compounds.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The predicted chemical shifts are based on data for related Boc-protected amino acids and substituted benzene derivatives.[6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (C=O) | ~175 | The carbonyl carbon of the carboxylic acid. |
| Boc Carbonyl (C=O) | ~155 | The carbonyl carbon of the Boc protecting group. |
| Aromatic (C-3, C-Ar) | 138, 126-130 | Six signals are expected for the aromatic ring, with the methyl-bearing carbon being distinct. |
| Boc Quaternary (C(CH₃)₃) | ~80 | The quaternary carbon of the Boc group. |
| α-Carbon (α-C) | ~55 | The chiral carbon of the amino acid backbone. |
| β-Carbon (β-C) | ~38 | The methylene carbon of the side chain. |
| Boc Methyls (C(CH₃)₃) | ~28 | The three equivalent methyl carbons of the Boc group. |
| Phenyl Methyl (Ar-CH₃) | ~21 | The methyl carbon attached to the aromatic ring. |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the carboxylic acid, amide, and aromatic functionalities. The data presented here is representative of a typical Boc-protected amino acid.[7][8]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H Stretch (Amide) | ~3300 | Medium |
| C-H Stretch (Aromatic & Aliphatic) | 3100 - 2850 | Medium to Strong |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong |
| C=O Stretch (Boc group) | ~1690 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| N-H Bend (Amide) | ~1520 | Medium |
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Expected Mass Spectral Data:
-
Molecular Formula: C₁₅H₂₁NO₄[3]
-
Molecular Weight: 279.33 g/mol [3]
-
Electrospray Ionization (ESI-MS):
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 280.15 and the sodium adduct [M+Na]⁺ at m/z 302.13.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 278.14.
-
-
Fragmentation: A characteristic fragmentation pattern involves the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) from the molecular ion.
Figure 2: Common fragmentation pathways for this compound in ESI-MS.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
Conclusion: A Self-Validating Spectroscopic Profile
The comprehensive spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The confluence of data from ¹H NMR, ¹³C NMR, IR, and MS creates a self-validating system. The characteristic signals of the Boc group, the amino acid backbone, and the unique 3-methylphenyl side chain provide a definitive fingerprint for this important synthetic building block. For researchers and drug development professionals, this guide serves as an authoritative reference to ensure the quality and identity of this compound, thereby upholding the integrity of their synthetic endeavors.
References
- PubChem. Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information.
- Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.
- PubChem. Boc-N-Me-Phe-OH. National Center for Biotechnology Information.
- Viral Vector Analytical Development. This compound.
- Chem-Impex International. Boc-3-methyl-L-phenylalanine. Retrieved from a specific product page which provides the molecular formula and weight.
- MedChemExpress. N-Boc-L-phenylalanine methyl ester Certificate of Analysis.
- The Royal Society of Chemistry. Supporting Information.
- The Royal Society of Chemistry. Table of Contents.
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033676).
- ResearchGate. Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC.
- Thermo Scientific Chemicals. N-Boc-N-methyl-L-phenylalanine, 95%.
- University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts.
- ChemicalBook. N-(tert-Butoxycarbonyl)-L-phenylalanine.
- SpectraBase. L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts.
- Viral Vector Analytical Development. This compound.
- SpectraBase. N-Tert-butyloxycarbonyl-L-phenylalanyl-L-phenylalanine.
- Sigma-Aldrich. Boc-N-Me-Phe-OH ≥98.0%.
- American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- MedChemExpress. N-Boc-L-phenylalanine methyl ester.
- PubMed. Intramolecular interactions of L-phenylalanine revealed by inner shell chemical shift.
- PubChem. Boc-Met-Leu-Phe-OH.
- PubChem. 3-Methyl-D-phenylalanine.
- AK Scientific, Inc. N-Boc-3-(methylsulfonyl)-L-phenylalanine.
Sources
- 1. chempep.com [chempep.com]
- 2. This compound | Viral Vector Analytical Development [viral-vector-analytical-development.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 7. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Theoretical Isoelectric Point of Peptides Containing 3-Methyl-Phenylalanine (Phe(3-Me))
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a rapidly advancing strategy for modulating their pharmacological properties. 3-Methyl-phenylalanine (Phe(3-Me)), a derivative of Phenylalanine, offers unique steric and electronic characteristics that can influence peptide structure, stability, and receptor interactions.[1] A fundamental physicochemical parameter governing the behavior of peptides in biological and manufacturing environments is the isoelectric point (pI). The pI is the pH at which a peptide carries no net electrical charge.[2][3] This guide provides a comprehensive technical overview of the theoretical principles and practical considerations for determining the isoelectric point of peptides containing Phe(3-Me). It delves into the underlying acid-base chemistry, the limitations of standard predictive models, and the necessity of advanced computational approaches for accurate pI estimation of modified peptides.
Foundational Principles: The Isoelectric Point of Peptides
The isoelectric point (pI) is a critical determinant of a peptide's solubility, aggregation propensity, and behavior in purification processes like isoelectric focusing and ion-exchange chromatography.[4][5] At a pH below its pI, a peptide will have a net positive charge, while at a pH above its pI, it will possess a net negative charge.[6][7] This charge state is dictated by the ionization of its constituent amino and carboxyl termini, as well as the side chains of any acidic or basic amino acid residues.
The theoretical pI of a peptide is calculated by finding the pH at which the sum of all positive charges equals the sum of all negative charges.[3][8] This is governed by the pKa values of each ionizable group within the peptide. The Henderson-Hasselbalch equation provides the mathematical framework for relating pH, pKa, and the ratio of the protonated and deprotonated forms of an ionizable group.[8][9][10]
Henderson-Hasselbalch Equation:
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
pH is the hydrogen ion concentration of the solution.
-
pKa is the acid dissociation constant of the ionizable group.
-
[A⁻] is the concentration of the deprotonated (conjugate base) form.
-
[HA] is the concentration of the protonated (acid) form.
For a peptide, the net charge at a given pH is the sum of the charges of the N-terminus, the C-terminus, and all ionizable side chains (Asp, Glu, Lys, Arg, His, Cys, Tyr).[11][12]
Introducing 3-Methyl-Phenylalanine (Phe(3-Me)): A Non-Canonical Amino Acid
3-Methyl-phenylalanine is a non-standard amino acid derivative of Phenylalanine.[1] It is characterized by a methyl group attached to the meta (3rd) position of the phenyl ring.[1] This seemingly subtle modification introduces significant changes to the amino acid's properties:
-
Steric Hindrance: The methyl group adds bulk to the side chain, which can influence peptide conformation and interactions with biological targets.[1]
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic distribution within the aromatic ring.
-
Hydrophobicity: The addition of a methyl group generally increases the hydrophobicity of the amino acid side chain.[1]
Crucially, the presence of Phe(3-Me) in a peptide sequence poses a challenge for standard pI calculation methods because its specific pKa values for the α-amino and α-carboxyl groups are not found in standard tables.[12]
The Challenge of Theoretical pI Calculation for Peptides with Phe(3-Me)
Standard online pI calculators and manual calculation methods rely on established pKa values for the 20 proteinogenic amino acids.[13][14][15] These tools are not equipped to handle non-canonical amino acids like Phe(3-Me). The primary challenge lies in the fact that the electronic environment of the α-amino and α-carboxyl groups is influenced by the adjacent side chain. The 3-methyl group, while not directly ionizable, can exert an inductive effect that may slightly alter the pKa values of the terminal groups of the Phe(3-Me) residue itself, as well as potentially influencing the pKa values of neighboring residues.
While studies have investigated the effect of methylation on the side chains of residues like arginine and lysine, finding that it may not significantly alter their pKa values[16][17], the impact on the terminal pKa values of a non-standard amino acid requires specific consideration.
Methodologies for Determining the Theoretical pI of Phe(3-Me)-Containing Peptides
Given the limitations of standard approaches, a multi-faceted strategy is required for the accurate theoretical determination of the pI of peptides containing Phe(3-Me).
The Iterative Henderson-Hasselbalch Approach (with Caveats)
This method involves calculating the net charge of the peptide at various pH values and identifying the pH at which the net charge is zero.[3]
Experimental Protocol: Iterative pI Calculation
-
Identify all ionizable groups: This includes the N-terminus, C-terminus, and the side chains of Asp, Glu, Lys, Arg, His, Cys, and Tyr.
-
Assign pKa values: Use standard pKa values for the proteinogenic amino acids. For the termini of the Phe(3-Me) residue, as a first approximation, one might use the pKa values for Phenylalanine. However, this is a significant assumption and introduces potential inaccuracy.
-
Calculate the charge of each group at a given pH:
-
For acidic groups (C-terminus, Asp, Glu, Cys, Tyr): Charge = -1 / (1 + 10^(pKa - pH))
-
For basic groups (N-terminus, Lys, Arg, His): Charge = 1 / (1 + 10^(pH - pKa))
-
-
Sum the charges: Calculate the net charge of the peptide at a specific pH.
-
Iterate: Repeat steps 3 and 4 across a range of pH values (e.g., from 0 to 14 in increments of 0.1).
-
Determine the pI: The isoelectric point is the pH at which the net charge is closest to zero.
Causality Behind This Protocol: This iterative process systematically evaluates the ionization state of each functional group across a pH spectrum, allowing for the identification of the precise pH where positive and negative charges balance. The Henderson-Hasselbalch equation is the fundamental chemical principle governing this equilibrium.[8][9]
Table 1: Standard pKa Values for Ionizable Groups in Peptides
| Group | Amino Acid | pKa |
| C-terminus | - | ~2.34 - 2.83 |
| N-terminus | - | ~9.13 - 10.60 |
| Side Chain | Aspartic Acid (Asp) | ~3.86 |
| Side Chain | Glutamic Acid (Glu) | ~4.07 |
| Side Chain | Histidine (His) | ~6.00 |
| Side Chain | Cysteine (Cys) | ~8.00 |
| Side Chain | Tyrosine (Tyr) | ~10.1 |
| Side Chain | Lysine (Lys) | ~10.5 |
| Side Chain | Arginine (Arg) | ~12.5 |
Note: These are approximate values and can be influenced by the local environment within the peptide.[11][12]
Advanced Computational Tools for Modified Peptides
For a more accurate determination of the pI of a peptide containing Phe(3-Me), the use of specialized computational tools is highly recommended. These tools do not rely on lookup tables of pKa values but instead predict pKa values based on the chemical structure of the peptide.[18][19]
Workflow for Computational pI Prediction:
Caption: Experimental workflow for determining the pI using isoelectric focusing.
Conclusion and Future Perspectives
The accurate determination of the isoelectric point of peptides containing non-canonical amino acids like 3-Methyl-phenylalanine is a critical step in their development as therapeutic agents. While traditional methods for pI calculation are inadequate for such modified peptides, the integration of advanced computational tools that predict pKa values from chemical structures offers a reliable theoretical framework. Experimental validation through techniques like isoelectric focusing remains the gold standard for confirming these theoretical predictions. As the diversity of non-canonical amino acids incorporated into peptides continues to expand, the synergy between computational prediction and empirical validation will be paramount for accelerating the design and optimization of next-generation peptide therapeutics.
References
- Kozlowski LP (2016)
- Acid-base Chemistry of Amino Acids - Chemistry LibreTexts. (2022-07-04). [Link]
- pKa values of amino acids - Star Republic: Guide for Biologists. [Link]
- The Chemical Profile of 3-Methyl-L-phenylalanine: Properties and Research Implic
- Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons. (2022-05-04). [Link]
- How Can the Isoelectric Point of a Peptide Be Calcul
- How do you calculate the net charge of peptide using the Henderson-Hasselbalch formula? [Link]
- pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides | Journal of Chemical Information and Modeling - ACS Public
- Henderson Hasselbach equation and charge of peptides - YouTube. (2020-05-28). [Link]
- pIChemiSt — Free Tool for the Calculation of Isoelectric Points of Modified Peptides - NIH. (2023-01-09). [Link]
- Effect of methylation on the side-chain pKa value of arginine - PubMed - NIH. [Link]
- Complete MCAT Amino Acids Proteins Guide - Outline - Jack Westin. [Link]
- Amino acid pKa and pKi values - Isca Biochemicals. [Link]
- Ch27 pKa and pI values - University of Calgary. [Link]
- Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC - NIH. [Link]
- Effect of methylation on the side‐chain pK a value of arginine - PMC - NIH. [Link]
- Isoelectric Point (pI)
- A Graphical Approach to Determine the Isoelectric Point and Charge of Small Peptides from pH 0 to 14 | Journal of Chemical Educ
- Effect of methylation on the side chain pKa value of arginine - ResearchG
- Prot pi | Bioinformatics Calcul
- 26.2 Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points - Chemistry LibreTexts. (2023-05-18). [Link]
Sources
- 1. CAS 5472-70-8: 3-Methylphenylalanine | CymitQuimica [cymitquimica.com]
- 2. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Isoelectric Point (pI) Calculator | PepDraw Educational Resources [pepdraw.com]
- 5. IPC – Isoelectric Point Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. homework.study.com [homework.study.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. bachem.com [bachem.com]
- 14. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 15. Prot pi | Bioinformatics Calculator [protpi.ch]
- 16. Effect of methylation on the side-chain pKa value of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of methylation on the side‐chain pK a value of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pIChemiSt — Free Tool for the Calculation of Isoelectric Points of Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Leveraging Boc-Phe(3-Me)-OH in Protein Engineering
Abstract
The precise, site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering and drug development. This methodology transcends the limitations of the 20 canonical amino acids, enabling the introduction of novel chemical functionalities to tailor protein properties for enhanced stability, novel catalytic activity, and improved therapeutic profiles. This guide focuses on the strategic implementation of N-Boc-L-3-methyl-phenylalanine (Boc-Phe(3-Me)-OH), a unique phenylalanine analog, as a tool for sophisticated protein engineering. We will explore the underlying principles, provide detailed experimental protocols for its incorporation, and discuss advanced analytical techniques for the characterization of the resulting engineered proteins. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of ncAAs to push the boundaries of protein design.
Introduction: Beyond the Canonical 20
The central dogma of molecular biology dictates that the genetic code specifies 20 canonical amino acids for protein synthesis. While this palette has given rise to the vast diversity of natural proteins, it also represents a chemical constraint. Protein engineering with unnatural amino acids (UAAs) overcomes this limitation by expanding the genetic code, allowing for the introduction of novel chemical moieties at specific sites within a protein's sequence.[1][] This has profound implications, offering the ability to:
-
Introduce bio-orthogonal handles: For site-specific conjugation of drugs, imaging agents, or other molecules.[3]
-
Modulate protein stability: By introducing hydrophobic or steric bulk to enhance protein folding and thermal resistance.[4]
-
Probe protein structure and dynamics: Using spectroscopic reporters like fluorescent or isotopically labeled side chains.
-
Create novel enzymatic activities: By incorporating catalytic groups not found in nature.
The most robust and widely adopted method for site-specific UAA incorporation is amber stop codon suppression .[5][6][7] This technique repurposes the UAG stop codon, which normally terminates translation, to encode for a UAA. This is achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's own translational machinery.[5]
The Strategic Advantage of 3-Methyl-Phenylalanine
Among the vast array of available UAAs, 3-methyl-phenylalanine stands out as a subtle but powerful tool for probing and modifying protein structure. Unlike more reactive UAA derivatives, its primary contribution is steric and hydrophobic, making it an excellent probe for understanding and engineering the non-covalent interactions that govern protein architecture and function.
Physicochemical Properties
This compound is a derivative of phenylalanine with a methyl group at the meta-position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.
| Property | Value | Source |
| Synonyms | Boc-L-Phe(3-Me)-OH, Boc-m-Me-L-Phe-OH | Chem-Impex |
| CAS Number | 114873-06-2 | Chem-Impex |
| Molecular Formula | C15H21NO4 | Chem-Impex |
| Molecular Weight | 279.34 g/mol | Chem-Impex |
| Appearance | White powder | Chem-Impex |
| Melting Point | 68.0-72.0 °C | Chem-Impex |
Rationale for Use in Protein Engineering
The seemingly simple addition of a methyl group to the phenylalanine side chain provides several distinct advantages:
-
Enhanced Hydrophobicity: The methyl group increases the hydrophobicity of the phenylalanine side chain. When incorporated into the hydrophobic core of a protein, this can lead to more favorable packing interactions, potentially increasing thermal stability.[8]
-
Steric Probing: The meta-position of the methyl group introduces specific steric bulk that can be used to probe protein-protein or protein-ligand interfaces. Unlike the para-position, a meta-substitution can create more subtle conformational constraints, allowing for fine-tuning of binding affinities and specificities.
-
Minimal Perturbation: Because the methyl group is relatively small and chemically inert, its incorporation is less likely to cause gross misfolding of the protein compared to larger or more reactive UAAs. This makes it an ideal candidate for systematically mapping functionally important residues.[9]
-
NMR Spectroscopic Probe: While the methyl group itself is a common NMR handle, the unique chemical shift of the 3-methyl group can serve as a sensitive reporter of the local environment within the protein, providing valuable data on conformational changes upon ligand binding or unfolding.[10]
Incorporation of this compound into Proteins
The successful incorporation of this compound into a target protein relies on a specialized orthogonal translation system. The most versatile and well-characterized system for incorporating phenylalanine analogs is based on the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species.[5][11]
The N346A/C348A PylRS Mutant: A Versatile Tool
Research has shown that a double mutant of PylRS, where asparagine at position 346 is replaced by alanine (N346A) and cysteine at 348 is replaced by alanine (C348A), exhibits broad substrate specificity for various meta-substituted phenylalanine derivatives.[9] This engineered synthetase is capable of efficiently charging its cognate tRNA (tRNAPyl) with 3-methyl-phenylalanine, making it the ideal choice for our purposes.
The Role of the Boc Protecting Group: In Situ Deprotection
A critical consideration is the presence of the N-terminal Boc protecting group. While essential for preventing unwanted side reactions during chemical peptide synthesis, it must be removed for the amino acid to be incorporated into a growing polypeptide chain by the ribosome.[][]
Interestingly, it has been demonstrated that crude S30 extracts from E. coli, which form the basis of many cell-free protein synthesis (CFPS) systems, possess enzymatic activities capable of cleaving the Boc group in situ.[1][14] This allows for the direct addition of the Boc-protected amino acid to the reaction mixture, simplifying the workflow. While this has been primarily characterized in CFPS, it suggests the presence of endogenous enzymes in E. coli that can perform this deprotection, making the use of this compound feasible for in vivo incorporation as well.
}
Figure 1: Workflow for the incorporation of this compound.
Experimental Protocol: Site-Specific Incorporation in E. coli
This protocol outlines the general steps for incorporating this compound into a target protein expressed in E. coli using the engineered PylRS system.
1. Plasmid Preparation:
- Target Protein Plasmid: The gene for the protein of interest should be cloned into an expression vector (e.g., pET series). The codon for the desired incorporation site must be mutated to the amber stop codon (TAG) using site-directed mutagenesis.
- Orthogonal System Plasmid: A separate, compatible plasmid (e.g., pEVOL) is required, which expresses the engineered PylRS (N346A/C348A) and its cognate tRNAPyl.[9]
2. Transformation:
- Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL-PylRS plasmid.
- Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a starter culture in LB medium with the required antibiotics and grow overnight at 37°C.
- The next day, inoculate a larger volume of minimal medium (e.g., M9) supplemented with the antibiotics. The use of minimal medium is crucial to reduce the background incorporation of natural amino acids.
- Add this compound to the culture medium to a final concentration of 1-2 mM.
- Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
- Induce protein expression with IPTG (and L-arabinose if the PylRS is under an arabinose-inducible promoter) and continue to incubate at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
4. Protein Purification and Analysis:
- Harvest the cells by centrifugation.
- Lyse the cells (e.g., by sonication) and purify the target protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
- Confirm the expression of the full-length protein using SDS-PAGE and Western blotting. The presence of a band at the expected molecular weight for the full-length protein is an initial indication of successful UAG suppression.
Characterization of the Engineered Protein
Rigorous characterization is essential to confirm the successful and high-fidelity incorporation of 3-methyl-phenylalanine and to assess its impact on the protein's properties.
Mass Spectrometry: The Gold Standard for Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is the definitive method to verify the incorporation of the UAA.[9]
-
Intact Protein Analysis: Analysis of the purified, intact protein should show a mass increase corresponding to the difference between 3-methyl-phenylalanine (179.22 Da) and the canonical amino acid it replaced (e.g., Phenylalanine: 165.19 Da; Tyrosine: 181.19 Da).
-
Peptide Mapping: For more precise localization, the protein can be digested with a specific protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This will pinpoint the exact location of the mass modification.
| Technique | Information Provided |
| SDS-PAGE / Western Blot | Initial evidence of full-length protein expression (successful UAG suppression). |
| ESI-MS (Intact Protein) | Confirms the correct mass of the full-length protein with the incorporated UAA. |
| LC-MS/MS (Peptide Mapping) | Precisely identifies the location of the incorporated UAA within the protein sequence. |
Spectroscopic Analysis: Probing the Impact on Structure and Function
Once incorporation is confirmed, various biophysical techniques can be employed to understand the consequences of the modification.
-
Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure of the protein. A comparison of the CD spectra of the wild-type and the mutant protein can indicate if the UAA has caused any significant changes in folding.
-
Differential Scanning Fluorimetry (DSF) or Calorimetry (DSC): These techniques are used to measure the melting temperature (Tm) of the protein, providing a quantitative measure of its thermal stability. An increase in Tm would indicate that the incorporation of 3-methyl-phenylalanine has a stabilizing effect.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the protein is amenable to NMR analysis, the unique chemical shifts of the protons of the incorporated 3-methyl-phenylalanine can provide high-resolution information about its local environment and how it changes upon ligand binding or other functional transitions.[10][15]
}
Figure 2: Analytical techniques for characterizing proteins with incorporated 3-methyl-phenylalanine.
Conclusion and Future Outlook
The incorporation of this compound into proteins is a powerful strategy for finely tuning protein structure and function. The use of the engineered N346A/C348A PylRS system provides a robust and versatile platform for introducing this and other meta-substituted phenylalanine analogs. The ability of E. coli extracts to perform in situ deprotection of the Boc group further simplifies the experimental workflow.
By leveraging the unique steric and hydrophobic properties of the 3-methyl group, researchers can systematically probe and engineer non-covalent interactions within proteins, leading to enhanced stability, altered binding specificities, and novel functionalities. As our understanding of the subtle forces that govern protein behavior deepens, the use of precisely tailored non-canonical amino acids like 3-methyl-phenylalanine will undoubtedly play an increasingly critical role in the development of next-generation protein therapeutics and advanced biomaterials.
References
- Elsässer Lab. (2016). Stable amber suppression cell lines. The Elsässer Lab. [Link]
- Frontiers in Chemistry. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. [Link]
- Lang, K., & Chin, J. W. (2014). Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling. Methods in Enzymology, 555, 1-20.
- YouTube. (2025).
- Exner, M. P., et al. (2020). Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags. Frontiers in Bioengineering and Biotechnology, 8, 59.
- Yang, Z., et al. (2023). Pyrrolysine-Inspired in Cellulo Synthesis of an Unnatural Amino Acid for Facile Macrocyclization of Proteins. Journal of the American Chemical Society, 145(18), 10253–10261.
- ACS Publications. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(3), 1251-1272.
- MDPI. (2021). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences, 22(20), 11075.
- NMR-BIO. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-BIO. [Link]
- PNAS. (2004). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences, 101(21), 7931-7936.
- Portland Press. (2018). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 62(3), 367-379.
- Elsässer Lab. (2016). Stable amber suppression cell lines. The Elsässer Lab. [Link]
- Frontiers in Bioengineering and Biotechnology. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. [Link]
- PubMed. (2013). In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis. [Link]
- NIH. (2019). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. [Link]
- MDPI. (2021). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences, 22(20), 11075.
- NIH. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. [Link]
- ACS Publications. (1994). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Journal of the American Chemical Society, 116(14), 6468–6469.
- NIH. (2021). Comprehensive mass spectrometric investigation strategies of the human methylproteome. [Link]
- NIH. (2014). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. [Link]
- SpringerLink. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. [Link]
- NIH. (2021).
- The Royal Society of Chemistry. (n.d.). Experimental Procedure. [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Wikipedia. (n.d.). Cell-free protein synthesis. [Link]
- ResearchGate. (2018).
- NIH. (2019). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. [Link]
- ResearchGate. (2021). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. [Link]
- ResearchGate. (2020). Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. [Link]
- Frontiers. (2019). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. [Link]
- NIH. (2024).
- NIH. (2020). Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. [Link]
- MDPI. (2021). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. [Link]
- eLife. (2025). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs.
- ACS Publications. (2024). Boosting Enzyme Activity in Enzyme Metal–Organic Framework Composites. Chem & Bio Engineering.
- bioRxiv. (2022). Proposed three-phenylalanine motif involved in magnetoreception signaling of an Actinopterygii protein expressed in mammalian cells. [Link]
- NIH. (2023). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. [Link]
- ResearchGate. (2014). Discovery of aminoacyl-tRNA synthetase mutants for the incorporation of noncanonical amino acids into proteins. [Link]
- ResearchGate. (2002).
- ResearchGate. (2015). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr-bio.com [nmr-bio.com]
- 11. mdpi.com [mdpi.com]
- 14. In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-Phe(3-Me)-OH in Solid-Phase Peptide Synthesis
Introduction: The Role of Steric Hindrance in Peptide Design
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a key strategy for modulating pharmacological properties. Boc-Phe(3-Me)-OH, a derivative of phenylalanine with a methyl group at the 3-position of the phenyl ring, is a valuable building block for introducing steric bulk and hydrophobicity into a peptide sequence.[1] This modification can influence peptide conformation, enhance receptor binding affinity, and improve metabolic stability by shielding the peptide backbone from enzymatic degradation.
However, the very feature that makes this compound advantageous—its steric hindrance—also presents a significant challenge during solid-phase peptide synthesis (SPPS). The bulky 3-methylphenyl side chain can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to sluggish reaction kinetics and potentially incomplete coupling.[2] This guide provides a comprehensive overview of the principles and detailed protocols for the efficient coupling of this compound in Boc-SPPS, ensuring high yields and purity of the target peptide.
Core Principles for Coupling Sterically Hindered Amino Acids
The successful incorporation of sterically hindered amino acids like this compound hinges on enhancing the reactivity of the coupling reaction to overcome the physical barrier. This is primarily achieved through the selection of highly efficient coupling reagents and the optimization of reaction conditions.
Choosing the Right Coupling Reagent
Standard carbodiimide-based coupling methods, such as those using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt), may prove insufficient for driving the coupling of this compound to completion. More potent, next-generation coupling reagents are generally required. These fall into two main classes: aminium/uronium salts and phosphonium salts.
-
Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for sterically hindered couplings.[3] They react with the carboxylic acid to form a highly reactive OAt- or OBt-ester, which rapidly acylates the free amine. HATU is often considered one of the most powerful reagents in this class.[3]
-
Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are also excellent choices for difficult couplings.[1][2] PyBOP functions similarly to HBTU, forming a reactive OBt-ester. PyBrOP is a particularly potent reagent, especially for coupling N-methylated or other highly hindered amino acids.[2][4]
The following table provides a comparative overview of recommended coupling reagents for this compound.
| Coupling Reagent | Class | Relative Speed | Key Considerations |
| HATU | Aminium/Uronium | Very Fast | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[3] |
| HBTU/HCTU | Aminium/Uronium | Fast | Very efficient and widely used reagents. HCTU is often considered slightly more reactive than HBTU. |
| PyBOP | Phosphonium | Fast | Robust and efficient, with a good track record for hindered couplings.[1] |
| PyBrOP | Phosphonium | Very Fast | Exceptionally potent, particularly for the most challenging couplings.[2][4] |
| DIC/HOBt | Carbodiimide | Moderate | A cost-effective option, but may require longer reaction times and double coupling for this compound. |
Experimental Protocols
The following protocols are designed for the manual coupling of this compound in SPPS. They assume a standard polystyrene-based resin, such as Merrifield or MBHA resin. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Workflow for a Single Coupling Cycle
The incorporation of this compound follows the standard cyclical workflow of Boc-SPPS. The key is the optimization of the coupling step.
Figure 1: General workflow for a single coupling cycle in Boc-SPPS.
Step 1: Resin Preparation and Swelling
-
Place the appropriate amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a suitable SPPS reaction vessel.
-
Add Dichloromethane (DCM) to swell the resin (approximately 10-15 mL per gram of resin).
-
Agitate gently for at least 30 minutes at room temperature.
-
Drain the solvent by filtration.
Step 2: Nα-Boc Deprotection
-
To the swollen resin, add a solution of 50% Trifluoroacetic Acid (TFA) in DCM. It is recommended to add a scavenger such as 0.5% dithiothreitol (DTE) if the sequence contains sensitive residues like Trp, Cys, or Met.[5][6]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 2-5 minutes, then drain.[7]
-
Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete deprotection.[7]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then Isopropanol (IPA) (2 times) to remove residual acid.[7]
Step 3: Neutralization
-
Wash the resin with DCM (2-3 times).
-
Add a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times) to prepare for the coupling step.
Step 4: Coupling of this compound (HATU Protocol)
This protocol is recommended for achieving high coupling efficiency with this compound.
Reagents and Equivalents:
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3.0 - 4.0 |
| HATU | 3.0 - 4.0 |
| DIEA | 6.0 - 8.0 |
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 eq.) and HATU (3-4 eq.) in DMF (approximately 10 mL per gram of resin).[8]
-
Add DIEA (6-8 eq.) to the solution and mix for 1-5 minutes. The solution may change color, indicating activation.[8]
-
Coupling: Immediately add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.[9]
-
Agitate the mixture at room temperature. Due to the steric hindrance, a longer coupling time of 1-4 hours is recommended.[2][9]
-
Monitoring the Reaction: After the initial coupling time, perform a qualitative Kaiser (ninhydrin) test to monitor for the presence of free primary amines.[2] A negative result (yellow beads) indicates complete coupling.[2][9]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
Figure 2: Simplified mechanism of HATU-mediated coupling.
Step 5: Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide must be cleaved from the resin with simultaneous removal of the side-chain protecting groups.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For many peptides synthesized using the Boc/Bzl strategy, anhydrous Hydrogen Fluoride (HF) is the standard cleavage reagent. A common HF cleavage cocktail is HF:anisole (9:1, v/v). Caution: Anhydrous HF is extremely toxic and corrosive and must be handled with specialized equipment and training.
-
Perform the cleavage reaction, typically at 0°C for 1-2 hours.
-
After cleavage, precipitate the peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
-
The crude peptide should then be purified, typically by reverse-phase HPLC.
Troubleshooting Difficult Couplings
Even with optimized protocols, the coupling of this compound may be incomplete. Here are some troubleshooting strategies:
-
Positive Kaiser Test: If the Kaiser test is positive (blue or purple beads) after the initial coupling, a double coupling is recommended.[3] Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.
-
Persistent Positive Kaiser Test: If the test remains positive after a second coupling, this may indicate severe aggregation of the peptide chain on the resin. In this case, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.[10] This can be done by treating the resin with a solution of acetic anhydride and DIEA in DMF.
-
Alternative Solvents: In cases of aggregation, switching the coupling solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of DCM/DMF may be beneficial.[10]
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into peptide sequences via Boc-SPPS is readily achievable with the appropriate selection of potent coupling reagents and optimized reaction conditions. Aminium/uronium reagents like HATU or phosphonium reagents such as PyBOP and PyBrOP are highly recommended over standard carbodiimide methods. By employing longer coupling times, carefully monitoring the reaction progress with the Kaiser test, and utilizing strategies like double coupling when necessary, researchers can effectively overcome the steric challenges posed by this valuable building block. This enables the synthesis of novel peptides with enhanced pharmacological properties for a wide range of applications in research and drug development.
References
- Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., & Carpino, L. A. (1995). A comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(11), 405–410.
- BenchChem. (2025). Mastering Peptide Synthesis with Boc-D-3-Methylphenylalanine.
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025).
- Han, Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
- The Royal Society of Chemistry. (2017). Experimental procedures Solid phase peptide synthesis (SPPS).
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- UCI Department of Chemistry. (n.d.).
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- AAPPTec. (n.d.). SYNTHESIS NOTES.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis.
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
- BenchChem. (2025). Application Notes and Protocols for Boc-Met-OH in Manual Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- BenchChem. (2025). Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Boc Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-Phe(3-Me)-OH
Introduction: The Strategic Incorporation of Boc-Phe(3-Me)-OH in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a cornerstone for the assembly of synthetic peptides, valued for its robustness, especially in the synthesis of long or challenging sequences.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy relies on a graded acid lability approach; the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid, such as hydrogen fluoride (HF).[3][4]
This guide provides a comprehensive overview and detailed protocols for conducting Boc SPPS with a particular focus on the incorporation of the non-canonical amino acid, Boc-L-3-methyl-phenylalanine (this compound). The introduction of a methyl group on the phenyl ring of phenylalanine can introduce unique properties to a peptide, such as increased hydrophobicity and specific steric constraints, which are valuable in drug discovery for modulating peptide conformation, biological activity, and pharmacokinetic profiles.[5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this specialized amino acid derivative in their synthetic workflows.
Core Principles: The Chemical Logic of the Boc SPPS Cycle
The Boc SPPS process is a cyclical series of chemical reactions performed on a solid support (resin).[3][] Understanding the causality behind each step is critical for successful peptide assembly and for troubleshooting potential issues.
1. Resin Selection and Preparation: The synthesis begins with an insoluble polymeric support. The choice of resin dictates the C-terminal functionality of the final peptide.
-
Merrifield Resin (chloromethylated polystyrene): Used for synthesizing peptides with a C-terminal carboxylic acid.[7]
-
MBHA or BHA Resins (methylbenzhydrylamine or benzhydrylamine resins): Yield peptide amides upon cleavage.[7]
Before initiating the synthesis, the resin must be swelled in a suitable solvent, typically dichloromethane (DCM), to ensure that the reactive sites are accessible to reagents.[3]
2. The Boc SPPS Cycle:
-
Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed with a solution of 50% TFA in DCM.[8] The mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free primary amine as a trifluoroacetate salt.[9]
-
Neutralization: The protonated N-terminus (ammonium salt) is non-nucleophilic and must be converted to the free amine before the next coupling step can occur.[4] This is achieved by washing the peptide-resin with a hindered tertiary base, such as diisopropylethylamine (DIEA), in DCM or DMF.[10]
-
Coupling: The next Nα-Boc protected amino acid, in this case, this compound, is activated and coupled to the free N-terminal amine of the growing peptide chain.[3] Common activation strategies involve the use of coupling reagents like HBTU or HATU in the presence of a base like DIEA.[11][12] These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species, facilitating amide bond formation.[13] The progress of the coupling reaction is often monitored using the qualitative Kaiser (ninhydrin) test, which detects the presence of free primary amines.[3]
This deprotection-neutralization-coupling cycle is repeated for each amino acid in the desired peptide sequence.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of a single cycle in Boc solid-phase peptide synthesis.
Sources
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. 肽偶联剂选择指南 [sigmaaldrich.com]
Application Note: Streamlined Solution-Phase Synthesis of Peptides Incorporating Boc-Phe(3-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the solution-phase synthesis of peptides incorporating the unnatural amino acid, N-tert-butyloxycarbonyl-3-methyl-L-phenylalanine (Boc-Phe(3-Me)-OH). We delve into the strategic advantages of utilizing 3-methyl-L-phenylalanine in peptide design, offering detailed, field-proven protocols for coupling and deprotection steps. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to ensure both reproducibility and a deep understanding of the underlying chemistry. This guide is designed to be a self-validating system, enabling researchers to confidently integrate this valuable building block into their peptide synthesis workflows.
Introduction: The Rationale for Incorporating 3-Methyl-L-phenylalanine
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. 3-Methyl-L-phenylalanine, in particular, offers several advantages. The methyl group at the meta position of the phenyl ring introduces steric bulk and alters the electronic properties of the aromatic side chain compared to native phenylalanine. This modification can lead to:
-
Increased Proteolytic Stability: The methyl group can hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[1]
-
Enhanced Receptor Binding and Selectivity: The altered conformation and hydrophobicity imparted by the 3-methyl group can lead to more potent and selective interactions with biological targets.
-
Improved Pharmacokinetic Properties: Modifications to amino acid side chains can influence a peptide's solubility, membrane permeability, and overall bioavailability.[1][2] For instance, N-methylated phenylalanine-rich peptides have been investigated as versatile shuttles across the blood-brain barrier.[3][4]
Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods for long sequences, offers distinct advantages for the synthesis of shorter peptides or for large-scale production where purification of intermediates is crucial.[5][6] This guide focuses on the robust and well-established Boc (tert-butyloxycarbonyl) protection strategy for the α-amino group.[7]
Core Principles and Reagent Selection
The successful synthesis of a peptide is a cyclical process involving two key steps: the formation of a peptide (amide) bond and the selective deprotection of the α-amino group to allow for the next coupling reaction.[7]
The Boc Protecting Group: A Strategic Choice
The Boc group is a widely used protecting group for the α-amino function of amino acids.[8] It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O).[9] The key advantage of the Boc group lies in its acid lability; it is readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which leaves most side-chain protecting groups intact.[10][11] This orthogonality is fundamental to stepwise peptide synthesis.
Peptide Bond Formation: The Role of Coupling Reagents
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[5] Carbodiimides are a class of highly effective coupling reagents for this purpose.[12][13]
-
Dicyclohexylcarbodiimide (DCC): DCC is a powerful and cost-effective coupling reagent.[5][14] A significant advantage in solution-phase synthesis is that the byproduct of the reaction, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.[12]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide, which simplifies reaction workup as the urea byproduct can be removed by aqueous extraction.[12][15]
To minimize the risk of racemization and side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is often used in conjunction with carbodiimides.[16] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate can then react with HOBt to form a more stable active ester, which subsequently reacts with the amine component to form the desired peptide bond with minimal racemization.[12]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥99.0% | Chem-Impex (Cat# 02621) |
| Amino Acid Ester HCl (e.g., H-Gly-OMe·HCl) | Synthesis Grade | Sigma-Aldrich |
| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | ACS Grade | VWR |
| N,N-Dimethylformamide (DMF), Anhydrous | ACS Grade | VWR |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ||
| 1 M Hydrochloric Acid (HCl) Solution | ||
| Brine (Saturated NaCl Solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) |
Note: All reagents should be handled in a fume hood with appropriate personal protective equipment.
Workflow Diagram: The Peptide Synthesis Cycle
Caption: General workflow for one cycle of solution-phase peptide synthesis using Boc-strategy.
Protocol 1: Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl).
-
Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM (approx. 10 mL per mmol). Add DIPEA (1.1 eq.) to neutralize the salt and stir for 10 minutes at room temperature.
-
Addition of Reactants: To the solution from step 1, add this compound (1.05 eq.) and HOBt (1.1 eq.). Stir until all solids are dissolved.
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The formation of a white precipitate (DCU) will be observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid ester is consumed.
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-dipeptide ester.
-
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group from the newly synthesized dipeptide.
-
Preparation: Dissolve the crude Boc-dipeptide ester from the previous step in DCM (approx. 5 mL per mmol). Cool the solution to 0 °C in an ice bath.
-
Acidolysis: Prepare a solution of 50% TFA in DCM (v/v). Add this solution (approx. 10 mL per mmol of peptide) to the cooled peptide solution.
-
Reaction: Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 25-30 minutes.[17]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Caution: TFA is corrosive.
-
Co-evaporate with toluene (2x) to ensure complete removal of residual TFA.
-
The resulting product is the dipeptide ester as its TFA salt, which can be used directly in the next coupling step after neutralization.
-
Purification and Characterization
Crude peptides obtained from solution-phase synthesis almost always require purification.[18]
Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides.[19] The separation is based on the hydrophobicity of the peptide and impurities.
-
Stationary Phase: C18-modified silica is commonly used.[19]
-
Mobile Phase: A gradient of acetonitrile in water, typically containing 0.1% TFA, is employed.[19]
-
Detection: UV absorbance is monitored, usually at 210-220 nm, corresponding to the peptide backbone.[19]
Fractions are collected and analyzed for purity by analytical HPLC. Pure fractions are pooled and lyophilized to obtain the final peptide as a white, fluffy powder.
Characterization
It is essential to thoroughly characterize the final peptide product to confirm its identity and purity.[20][21]
| Technique | Purpose |
| Analytical RP-HPLC | To determine the purity of the final peptide.[20] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide, thereby verifying its sequence.[22][23] |
| Nuclear Magnetic Resonance (NMR) | To provide detailed structural information and confirm the presence of the 3-methyl-phenylalanine residue.[21] |
| Amino Acid Analysis (AAA) | To determine the amino acid composition and quantify the peptide content.[24] |
Mechanism of Carbodiimide Coupling with HOBt
Caption: Mechanism of DCC/HOBt mediated peptide bond formation.
Conclusion
The solution-phase synthesis of peptides containing this compound is a robust and scalable method for producing modified peptides with potentially enhanced therapeutic properties. By understanding the underlying principles of Boc protection, carbodiimide-mediated coupling, and acidic deprotection, researchers can effectively utilize the detailed protocols provided in this guide. Proper purification and rigorous characterization are paramount to ensuring the quality and integrity of the final synthetic peptide, paving the way for its successful application in research and drug development.
References
- ResolveMass Laboratories Inc. (2025).
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- International Journal of Science and Research Archive. (2025).
- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
- ResearchGate. (n.d.).
- NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- JPT. (n.d.).
- Waters Corporation. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Benchchem. (n.d.).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Chemical Communications (RSC Publishing). (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP)
- Bachem. (n.d.).
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....
- Thermo Fisher Scientific - NG. (n.d.). Carbodiimide Crosslinker Chemistry.
- ResearchGate. (2025). Synthesis of Peptides by Solution Methods.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.
- Google Patents. (n.d.).
- Chem-Impex. (n.d.). Boc-3-methyl-L-phenylalanine.
- ChemPep. (n.d.). This compound.
- (n.d.). Investigating the Applications of 3-Methyl-L-phenylalanine in Modern Drug Discovery.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Boc-Phe-OH = 99.0 T 13734-34-4.
- Sigma-Aldrich. (n.d.). (R)-Boc-3-methyl-β-Phe-OH.
- NIH. (n.d.). Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem.
- (n.d.).
- PubMed. (2010).
- PubMed Central. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum.
- ResearchGate. (n.d.). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles | Request PDF.
Sources
- 1. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. peptide.com [peptide.com]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. bachem.com [bachem.com]
- 15. interchim.fr [interchim.fr]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. waters.com [waters.com]
- 19. bachem.com [bachem.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. ijsra.net [ijsra.net]
- 22. biopharmaspec.com [biopharmaspec.com]
- 23. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 24. jpt.com [jpt.com]
Application Notes: Recommended Coupling Reagents for Incorporating Boc-Phe(3-Me)-OH
Introduction: The Challenge of Sterically Hindered Residues
In modern peptide synthesis, the incorporation of modified amino acids is a critical strategy for enhancing the pharmacological properties of peptide-based therapeutics. Boc-Phe(3-Me)-OH, a derivative of phenylalanine with a methyl group at the 3-position of the phenyl ring, is a valuable building block for introducing conformational constraints and improving metabolic stability.
However, the successful incorporation of this compound presents a significant synthetic challenge due to steric hindrance. The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group and the additional methyl group on the phenyl ring physically impedes the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This hindrance can lead to slow reaction kinetics, incomplete coupling, and the formation of deletion sequences, ultimately lowering the yield and purity of the target peptide.[1]
The selection of an appropriate coupling reagent is therefore paramount to overcoming this steric barrier and ensuring efficient peptide bond formation.[2] This guide provides a comprehensive overview of recommended coupling reagents, detailed protocols, and troubleshooting strategies for the successful incorporation of this compound.
The Central Role of High-Efficiency Coupling Reagents
Peptide coupling reagents activate the carboxylic acid group of an amino acid, converting it into a more reactive species that is susceptible to nucleophilic attack by an amine.[3] For sterically demanding residues like this compound, standard reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient.[4] High-reactivity reagents, primarily from the aminium/uronium and phosphonium salt classes, are required to form highly reactive ester intermediates capable of overcoming the significant steric barrier.[4][5]
Comparative Analysis of Recommended Coupling Reagents
The most effective reagents for coupling sterically hindered amino acids are those that generate highly reactive activated esters. Uronium/Aminium salts are generally the preferred choice, with modern Oxyma-based reagents offering excellent performance and an improved safety profile.
| Reagent | Reagent Type | Activated Ester | Relative Reactivity | Key Advantages & Considerations |
| HATU | Aminium/Uronium | OAt Ester | Very High | Gold standard for difficult couplings; high reactivity due to anchimeric assistance from the pyridine nitrogen in HOAt.[5] Often results in high purity and minimal racemization.[6][7] |
| HCTU | Aminium/Uronium | O-6-ClBt Ester | High | More reactive than HBTU due to the electron-withdrawing chlorine atom on the benzotriazole ring.[8][9] A cost-effective and highly efficient alternative to HATU.[8] |
| COMU | Aminium/Uronium | Oxyma Ester | Very High | Reactivity is comparable or superior to HATU.[10] Based on the non-explosive OxymaPure leaving group, offering a better safety profile.[11][12] By-products are water-soluble, simplifying purification.[10] |
| PyBOP | Phosphonium | OBt Ester | Moderate-High | A classic phosphonium salt reagent. Generally effective, but may be less efficient than HATU or COMU for extremely hindered couplings.[6] Does not cause guanidinylation side reactions. |
| TFFH | Fluorouronium | Acyl Fluoride | Extremely High | Used for the most challenging couplings where other reagents fail. Forms a highly reactive acyl fluoride in situ.[13][14] Less prone to racemization. |
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) and should be optimized based on the specific sequence and resin loading.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended primary method for incorporating this compound.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (4.0 eq. relative to resin loading)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following the deprotection of the N-terminal protecting group (e.g., Fmoc), wash the peptide-resin thoroughly with DMF (3-5 times) to remove all traces of the deprotection agent.[15]
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in anhydrous DMF. Add DIPEA to the solution and vortex or stir for 1-5 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.[4]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 45-90 minutes. Reaction times may need to be extended for particularly difficult sequences.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or a chloranil/isatin test for secondary amines) on a small sample of resin beads to monitor for reaction completion.[2]
-
Washing: Once the reaction is complete (negative test result), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 2 through 6 with a fresh solution of activated amino acid. This is a common and highly effective strategy for difficult residues.[4]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol should be considered when even potent reagents like HATU or COMU fail to drive the coupling to completion.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (2.0 eq.)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (2.0 eq.)
-
DIPEA or Collidine (4.0 eq.)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Resin Preparation: As described in Protocol 1.
-
Acyl Fluoride Generation: In a separate vessel, dissolve this compound in anhydrous DCM. Add TFFH and the base (DIPEA). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[4][13]
-
Coupling: Add the solution containing the freshly prepared acyl fluoride to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature. Reaction times can be significantly longer than with uronium reagents and may require several hours to overnight.[2]
-
Monitoring & Washing: Monitor the reaction for completeness as described in Protocol 1. Once complete, wash the resin thoroughly with DMF.
Visualization of Key Processes
Diagram 1: General SPPS Workflow for a Single Coupling Cycle
Caption: Standard SPPS workflow for coupling a sterically hindered amino acid.
Diagram 2: Mechanism of Carboxylic Acid Activation by HATU
Caption: HATU activates the carboxylic acid to form a highly reactive OAt-ester.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser/Chloranil test) | 1. Insufficient reagent reactivity.2. Reaction time too short.3. Poor solvation/peptide aggregation. | 1. Switch to a more powerful reagent (e.g., HBTU → HATU or COMU).2. Increase coupling time; perform a "double coupling".[4]3. Switch solvent from DMF to NMP; consider adding chaotropic salts (e.g., LiCl) to disrupt secondary structures.[2] |
| Low Final Yield/Purity | 1. Cumulative incomplete couplings.2. Guanidinylation side reaction (with uronium reagents). | 1. Use capping (e.g., with acetic anhydride) to terminate unreacted chains after a failed double coupling, simplifying final purification.[1]2. Use minimal pre-activation time; avoid a large excess of the uronium reagent.[5] Consider switching to a phosphonium reagent like PyBOP if guanidinylation is a persistent issue. |
| Racemization | 1. Over-activation or extended pre-activation time.2. Use of a nucleophilic base.3. Elevated temperatures. | 1. Keep pre-activation times short (1-5 minutes).2. Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.3. Avoid unnecessary heating. If microwave synthesis is used, carefully control the temperature. |
References
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7), 408-414. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of TFFH in Modern Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2013). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11501. [Link]
- Semantic Scholar. (n.d.). Amide bond formation by using amino acid fluorides.
- Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide. Tetrahedron Letters, 36(1), 1-4. [Link]
- Wikipedia. (n.d.). HCTU.
- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 47-77. [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. HCTU - Wikipedia [en.wikipedia.org]
- 10. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Boc deprotection methods for peptides containing Phe(3-Me) residue
An Application Guide to the Strategic Deprotection of N-α-Boc-L-phenylalanyl(3-methyl) Residues in Peptide Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), valued for its stability and acid-labile nature. However, the incorporation of sterically hindered amino acids, such as 3-methyl-L-phenylalanine [Phe(3-Me)], presents significant challenges to standard deprotection protocols. The presence of the methyl group on the phenyl ring impedes the acid-mediated cleavage of the Boc group, often resulting in incomplete reactions, reduced yields, and complex purification profiles. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on effective Boc deprotection strategies for peptides containing the Phe(3-Me) residue. We delve into the mechanistic underpinnings of various deprotection methods, from standard trifluoroacetic acid (TFA) treatments to more robust "hard acid" cocktails, and present detailed, field-tested protocols to overcome this synthetic hurdle.
Introduction: The Challenge of Steric Hindrance
In Boc/Bzl-based peptide synthesis, the iterative removal of the N-terminal Boc group is typically achieved with moderate acid treatment, most commonly using trifluoroacetic acid (TFA).[1][2] The mechanism proceeds via protonation of the Boc group, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[3][4]
The introduction of a methyl group at the 3-position of the phenylalanine side chain, however, alters the electronic and steric environment of the N-α-Boc group. This steric shield can physically obstruct the approach of the acidic reagent, slowing the kinetics of the deprotection reaction significantly. Consequently, standard conditions that are effective for unhindered residues may prove insufficient, leading to deletion sequences where the subsequent amino acid is coupled to an incompletely deprotected chain. This guide outlines strategies to drive this critical reaction to completion.
Mechanism of Acid-Catalyzed Boc Deprotection
The fundamental pathway for Boc group removal is a critical concept for troubleshooting and optimization.
Caption: Role of scavengers in preventing side reactions.
Protocol 2: Low/High HF Cleavage
The two-stage "low-high" HF procedure is a refined method that minimizes side reactions. [2]The "low HF" step uses an SN2 mechanism to remove most side-chain protecting groups, while the final "high HF" step cleaves the peptide from the resin via an SN1 mechanism.
-
Objective: Final cleavage of a complex peptide containing Phe(3-Me) and other sensitive residues from a Merrifield or PAM resin.
-
Safety Precaution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, HF-resistant apparatus and fume hood by trained personnel.
-
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl sulfide (DMS)
-
p-Cresol
-
Anisole or Thioanisole
-
Cold diethyl ether
-
-
Procedure:
-
Place the dried peptide-resin (e.g., 200 mg) in a Kel-F reaction vessel.
-
Add scavengers. A common mixture is p-cresol (1 mL) and DMS (6.5 mL).
-
Low HF Step: Cool the vessel to -5 to 0 °C. Distill HF (2.5 mL) into the vessel. Stir for 2 hours at 0 °C.
-
Remove the low HF/DMS mixture under vacuum.
-
High HF Step: Re-cool the vessel. Distill fresh HF (10 mL) into the vessel. Add anisole (1 mL) as a final scavenger.
-
Stir for 1 hour at 0 °C.
-
Evaporate the HF under a high vacuum.
-
Work-up: Suspend the resin/peptide mixture in cold diethyl ether to precipitate the peptide and wash away organic scavengers. Filter the peptide, dissolve it in an appropriate aqueous buffer (e.g., 10% acetic acid), and lyophilize.
-
Protocol 3: TFMSA or TMSOTf Cleavage Cocktail
Trifluoromethanesulfonic acid (TFMSA) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are strong acid alternatives to HF that do not require a specialized apparatus but are still highly corrosive. [2]
-
Objective: Final cleavage for peptides containing Phe(3-Me) when an HF apparatus is unavailable.
-
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
-
Procedure:
-
Place the dried peptide-resin in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Prepare the cleavage cocktail in a separate flask at 0 °C by slowly adding TFMSA (1 part) to a mixture of TFA (10 parts), thioanisole (1 part), and EDT (0.5 parts).
-
Add the cold cleavage cocktail to the peptide-resin.
-
Stir the mixture for 1.5 - 3 hours at room temperature. The extended time is to ensure cleavage of the hindered Boc group.
-
Filter the resin and wash with neat TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolate the peptide via centrifugation or filtration, wash with ether, and dry under vacuum.
-
Comparative Summary of Deprotection Conditions
The selection of a deprotection agent should be a deliberate choice based on the peptide sequence and the synthetic stage.
| Method | Reagent Cocktail | Typical Conditions | Target Application | Key Considerations |
| Enhanced TFA | 50-60% TFA in DCM | 30-45 min, RT | Iterative SPPS Deprotection | Safest option; may require multiple applications and careful monitoring. |
| Low/High HF | Low: HF/DMS/p-cresol (2.5:6.5:1) High: HF/Anisole (10:1) | 2h @ 0°C (Low) 1h @ 0°C (High) | Final Cleavage (Boc/Bzl) | "Gold standard" for difficult peptides. Requires specialized equipment and handling. [5][6] |
| TFMSA | TFMSA/TFA/Thioanisole/EDT | 1.5-3h, RT | Final Cleavage (HF Alternative) | Extremely strong acid; fewer side reactions than HBr/TFA but still requires careful scavenger choice. [2] |
| TMSBr/TMSOTf | TMSBr or TMSOTf in TFA with Thioanisole | 1-2h, 0°C to RT | Final Cleavage (Hard Acid) | Effective for cleaving stable protecting groups like Arg(Mts). Can be used in a two-step procedure. [2][7][8] |
Conclusion and Recommendations
Successfully synthesizing peptides containing the sterically demanding Phe(3-Me) residue using Boc chemistry hinges on a robust and tailored deprotection strategy. A "one-size-fits-all" approach is destined to fail.
-
For iterative deprotection during SPPS, begin by increasing the TFA concentration to 50-60% and extending the reaction time, coupled with rigorous monitoring.
-
For final cleavage, the Low/High HF method remains the most reliable and effective procedure for ensuring complete deprotection and minimizing side reactions.
-
In the absence of an HF apparatus, a carefully formulated TFMSA or TMSOTf cocktail provides a viable, albeit still hazardous, alternative.
In all cases, the judicious use of scavengers is not optional but essential to preserving the integrity of sensitive amino acid side chains. By understanding the chemical principles and employing the detailed protocols within this guide, researchers can confidently navigate the challenges posed by Phe(3-Me) and achieve higher yields and purities in their synthetic endeavors.
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers.The Journal of Organic Chemistry, 71(23), 9045–9050. [Link]
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- Fujii, N., et al. (1987). Studies on Peptides. CLV. Evaluation of Trimethylsilyl Bromide as a Hard-Acid Deprotecting Reagent in Peptide Synthesis.Chemical and Pharmaceutical Bulletin, 35(9), 3880-3883. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- tert-Butyl Esters. Organic Chemistry Portal. [Link]
- A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. BenchChem.
- Boc Deprotection Mechanism. Organic Chemistry Explained (YouTube). [Link]
- Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.Molecules, 27(19), 6271. [Link]
- Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride.Tetrahedron Letters, 41(16), 2849-2852. [Link]
- tert-Butyl Ethers. Organic Chemistry Portal. [Link]
- Taichi, M., et al. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts.International Journal of Peptide Research and Therapeutics, 14, 3-10. [Link]
- Yajima, H., et al. (1978). Studies on peptides. 69. Selective removal of acid labile . ALPHA.-amino protecting groups with p-toluenesulfonic acid in dioxane.Chemical and Pharmaceutical Bulletin, 26(5), 1630-1633. [Link]
- Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.RSC Advances, 10(41), 24483–24489. [Link]
- Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration.The Journal of Organic Chemistry, 75(23), 8318–8321. [Link]
- Sparrow, J. T., & Monera, O. D. (1996). Improvements to the TMSBr method of peptide resin deprotection and cleavage: application to large peptides.Peptide research, 9(5), 218–222. [Link]
- Houghten, R. A., et al. (1986). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Enzymology (Vol. 124, pp. 26-40). [Link]
- Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.RSC Advances, 10(41), 24483-24489. [Link]
- Taichi, M., et al. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts.International Journal of Peptide Research and Therapeutics, 14(1), 3-10. [Link]
- Hart, R. A., & White, P. D. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis.Methods in Molecular Biology, 2103, 41–57. [Link]
- Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem.
- Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.The Journal of Organic Chemistry, 75(23), 8318-8321. [Link]
- Litvik, J., & Stiasni, N. (2003).
- Reddit discussion on N-boc deprotection. (2024). r/Chempros. [Link]
- Hart, R. A., & White, P. D. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.Methods in Molecular Biology, 2103, 41-57. [Link]
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]
- Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
- Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. [Link]
- Naskar, D., et al. (2001). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride.Tetrahedron Letters, 42(27), 4427-4429. [Link]
- Application Notes and Protocols for Trifluoroacetic Acid (TFA)-Mediated Cleavage of Ψ(Me,Me)pro-Containing Peptides. BenchChem.
- Question on ResearchGate. (2022). What can be the cleavage cocktail used in synthesis of Trp-Trp-Phe tripeptide?[Link]
- Junaid, M., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.Organic Process Research & Development, 26(6), 1736–1742. [Link]
- Singh, T., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.RSC Advances, 5(118), 97693-97699. [Link]
- Al-Amin, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.Organic Process Research & Development, 28(5), 1184–1192. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. Studies on Peptides. CLV. Evaluation of Trimethylsilyl Bromide as a Hard-Acid Deprotecting Reagent in Peptide Synthesis [jstage.jst.go.jp]
Application Note: A Strategic Approach to the HPLC Purification of Peptides Incorporating Boc-Phe(3-Me)-OH
Abstract
The integration of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering enhanced stability, novel functionalities, and improved pharmacological profiles. However, these modifications often introduce significant challenges during purification. This application note provides a comprehensive, field-proven strategy for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides containing the hydrophobic, N-terminally protected amino acid, Boc-Phe(3-Me)-OH. We will delve into the causal reasoning behind experimental choices, from initial sample preparation to final purity analysis, to equip researchers, scientists, and drug development professionals with a robust and validated protocol.
Introduction: The Purification Challenge of Modified Peptides
Peptides incorporating unnatural amino acids, such as 3-methyl-L-phenylalanine (Phe(3-Me)), present unique purification hurdles. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the N-terminus, combined with the inherent hydrophobicity of the methylated phenylalanine residue, significantly alters the peptide's chromatographic behavior. These modifications can lead to poor solubility, aggregation, and co-elution with closely related synthetic impurities, such as deletion or truncated sequences.[1][2][3] A successful purification strategy, therefore, hinges on a systematic approach to method development that addresses these specific challenges.
The primary goal of the purification process is to achieve high purity of the target peptide while ensuring its structural integrity.[4] This involves the careful selection of chromatographic conditions to maximize resolution between the desired product and any process-related impurities.[5] This note will outline a detailed protocol, beginning with the critical considerations for sample preparation and culminating in a rigorous analytical assessment of the purified product.
Understanding the Physicochemical Properties of this compound
The this compound residue introduces two key characteristics that heavily influence the HPLC purification strategy:
-
Increased Hydrophobicity: The 3-methyl group on the phenyl ring, in conjunction with the Boc group, significantly increases the hydrophobicity of the peptide. This necessitates the use of stronger organic mobile phases for elution and can increase the risk of peptide aggregation.
-
Acid Lability of the Boc Group: The Boc protecting group is susceptible to cleavage under acidic conditions, a common characteristic of mobile phases used in peptide RP-HPLC (e.g., those containing trifluoroacetic acid, TFA).[6][7] This instability requires careful management of the purification timeline to prevent premature deprotection.
A clear understanding of these properties is fundamental to developing a successful purification method.
Experimental Workflow: A Step-by-Step Guide
The following workflow provides a logical progression from crude sample to purified, analyzed peptide.
Caption: High-level workflow for the purification of this compound containing peptides.
Materials and Reagents
-
Crude peptide containing this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (optional, for initial dissolution)
-
Reversed-phase HPLC column (e.g., C18, C8, or Phenyl)
-
Preparative and analytical HPLC systems with UV detectors
-
Mass spectrometer (e.g., ESI-MS)
Protocol 1: Sample Preparation
The hydrophobic nature of peptides containing this compound often leads to poor solubility in aqueous solutions. A carefully considered sample preparation protocol is crucial to prevent precipitation upon injection and to ensure efficient interaction with the stationary phase.
-
Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO or DMF.[8] This helps to break up any pre-existing aggregates.
-
Dilution: Slowly dilute the dissolved peptide solution with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). The final concentration should be appropriate for the capacity of the preparative column. It is critical to observe for any signs of precipitation during this step. If precipitation occurs, a higher initial percentage of organic solvent may be necessary.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Protocol 2: Preparative RP-HPLC Method Development
The goal of the preparative step is to isolate the target peptide in high yield and purity. This requires careful optimization of the chromatographic parameters.
Column Selection: The choice of stationary phase is a critical first step.
-
C18 Columns: These are the most common choice for peptide purification due to their high hydrophobicity and resolving power.[9][10] They are generally a good starting point for peptides of small to moderate size.
-
C8 or C4 Columns: For very hydrophobic peptides, a less retentive stationary phase like C8 or C4 can be beneficial, reducing the amount of organic solvent needed for elution and potentially improving peak shape.[10]
-
Phenyl Columns: These columns offer a different selectivity due to π-π interactions with the aromatic rings of the peptide, which can be advantageous for separating closely related impurities.[10]
Mobile Phase Composition:
-
Mobile Phase A: 0.1% TFA in water. The TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.[9][]
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN). ACN is the most common organic modifier for peptide RP-HPLC.[1]
Gradient Optimization: A gradient elution is necessary for separating complex peptide mixtures.[12][13]
-
Scouting Gradient: Begin with a broad, linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Focused Gradient: Once the elution time is known, a shallower, more focused gradient can be developed around this point to maximize resolution. For example, if the peptide elutes at 40% B in the scouting run, a gradient of 30% to 50% B over 30 minutes would be a good next step.[14]
Table 1: Example Preparative HPLC Gradient Conditions
| Time (min) | % Mobile Phase B (0.1% TFA in ACN) | Flow Rate (mL/min) |
| 0.0 | 30.0 | 10.0 |
| 5.0 | 30.0 | 10.0 |
| 35.0 | 50.0 | 10.0 |
| 40.0 | 95.0 | 10.0 |
| 45.0 | 95.0 | 10.0 |
| 46.0 | 30.0 | 10.0 |
| 50.0 | 30.0 | 10.0 |
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and resolution by reducing mobile phase viscosity and disrupting peptide aggregates.[6]
Protocol 3: Fraction Collection and Analysis
-
Fraction Collection: Collect fractions corresponding to the main peak(s) observed in the chromatogram. The width of the collected fractions will depend on the peak width and the desired purity.
-
Analytical Purity Check: Analyze a small aliquot of each collected fraction using a rapid analytical HPLC method. This is crucial to identify the fractions containing the target peptide at the desired purity level. The analytical method should ideally use a different mobile phase modifier (e.g., formic acid) to provide orthogonal information about purity.[9][15]
-
Pooling: Combine the fractions that meet the purity specification.
-
Lyophilization: Immediately freeze and lyophilize the pooled fractions to remove the mobile phase and obtain the purified peptide as a stable powder. Prompt processing is important to minimize any potential degradation or deprotection of the Boc group in the acidic mobile phase.[6]
Final Quality Control
A final quality control check is essential to confirm the identity and purity of the final product.
Caption: Final quality control workflow for the purified peptide.
Protocol 4: Analytical RP-HPLC and LC-MS
-
Analytical RP-HPLC:
-
Column: A high-resolution analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[9]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.[9]
-
Detection: UV at 214 nm and 280 nm. The peptide bond absorbs at 214 nm.[16]
-
Purity Calculation: Purity is determined by the relative peak area of the main product.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
LC-MS is used to confirm the molecular weight of the purified peptide, thereby verifying its identity.[4] This technique is highly sensitive and can also help in identifying any co-eluting impurities.
-
Table 2: Representative Analytical HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 3.5 µm, 100 Å, 4.6 x 150 mm | Standard for high-resolution peptide analysis. |
| Mobile Phase A | 0.1% TFA in Water | Provides good peak shape and resolution. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes peptides based on hydrophobicity. |
| Gradient | 5-65% B over 30 minutes | Suitable for a wide range of peptides. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns. |
| Temperature | 30°C | Improves peak shape and reproducibility. |
| Detection | 214 nm | Wavelength for detecting the peptide backbone.[16] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening/Tailing) | Peptide aggregation, secondary interactions with the column, column overload. | Dissolve the sample in a stronger organic solvent (e.g., DMSO), ensure 0.1% TFA is in the mobile phase, run at a slightly elevated temperature, or reduce the sample load.[6] |
| Unexpected Peaks | Incomplete synthesis, premature deprotection of the Boc group, racemization. | Use LC-MS to identify the impurities. Optimize the gradient for better separation. Process fractions quickly to minimize Boc group cleavage. |
| Low Recovery | Irreversible adsorption to the column, peptide precipitation on the column. | Use a less hydrophobic column (e.g., C8 or C4), or add a small percentage of isopropanol to the mobile phase to improve solubility. |
Conclusion
The successful purification of peptides containing this compound by RP-HPLC is readily achievable with a systematic and well-reasoned approach. By understanding the inherent hydrophobicity and acid sensitivity of the modified peptide, and by carefully optimizing column selection, mobile phase composition, and gradient conditions, researchers can consistently obtain high-purity material. The protocols and strategies outlined in this application note provide a robust framework for overcoming the common challenges associated with the purification of such modified peptides, ultimately facilitating the advancement of peptide-based drug discovery and development.
References
- BenchChem. (2025). A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation.
- YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase.
- Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
- MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis.
- Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- MDPI. (n.d.). Advances in Therapeutic Peptides Separation and Purification.
- AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
- Benchchem. (2025). Technical Support Center: HPLC Purification of Peptides Containing BOC-L-Alanine Benzyl Ester.
- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein.
- Neuland Labs. (2018, June 1). Overcoming Challenges in Complex Peptide Purification.
- ResearchGate. (2015, January 15). What are the common challenges faced in peptide purification using chromatography?.
- Biosynth. (2024, November 12). Complex Peptide Production, Challenges and Manufacturing.
- ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). FAQ Peptide Purification.
Sources
- 1. Advances in Therapeutic Peptides Separation and Purification [mdpi.com]
- 2. quora.com [quora.com]
- 3. biosynth.com [biosynth.com]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hplc.eu [hplc.eu]
- 12. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 13. biotage.com [biotage.com]
- 14. waters.com [waters.com]
- 15. waters.com [waters.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Note: Mass Spectrometry Characterization of Peptides Containing Boc-Phe(3-Me)-OH
Introduction: The Analytical Imperative of Non-Canonical Amino Acids
In the landscape of modern drug discovery, peptides incorporating non-canonical amino acids (ncAAs) are of paramount importance. These modifications are instrumental in modulating the pharmacological properties of peptide therapeutics, including receptor affinity, metabolic stability, and bioavailability. The incorporation of 3-methyl-phenylalanine [Phe(3-Me)], protected with a tert-butyloxycarbonyl (Boc) group as Boc-Phe(3-Me)-OH, is a strategic choice for introducing steric hindrance and altering electronic properties to enhance peptide function.
However, the very modifications that confer therapeutic advantages present significant analytical challenges, particularly for mass spectrometry (MS)-based characterization.[1][2] The labile nature of the Boc protecting group, coupled with the subtle mass shift from the methyl group, necessitates a nuanced approach to method development and spectral interpretation. This application note provides a comprehensive guide to the electrospray ionization-tandem mass spectrometry (ESI-MS/MS) characterization of peptides containing this compound, offering detailed protocols and expert insights to ensure accurate and reliable analysis.
Core Principles: Understanding the Fragmentation Behavior
The successful characterization of this compound containing peptides hinges on a thorough understanding of their behavior during ESI and subsequent fragmentation, typically by collision-induced dissociation (CID).
The Influence of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is notoriously labile under the energetic conditions of ESI-MS.[3][4] This lability is a double-edged sword. On one hand, it provides diagnostic neutral losses that confirm the presence of the Boc group. On the other hand, extensive fragmentation of the protecting group can suppress the desired peptide backbone fragmentation, complicating sequence elucidation.[3]
Key characteristic neutral losses from the Boc group observed during MS/MS analysis include:
-
Loss of isobutylene (C4H8): A neutral loss of 56.06 Da.
-
Loss of tert-butanol (C4H10O): A neutral loss of 74.07 Da.
-
Loss of the entire Boc group (C5H8O2): A neutral loss of 100.05 Da, resulting from the loss of isobutylene and carbon dioxide.
In-source fragmentation, where the Boc group fragments within the ionization source before mass analysis, can also occur, leading to the appearance of the deprotected peptide ion in the MS1 spectrum.[3] Careful optimization of source conditions is crucial to minimize this phenomenon if the intact protected peptide is the primary analyte of interest.
Fragmentation of the Peptide Backbone and the Role of 3-Methyl-Phenylalanine
Following the initial losses from the Boc group, CID induces fragmentation along the peptide backbone, primarily at the amide bonds. This generates a series of N-terminal fragment ions (b-ions) and C-terminal fragment ions (y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination.[5]
The presence of the 3-methyl group on the phenylalanine residue introduces a mass shift of +14.02 Da to the phenylalanine residue mass (147.07 Da), resulting in a residue mass of 161.09 Da for Phe(3-Me). This mass shift will be reflected in the b- and y-ions containing this residue. While the methyl group on the aromatic ring is generally stable, high collision energies could potentially lead to fragmentation within the side chain, though this is less common than backbone cleavage. The primary influence of the methyl group is on the mass of the fragment ions, serving as a key indicator of its presence and location within the peptide sequence.
Experimental Workflow and Protocols
A robust and reproducible workflow is essential for the successful analysis of modified peptides. The following sections detail a comprehensive protocol from sample preparation to data acquisition.
Diagram of the Experimental Workflow
Caption: A typical workflow for the mass spectrometry analysis of protected peptides.
Protocol 1: Sample Preparation
-
Dissolution: Dissolve the lyophilized this compound containing peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to create a stock solution of 1 mg/mL. The use of formic acid is crucial for promoting protonation and enhancing ionization efficiency in positive ion mode ESI.
-
Dilution: Further dilute the stock solution with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.[4]
Protocol 2: LC-MS/MS Analysis
This protocol assumes the use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Liquid Chromatography (for complex samples or desalting):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate duration to ensure separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Full Scan:
-
Mass Range: m/z 300–2000.
-
Resolution: >60,000.
-
Capillary Voltage: 3.5–4.5 kV.
-
Source Temperature: 120–150 °C (use a lower temperature to minimize in-source decay).
-
-
MS/MS (Tandem MS):
-
Activation Method: Collision-Induced Dissociation (CID).
-
Precursor Ion Selection: Select the most abundant charge state of the peptide of interest.
-
Collision Energy: Apply a stepped collision energy (e.g., 15-45 eV) to observe both the labile Boc group losses and the backbone fragment ions. This allows for a comprehensive fragmentation profile in a single analysis.
-
Resolution: >30,000.
-
-
Data Analysis and Interpretation
The accurate interpretation of the resulting mass spectra is critical for confirming the identity and sequence of the this compound peptide.
Expected Fragmentation Pattern of a Model Peptide: Boc-Ala-Phe(3-Me)-Gly-OH
Let's consider a model tripeptide, Boc-Ala-Phe(3-Me)-Gly-OH, to illustrate the expected fragmentation.
Molecular Formula: C24H37N3O7 Monoisotopic Mass: 479.2631 Da
Expected Ions in MS1:
-
[M+H]+: 480.2704 m/z
-
[M+Na]+: 502.2523 m/z
Expected Key Fragment Ions in MS/MS of [M+H]+:
| Ion Type | Sequence Fragment | Calculated m/z | Description |
| Precursor | Boc-Ala-Phe(3-Me)-Gly | 480.27 | Protonated molecular ion |
| Neutral Loss | [M+H - C4H8]+ | 424.21 | Loss of isobutylene from Boc group |
| Neutral Loss | [M+H - C5H8O2]+ | 380.22 | Loss of the entire Boc group |
| b-ions | |||
| b1 | Boc-Ala | 172.10 | |
| b2 | Boc-Ala-Phe(3-Me) | 333.19 | b1 + Phe(3-Me) residue (161.09 Da) |
| y-ions | |||
| y1 | Gly | 76.04 | |
| y2 | Phe(3-Me)-Gly | 237.13 | y1 + Phe(3-Me) residue (161.09 Da) |
Note: The table presents singly charged fragment ions. The presence of the Phe(3-Me) residue is confirmed by the mass difference of 161.09 Da between b1 and b2, and between y1 and y2.
Diagram of Fragmentation Pathway
Caption: Predicted fragmentation of Boc-Ala-Phe(3-Me)-Gly-OH.
Trustworthiness and Self-Validation
To ensure the integrity of the analysis, the following self-validating steps should be incorporated:
-
Mass Accuracy: All measured m/z values for the precursor and fragment ions should be within 5 ppm of the theoretical calculated masses when using a high-resolution mass spectrometer. This provides high confidence in the elemental composition of the ions.
-
Isotopic Pattern Matching: The observed isotopic distribution for the molecular ion should closely match the theoretical distribution calculated from its elemental formula.
-
Completeness of Fragment Series: The identification of a continuous series of b- and/or y-ions provides strong evidence for the peptide sequence. The presence of the +161.09 Da mass shift should be consistently observed in all fragment ions containing the this compound residue.
-
Control Sample Analysis: If possible, analyze a control peptide with a similar sequence but lacking the 3-methyl modification. This will help to unequivocally assign the mass shift to the modification and not to an unexpected artifact.
Conclusion
The mass spectrometric characterization of peptides containing this compound requires a methodical approach that accounts for the lability of the Boc group and the specific mass of the non-canonical amino acid. By employing optimized LC-MS/MS conditions, particularly with stepped collision energy, researchers can obtain rich fragmentation spectra containing both diagnostic neutral losses and sequence-informative b- and y-ions. The protocols and interpretive guidelines presented in this application note provide a robust framework for the confident and accurate characterization of these important modified peptides, thereby accelerating research and development in peptide-based therapeutics.
References
- BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester.
- Foyn, H., Jones, A., & Schmidt, E. (2018). The challenge of detecting modifications on proteins. Essays in Biochemistry, 62(2), 247–258.
- BenchChem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides.
- Raju, G., Ramesh, V., Srinivas, R., & G, S. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-663.
- Hart-Smith, G., & Wilkins, M. R. (2018). The challenge of detecting modifications on proteins. Semantic Scholar.
- Ma, B. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Frontiers of Computer Science in China, 4(3), 295-306.
- Vairamani, M., Srinivas, R., Viswanadha Rao, G. K., Nagaraj, R., Laxma Reddy, G., & Saberwal, G. (1990). Mass spectra of t-butyloxycarbonyl (BOC)-protected peptides. Organic Mass Spectrometry, 25(2), 97-100.
- University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides.
- Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
Sources
Application Note: Structural Elucidation of Peptides Incorporating 3-Methyl-phenylalanine using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Non-Canonical Amino Acids in Peptide Therapeutics
The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in modern drug discovery.[1] These modifications can enhance proteolytic stability, modulate receptor affinity and selectivity, and improve pharmacokinetic profiles.[2] 3-Methyl-L-phenylalanine, a derivative of phenylalanine, is of particular interest. The addition of a methyl group to the phenyl ring introduces subtle steric and electronic changes that can significantly influence a peptide's three-dimensional structure and its interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structural consequences of such modifications at atomic resolution, providing critical insights for structure-activity relationship (SAR) studies.[3] This application note provides a comprehensive guide to the NMR analysis of peptides containing 3-methyl-phenylalanine, from sample preparation to final structure determination.
Foundational Concepts: Why NMR for Modified Peptides?
Unlike canonical peptides, those containing ncAAs like 3-methyl-phenylalanine often present unique structural features. NMR is particularly well-suited for their analysis because it provides a wealth of information in solution, which closely mimics the physiological environment.[4] Key information that can be derived from NMR analysis includes:
-
Sequential Resonance Assignment: Identifying the specific NMR signals corresponding to each amino acid in the peptide sequence.
-
Three-Dimensional Structure Determination: Using through-space correlations (Nuclear Overhauser Effect, NOE) to define the peptide's conformation.
-
Conformational Dynamics: Assessing the flexibility and conformational exchange processes within the peptide.
-
Ligand Interactions: Mapping the binding interface of the peptide with its target protein through chemical shift perturbation (CSP) studies.[5][6]
The presence of the 3-methyl-phenylalanine residue introduces a unique spin system that requires careful analysis but also provides valuable structural probes.
Experimental Design and Protocols
A successful NMR analysis begins with meticulous experimental planning and execution. The following sections detail the key steps involved.
Peptide Synthesis and Purification
The synthesis of peptides incorporating 3-methyl-phenylalanine can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.[7][8]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent (e.g., N,N-dimethylformamide, DMF).
-
Deprotect the N-terminal Fmoc group of the resin-bound amino acid using a 20% piperidine solution in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxylic acid of the incoming Fmoc-protected amino acid (including Fmoc-3-Methyl-L-phenylalanine-OH) with a coupling reagent such as HBTU or TBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).[9]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Protocol 2: NMR Sample Preparation
-
Peptide Dissolution: Dissolve the lyophilized, purified peptide in a suitable deuterated solvent. For most peptides, a mixture of 90% H₂O/10% D₂O is ideal as it allows for the observation of exchangeable amide protons.[4] Common deuterated solvents include D₂O, and for less soluble peptides, deuterated organic solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[3]
-
Concentration: The optimal peptide concentration for most NMR experiments is between 0.5 and 2 mM.[4]
-
pH Adjustment: Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange with the solvent) by adding small aliquots of dilute DCl or NaOD.
-
Internal Standard: Add a small amount of an internal reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for accurate chemical shift referencing.
NMR Data Acquisition
A suite of 2D NMR experiments is typically required for the complete structural analysis of a peptide. The following experiments are recommended:
| Experiment | Information Obtained |
| ¹H-¹H TOCSY | Correlates all protons within a single amino acid spin system.[4] |
| ¹H-¹H COSY | Correlates protons that are coupled through three bonds (J-coupling). |
| ¹H-¹H NOESY | Correlates protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[4] |
| ¹H-¹³C HSQC | Correlates protons directly attached to ¹³C atoms, useful for resolving spectral overlap. |
| ¹H-¹⁵N HSQC | Correlates amide protons with their directly attached ¹⁵N atoms (requires ¹⁵N labeling).[5] |
dot
Caption: General workflow for NMR analysis of peptides.
Data Analysis and Structure Determination
The analysis of NMR data for a peptide containing 3-methyl-phenylalanine follows a systematic approach.
Resonance Assignment
The first step is to assign all the proton resonances to their respective amino acids in the peptide sequence.
-
Spin System Identification: Use the TOCSY spectrum to identify groups of correlated protons, which correspond to the spin systems of individual amino acids.[4] The unique spin system of 3-methyl-phenylalanine, with its aromatic and methyl protons, will be distinct from the canonical amino acids.
-
Sequential Walking: Use the NOESY spectrum to connect the identified spin systems in the correct sequence. This is achieved by observing NOEs between the amide proton (Hα) of one residue and the alpha proton (Hα) or side-chain protons of the preceding residue (i, i-1 connectivity).
Structural Restraints
Once the resonances are assigned, the NOESY spectrum is used to generate distance restraints for structure calculation.
-
NOE Cross-Peak Integration: The volume of each NOE cross-peak is proportional to the inverse sixth power of the distance between the two protons.
-
Distance Calibration: NOE cross-peaks are typically calibrated against a known distance (e.g., the distance between geminal protons) and categorized as strong (< 2.5 Å), medium (< 3.5 Å), or weak (< 5.0 Å).
Structure Calculation and Refinement
The final three-dimensional structure is calculated using software programs like CYANA, Xplor-NIH, or ARIA.[1][10][11] These programs use the experimental distance restraints, along with standard bond lengths and angles, to generate a family of structures that are consistent with the NMR data. The final ensemble of structures is then typically refined using molecular dynamics simulations in a water box to produce a physically realistic model of the peptide in solution.
Interpreting the Structural Impact of 3-Methyl-phenylalanine
The incorporation of 3-methyl-phenylalanine can have several structural consequences that can be elucidated by NMR:
-
Chemical Shift Perturbations: The methyl group can induce changes in the chemical shifts of nearby protons due to its electronic and steric effects.[5] Mapping these perturbations can reveal the local environment of the modified residue.
-
Conformational Preferences: The steric bulk of the methyl group can restrict the conformational freedom of the phenylalanine side chain, potentially favoring a specific rotameric state. This can be investigated by analyzing the pattern of NOEs between the 3-methyl-phenylalanine side chain and the rest of the peptide.
-
Global Fold: The overall fold of the peptide may be altered to accommodate the modified residue. A comparison of the NOE patterns between the modified and unmodified peptides can reveal these global structural changes.
dot
Caption: Flowchart of NMR data analysis for structure determination.
Conclusion
NMR spectroscopy is a powerful and versatile technique for the detailed structural analysis of peptides incorporating non-canonical amino acids like 3-methyl-phenylalanine. The protocols and methodologies outlined in this application note provide a robust framework for researchers to elucidate the structural consequences of such modifications, thereby accelerating the design and development of novel peptide-based therapeutics. The insights gained from these studies are invaluable for understanding the molecular basis of peptide bioactivity and for optimizing their therapeutic potential.
References
- S. Kuschert, et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. [Link]
- D. Sun, et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
- S. Kuschert, et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
- S. Kuschert, et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
- S. Kuschert, et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
- P. Shi, et al. (2019). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance, 36(3), 369-384.
- M. A. Pladeau and M. A. Rainaldi (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Electronic Conference on Synthetic Organic Chemistry.
- M. Adib, et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 16(1), 195-206. [Link]
- O. Zerbe and R. Bader. Peptide/Protein NMR. University of Zurich.
- S. Wagner, et al. (2024).
- J. Ashenhurst (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable). Investigating the Applications of 3-Methyl-L-phenylalanine in Modern Drug Discovery.
- S. Y. Ang, et al. (2016).
- E. Oldfield, et al. (2005). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues. Journal of the American Chemical Society, 127(44), 15471-15481.
- M. J. Williamson (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]
- BenchChem (2025). Application Notes and Protocols for the NMR Spectroscopy Analysis of 3-Methoxy-D-phenylalanine.
- A. D. Finke, et al. (2016). Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes.
- Y. Zhang, et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(4), 896-901. [Link]
- C. A. E. Hauser, et al. (2013). Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues. Langmuir, 29(47), 14594-14601. [Link]
- M. D. S. Hossain, et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society, 145(37), 20242-20247. [Link]
- J. H. Kim, et al. (2020). Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. International Journal of Molecular Sciences, 21(22), 8527. [Link]
- Baylor College of Medicine.
- Y. Takei, et al. (2021). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. International Journal of Molecular Sciences, 22(19), 10793. [Link]
- A. T. D. T. Nguyen, et al. (2021). Ligands selectively tune the local and global motions of neurotensin receptor 1 (NTS1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 7. mdpi.org [mdpi.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mr.copernicus.org [mr.copernicus.org]
- 11. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Dipeptides Containing Boc-Phe(3-Me)-OH
Introduction: The Significance of Methylated Phenylalanine in Peptide Therapeutics
In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone strategy for enhancing therapeutic properties.[1][2] Among these, 3-methyl-L-phenylalanine, a structural analogue of L-phenylalanine, offers a subtle yet impactful modification.[3] The addition of a methyl group to the phenyl ring can influence the peptide's conformation, hydrophobicity, and metabolic stability.[4] These alterations can lead to improved receptor binding affinity, increased resistance to enzymatic degradation, and enhanced cell permeability, making peptides containing 3-methyl-L-phenylalanine highly valuable in pharmaceutical research and development.[3][4]
This guide provides detailed protocols for the synthesis of dipeptides incorporating N-terminally protected Boc-Phe(3-Me)-OH. We will explore both traditional solution-phase synthesis and the more prevalent solid-phase peptide synthesis (SPPS), offering researchers the flexibility to choose the most suitable method for their specific needs.
Chemical Principles and Strategic Considerations
The synthesis of peptides is a controlled, stepwise process of forming amide (peptide) bonds between amino acids.[5][6][7] The core challenge lies in preventing unwanted side reactions and ensuring the correct sequence is assembled. This is achieved through the strategic use of protecting groups.[5][8]
The Role of the Boc Protecting Group:
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used for the α-amino group of amino acids.[8] Its key advantage lies in its stability under the basic or neutral conditions required for peptide bond formation, and its clean removal with moderately strong acids like trifluoroacetic acid (TFA).[8][9]
The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[8]
Coupling Reagents: Activating the Carboxyl Group
To form a peptide bond, the carboxyl group of the incoming amino acid must be activated to make it more susceptible to nucleophilic attack by the amino group of the other amino acid.[6] A variety of coupling reagents have been developed for this purpose, each with its own advantages. Common classes include carbodiimides (like DCC), and more efficient uronium/aminium or phosphonium salts (such as HBTU, HATU, and PyBOP).[7] For sterically hindered amino acids, more potent coupling reagents like HATU or COMU are often preferred to ensure high coupling efficiency.[10]
Solution-Phase Synthesis of Boc-Phe(3-Me)-Ala-OMe
Solution-phase peptide synthesis (SPPS) offers flexibility and is often used for large-scale synthesis or for peptides that are difficult to prepare on a solid support.[11][12] However, it requires purification of the intermediate product after each step.
Experimental Workflow: Solution-Phase Synthesis
Caption: Workflow for solution-phase dipeptide synthesis.
Protocol: Solution-Phase Synthesis of Boc-Phe(3-Me)-Ala-OMe
-
Carboxyl Protection of Alanine:
-
Suspend L-alanine (1.0 eq) in methanol (MeOH).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain H-Ala-OMe·HCl as a white solid.
-
-
Peptide Coupling:
-
Dissolve this compound (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in dimethylformamide (DMF).[13]
-
Stir the solution for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-Ala-OMe·HCl (1.2 eq) in DMF and add diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt.
-
Add the neutralized alanine methyl ester solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[13][14]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-Phe(3-Me)-Ala-OMe.
-
Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide
SPPS is the most common method for peptide synthesis due to its efficiency and ease of automation.[16][17][18] The growing peptide chain is anchored to an insoluble resin support, and excess reagents and byproducts are removed by simple filtration and washing.[19][20]
Experimental Workflow: Solid-Phase Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol: SPPS of H-Phe(3-Me)-Ala-NH₂
This protocol outlines the synthesis of a dipeptide amide using a Rink Amide resin, which is common for producing C-terminally amidated peptides.
-
Resin Preparation:
-
Fmoc Deprotection of the Resin:
-
Coupling of the First Amino Acid (Fmoc-Ala-OH):
-
In a separate tube, pre-activate Fmoc-Ala-OH (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[21]
-
Wash the resin with DMF (5-7 times).
-
-
Fmoc Deprotection of the Dipeptide-Resin:
-
Repeat step 2 to remove the Fmoc group from the newly attached alanine.
-
-
Coupling of the Second Amino Acid (this compound):
-
Pre-activate this compound (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to ensure complete coupling.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry the resin.[21]
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.[22]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the dipeptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[23][24][25]
-
Data Summary and Characterization
| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis |
| Scale | Milligram to multi-gram | Milligram to gram |
| Purification | After each coupling step | Final step after cleavage |
| Reagent Excess | Near stoichiometric | 3-5 fold excess typical |
| Typical Yield | Variable, depends on purification | Generally high |
| Automation | Difficult | Readily automated |
After synthesis and purification, the identity and purity of the dipeptide should be confirmed by analytical techniques such as:
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final peptide.[24][26]
Troubleshooting and Expert Insights
-
Steric Hindrance: The methyl group on the phenylalanine ring can introduce some steric hindrance. If coupling reactions are slow or incomplete, consider using a more powerful coupling reagent like HATU or extending the coupling time.[7][10] Double coupling (repeating the coupling step) may also be necessary.
-
Racemization: During activation, the chiral center of the amino acid can be susceptible to racemization. The use of additives like HOBt or Oxyma Pure can help to suppress this side reaction.[10]
-
Incomplete Boc Deprotection: Ensure the TFA solution used for deprotection is fresh and anhydrous. In SPPS, inadequate swelling of the resin can also lead to incomplete deprotection.[9]
-
Purification Challenges: Dipeptides can sometimes be difficult to purify by RP-HPLC due to their small size and polarity. Optimization of the HPLC gradient and choice of column are crucial for achieving high purity.[23][25]
Conclusion
The synthesis of dipeptides containing this compound is readily achievable through both solution-phase and solid-phase methodologies. The choice between these techniques will depend on the desired scale, available equipment, and the specific sequence being synthesized. By understanding the underlying chemical principles and carefully following established protocols, researchers can successfully incorporate this valuable non-canonical amino acid into their peptide constructs, paving the way for the development of novel and improved peptide-based therapeutics.
References
- 26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]
- Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). A new two-step deprotection/cleavage procedure for t-butoxycarbonyl (Boc) based solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883. [Link]
- Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- Solid-phase synthesis. (n.d.). In Wikipedia.
- Guryanov, I. (2013). Introduction to Peptide Synthesis. In Methods in Molecular Biology (pp. 3-24). Humana Press. [Link]
- Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson.
- Raiteri, P., Maini, L., & Grepioni, F. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design, 18(1), 233-239. [Link]
- The Chemical Profile of 3-Methyl-L-phenylalanine: Properties and Research Implications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Talaei, B., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(3), 370-382. [Link]
- Kephart, S., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Otvos, L. Jr. (2014). Peptide Synthesis. Bio-protocol, 4(2), e1020. [Link]
- Zhang, H., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6), e02022-22. [Link]
- Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide.
- Asahina, Y. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Journal of Synthetic Organic Chemistry, Japan, 79(4), 312-321. [Link]
- Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). National Institutes of Health.
- Kluczyk, A., & Stefanowicz, P. (2019). Solution Phase Peptide Synthesis: The Case of Biphalin. In Methods in Molecular Biology (pp. 1-13). Springer. [Link]
- Investigating the Applications of 3-Methyl-L-phenylalanine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Bodanszky, M. (1993). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry (Vol. E 22a, pp. 599-623). Georg Thieme Verlag.
- Talaei, B., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate.
- Peptide Synthesis with the Boc Protecting Group. (2020, April 21). jOeCHEM.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- Dahiya, R. (2009). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 509-516.
- Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6041-6046.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery [jstage.jst.go.jp]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.uniurb.it [people.uniurb.it]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ptfarm.pl [ptfarm.pl]
- 16. biovera.com.au [biovera.com.au]
- 17. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 18. bachem.com [bachem.com]
- 19. peptide.com [peptide.com]
- 20. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. gilson.com [gilson.com]
- 24. bachem.com [bachem.com]
- 25. peptide.com [peptide.com]
- 26. polypeptide.com [polypeptide.com]
Application Note: Strategic Incorporation of Boc-Phe(3-Me)-OH for the Development of Potent Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The design of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Non-canonical amino acids are invaluable tools in this endeavor, offering unique structural and physicochemical properties that can enhance binding affinity, selectivity, and pharmacokinetic profiles. This application note provides a detailed guide on the use of N-α-(tert-Butoxycarbonyl)-3-methyl-L-phenylalanine (Boc-Phe(3-Me)-OH), a key building block for introducing controlled steric and hydrophobic features into peptidomimetic inhibitors. We will explore the strategic rationale for its use, present detailed protocols for its incorporation via both solution-phase and solid-phase peptide synthesis (SPPS), and discuss its impact on structure-activity relationships (SAR), with a focus on serine protease inhibitors.
The Strategic Advantage of the 3-Methylphenylalanine Moiety
The introduction of unnatural amino acids is a proven strategy to overcome the limitations of native peptide-based therapeutics, such as poor metabolic stability and low cell permeability. This compound provides a protected 3-methyl-L-phenylalanine residue, which offers distinct advantages over its canonical phenylalanine counterpart.
1.1. Rationale for Use: Modulating Inhibitor Properties
The methyl group at the meta-position of the phenyl ring is not merely a passive addition; it actively influences the inhibitor's interaction with the target enzyme's active site.
-
Enhanced Hydrophobicity: The additional methyl group increases the hydrophobicity of the side chain. This can strengthen interactions with hydrophobic pockets within an enzyme's active site (e.g., the S1 or S2 pockets of proteases), potentially leading to a significant increase in binding affinity (lower Kᵢ or IC₅₀ values).
-
Steric Influence and Conformational Restriction: The steric bulk of the methyl group can lock the side chain into a more favorable binding conformation, reducing the entropic penalty upon binding. It can also create specific, beneficial steric clashes that orient the inhibitor optimally or displace water molecules from the binding site.
-
Improved Metabolic Stability: The methyl group can shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the inhibitor.[1]
-
Fine-Tuning Selectivity: The precise fit of the 3-methylphenyl group into a specific binding pocket can be a key determinant of selectivity. An inhibitor incorporating this moiety may show high affinity for its target enzyme while binding weakly to off-target proteins that have differently shaped pockets.
The diagram below illustrates the central concept of how modifying a core scaffold like phenylalanine can modulate biological activity, forming the basis of Structure-Activity Relationship (SAR) studies.
Caption: Structure-Activity Relationship (SAR) concept.
Application Case Study: Serine Protease Inhibitors
Serine proteases, such as thrombin and Factor Xa, are critical drug targets in thrombosis and coagulation disorders.[2] Inhibitors of these enzymes often feature a basic moiety (like an amidine) that binds to the primary specificity pocket (S1), while adjacent residues bind to other pockets (S2, S3, etc.). The properties of the amino acid at the P2 or P3 position are crucial for affinity and selectivity.
Derivatives of 3-amidinophenylalanine have been shown to be potent inhibitors, where substitutions on other parts of the molecule are critical for fine-tuning the interaction.[2] By analogy, incorporating 3-methyl-phenylalanine into a peptidomimetic scaffold can probe and exploit the hydrophobic S2 pocket of such enzymes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₄ | |
| Molecular Weight | 279.33 g/mol | |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | -20°C | [3] |
| Primary Application | Peptide Synthesis Building Block | [1] |
Table 2: Illustrative Impact of 3-Methyl Substitution on Inhibitor Potency (Hypothetical Data)
This table illustrates the potential impact on inhibitory activity when modifying a lead compound. Actual results will vary based on the specific enzyme and inhibitor scaffold.
| Compound ID | P2 Residue | Target: Thrombin (Kᵢ, nM) | Target: Trypsin (Kᵢ, nM) | Selectivity (Trypsin/Thrombin) |
| Lead-01 | Phenylalanine | 150 | 250 | 1.7 |
| Lead-02 | 3-Methyl-Phenylalanine | 15 | 450 | 30.0 |
| Lead-03 | 4-Methyl-Phenylalanine | 80 | 120 | 1.5 |
As shown, the strategic placement of a methyl group at the 3-position can hypothetically lead to a 10-fold increase in potency and a significant improvement in selectivity for the target enzyme.
Protocols for Inhibitor Synthesis
This compound is compatible with standard peptide synthesis methodologies.[1] The tert-butoxycarbonyl (Boc) protecting group is stable under coupling conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[4]
Protocol 1: Solution-Phase Synthesis of a Dipeptide Fragment
This protocol is ideal for synthesizing smaller fragments or for scenarios where scalability and purification of intermediates are critical. We will describe the coupling of this compound to a C-terminally protected amino acid methyl ester (H-AA-OMe).
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling Reagent: TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and TBTU (1.1 eq) in anhydrous DCM. Stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.
-
Addition of Amino Component: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.2 eq) in DCM and add DIEA (3.0 eq) to neutralize the salt and provide the basic conditions for coupling.
-
Coupling Reaction: Add the neutralized amino acid solution from Step 2 to the activated this compound solution from Step 1. Allow the reaction to stir at room temperature for 4-12 hours.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for solution-phase dipeptide synthesis.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol is suited for synthesizing longer peptide-based inhibitors. The process involves sequential deprotection and coupling cycles on a solid support resin.
Materials:
-
Boc-amino acid-loaded resin (e.g., Boc-Gly-PAM resin)
-
This compound
-
Deprotection Reagent: 50% Trifluoroacetic Acid (TFA) in DCM.[4]
-
Neutralization Reagent: 10% DIEA in DCM.
-
Coupling Reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Solvents: DCM, DMF, Isopropanol (IPA)
-
Cleavage Cocktail: Anhydrous Hydrofluoric Acid (HF) with anisole scavenger (Note: HF is extremely hazardous and requires specialized equipment and training. Alternative TMSOTf-based cleavage methods exist).[4]
Step-by-Step Cycle for adding this compound:
-
Resin Swelling: Swell the peptide-resin in a reaction vessel with DCM for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add 10% DIEA/DCM and agitate for 5 minutes. Repeat once.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate this compound (3.0 eq) with HBTU (2.9 eq) and DIEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the neutralized resin. Agitate for 1-2 hours.
-
-
Monitoring & Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a free primary amine is absent).[6]
-
If the coupling is incomplete, repeat Step 4.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
-
-
Final Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail like HF/anisole.[4]
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in an aqueous buffer, and purified using preparative Reverse-Phase HPLC.
Caption: General Boc-SPPS cycle for incorporating an amino acid.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and peptide scientists aiming to design novel enzyme inhibitors. The strategic introduction of the 3-methylphenylalanine moiety allows for the systematic probing of hydrophobic binding pockets and the fine-tuning of an inhibitor's potency, selectivity, and metabolic stability. The protocols outlined in this note provide robust and validated methods for incorporating this non-canonical amino acid into inhibitor scaffolds, paving the way for the development of next-generation therapeutics.
References
- Chem-Impex. (n.d.). Boc-3-methyl-L-phenylalanine.
- Viral Vector Analytical Development. (n.d.). This compound.
- Chem-Impex. (n.d.). Nα-Boc-Nα-methyl-L-phenylalanine.
- Bio-protocol. (2017). Peptide Synthesis. Bio-protocol, 7(1), e2104.
- Al-Obeidi, F. A., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules, 23(10), 2643.
- Stürzebecher, J., et al. (1995). Structure-Activity Relationships of Inhibitors Derived from 3-Amidinophenylalanine. Journal of Enzyme Inhibition, 9(2), 87-99.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
- Stürzebecher, J., et al. (1995). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition, 9(1), 87-99.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Viral Vector Analytical Development [viral-vector-analytical-development.com]
- 4. chempep.com [chempep.com]
- 5. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Incorporation of Boc-Phe(3-Me)-OH into Cyclic Peptides
Introduction: The Strategic Value of 3-Methyl-Phenylalanine in Peptide Drug Design
In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids is a cornerstone strategy for modulating pharmacological properties.[1][2] Boc-L-Phe(3-Me)-OH, a derivative of phenylalanine with a methyl group at the 3-position of the phenyl ring, offers a subtle yet powerful modification. This substitution enhances the hydrophobicity of the side chain, which can lead to improved hydrophobic interactions with biological targets.[3] Furthermore, the steric bulk of the methyl group can influence the peptide's conformational preferences, potentially stabilizing bioactive conformations and increasing resistance to enzymatic degradation.[4][5]
Cyclic peptides, with their conformationally constrained structures, often exhibit superior metabolic stability, receptor affinity, and bioavailability compared to their linear counterparts.[4][6] The strategic incorporation of Boc-Phe(3-Me)-OH into a cyclic peptide scaffold can thus be a potent combination for developing novel therapeutics with enhanced drug-like properties.
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into cyclic peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Strategic Considerations for Synthesis
The successful synthesis of cyclic peptides containing this compound hinges on overcoming the steric hindrance presented by the 3-methyl group during peptide bond formation and selecting an appropriate cyclization strategy.
Coupling Reagent Selection: Overcoming Steric Hindrance
The methyl group on the phenyl ring of this compound can sterically hinder the approach of the incoming activated carboxyl group, potentially leading to incomplete coupling and the formation of deletion sequences.[7][8] Therefore, the choice of coupling reagent is critical. Standard carbodiimide reagents like DCC or DIC are often inefficient for coupling sterically hindered amino acids.[9] More potent activating agents are required to achieve high coupling yields.
Below is a comparative analysis of commonly used coupling reagents for sterically hindered amino acids:
| Coupling Reagent | Class | Relative Efficiency | Key Advantages | Considerations |
| HATU | Uronium Salt | Very High | Rapid kinetics, low racemization, effective for hindered couplings.[8] | Can react with free amino groups if not pre-activated correctly. |
| HBTU | Uronium Salt | High | Widely used, good performance for most couplings. | Less effective than HATU for severely hindered amino acids.[10] |
| PyAOP | Phosphonium Salt | Very High | Excellent for hindered couplings, stable. | Byproducts can be more difficult to remove. |
| PyBOP | Phosphonium Salt | High | Good for hindered couplings, less reactive than PyAOP. | Can lead to guanidinylation of the N-terminal amine. |
| COMU | Uronium Salt | Very High | High efficiency, safer alternative to benzotriazole-based reagents.[11] | Relatively newer, may require more optimization. |
| DIC/Oxyma | Carbodiimide/Additive | Good | Cost-effective, low racemization. | Slower reaction times compared to onium salts. |
Recommendation: For the incorporation of this compound, HATU or PyAOP are the recommended coupling reagents due to their high reactivity and proven efficacy in overcoming steric hindrance.
On-Resin vs. In-Solution Cyclization
The final cyclization step can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage from the resin (in-solution).
-
On-Resin Cyclization: This method is often preferred as the pseudo-dilution effect of the resin support minimizes intermolecular side reactions, such as dimerization and oligomerization.[12] It also simplifies the purification process as unreacted linear peptides are easily washed away. However, the resin-bound peptide may have conformational restrictions that can hinder the cyclization reaction.[4]
-
In-Solution Cyclization: This approach allows the linear peptide to freely adopt a conformation conducive to cyclization. However, it requires high dilution conditions to favor the intramolecular reaction over intermolecular reactions, which can be challenging for large-scale synthesis.[4]
Recommendation: For most applications, on-resin cyclization is the recommended starting point due to its operational simplicity and reduced risk of intermolecular side reactions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the manual solid-phase synthesis of a linear peptide containing this compound using the Boc/Bzl protection strategy.
Materials:
-
Appropriate resin (e.g., MBHA resin for a C-terminal amide)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HATU)
-
Scavengers (e.g., Dithioethane (DTE) if Met or Cys are present)[13]
-
Piperidine (for Fmoc removal if using an orthogonal protecting group for side-chain attachment)
Workflow for Boc-SPPS:
Caption: General workflow for manual Boc-SPPS.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[14]
-
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).[9]
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines).
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection (step 2) to liberate the N-terminal amine for cyclization.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol assumes the peptide is attached to the resin via a side-chain linker (e.g., on a rink amide resin with the C-terminal amino acid attached via its side chain).
Materials:
-
Peptide-resin with a free N-terminus and a C-terminus attached to the resin via a side-chain linker.
-
NMP or DMF
-
Coupling reagent (e.g., HATU or PyBOP)
-
Base (e.g., DIEA)
Workflow for On-Resin Cyclization:
Caption: Workflow for on-resin head-to-tail cyclization.
Step-by-Step Procedure:
-
Resin Preparation: After the final N-terminal Boc deprotection, wash the resin thoroughly with DMF and swell in NMP or DMF for 30 minutes.
-
Cyclization Reaction:
-
In a separate vessel, dissolve the coupling reagent (e.g., HATU, 4 eq.) and base (e.g., DIEA, 8 eq.) in NMP.[12]
-
Add the cyclization cocktail to the resin.
-
Allow the reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by cleaving a small sample of resin and analyzing the product by LC-MS.
-
-
Washing: Once the cyclization is complete, wash the resin with DMF, DCM, and methanol, and dry it under vacuum.
-
Cleavage and Deprotection:
-
Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Characterization of the Final Product
The final cyclic peptide should be thoroughly characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the cyclic peptide. Tandem MS (MS/MS) can be used to sequence the peptide, although the interpretation of fragmentation patterns for cyclic peptides is more complex than for linear peptides.[7][11][15]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR can provide detailed structural information, including the conformation of the peptide in solution.[16][17]
Conclusion
The incorporation of this compound into cyclic peptides is a viable strategy for generating novel peptide therapeutics with potentially enhanced pharmacological properties. Success in this endeavor relies on the careful selection of highly active coupling reagents to overcome the steric hindrance of the 3-methylphenylalanine residue and the choice of an appropriate cyclization strategy. The protocols provided in this guide offer a robust framework for researchers to synthesize and characterize these promising molecules.
References
- Wenschuh, H., Beyermann, M., Haber, H., Seydel, R., Krause, E., Bienert, M., & Carpino, L. A. (1992). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International journal of peptide and protein research, 40(3-4), 282–293. [Link]
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry, 64(15), 10725–10753. [Link]
- Lee, Y. S. (2011). Applications of peptide coupling reagents–an update. Journal of the Korean Chemical Society, 55(2), 159-170. [Link]
- Lee, Y. S., & Lee, D. Y. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 46(5), 375-394. [Link]
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of organic chemistry, 74(15), 5629–5632. [Link]
- White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557–6605. [Link]
- Jo, H., Meinhardt, N., Wu, Y., Kulkarni, S., & Hu, X. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules and cells, 41(11), 949–957. [Link]
- Serna, J. A., & Theodorou, I. G. (2023). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules (Basel, Switzerland), 28(15), 5786. [Link]
- Miller, S. J., & Blackwell, H. E. (2021). Synthetic Natural Product Inspired Cyclic Peptides. ACS chemical biology, 16(10), 1878–1889. [Link]
- Ouchi, Y., & Itoh, H. (2023). Recent highlights of the total synthesis of cyclic peptide natural products. Natural product reports, 40(5), 843–861. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
- Dahiya, R. (2008). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica, 65(5), 509-516. [Link]
- Ermert, P., & Bennion, C. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. RSC chemical biology, 2(3), 875–881. [Link]
- Talaei, B., Mardani, M., & Iraji, A. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian journal of pharmaceutical research : IJPR, 19(3), 370–382. [Link]
- Gross, M. L. (2012). Mass Spectrometric Analysis of Cyclic Peptides. Methods in molecular biology (Clifton, N.J.), 893, 211–228. [Link]
- Talaei, B., Mardani, M., & Iraji, A. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian journal of pharmaceutical research : IJPR, 19(3), 370–382. [Link]
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
- Ousaka, N., Matsubara, R., & Asai, S. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC advances, 14(3), 1930–1936. [Link]
- Lestari, S., & Muchtaridi, M. (2022). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. KnE Life Sciences, 149-160. [Link]
- Mendive-Tapia, L., & Albericio, F. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications [mdpi.com]
- 5. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. people.uniurb.it [people.uniurb.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for monitoring the completion of Boc-Phe(3-Me)-OH coupling
Ensuring Quantitative Coupling of Boc-Phe(3-Me)-OH: A Multi-Faceted Monitoring Approach
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Abstract: The successful incorporation of sterically hindered amino acids is a critical challenge in solid-phase peptide synthesis. Boc-L-phenylalanine(3-methyl) (this compound)[1], with its bulky 3-methyl group, presents a significant steric barrier that can lead to incomplete coupling reactions, resulting in deletion sequences that compromise the purity and biological activity of the final peptide. This application note provides a detailed, field-proven protocol for monitoring the completion of this compound coupling. We will delve into the causality behind experimental choices, offering a self-validating system that combines rapid, qualitative colorimetric assays with quantitative chromatographic techniques to ensure coupling efficiency and maintain the integrity of your synthesis.
The Challenge: Steric Hindrance in this compound Coupling
The 3-methyl group on the phenyl ring of this compound significantly increases the steric bulk around the carboxylic acid, which can impede its approach to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance can slow down the reaction rate and lead to incomplete coupling, even with standard activation methods.[2][3] Consequently, unreacted N-terminal amines will persist on the resin, leading to the formation of deletion peptides in subsequent cycles.
To overcome this, more potent in-situ activating reagents are often employed. Uronium/aminium salts like HATU and HCTU, or phosphonium salts such as PyAOP and PyBOP, are generally more effective than standard carbodiimide reagents for such challenging couplings.[3] However, even with advanced reagents, vigilant monitoring of the coupling reaction is paramount to prevent costly and time-consuming failures.
A Dichotomy of Monitoring: Qualitative vs. Quantitative Analysis
A robust monitoring protocol relies on a combination of techniques that offer both speed and accuracy. For the coupling of this compound, we recommend a two-tiered approach:
-
Tier 1: Rapid Qualitative Colorimetric Tests. These on-resin tests provide a quick "yes/no" answer regarding the presence of free primary amines. They are indispensable for real-time decision-making during the synthesis.
-
Tier 2: Confirmatory Quantitative Analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide definitive, quantitative data on the extent of coupling by analyzing a small, cleaved portion of the peptide-resin.
Below is a workflow diagram to guide the selection of the appropriate monitoring protocol.
Caption: Chemical principle of colorimetric monitoring tests.
Comparative Analysis of Monitoring Techniques
The choice of monitoring technique depends on the specific requirements of the synthesis, such as the scale, the criticality of the peptide sequence, and the available instrumentation.
| Technique | Principle | Time to Result | Sensitivity | Equipment | Advantages | Disadvantages |
| Kaiser Test | Ninhydrin reacts with primary amines to form "Ruhemann's purple". [4][5] | 5-10 minutes | High | Heating block, test tubes | Rapid, easy to perform, highly sensitive for primary amines. [6] | Can give false positives with prolonged heating; not reliable for secondary amines (e.g., N-terminal proline). [6][7] |
| Chloranil Test | Chloranil reacts with secondary (and primary) amines to produce a colored adduct. [8][9] | 5-10 minutes | Moderate | Test tubes | Effective for secondary amines where the Kaiser test fails. [6][8] | Less sensitive than the Kaiser test for primary amines. |
| HPLC | Separation of cleaved peptide from uncoupled starting material based on hydrophobicity. [10][11] | 30-60 minutes (plus cleavage time) | High | HPLC system with UV detector | Quantitative, provides purity profile, highly reproducible. [12] | Destructive (requires cleavage), time-consuming, requires specialized equipment. |
| LC-MS | Separation by HPLC followed by mass determination. [13][14] | 30-60 minutes (plus cleavage time) | Very High | LC-MS system | Quantitative, confirms mass of desired product and byproducts, unambiguous identification. [15][16] | Destructive, time-consuming, requires expensive equipment and expertise. |
Detailed Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Protocol 1: The Kaiser Test (Ninhydrin Test) for Primary Amines
This is the primary qualitative test to be used after the coupling of this compound.
Reagents:
-
Solution A (KCN/Pyridine): Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine. [4]* Solution B (Ninhydrin/n-Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol. [4]* Solution C (Phenol/n-Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol. [4] Procedure:
-
Collect a small sample of the peptide-resin (10-15 beads) in a small glass test tube.
-
Wash the resin beads three times with methanol and allow the solvent to evaporate.
-
Add 2-3 drops of Solution A to the test tube.
-
Add 2-3 drops of Solution B to the test tube.
-
Add 2-3 drops of Solution C to the test tube. [4]6. Heat the test tube at 110-120°C for 5 minutes. [4][5]7. Observe the color of the solution and the beads.
Interpretation of Results:
-
Intense Blue Solution and Beads: Failed coupling. A large amount of free primary amine is present. [4]* Light Blue Solution, Dark Blue Beads: Incomplete coupling. Recoupling is necessary. [4]* Colorless/Yellow Solution and Beads: Complete coupling. The reaction has gone to completion. [5]
Protocol 2: The Chloranil Test for Secondary Amines
This test is useful as a supplementary method, particularly if the amino acid preceding this compound is a secondary amine like proline.
Reagents:
-
Solution A (Acetaldehyde/DMF): Add 2 mL of acetaldehyde to 98 mL of anhydrous DMF. [8]* Solution B (Chloranil/DMF): Dissolve 2 g of chloranil in 98 mL of anhydrous DMF. [8] Procedure:
-
Place a small sample of the peptide-resin (1-5 mg) in a small test tube.
-
Add 2 drops of Solution A.
-
Add 2 drops of Solution B. [8]4. Mix and let the tube stand at room temperature for 5 minutes. [8][17]5. Observe the color of the resin beads.
Interpretation of Results:
-
Blue or Bluish-Green Beads: Incomplete coupling (presence of free amine). [8]* Colorless or Pale Yellow Beads: Complete coupling. [8]
Protocol 3: HPLC/LC-MS Analysis for Quantitative Confirmation
This protocol provides a definitive assessment of coupling efficiency.
Procedure:
-
Sample Preparation (Cleavage):
-
Take a small, weighed amount of the dried peptide-resin (e.g., 5-10 mg) after the coupling step.
-
Add a cleavage cocktail appropriate for your resin and protecting group strategy (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Allow the cleavage reaction to proceed at room temperature for 2-3 hours.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
HPLC/LC-MS Method:
-
Column: A C18 reversed-phase column is standard for peptide analysis. [11] * Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 30 minutes, which can be optimized to improve the resolution between the product and starting material. [10] * Detection: UV detection at 214-220 nm is standard for monitoring the peptide bond. [11][18] * Analysis: Compare the chromatogram of your sample to a reference standard of the uncoupled peptide (if available). The absence or significant reduction of the peak corresponding to the uncoupled peptide and the presence of a new, later-eluting peak corresponding to the coupled product confirms a successful reaction. LC-MS analysis will further confirm the identity of the peaks by their mass-to-charge ratio. [19]
-
Troubleshooting and Field-Proven Insights
-
Persistent Positive Kaiser Test: If the Kaiser test remains positive after a standard coupling time, do not immediately proceed to the next step. Perform a second coupling using fresh reagents. [6]Microwave-assisted synthesis can also enhance the efficiency of difficult couplings. [20]* Capping is Crucial: If a second coupling fails to yield a negative Kaiser test, it is critical to cap the unreacted amines. This is typically done using acetic anhydride and a base like DIPEA. Capping prevents the formation of deletion sequences, which are often difficult to separate from the target peptide during purification. [17]* Reagent Choice for Hindered Couplings: For particularly difficult couplings involving sterically hindered residues like this compound, consider using more powerful coupling reagents such as HATU, HCTU, or COMU from the outset. [21]These reagents form more reactive esters, which can overcome the steric barrier more effectively. By implementing this multi-faceted monitoring strategy, researchers can confidently navigate the challenges associated with the incorporation of this compound and other sterically hindered amino acids, ensuring the synthesis of high-purity peptides for their research and development endeavors.
References
- Dilun Biotechnology. (2025, September 30). Commonly Used Colorimetric Reagents in SPPS peptide solutions.
- Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Benchchem.
- Benchchem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- Benchchem. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Katritzky, A. R., et al. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- SpringerLink. HPLC of Peptides and Proteins.
- ResearchGate. (2025, August 9). Qualitative Colorimetric Tests for Solid Phase Synthesis | Request PDF.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5).
- SYNFORM. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
- Agilent.
- Sigma-Aldrich. 60017 Kaiser test kit.
- NIH. (2010, October 28).
- Almac.
- ACS Publications. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
- TU Dublin. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
- ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- ResearchGate. (2021, January 13). Proper RP-HPLC workup following peptide synthesis?.
- AltaBioscience.
- Bachem.
- PubMed. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
- ResearchGate. A typical LC-MS/MS analysis of a peptide.
- Viral Vector Analytical Development. This compound. [Link]
- NIH.
- Sigma-Aldrich. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab.
- Aragen Life Sciences.
- Digital CSIC.
- ResearchGate. Optimization of reaction conditions for Boc-Phe-Leu-OMe synthesis.
- Sigma-Aldrich. (R)-Boc-3-methyl-β-Phe-OH.
Sources
- 1. This compound | Viral Vector Analytical Development [viral-vector-analytical-development.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 8. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. bachem.com [bachem.com]
- 12. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 13. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 15. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
- 17. chempep.com [chempep.com]
- 18. renyi.hu [renyi.hu]
- 19. researchgate.net [researchgate.net]
- 20. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 21. bachem.com [bachem.com]
Application Notes and Protocols for Large-Scale Synthesis of Peptides Incorporating Boc-Phe(3-Me)-OH
Introduction: The Strategic Value of 3-Methyl-L-Phenylalanine in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to modulate pharmacological properties.[1][2] 3-Methyl-L-phenylalanine [Phe(3-Me)], a sterically hindered analog of phenylalanine, is of particular interest. The seemingly subtle addition of a methyl group to the phenyl ring introduces significant conformational constraints and increased hydrophobicity. These modifications can lead to enhanced metabolic stability by shielding the peptide backbone from enzymatic degradation, improved receptor binding affinity and selectivity, and optimized pharmacokinetic profiles. However, the very features that make Phe(3-Me) a valuable building block also present considerable challenges in large-scale chemical synthesis.[3][4]
This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful large-scale synthesis of peptides containing Boc-Phe(3-Me)-OH. We will delve into the intricacies of Solid-Phase Peptide Synthesis (SPPS), focusing on strategies to overcome the steric hindrance and hydrophobicity associated with this unique amino acid.
Part 1: Pre-Synthesis and Strategic Planning
Successful large-scale peptide synthesis begins long before the first amino acid is coupled to the resin. Careful planning and stringent quality control of raw materials are paramount to ensure a robust and reproducible process.
Raw Material Sourcing and Quality Control: The Foundation of Success
For any large-scale GMP (Good Manufacturing Practice) synthesis, the quality of starting materials is non-negotiable.
-
This compound: The purity of the this compound building block is critical. It should be sourced from a reputable supplier with comprehensive analytical data.
-
Identity and Purity: Verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be ≥98% as determined by HPLC.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) should be >99.5% to avoid the generation of diastereomeric peptide impurities, which can be challenging to separate during purification. This is typically determined by chiral HPLC.
-
Residual Solvents and Water Content: Quantified by GC and Karl Fischer titration, respectively. These can impact the stoichiometry of the coupling reactions.
-
-
Resin Selection: The choice of solid support is crucial for accommodating the synthesis of a potentially hydrophobic and sterically demanding peptide.
-
Merrifield and PAM Resins: For Boc-based SPPS, Merrifield or Phenylacetamidomethyl (PAM) resins are traditionally used.[5] PAM resins offer increased acid stability of the peptide-resin linkage, minimizing chain loss during the repeated TFA deprotection steps, which is a significant advantage in long sequences.[5]
-
Loading Capacity: A lower loading capacity (e.g., 0.3-0.5 mmol/g) is often advantageous for complex or hydrophobic peptides. This increases the distance between growing peptide chains, reducing intermolecular aggregation and improving reagent accessibility.[6]
-
-
Solvents and Reagents: All solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIEA)) should be of high purity and low water content. Coupling reagents and other critical chemicals must meet pre-defined specifications.
Strategic Considerations for Sequence Design
The position of Phe(3-Me) within the peptide sequence can influence the overall success of the synthesis. Placing it adjacent to other bulky residues or within a known aggregating sequence requires special attention. If possible, flanking the Phe(3-Me) with less sterically demanding residues can be beneficial.
Part 2: The Boc-SPPS Workflow for Peptides Containing Phe(3-Me)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is well-suited for large-scale synthesis due to the volatility of by-products from the deprotection steps.[7] However, the repeated use of moderately strong acid for Boc removal necessitates careful optimization to preserve the integrity of the peptide-resin linkage and acid-sensitive side chains.[8]
Diagram: Boc-SPPS Cycle
Caption: General workflow for the Boc Solid-Phase Peptide Synthesis (SPPS) cycle.
Coupling Step: Overcoming Steric Hindrance
The coupling of the sterically hindered this compound is the most critical step. Incomplete coupling leads to the formation of deletion sequences, which are often difficult to separate from the desired product.
-
Choice of Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) may be sluggish.[9] More potent activating agents are required.
-
Onium Salts (HBTU/HATU): Benzotriazole-based onium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[10][11] HATU is generally more reactive and is preferred for particularly difficult couplings.[12]
-
Carbodiimides with Additives: The combination of Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) is a cost-effective and efficient alternative.[13] Oxyma-based reagents are gaining popularity due to their enhanced safety profile compared to benzotriazoles.[13]
-
-
Reaction Conditions:
-
Double Coupling: A standard protocol for hindered amino acids is to perform the coupling reaction twice (double coupling) to ensure it proceeds to completion.[4]
-
Extended Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4-6 hours may be necessary.
-
Monitoring: The completeness of the coupling reaction should be monitored using a qualitative method like the Kaiser test.[4] A negative Kaiser test (beads remain yellow) indicates a complete reaction.
-
Protocol 1: HBTU-Mediated Coupling of this compound
-
Swell the peptide-resin (with a free N-terminal amine) in DCM for 30 minutes.
-
In a separate vessel, dissolve this compound (3.0 eq.) and HBTU (2.9 eq.) in a minimal volume of DMF.
-
Add DIEA (6.0 eq.) to the amino acid/HBTU solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the swollen peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test. If positive (blue beads), drain the reaction vessel and repeat steps 2-5 (second coupling).
-
Once the Kaiser test is negative, drain the vessel and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (IPA) (3x).
Deprotection and Neutralization
The Boc group is removed using a moderately strong acid, typically Trifluoroacetic Acid (TFA).[8]
-
Add a solution of 50% TFA in DCM to the peptide-resin.
-
Agitate for 5 minutes.
-
Drain and add a fresh solution of 50% TFA in DCM.
-
Agitate for an additional 20-25 minutes.[5]
-
Drain and wash the peptide-resin with DCM (3x) and IPA (2x).[5]
-
Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM (2 x 5 minutes).
-
Wash the peptide-resin with DCM (3x) to prepare for the next coupling step.
Part 3: Cleavage, Purification, and Analysis
The final stages of the synthesis are critical for obtaining a high-purity product, especially given the hydrophobic nature of peptides containing Phe(3-Me).
Cleavage from the Resin
The peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly Hydrogen Fluoride (HF).[5]
-
Cleavage Cocktail: The cleavage cocktail must contain scavengers to trap the reactive carbocations generated from the protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine. A typical "low-high" HF cleavage procedure is recommended.
-
"Low HF" Step: (Optional, for sensitive residues) HF/dimethyl sulfide (DMS)/p-cresol (25:65:10) at 0°C for 2 hours. This removes more labile protecting groups under milder conditions.
-
"High HF" Step: HF/anisole (90:10) at 0°C for 1 hour. This cleaves the peptide from the resin and removes the remaining, more robust side-chain protecting groups.
-
Safety Precaution: HF is an extremely hazardous and corrosive acid. All work must be performed in a specialized, HF-rated apparatus by trained personnel with appropriate personal protective equipment.
Purification of Hydrophobic Peptides
Peptides incorporating Phe(3-Me) are often hydrophobic, leading to challenges in purification such as poor solubility and aggregation.[14][15][16]
-
Precipitation and Extraction: After cleavage, the crude peptide is precipitated in cold diethyl ether.[17] Washing the precipitate with ether helps remove organic scavengers.
-
Reversed-Phase HPLC (RP-HPLC): This is the standard method for peptide purification.
-
Solvent System: The standard water/acetonitrile (ACN) mobile phase with 0.1% TFA may not be sufficient to solubilize and elute highly hydrophobic peptides.[18][19] Modifying the mobile phase by adding a stronger organic solvent like n-propanol or isopropanol can significantly improve solubility and chromatographic performance.[18][19]
-
Column Selection: A C4 or C8 stationary phase is often more suitable for hydrophobic peptides than the standard C18, as it reduces the risk of irreversible adsorption.
-
Table 1: Typical RP-HPLC Purification Parameters
| Parameter | Standard Conditions | Recommended for Hydrophobic Peptides | Rationale |
| Stationary Phase | C18 | C8 or C4 | Reduces strong hydrophobic interactions, preventing peak tailing and irreversible binding.[17] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Standard aqueous phase. |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN/n-propanol (e.g., 3:1 v/v) | n-Propanol is a stronger organic solvent, improving peptide solubility and preventing on-column aggregation.[18][19] |
| Gradient | 5-60% B over 30 min | 30-90% B over 45 min | A shallower gradient starting at a higher organic concentration can improve resolution. |
| Flow Rate | Dependant on column size | Dependant on column size | - |
| Temperature | Ambient | 40-60 °C | Elevated temperature can decrease viscosity and improve peak shape and solubility. |
Analysis and Characterization
The final purified peptide must be rigorously analyzed to confirm its identity and purity.
-
Analytical HPLC: To determine the final purity of the peptide (should be >98% for most applications).
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide, verifying the correct sequence was synthesized.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition and quantify the peptide content.
Conclusion
The large-scale synthesis of peptides containing the sterically hindered, non-canonical amino acid this compound is a challenging yet achievable endeavor. Success hinges on a strategy that proactively addresses the inherent difficulties of coupling hindered residues and purifying hydrophobic products. By implementing robust raw material qualification, optimizing coupling conditions with potent reagents like HATU, employing modified purification protocols, and conducting rigorous analytical characterization, researchers and drug development professionals can successfully manufacture these valuable molecules at scale, paving the way for the next generation of peptide therapeutics.
References
- Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- National Institutes of Health (NIH). Introduction to Peptide Synthesis. PMC.
- National Institutes of Health (NIH). (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC.
- ACS Publications. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
- ResearchGate. (2025). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
- Large-Scale Synthesis of Peptides.
- Frontiers. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.
- CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
- (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
- ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- PubMed Central. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein.
- National Institutes of Health (NIH). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G.
- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Merck. Novabiochem® Coupling reagents.
- Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides.
- (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
- (2011). Peptide Coupling Reagents, More than a Letter Soup.
- Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- ResearchGate. (2025). (PDF) Synthesis of Novel Peptides Using Unusual Amino Acids.
- Benchchem. Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
- Benchchem. A Comparative Guide to Coupling Reagents for Boc-Tyr(Me)-OH in Peptide Synthesis.
- ResearchGate. Sequences of the synthesized long peptides: (a) Boc-VVIA-OMe, in solution.
- Creative Peptides. Boc-3-Methy-D-Phenylalanine.
- SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations.
- Sigma-Aldrich. Boc-Phe(3-CN)-OH.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 3. scienmag.com [scienmag.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chempep.com [chempep.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. people.uniurb.it [people.uniurb.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. genscript.com [genscript.com]
- 17. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nestgrp.com [nestgrp.com]
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis of Peptides Containing Boc-Phe(3-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. N-methylation and side-chain methylation can enhance metabolic stability, improve membrane permeability, and influence peptide conformation and receptor binding affinity.[1] Boc-Phe(3-Me)-OH, a derivative of phenylalanine with a methyl group on the phenyl ring, is one such unnatural amino acid that can be used to probe the hydrophobic core dynamics of proteins and peptides.[2] The tert-butyloxycarbonyl (Boc) protection strategy for solid-phase peptide synthesis (SPPS) is a robust and well-established method, particularly for the synthesis of long or "difficult" peptides that may be prone to aggregation or incomplete reactions with Fmoc chemistry.[3][4]
This document provides a comprehensive guide for the incorporation of this compound into peptide sequences using automated peptide synthesizers. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to address the unique challenges posed by this sterically hindered amino acid.
Pre-Synthesis Considerations: Laying the Groundwork for Success
Careful planning before initiating the automated synthesis is critical to achieving a high yield and purity of the final peptide. The steric hindrance imparted by the methyl group on the phenyl ring of this compound necessitates optimization of several parameters.[5][6]
Resin Selection
The choice of solid support is foundational to a successful synthesis. For Boc-SPPS, the most common resins are Merrifield and PAM (phenylacetamidomethyl) resins.[7]
-
Merrifield Resin: The classical choice for Boc-SPPS. The first amino acid is typically attached via its cesium salt to minimize racemization.[7] However, the benzyl ester linkage can be somewhat labile to the repeated acid treatments for Boc deprotection, potentially leading to chain loss, especially in longer syntheses.[7]
-
PAM Resin: Offers enhanced stability of the peptide-resin linkage to trifluoroacetic acid (TFA) compared to Merrifield resin, reducing premature cleavage of the growing peptide chain.[7] This makes it a preferred choice for the synthesis of longer peptides.
For peptides containing the sterically hindered this compound, a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) is recommended to minimize inter-chain aggregation.
Amino Acid and Reagent Preparation
Proper preparation of the amino acid and reagents is crucial for efficient coupling.
-
This compound: Ensure the amino acid is of high purity and completely dry. It is a 3-methyl-phenylalanine derivative suitable for peptide synthesis.[8]
-
Coupling Reagents: Due to the steric hindrance of this compound, standard coupling reagents like dicyclohexylcarbodiimide (DCC) may lead to incomplete coupling. More potent activating agents are recommended. Uronium/aminium salts such as HBTU, TBTU, and HATU, or phosphonium salts like PyBOP and PyAOP are excellent choices for facilitating the coupling of sterically hindered amino acids.[9][10] HATU, in particular, is often favored for difficult couplings.[11]
-
Solvents: High-purity, peptide-synthesis-grade solvents are essential. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the primary solvents used in Boc-SPPS.
Automated Synthesis Protocol: A Step-by-Step Guide
The following protocol is a generalized guideline for automated peptide synthesizers and should be adapted based on the specific instrument and the peptide sequence.[12][13]
I. Resin Swelling and Preparation
-
Resin Loading: Place the appropriate amount of resin in the reaction vessel of the automated synthesizer.
-
Swelling: Wash the resin with DMF followed by DCM to ensure proper swelling. This is crucial for allowing reagents to access the reactive sites on the solid support.
II. Boc Deprotection
The removal of the N-terminal Boc protecting group is achieved by acidolysis.
-
Pre-wash: A brief pre-wash with 50% TFA in DCM can be performed.[7]
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM for 15-25 minutes.[7] For sequences prone to aggregation, a shorter deprotection time followed by a second treatment may be beneficial.
-
Washing: Thoroughly wash the resin with DCM to remove residual TFA and the cleaved t-butyl carbocation.[7] This is a critical step to prevent side reactions.[14]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF. This step is performed twice to ensure complete neutralization.
III. Coupling of this compound
This is the most critical step for incorporating the sterically hindered amino acid.
-
Amino Acid Activation: Pre-activate the this compound (3-4 equivalents relative to the resin substitution) with the chosen coupling reagent (e.g., HATU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 5-10 minutes before adding to the resin.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel and allow the coupling reaction to proceed. Due to steric hindrance, a longer coupling time of 2-4 hours is recommended.[15] Some automated synthesizers offer heating capabilities, which can significantly improve coupling efficiency for difficult residues.[12]
-
Monitoring the Coupling Reaction: While direct monitoring on an automated synthesizer can be challenging, a small sample of the resin can be taken for a qualitative ninhydrin or bromophenol blue test (for secondary amines if N-methylated residues are present) to check for the presence of free amines, indicating an incomplete reaction.[15]
-
Double Coupling: If the coupling is anticipated to be difficult or if monitoring indicates an incomplete reaction, a second coupling step is highly recommended. After the first coupling, the resin is washed with DMF, and the coupling procedure is repeated with a fresh solution of activated this compound.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
IV. Capping (Optional but Recommended)
To prevent the formation of deletion sequences, any unreacted amino groups can be permanently blocked by acetylation.
-
Acetylation: Treat the resin with a solution of acetic anhydride and DIEA in DMF.
V. Chain Elongation
Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.
Post-Synthesis: Cleavage and Deprotection
Once the peptide chain assembly is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups removed. In Boc-SPPS, this is typically achieved with strong acid, most commonly anhydrous hydrogen fluoride (HF).[3][16]
Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment by trained personnel.
I. Pre-Cleavage Preparation
-
Final Boc Deprotection: The N-terminal Boc group should be removed before HF cleavage to prevent t-butyl carbocation-mediated side reactions. Treat the resin with 50% TFA in DCM.
-
Resin Washing and Drying: Thoroughly wash the peptide-resin with DCM and methanol, and then dry it completely under vacuum.[3]
II. HF Cleavage
-
Scavengers: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add a scavenger cocktail to trap the reactive carbocations generated during cleavage. A common scavenger is anisole.[7] For peptides containing sensitive residues like Cys, Met, or Trp, scavengers such as p-cresol, p-thiocresol, or dimethyl sulfide (DMS) are essential.
-
HF Distillation: Cool the apparatus in a dry ice/acetone bath and distill the required amount of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Allow the reaction to stir at 0°C for 1-2 hours.[7]
-
HF Evaporation: After the reaction is complete, carefully evaporate the HF under a stream of nitrogen or under vacuum.
III. Peptide Precipitation and Purification
-
Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.[17]
-
Extraction: Extract the peptide from the resin with an appropriate solvent, such as a dilute solution of acetic acid or trifluoroacetic acid in water.
-
Lyophilization: Freeze-dry the peptide solution to obtain the crude peptide powder.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.[18]
Data Presentation
The following table provides a summary of typical parameters for the automated synthesis of a peptide containing this compound. These values are illustrative and may require optimization based on the specific peptide sequence and synthesizer.
| Parameter | Value | Rationale |
| Resin Substitution | 0.3 - 0.5 mmol/g | Minimizes peptide aggregation for sterically hindered residues. |
| Boc Deprotection | 50% TFA in DCM, 15-25 min | Standard condition for Boc removal.[7] |
| Coupling Reagent | HATU/DIEA | High-reactivity reagent for difficult couplings.[11] |
| This compound equiv. | 3 - 4 | Drives the reaction to completion. |
| Coupling Time | 2 - 4 hours | Increased time to overcome steric hindrance. |
| Double Coupling | Recommended | Ensures high coupling efficiency. |
| Cleavage Cocktail | HF/anisole (9:1 v/v) | Standard for Boc-SPPS.[7] |
| Crude Peptide Purity | 40 - 60% (by HPLC) | Dependent on sequence and length; purification is necessary. |
| Final Purified Yield | 10 - 30% | Typical for complex peptides. |
Visualization of the Boc-SPPS Workflow
The following diagram illustrates the key steps in the automated solid-phase synthesis of a peptide using Boc chemistry.
Caption: Automated Boc-SPPS workflow for peptide synthesis.
References
- Barlos, K., & Gatos, D. (2012). Convergent Solid-Phase Peptide Synthesis. Springer Science & Business Media.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Hruby, V. J., & Bonner, G. G. (1994). Design of novel synthetically constrained and conformationally defined peptides and peptidomimetics. Methods in molecular biology (Clifton, N.J.), 35, 201–240.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Gyros Protein Technologies. (n.d.). Automated Peptide Synthesis.
- Khadse, S. C., & Pennington, M. W. (2014). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. In Methods in molecular biology (Vol. 1180, pp. 135–145). Humana Press.
- Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 63(4), 360–367.
- Hart, M., & Powner, M. W. (2018). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 1756, 129–137.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Hagn, F., Klein, C., Demmer, O., Marathias, V. M., Griesinger, C., & Kessler, H. (2011). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Journal of the American Chemical Society, 133(40), 16259–16267.
- Coin, I., Katritch, V., Sun, T., Xiang, Z., Cheng, F., Webb, T. R., & Abagyan, R. (2013). GPCR-OKB: the G-protein coupled receptor-oriented knowledge base.
- Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 59–94.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- AAPPTEC. (n.d.). Peptide Synthesis Service, Custom Peptide Synthesizers.
- Digital Commons@Kennesaw State University. (2023). Symposium of Student Scholars: Alpha-methylated Phenylalanine Containing Peptide targeting Amyloid beta for Alzheimer's treatment.
- Katritzky, A. R., & Narindoshvili, T. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of organic chemistry, 73(15), 5894–5900.
- Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Jia, Y., & Aouf, C. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 153-156.
- Roy, S., & Guillaumet, G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23793–23799.
- Li, Y. M., & Xu, J. C. (2017). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in chemistry, 5, 19.
- Digital Commons@Kennesaw State University. (2023). Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science, 102(2), 135-146.
- RayBiotech. (n.d.). Boc-Phe(3-Cl)-OH.
- PurePep. (2025, October 17). Getting Started with Automated Peptide Synthesis Guide.
- Viral Vector Analytical Development. (n.d.). This compound.
- Biron, E., & Chatterjee, J. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of organic chemistry, 70(25), 10108–10111.
- Basso, A., & Pegg, N. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. Green Chemistry, 26(8), 4487-4497.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Junaid, M., Khan, I., & Ali, S. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules (Basel, Switzerland), 29(4), 819.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. This compound | Viral Vector Analytical Development [viral-vector-analytical-development.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Sterically Hindered Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, using Boc-Phe(3-Me)-OH as a case study. Low coupling efficiency with such residues is a common hurdle in solid-phase peptide synthesis (SPPS), often leading to deletion sequences and low purity of the final product.[1] This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in mechanistic principles and field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding difficult couplings.
Q1: We are experiencing very low coupling yields for this compound using a standard DIC/HOBt protocol. What is the likely cause?
A: The primary cause is steric hindrance. The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group and the methyl group at the 3-position of the phenyl ring creates a sterically crowded environment around the carboxylic acid. This bulk slows down the reaction kinetics of both the activation step and the subsequent nucleophilic attack by the resin-bound amine. Standard carbodiimide-based methods, like those using Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often lack the potency to form the active ester at a sufficient rate to overcome this barrier, leading to incomplete reactions.[2][3]
Q2: Which coupling reagents are recommended for sterically hindered amino acids like this compound?
A: For sterically demanding couplings, it is essential to switch to a more powerful in-situ activating reagent.[2] These reagents form highly reactive intermediates that can overcome the steric barrier more effectively. The most recommended classes are:
-
Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are significantly more effective than carbodiimides. HATU, for instance, generates a highly reactive OAt ester, and the pyridine nitrogen is thought to provide anchimeric assistance during the coupling reaction, stabilizing the transition state.[4]
-
Oxyma-Based Reagents: COMU is a third-generation uronium salt that has emerged as a superior choice.[5][6] It demonstrates coupling efficiency comparable to or even better than HATU, has excellent solubility, and its byproducts are water-soluble, which simplifies workup in solution-phase synthesis.[7][8][9] Critically, it is based on OxymaPure, making it a safer alternative to the potentially explosive benzotriazole-based reagents (like HOBt and HOAt) used in HATU and HBTU.[5][6][7]
Q3: Is double coupling a valid strategy to improve the yield for this residue?
A: Absolutely. Double coupling is a straightforward and effective method to drive an incomplete reaction to completion. After the initial coupling reaction, the resin is washed, and a second, fresh solution of the activated amino acid is added. This repeated exposure helps to acylate any remaining free amines, significantly reducing the final amount of the deletion impurity. This is a highly recommended first step when troubleshooting a difficult coupling.[2][10]
Q4: Can the choice of solvent impact the coupling efficiency?
A: Yes, the solvent plays a critical role. As a peptide chain elongates, particularly with hydrophobic residues, it can aggregate on the resin via intermolecular hydrogen bonds, making the N-terminal amine inaccessible.[11] While Dimethylformamide (DMF) is the most common solvent, N-methylpyrrolidone (NMP) often possesses superior solvating properties and can be more effective at disrupting secondary structures and preventing aggregation.[2][10][11] For exceptionally difficult sequences, solvent mixtures or the addition of chaotropic salts may be necessary.[11]
Part 2: In-Depth Troubleshooting & Optimization
If basic troubleshooting fails, a more systematic approach is required. The following guide provides a logical workflow and detailed protocols to systematically overcome low coupling efficiency.
Troubleshooting Workflow
This diagram outlines the decision-making process for addressing a failed coupling reaction.
Caption: A logical workflow for troubleshooting low coupling efficiency.
Strategy 1: Select a High-Potency Coupling Reagent
The choice of coupling reagent is the single most impactful variable. Standard carbodiimides are often insufficient for sterically hindered couplings.[2] Aminium/uronium-based reagents provide the necessary reactivity to achieve high yields.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Reagent Type | Activating Group | Relative Reactivity | Key Considerations |
| DIC/HOBt | Carbodiimide | OBt Ester | Low-Moderate | Often insufficient for hindered couplings; risk of racemization.[3][12] |
| HBTU | Aminium | OBt Ester | High | Industry standard for many years, but less effective than HATU for difficult couplings. |
| HATU | Aminium | OAt Ester | Very High | Excellent for hindered residues due to the highly reactive OAt ester and anchimeric assistance.[4][13] |
| COMU | Aminium | Oxyma Ester | Very High | Efficiency rivals HATU; safer (non-explosive byproducts), byproducts are water-soluble.[5][6][7][8][9] |
Experimental Protocol 1: High-Efficiency Coupling Using COMU
This protocol outlines the use of COMU for coupling this compound to a resin-bound peptide.
-
Resin Preparation: Following standard Fmoc-deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol synthesis scale, dissolve:
-
Pre-activation: Gently agitate the activation solution for 1-3 minutes at room temperature. A color change may be observed.[9]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For particularly difficult couplings, this time can be extended.
-
Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Confirmation (Optional but Recommended): Perform a test to check for free amines (e.g., Kaiser or TNBS test). Note that for sterically hindered N-termini, these tests can sometimes give a false negative. The most reliable method is to cleave a small sample of resin and analyze the product by HPLC/MS.
Strategy 2: Optimize Reaction Conditions
If a powerful reagent is still not providing complete conversion, optimizing the physical conditions of the reaction is the next logical step.
Protocol 2: Implementing a Double Coupling Strategy
-
First Coupling: Perform the coupling reaction exactly as described in Protocol 1 (Steps 1-6).
-
Intermediate Wash: After the first coupling and subsequent DMF washes, do not proceed to the next deprotection step.
-
Second Coupling: Prepare a fresh activation solution (Protocol 1, Step 2 ) and repeat the coupling reaction (Protocol 1, Steps 3-6 ).
-
Completion: After the second coupling and final washes, proceed with the synthesis workflow.
Rationale: The second application of fresh, activated amino acid shifts the reaction equilibrium towards the product, acylating residual N-terminal amines that did not react during the first coupling.
Strategy 3: Enhance Solvation to Overcome Aggregation
Peptide chain aggregation can physically block the reaction site, preventing coupling regardless of the reagent's potency.[11]
Caption: How peptide aggregation hinders access to the N-terminus.
Optimization Steps for Solvation:
-
Switch to NMP: If using DMF, substitute it with NMP for all washing and coupling steps for the remainder of the synthesis. NMP is a more polar aprotic solvent that can be more effective at disrupting the hydrogen bonds that lead to aggregation.[2][11]
-
Use Solvent Mixtures: For severe cases, a mixture of DCM/DMF/NMP (1:1:1) can be beneficial.[2]
-
Microwave Synthesis: Microwave-assisted peptide synthesis (MASPS) is highly effective not only for accelerating reaction rates but also for reducing aggregation by using thermal energy to disrupt secondary structures.[2][5]
References
- Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Aapptec Peptides. (n.d.). COMU; CAS 1075198-30-9. [Link]
- El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 682-9. [Link]
- El-Faham, A., et al. (2009). COMU: a third generation of uronium-type coupling reagents. PubMed. [Link]
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
- Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.).
- Biron, E., et al. (2012).
- Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. [Link]
- Wikipedia. (n.d.).
- SpecialityChem. (2026). Choosing the Right Coupling Reagent for Peptide Synthesis. [Link]
- Peptideweb. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
- Andersen, H. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. [Link]
- Wikipedia. (n.d.). Peptide synthesis. [Link]
- National Center for Biotechnology Information. (n.d.). Boc-N-Me-Phe-OH.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
- Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
- Reddit. (2023). Choosing amide coupling agent. r/Chempros. [Link]
- Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Viral Vector Analytical Development. (n.d.). This compound. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Chen, J., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
- Biomatik. (n.d.). How to Optimize Peptide Synthesis?. [Link]
- Slaninova, J. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. COMU | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Steric Hindrance with Boc-Phe(3-Me)-OH in Peptide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for utilizing Boc-L-phenylalanine(3-methyl)-OH (Boc-Phe(3-Me)-OH) in solid-phase peptide synthesis (SPPS). The incorporation of amino acids with substituted side chains, such as this compound, is a valuable strategy in drug development for modulating peptide conformation, stability, and receptor binding affinity.[1] However, the 3-methyl group on the phenyl ring introduces significant steric hindrance, which can impede amide bond formation, leading to incomplete reactions and low peptide purity.[2][3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges associated with this sterically demanding building block.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter when using this compound. Each problem is followed by its probable causes and a series of recommended solutions grounded in established chemical principles.
Issue 1: Incomplete Coupling Reaction
You've completed a coupling step with this compound, but a qualitative test (e.g., bromophenol blue) indicates the presence of unreacted free amines on the resin.
Probable Cause:
The primary reason for incomplete coupling is the steric bulk of the 3-methylphenyl side chain, which physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide.[2][4] This steric clash significantly slows down the reaction kinetics, and standard coupling conditions may be insufficient to drive the reaction to completion.
Recommended Solutions:
-
Perform a Second Coupling (Double Coupling): This is the most direct approach to force the reaction to completion. After the initial coupling time, drain the reaction vessel, wash the resin thoroughly with DMF, and repeat the coupling step with a fresh solution of activated this compound.[5][6]
-
Extend the Reaction Time: Sterically hindered couplings are kinetically slow.[5] Extending the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can often provide the necessary window for the reaction to complete.[5]
-
Increase Reaction Temperature: Gently heating the reaction can help overcome the activation energy barrier. This can be done with conventional heating (e.g., 40-50°C), but must be approached with caution to minimize the risk of racemization. A more controlled and highly effective method is the use of microwave-assisted peptide synthesis (MA-SPPS), which can dramatically accelerate slow coupling reactions.[5]
-
Utilize a More Potent Coupling Reagent: If you are using a standard carbodiimide reagent like DCC or DIC, it is likely not powerful enough. Switch to a more potent in situ activating reagent from the aminium/uronium or phosphonium salt classes.[5] (See Table 1 for a detailed comparison).
Issue 2: Low Final Yield and Presence of Deletion Sequences
After cleavage and purification, the overall yield of your target peptide is low, and mass spectrometry analysis reveals the presence of peptides missing the Phe(3-Me) residue (a deletion sequence).
Probable Cause:
This is a direct consequence of persistently incomplete coupling at the this compound step. The unreacted N-terminal amines from that step become available for coupling in the next cycle, leading to the synthesis of a peptide chain lacking the intended sterically hindered residue.[2]
Recommended Solutions:
-
Implement a Capping Step: After the coupling step for this compound (and before the next deprotection), treat the resin with a capping agent like acetic anhydride and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in DMF.[4] This will acetylate any unreacted N-terminal amines, effectively terminating these chains. Capped, truncated sequences are much easier to separate from the desired full-length peptide during purification.[4]
-
Optimize the Solvent System: Poor solvation of the growing peptide chain can lead to aggregation, which further exacerbates steric hindrance issues.[5] N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[5] In some cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[5][6]
-
Switch to an Acyl Fluoride Activation Strategy: For extremely challenging couplings where even potent uronium reagents fail, converting the carboxylic acid of this compound to a highly reactive acyl fluoride is an effective strategy.[5][7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate the acyl fluoride in situ, which is small enough to overcome severe steric barriers.[7][8]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "sterically hindered" amino acid?
A1: The steric hindrance arises from two main features: the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and, more significantly, the methyl group at the 3-position of the phenyl side chain. This methyl group restricts the rotational freedom of the side chain and creates a physical barrier that impedes the optimal orientation required for nucleophilic attack by the resin-bound amine on the activated carboxyl group.
Q2: Which coupling reagents are best suited for this compound?
A2: Standard carbodiimides (DCC, DIC) are generally not recommended.[5] You should use high-efficiency in situ activating reagents. Aminium/uronium salts like HATU , HCTU , and COMU are excellent choices because they form highly reactive OAt, O-6-ClBt, and Oxyma esters, respectively.[8] Phosphonium salts like PyBOP and PyAOP are also very effective.[5] HATU is often considered one of the most efficient reagents for such difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.
Q3: Can I use the standard ninhydrin test to monitor the completion of the coupling reaction?
A3: The ninhydrin test can be unreliable for sterically hindered secondary amines and may give a false negative (indicating completion when it is not). A more reliable method for monitoring these types of couplings is the bromophenol blue test .[9] A blue or green color indicates incomplete coupling (free amine present), while a yellow color signifies a complete reaction.[9]
Q4: Is racemization a significant concern when using forcing conditions for this compound?
A4: Yes, any condition that increases the reactivity and energy of the system, such as high temperatures or highly potent activators, can increase the risk of racemization. However, modern high-efficiency coupling reagents like HATU and COMU are designed to facilitate rapid amide bond formation while minimizing this side reaction.[8] When applying heat, it should be done judiciously. Using microwave-assisted synthesis can often provide the necessary energy in short bursts, which helps to minimize the overall time the activated amino acid is susceptible to racemization.[5]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Residues
| Reagent Class | Examples | Leaving Group Formed | Relative Reactivity | Recommended Use Case |
| Carbodiimides | DCC, DIC | O-acylisourea | Low | Not recommended for this compound.[5] |
| Phosphonium Salts | PyBOP, PyAOP | OBt / OAt ester | High | Good for routine and moderately hindered couplings. |
| Aminium/Uronium Salts | HBTU, HCTU | OBt / O-6-ClBt ester | High to Very High | HCTU is more reactive than HBTU. Excellent general-purpose reagents for hindered couplings. |
| Aminium/Uronium Salts (Azabenzotriazole) | HATU | OAt ester | Very High | Considered a gold standard for difficult couplings, including N-methylated and other sterically demanding residues.[9] |
| Aminium/Uronium Salts (Oxyma) | COMU | Oxyma ester | Very High | Comparable efficiency to HATU with improved safety profile (non-explosive byproducts).[8] |
| Fluorinating Reagents | TFFH | Acyl Fluoride | Extremely High | Reserved for the most extreme cases of steric hindrance where other reagents fail.[7][8] |
Diagrams and Workflows
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Preventing Aggregation in Peptides Containing Boc-Phe(3-Me)-OH
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically when incorporating the sterically hindered and hydrophobic amino acid derivative, Boc-Phe(3-Me)-OH. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is on-resin peptide aggregation, and why is this compound particularly problematic?
A1: On-resin aggregation is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which create stable secondary structures like β-sheets.[1] These structures render the N-terminus of the peptide chain inaccessible to solvents and reagents, leading to incomplete or failed coupling and deprotection steps.[2][3]
This compound, a derivative of phenylalanine, exacerbates this issue for two key reasons:
-
Hydrophobicity: The aromatic ring of the phenylalanine side chain is inherently hydrophobic. The addition of a methyl group (3-Me) increases this hydrophobicity, promoting strong intermolecular interactions that drive chains to associate and push out polar solvents.[4][5]
-
Steric Hindrance: The bulky tert-Butyloxycarbonyl (Boc) protecting group, combined with the methyl-substituted phenyl ring, creates significant steric bulk, which can further complicate reagent access.
Q2: What are the common signs of on-resin aggregation during my synthesis?
A2: The most common indicators include both physical and chemical signs. A primary physical sign is the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent.[1][3] In continuous-flow synthesizers, aggregation is often detected by a flattening and broadening of the UV deprotection profile.[2][3] Chemically, you may observe slow or incomplete coupling and deprotection reactions. Standard amine detection methods like the Kaiser or TNBS test can become unreliable and yield false-negative results, incorrectly suggesting a complete reaction when the N-terminus is simply inaccessible.[1][2]
Q3: At what stage of peptide synthesis does aggregation typically begin?
A3: Aggregation is generally not a significant issue before the fifth or sixth amino acid residue has been coupled.[1][6] As the peptide chain elongates, particularly with sequences rich in hydrophobic residues, the propensity for self-association and secondary structure formation increases dramatically.[2][4]
Q4: For a sequence containing this compound, is Boc or Fmoc chemistry preferable?
A4: While both strategies have their merits, Boc-based Solid Phase Peptide Synthesis (SPPS) offers a distinct advantage for aggregation-prone sequences. In Boc/Bzl chemistry, the temporary Nα-Boc group is removed with a strong acid, typically Trifluoroacetic Acid (TFA).[7][8] This repeated exposure to TFA throughout the synthesis helps to continuously disrupt the hydrogen bond networks responsible for aggregation.[8] In contrast, the piperidine/DMF solution used for Fmoc group removal is basic and does not have the same aggregate-disrupting capability.[8] Additionally, in situ neutralization protocols common in Boc-SPPS minimize the time the peptide-resin exists in the neutral, free amine state, which is the form most prone to aggregation.[6][7]
In-Depth Troubleshooting Guide
When facing incomplete reactions or low yields with sequences containing this compound, a systematic approach is required. The following guide details field-proven strategies, from simple modifications to advanced chemical interventions.
The Mechanism of Aggregation & Points of Intervention
The following diagram illustrates how peptide chains aggregate on-resin and highlights the strategic points where the troubleshooting methods described below can intervene.
Caption: Causes and solutions for peptide aggregation in SPPS.
Modification of Synthesis Conditions
The most direct approach is to alter the chemical environment to favor solvation of the peptide chain over self-association.
| Strategy | Description | Rationale & Key Considerations |
| Solvent System | Switch from standard Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar, aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or by adding Dimethyl sulfoxide (DMSO) to DMF (up to 25%).[2][6] | NMP and DMSO are superior solvating agents for growing peptide chains, helping to keep them extended and accessible. A "magic mixture" of DCM/DMF/NMP (1:1:1) has also proven effective for highly hydrophobic peptides.[4] |
| Elevated Temperature | Perform coupling and deprotection steps at higher temperatures (50-75°C), typically using a microwave peptide synthesizer.[1][6] | Heat provides the necessary kinetic energy to break up intermolecular hydrogen bonds, disrupting secondary structures. Monitor for potential side reactions like racemization, especially with sensitive residues. |
| Chaotropic Agents | Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl or NaClO₄ in DMF.[2][6] | These salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, effectively "relaxing" the aggregated peptide chains. Crucially , the salt must be thoroughly washed away before adding coupling reagents, as it can interfere with activation. |
| Sonication | Gently sonicate the reaction vessel during coupling or deprotection steps.[6] | Mechanical agitation can physically break apart resin clumps and improve the diffusion of reagents into the aggregated peptide-resin matrix. |
Advanced Strategies: Backbone & Sequence Modification
When environmental changes are insufficient, direct modification of the peptide backbone is a highly effective, albeit more complex, strategy.
-
Pseudoproline Dipeptides: These are derivatives of Serine or Threonine that are introduced as a dipeptide unit.[6] The resulting oxazolidine ring introduces a "kink" into the peptide backbone, structurally disrupting the planarity required for β-sheet formation.[2][9] This is one of the most effective methods for preventing aggregation. The native Ser/Thr residue is fully regenerated during the final TFA cleavage.
-
Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of a key residue physically blocks hydrogen bond formation.[2][6] Inserting one of these protected residues every 6-7 amino acids can effectively prevent aggregation throughout the synthesis.[6] These groups are also removed during final TFA cleavage.
Solid Support and Reagent Considerations
-
Use Low-Loading Resins: High-loading resins place peptide chains in close proximity, exacerbating aggregation. Switching to a resin with a lower substitution level (e.g., 0.2-0.5 mmol/g) increases the distance between chains.[2]
-
Employ PEG-Based Resins: Resins like NovaSyn® TG or PEGA have polyethylene glycol (PEG) chains that improve solvation and swelling properties in a variety of solvents, creating a more favorable environment for difficult syntheses.[2]
-
Utilize In Situ Neutralization (Boc-SPPS): In Boc chemistry, the deprotection step leaves a TFA salt of the N-terminal amine. This salt must be neutralized before the next coupling. An in situ neutralization protocol, where a high concentration of the activated amino acid and a non-nucleophilic base (like DIEA) are added directly, minimizes the time the peptide exists as a neutral free amine.[6][7] This is critical because the neutral form is the primary state in which aggregation occurs.[7]
Experimental Protocols
Protocol 1: Microwave-Assisted SPPS for Difficult Sequences
This protocol outlines a general procedure for performing SPPS at elevated temperatures.
Materials:
-
Peptide-resin in the reaction vessel of a microwave peptide synthesizer
-
This compound and other required Boc-protected amino acids
-
Coupling Reagents: HBTU or HATU
-
Activation Base: Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 50% TFA in DCM[10]
-
Neutralization Solution: 10% DIPEA in DCM[10]
Procedure:
-
Deprotection: Add the deprotection solution (50% TFA/DCM) to the peptide-resin. Apply microwave energy to reach the target temperature (e.g., 60°C) and hold for a specified time (e.g., 3-5 minutes).
-
Washing: Thoroughly wash the resin with DCM to remove all traces of TFA.
-
Neutralization: Add the neutralization solution (10% DIPEA/DCM) and agitate for 2-5 minutes. Repeat once. Wash thoroughly with DCM followed by DMF.
-
Coupling: In a separate vessel, pre-activate the Boc-amino acid (3-5 eq.) with HBTU/HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes. Add the activated solution to the resin.
-
Microwave Coupling: Apply microwave energy to reach the target temperature (e.g., 75°C) and hold for 5-10 minutes.
-
Confirmation & Washing: Perform a TNBS test to confirm the absence of free amines. If the test is positive, repeat the coupling step. Wash the resin thoroughly with DMF to prepare for the next cycle.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of an Fmoc-Xxx-Yyy(ψPro)-OH dipeptide. While this guide focuses on Boc-SPPS, pseudoprolines are most commonly available as Fmoc-dipeptides and can be incorporated in a mixed Boc/Fmoc strategy if necessary, or a suitable Boc-protected version can be sourced.
Materials:
-
Fmoc-deprotected peptide-resin (if starting from Fmoc) or neutralized peptide-resin (if starting from Boc)
-
Pseudoproline Dipeptide (e.g., Fmoc-Ala-Ser(ψPro)-OH) (3 equivalents)
-
Coupling Reagent: HATU (3 equivalents)
-
Base: DIPEA (6 equivalents)
-
Solvent: DMF or NMP
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of DMF.
-
Add DIPEA to the solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[2]
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
Troubleshooting Workflow
If you encounter a failed synthesis, use the following logical workflow to diagnose and solve the aggregation issue.
Caption: Troubleshooting workflow for failed peptide synthesis.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.).
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 249.
- BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids.
- BenchChem. (2025). Technical Support Center: Strategies to Reduce On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS).
- Moradi, S. V., et al. (2020). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.
- Viral Vector Analytical Development. (n.d.). This compound.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Kent, S. B. H. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago.
- Sigma-Aldrich. (n.d.). Boc-Phe-OH.
- Biozentrum, University of Basel. (n.d.).
- AAPPTec Peptides. (n.d.). Boc-Phe-OH [13734-34-4].
- Jiskoot, W., et al. (2012). Factors affecting the physical stability (aggregation) of peptide therapeutics. Pharmaceutical Research, 29(4), 935–948.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis - Deprotection.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Ebrahimi, S., et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 16(1), 193–204.
- Fields, G. B. (2002). Solid-Phase Peptide Synthesis.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
Technical Support Center: Navigating SPPS with 3-Methylphenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals incorporating 3-methylphenylalanine (3-Me-Phe) into their Solid-Phase Peptide Synthesis (SPPS) protocols. The introduction of this non-canonical amino acid can significantly influence the physicochemical properties of a peptide, such as its conformation and receptor-binding affinity. However, its unique structure also presents specific challenges during synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and mitigate potential side reactions.
Troubleshooting Guide: Common Issues with 3-Methylphenylalanine in SPPS
The methyl group on the phenyl ring of 3-methylphenylalanine introduces both steric and electronic effects that can impact the efficiency of peptide synthesis. While not as sterically demanding as some other modified amino acids, the meta position of the methyl group can still influence reaction kinetics and peptide aggregation.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Coupling | Steric Hindrance: The methyl group on the aromatic ring can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is more pronounced with bulky preceding or succeeding residues. | 1. Extended Coupling Times: Increase the coupling reaction time from the standard 1-2 hours to 3-4 hours. Monitor coupling completion using a ninhydrin test. 2. Double Coupling: If the ninhydrin test is positive after the initial coupling, perform a second coupling with a fresh solution of activated Fmoc-3-Me-Phe-OH. 3. Use of a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to a uronium/phosphonium salt-based reagent such as HBTU, HATU, or PyBOP, which are known to be more effective for sterically hindered amino acids. |
| Peptide Aggregation | Increased Hydrophobicity: The methyl group enhances the hydrophobic character of the phenylalanine side chain, which can promote interchain aggregation, especially in hydrophobic sequences. This can lead to poor solvation of the peptide-resin and incomplete reactions. | 1. Solvent Choice: Consider using N-methyl-2-pyrrolidone (NMP) as the solvent, as it can be more effective at disrupting secondary structures than dimethylformamide (DMF). 2. "Difficult Sequence" Protocols: Incorporate pseudoproline dipeptides at strategic locations in your sequence to disrupt β-sheet formation.[1][2] 3. Chaotropic Salts: In severe cases, the addition of chaotropic salts like LiCl to the coupling and deprotection steps can help to break up aggregates. |
| Deletion Sequences | Incomplete Fmoc-Deprotection: Severe aggregation can shield the N-terminal Fmoc group from the deprotection reagent (e.g., piperidine), leading to the skipping of the 3-Me-Phe residue in a portion of the synthesized peptides. | 1. Extended Deprotection: Increase the Fmoc deprotection time. A common strategy is two treatments with 20% piperidine in DMF, the first for 5 minutes and the second for 15-20 minutes. 2. Use of DBU: For very difficult sequences, a small amount of 1,8-diazabicycloundec-7-ene (DBU) can be added to the piperidine solution to enhance deprotection efficiency. However, this should be used with caution as it can increase the risk of side reactions like aspartimide formation.[3] |
| Side Product Formation During Cleavage | Cation Scavenging: During the final trifluoroacetic acid (TFA) cleavage, carbocations are generated from the cleavage of side-chain protecting groups. These can reattach to electron-rich residues like tryptophan or tyrosine. The electron-donating methyl group on 3-Me-Phe could slightly activate the ring, though this is less of a concern than with more strongly activating groups. | 1. Optimized Cleavage Cocktail: Use a standard cleavage cocktail containing scavengers. For most peptides, a mixture of TFA/H2O/triisopropylsilane (TIPS) (95:2.5:2.5) is effective.[4] 2. Specific Scavengers for Sensitive Residues: If your peptide also contains tryptophan, methionine, or cysteine, consider using a more comprehensive cleavage cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol).[5] |
Frequently Asked Questions (FAQs)
Q1: Does the methyl group on 3-methylphenylalanine require a side-chain protecting group?
No, the methyl group on the phenyl ring is stable under standard SPPS conditions and does not require a protecting group. You can use commercially available Fmoc-L-3-methylphenylalanine directly in your synthesis.
Q2: Can I expect racemization of 3-methylphenylalanine during coupling?
Racemization is a general risk in peptide synthesis, particularly during the activation step.[3] While 3-methylphenylalanine is not considered a high-risk residue like histidine or cysteine, the use of uronium/phosphonium salt activators with the addition of an auxiliary nucleophile like hydroxybenzotriazole (HOBt) or OxymaPure is recommended to suppress this side reaction. Pre-activation times should be kept to a minimum.
Q3: How does the meta-position of the methyl group affect SPPS compared to ortho- or para-isomers?
The position of the methyl group influences the steric and electronic environment.
-
Ortho-substitution: This would present the most significant steric hindrance due to the proximity of the methyl group to the peptide backbone.
-
Meta-substitution (3-Me-Phe): This isomer has a moderate steric impact. The methyl group is further from the backbone, but can still influence the local conformation and solvation.
-
Para-substitution: This isomer generally presents the least steric hindrance to the peptide backbone during synthesis.
Q4: Are there any special considerations for the cleavage of peptides containing 3-methylphenylalanine?
For the most part, standard cleavage protocols are sufficient. The primary concern during cleavage is the prevention of side reactions caused by cationic species. A well-designed cleavage cocktail with appropriate scavengers is crucial, especially if other sensitive amino acids are present in the sequence.[4][5] A typical cleavage reaction is carried out for 2-3 hours at room temperature.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-3-Methylphenylalanine
This protocol is recommended for sequences where incomplete coupling of 3-Me-Phe is anticipated.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection on the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-3-methylphenylalanine (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser or ninhydrin test to check for the presence of free primary amines.
-
Double Coupling (if necessary): If the test is positive, drain the reaction vessel, wash with DMF, and repeat steps 2 and 3 with a fresh solution of activated Fmoc-L-3-methylphenylalanine.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).
Protocol 2: Standard Cleavage and Peptide Precipitation
This protocol is suitable for most peptides containing 3-methylphenylalanine, assuming no other highly sensitive residues are present.
-
Resin Preparation: After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIPS. Add this cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under vacuum.
Visualizations
Workflow for Troubleshooting 3-Me-Phe Coupling
Caption: Decision workflow for addressing incomplete coupling of 3-methylphenylalanine.
References
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758.
- Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (2025). Journal of Peptide Science, 31(2), e3667.
- Young, J. D., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 184-191.
- Young, J. D., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 184-191.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 173.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus, 7(5), 20170030.
- Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. (2023). Journal of Peptide Science, 29(10), e3514.
- Aggregation Rules of Short Peptides. (2024). Journal of the American Chemical Society Au, 4(6), 1635-1647.
- Fields, G. B., Angeletti, R. H., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 3-26.
- Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides. (2021). ACS Omega, 6(18), 12056-12066.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). Molecules, 28(8), 3568.
- Elucidating the aggregation rules for short peptides. (2024). Drug Target Review.
- Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. (1978). Journal of Neurochemistry, 31(4), 939-946.
- Peptide sweeteners. 3. Effect of modifying the peptide bond on the sweet taste of L-aspartyl-L-phenylalanine methyl ester and its analogues. (1981). Journal of Medicinal Chemistry, 24(9), 1074-1077.
- Synthesis of thiophenylalanine-containing peptides via Cu(I)-mediated cross-coupling. (2012). Organic Letters, 14(2), 522-525.
- Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. (2012). Organic Letters, 14(2), 522-525.
- Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. (2012). Journal of the American Chemical Society, 134(46), 19039-19042.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). RSC Medicinal Chemistry, 15(5), 1166-1188.
- A Debittered Complex of Glucose-Phenylalanine Amadori Rearrangement Products with β-Cyclodextrin: Structure, Molecular Docking and Thermal Degradation Kinetic Study. (2022). Foods, 11(9), 1269.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
Troubleshooting incomplete Boc deprotection of Phe(3-Me) residues
Welcome to the technical support center for troubleshooting challenges in solid-phase peptide synthesis (SPPS). This guide, curated by our senior application scientists, provides in-depth solutions and protocols for a common and frustrating issue: the incomplete Boc deprotection of 3-methylphenylalanine residues.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of Phe(3-Me) residues often incomplete under standard conditions?
The difficulty in removing the tert-butyloxycarbonyl (Boc) group from a 3-methylphenylalanine, Phe(3-Me), residue stems from a combination of steric and electronic effects.
The standard mechanism for TFA-mediated Boc deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the departure of a stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to yield the free amine.[1][2]
-
Steric Hindrance: The primary culprit is steric hindrance. The methyl group at the 3-position of the phenyl ring adds significant bulk near the N-terminus. This bulk physically obstructs the approach of the trifluoroacetic acid (TFA) molecule to the Boc group, slowing the rate of the initial protonation step.[3][4] This is conceptually similar to the challenges observed with other sterically demanding or N-methylated amino acids.[5]
-
Electronic Effects: While less dominant than the steric factor, the methyl group is weakly electron-donating. This has a minor stabilizing effect on the aromatic ring but does not significantly alter the reactivity of the distant Boc group in a way that would favor cleavage. The steric effect remains the key obstacle.
Q2: How can I definitively confirm that the Boc deprotection of my Phe(3-Me) residue is incomplete?
Incomplete deprotection leads to the deletion of the next amino acid in the sequence, as the N-terminus remains capped and unavailable for the subsequent coupling reaction. Several analytical methods can confirm this failure:
-
LC-MS Analysis of Crude Peptide: This is the most definitive method. After cleaving a small sample of the peptide from the resin, you will observe a major peak in the mass spectrum corresponding to the mass of your target peptide minus the mass of the amino acid that was supposed to be coupled after the Phe(3-Me) residue.[3]
-
Kaiser (Ninhydrin) Test: This colorimetric test detects free primary amines on the resin.[3] If the Boc deprotection fails, the test will yield a negative result (yellow beads), indicating the absence of a free N-terminal amine for the subsequent coupling. Note that this test is not suitable for N-terminal proline residues.
-
On-Resin Sequencing or Mass Spectrometry: Advanced techniques can analyze the peptide while it is still attached to the solid support, confirming the presence of the Boc group.
Q3: My standard deprotection protocol (25-50% TFA in DCM) is failing. What are the first parameters I should adjust?
Before resorting to more complex cleavage cocktails, optimizing your existing protocol is the most logical first step. The rate of Boc cleavage has a strong dependence on acid concentration and reaction time.[4]
-
Increase TFA Concentration: The most effective initial change is to increase the concentration of TFA. If a 25% or 50% TFA/DCM solution is failing, move to a 95% TFA solution. This significantly increases the effective acidity and can overcome the kinetic barrier.[4][6]
-
Extend Reaction Time: Sterically hindered residues require longer exposure to the acid. Increase the deprotection time from a standard 20-30 minutes to 60 minutes or even longer. Monitor the progress by performing a Kaiser test on resin beads at different time points.[3]
-
Increase Repetitions: Instead of a single long deprotection step, perform two or three shorter deprotection steps with fresh reagent each time (e.g., 3 x 20 minutes). This helps to drive the reaction to completion by removing reaction byproducts and re-introducing a high concentration of fresh acid.
Troubleshooting Workflow and Advanced Protocols
If initial parameter optimization is insufficient, a more robust strategy is required. The following workflow provides a systematic approach to resolving persistent deprotection issues.
Sources
Technical Support Center: Strategies for Dissolving Aggregation-Prone Boc-Phe(3-Me)-OH
Prepared by: Senior Application Scientist, Peptide Synthesis & Analysis Division
Welcome to the technical support center for handling challenging compounds. This guide provides in-depth, field-proven strategies for dissolving Boc-L-phenylalanine(3-methyl)-OH, a hydrophobic amino acid derivative known for its propensity to aggregate. Our goal is to equip you with the foundational knowledge and practical protocols to ensure complete and reliable solubilization for your research and development needs.
Part 1: Foundational Knowledge - Understanding the Challenge
This section addresses the fundamental chemical properties of Boc-Phe(3-Me)-OH that contribute to its poor solubility.
Q1: Why is this compound so difficult to dissolve in standard aqueous buffers?
A1: The difficulty in dissolving this compound stems from its highly hydrophobic molecular structure. Several key features contribute to this property:
-
Phenylalanine Core: The parent amino acid, phenylalanine, possesses an aromatic phenyl ring, which is inherently hydrophobic[1].
-
Boc Protecting Group: The N-terminal tert-butoxycarbonyl (Boc) group is a bulky, aliphatic moiety that significantly increases the molecule's nonpolar character, making it resistant to solvation in water[2].
-
3-Methyl Group: The addition of a methyl group to the phenyl ring further enhances its hydrophobicity and steric bulk, increasing the tendency for intermolecular hydrophobic interactions.
These features promote self-association and aggregation in aqueous solutions, where the molecules preferentially interact with each other rather than with polar water molecules, often leading to precipitation[3][4].
Q2: What is aggregation, and why is it a critical problem in experiments?
A2: Aggregation is a process where individual peptide or amino acid derivative molecules associate to form larger, often insoluble, structures. This is driven by intermolecular forces, primarily hydrophobic interactions and hydrogen bonding. For this compound, aggregation leads to several critical experimental issues:
-
Inaccurate Concentration: Undissolved aggregates or suspended micro-particulates mean the actual concentration of the molecule in solution is lower than calculated, leading to unreliable and non-reproducible experimental results[5].
-
Loss of Material: Significant amounts of your valuable compound can be lost as precipitate, which is often inadvertently removed during solution clarification steps like centrifugation[6].
-
Altered Activity: In biological assays, aggregates can exhibit different, often artifactual, activity compared to the monomeric form and can interfere with assay readouts.
Therefore, achieving a true, particle-free solution is paramount for experimental success.
Part 2: Systematic Troubleshooting Guide & Workflow
Approach the dissolution of this compound systematically. The following workflow and Q&A guide you from the simplest to the most aggressive methods.
Q3: Before I use my entire sample, how can I find the right solvent?
A3: It is a critical best practice to perform a small-scale solubility test before attempting to dissolve the entire sample[4][7]. Weigh out a small, representative portion of your lyophilized powder (e.g., 1 mg) and test the recommended solvents sequentially as outlined in the workflow below. This conservative approach prevents the irreversible loss of your bulk material in an inappropriate solvent system[8].
Q4: What is the recommended step-by-step workflow for dissolving this compound?
A4: Due to its high hydrophobicity and neutral nature (at low pH), this compound requires an organic solvent for initial dissolution[6][9]. The recommended strategy involves creating a concentrated stock solution in a pure organic solvent, followed by careful dilution with your aqueous buffer of choice.
The logical flow for selecting a dissolution strategy is outlined in the diagram below.
Caption: Decision workflow for dissolving this compound.
Q5: My solution turned cloudy and a precipitate formed when I added my aqueous buffer. What happened?
A5: This is a common phenomenon called "crashing out" or precipitation due to an anti-solvent effect. This compound is soluble in the organic solvent but insoluble in the aqueous buffer. When you add the buffer too quickly, you rapidly change the polarity of the solvent environment, exceeding the molecule's solubility limit in the mixed solvent and causing it to precipitate[10].
Solution:
-
Slower Dilution: Attempt the dissolution again, but add the aqueous buffer much more slowly (dropwise) to the concentrated organic stock solution while continuously and vigorously vortexing[10]. This maintains a more homogenous solvent environment during the dilution process.
-
Use a Stronger System: If slow dilution fails, the compound may require a more robust solubilizing environment. Proceed to the advanced protocols using chaotropic agents.
Q6: My peptide won't dissolve even in 100% DMSO. What are my options?
A6: If pure DMSO is ineffective, it indicates the presence of extremely strong intermolecular interactions forming highly stable aggregates. In this scenario, more aggressive disruption methods are required.
-
Chaotropic Agents: These are the next logical step. Agents like 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea are powerful protein denaturants that excel at disrupting the hydrogen bonds and hydrophobic interactions holding aggregates together[6][9]. See Protocol 2 for the detailed method.
-
Disaggregation Pre-treatment: For the most intractable cases, a pre-treatment step using a strong acid solvent system like a trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) mixture can be employed. These solvents are exceptionally effective at breaking down even amyloid-like structures[11]. The peptide is dissolved in this mixture, which is then removed by lyophilization. The resulting powder is often significantly more amenable to dissolution in standard organic solvents like DMSO[11]. See Protocol 3 for details.
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Dissolution Using an Organic Co-Solvent
This protocol is the first-line approach for dissolving this compound.
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., add 20-50 µL to 1 mg of peptide). Vortex gently for 1-2 minutes. The solution should become completely clear.
-
Aqueous Dilution: While vortexing the concentrated DMSO stock, add your desired sterile aqueous buffer (e.g., PBS, Tris) drop-by-drop. The slow addition is critical to prevent precipitation[10].
-
Final Check: Once the desired final concentration is reached, inspect the solution carefully. A properly dissolved sample will be a transparent, particle-free solution. If any cloudiness or precipitate is visible, the peptide is not fully dissolved.
-
Clarification: Before use, it is always good practice to centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any minute, undissolved particles[6]. Carefully transfer the supernatant to a new, sterile tube.
Protocol 2: Dissolution Using Chaotropic Agents
Use this method if Protocol 1 fails or if precipitation occurs upon dilution.
-
Reagent Preparation: Prepare a stock solution of 6 M Gdn-HCl or 8 M urea in your desired final buffer. Note that urea solutions may need to be warmed gently to fully dissolve.
-
Dissolution: Add a small volume of the chaotropic agent solution directly to the lyophilized this compound powder. Vortex thoroughly until the solid is completely dissolved.
-
Dilution (If Necessary): The solution containing the chaotropic agent can often be used directly in experiments. If dilution is required, use the same buffer (without the chaotropic agent) and add it slowly as described in Protocol 1.
-
Compatibility Check: Crucially, ensure that high concentrations of Gdn-HCl or urea are compatible with your downstream applications , as they can denature proteins and interfere with biological assays.
Protocol 3: Disaggregation Pre-treatment with TFA/HFIP
This is an aggressive, terminal method for highly aggregated material. Perform this procedure in a certified chemical fume hood.
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)[11].
-
Dissolution: Add a sufficient volume of the TFA/HFIP mixture to the vial of this compound to fully dissolve it.
-
Evaporation: Freeze the solution (e.g., using a dry ice/acetone bath) and lyophilize overnight until a dry powder is obtained. This removes the volatile TFA and HFIP.
-
Re-dissolution: The resulting powder should now be more soluble. Attempt to dissolve it again using Protocol 1, starting with 100% DMSO.
Part 4: Frequently Asked Questions (FAQs)
Q7: Can I use sonication or heating to help dissolve my sample?
A7: Yes, but with caution.
-
Sonication: A brief period of sonication in a water bath can help break up small particulate aggregates[8][12]. However, prolonged or high-energy sonication can generate significant heat, potentially leading to chemical degradation of the molecule[3][6]. If you use sonication, do so in short bursts (e.g., 10-15 seconds) and cool the sample on ice in between[12].
-
Gentle Warming: Warming the solution to temperatures below 40°C can increase solubility[4][6]. Avoid excessive heat, which can accelerate degradation.
Q8: How does pH affect the solubility of this compound?
A8: The primary ionizable group in this compound is the C-terminal carboxylic acid, which has a pKa of approximately 2-3. At a pH above ~4, this group will be deprotonated to a negatively charged carboxylate (-COO⁻). This negative charge can introduce electrostatic repulsion between molecules, which may slightly counteract the hydrophobic aggregation and improve solubility[6]. Therefore, using a buffer with a neutral or slightly basic pH (e.g., pH 7-8) is generally preferable to an acidic one, provided it is compatible with your experiment. However, for this molecule, the extreme hydrophobicity is the dominant factor, and pH adjustment alone is unlikely to be sufficient without an organic co-solvent[4][5].
Q9: Which organic solvent is best: DMSO, DMF, or Acetonitrile?
A9: All three are effective at dissolving hydrophobic peptides and their derivatives[4].
-
DMSO (Dimethyl sulfoxide): Generally the first choice due to its strong solubilizing power and lower toxicity in most biological assays compared to other organic solvents[5][12].
-
DMF (Dimethylformamide): Another excellent solvent for hydrophobic compounds. It should be used when DMSO is contraindicated (e.g., with peptides containing Cys or Met, which DMSO can oxidize, though this is not a concern for this compound)[5][7].
-
Acetonitrile (ACN): Also effective and is a common solvent in reversed-phase HPLC, making it a convenient choice if the subsequent step is purification. It is generally more volatile and slightly less potent as a solvent than DMSO or DMF[6].
Q10: How should I store my stock solution once it is prepared?
A10: To ensure stability, peptide and derivative solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can promote re-aggregation. Store these aliquots at -20°C or, for long-term storage, at -80°C[7].
Part 5: Data Summary & Visualization
Table 1: Solvent & Additive Recommendation Summary
| Solvent/Additive | Type | Mechanism of Action | When to Use | Considerations |
| DMSO, DMF, ACN | Organic Co-solvent | Disrupts hydrophobic interactions, solvating the nonpolar regions of the molecule.[5][12] | First-line approach. For initial dissolution of the lyophilized powder. | DMSO is preferred for biological assays due to lower toxicity.[4] |
| Guanidine-HCl (6 M) | Chaotropic Agent | Disrupts the structure of water and interferes with intermolecular hydrogen bonding.[6][9] | When organic solvents fail or precipitation occurs upon aqueous dilution. | Not compatible with all biological assays; can denature proteins. |
| Urea (8 M) | Chaotropic Agent | Similar to Gdn-HCl, disrupts non-covalent interactions holding aggregates together.[6][9] | Alternative to Gdn-HCl. | Can degrade into isocyanate; solutions should be made fresh. Not compatible with all assays. |
| TFA / HFIP | Disaggregating Solvent | Strong acids that protonate and break down even highly stable β-sheet-like aggregates.[11] | Last resort for intractable aggregation. Used as a pre-treatment step. | Highly corrosive and requires handling in a fume hood. Must be completely removed before use. |
Diagram: Conceptual Model of Aggregation and Solubilization
Caption: Aggregation in aqueous vs. solvation in organic solvents.
References
- Peptide Solubiliz
- Peptide Solubility Guidelines - How to solubilize a peptide. pepsell. [Link]
- Guidelines for Dissolving Peptides. GenScript. [Link]
- Use of excipients to control aggregation in peptide and protein formulations.
- Peptide Storage and Solubiliz
- Effect of additives on protein aggreg
- Rational Design of Solution Additives for the Prevention of Protein Aggreg
- Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]
- Solubilization and disaggregation of polyglutamine peptides. PMC. [Link]
- Boc-Phe-OH [13734-34-4]. Aapptec Peptides. [Link]
- (PDF) Effect of Additives on Protein Aggregation.
- Recrystallization solvent for boc-L-Phenylalanine. Reddit. [Link]
- Boc-N-Me-Phe-OH. PubChem. [Link]
- Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Crystallization method of Boc-amino acid.
- Boc-L-phenylalanine methyl ester. PubChem. [Link]
- Amino Acid-Protecting Groups. Chemical Reviews. [Link]
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. Aapptec Peptides. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biorbyt.com [biorbyt.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Minimizing Racemization During the Coupling of Boc-Phe(3-Me)-OH
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining stereochemical integrity during the coupling of N-Boc-3-methyl-L-phenylalanine (Boc-Phe(3-Me)-OH). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your decision-making in the lab.
The incorporation of sterically hindered and N-methylated amino acids like this compound is a common strategy to enhance the metabolic stability and conformational rigidity of therapeutic peptides.[1] However, these modifications also significantly increase the risk of racemization during peptide bond formation. This guide offers a comprehensive resource for troubleshooting and minimizing the formation of the unwanted D-diastereomer.
Understanding the Challenge: Why is this compound Prone to Racemization?
The propensity of an amino acid to racemize during coupling is influenced by several factors. In the case of this compound, two key structural features contribute to its heightened susceptibility:
-
N-Methylation: The presence of a methyl group on the amide nitrogen introduces steric hindrance, which can slow down the desired coupling reaction.[2] This prolonged reaction time increases the window of opportunity for the activated amino acid to undergo racemization.[2]
-
Steric Hindrance: The 3-methylphenyl side chain, in addition to the N-methyl group, further encumbers the reaction center, exacerbating the slow coupling kinetics.[3][4]
The primary mechanism of racemization for N-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate.[2][5] The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a planar, achiral enolate. Subsequent attack by the amine component can then occur from either face, resulting in a mixture of L- and D-isomers.[2]
Below is a diagram illustrating the general mechanism of racemization via oxazolone formation.
Caption: Primary Mechanism of Racemization via Oxazolone Formation.
Troubleshooting Guide: Minimizing Racemization
This section is formatted in a question-and-answer style to directly address common issues and observations in the lab.
Issue 1: Significant D-isomer detected by HPLC after coupling.
Q: I'm observing a high percentage of the D-diastereomer after coupling this compound. Which coupling reagent should I be using?
A: The choice of coupling reagent is paramount. For sterically hindered and racemization-prone amino acids, standard carbodiimides like DCC or EDC alone are generally not recommended.
-
Onium Salts (Uronium/Aminium, Phosphonium): These reagents are highly effective. HATU, HCTU, and PyAOP are excellent choices for coupling N-methylated amino acids.[2][6] PyBrOP is an even more reactive phosphonium salt specifically developed for difficult couplings, though its high reactivity can sometimes promote oxazolone formation if not used carefully.[6][7]
-
Carbodiimides with Additives: If using a carbodiimide like DIC, it is essential to include a racemization-suppressing additive.[5][7] OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) and its derivatives are superior to the classic HOBt (1-Hydroxybenzotriazole).[8][9][10] The higher acidity of Oxyma leads to the formation of more stable and less reactive active esters, which are less prone to racemization.[8]
| Reagent/Additive Class | Recommended for this compound | Rationale |
| Uronium/Aminium Salts | HATU, HCTU, COMU | High coupling efficiency and good racemization suppression.[7][10] |
| Phosphonium Salts | PyAOP, PyBrOP | Very effective for sterically hindered couplings.[2][7] |
| Carbodiimides | DIC, EDC | Use only with an additive. Lower cost. |
| Additives | OxymaPure®, HOAt | Superior to HOBt in suppressing racemization.[7][8][9] |
Q: What is the role of the base in this reaction, and which one is best?
A: The base is critical, but it's a double-edged sword. While necessary to neutralize protonated amines and facilitate the reaction, excess or strong bases can accelerate racemization by promoting α-proton abstraction.[2][11]
-
Avoid Strong, Unhindered Bases: Steer clear of triethylamine (TEA).
-
Use Weaker, Sterically Hindered Bases: N,N-diisopropylethylamine (DIPEA) is commonly used, but for highly sensitive couplings, consider N-methylmorpholine (NMM) or the even weaker base, sym-collidine.[2][11] Use the minimum amount of base necessary.
Q: Can my reaction conditions (temperature, solvent) be contributing to racemization?
A: Absolutely. Both temperature and solvent play a significant role.
-
Temperature: Lowering the reaction temperature is a highly effective strategy.[12][13] Performing the coupling at 0°C or even -15°C can significantly slow the rate of racemization, often more so than it slows the desired coupling reaction.[13] While microwave heating can accelerate difficult couplings, high temperatures can increase racemization for sensitive residues.[12][14][15] If using microwave synthesis, consider lowering the coupling temperature to around 50°C for this specific residue.[12][15]
-
Solvent: Polar aprotic solvents like DMF are standard but can favor racemization.[16][17] If solubility permits, consider less polar solvents like dichloromethane (DCM) or a mixture of DCM/DMF.[18]
Issue 2: The coupling reaction is very slow or incomplete.
Q: My coupling is inefficient, leading to deletion sequences. How can I improve the yield without increasing racemization?
A: This is the central challenge with sterically hindered amino acids. The key is to optimize conditions to favor aminolysis over racemization.
-
Double Coupling: Repeat the coupling step to drive the reaction to completion.[2]
-
Minimize Pre-activation Time: The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for oxazolone formation.[2][5] Add the coupling reagent to your amino acid/additive mixture immediately before adding it to the resin.
-
Use a More Potent Coupling Reagent: If you are using a carbodiimide/additive combination and experiencing poor yields, switching to a more powerful onium salt like HATU or PyAOP is recommended.[2][6]
Below is a workflow to guide your troubleshooting process for difficult couplings.
Caption: Troubleshooting workflow for difficult N-methylated couplings.
Frequently Asked Questions (FAQs)
Q1: How can I accurately quantify the level of racemization?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[19] You will need a chiral stationary phase column to separate the L- and D-diastereomers of your final peptide. Alternatively, you can hydrolyze the peptide and analyze the resulting amino acids using a chiral derivatizing agent (e.g., Marfey's reagent) followed by reverse-phase HPLC.[20]
Q2: Are there any alternatives to coupling pre-synthesized this compound?
A2: Yes, on-resin N-methylation is a viable strategy. This involves coupling Boc-Phe-OH first and then performing the N-methylation on the resin-bound peptide. This approach can sometimes be more efficient as it avoids the sterically hindered coupling step. However, on-resin methylation requires careful optimization to ensure complete conversion without side reactions.
Q3: Does the Boc protecting group itself contribute to racemization?
A3: Urethane-based protecting groups like Boc and Fmoc are generally considered effective at suppressing racemization compared to acyl groups (like Benzoyl) because the urethane carbonyl is less electron-withdrawing, making the α-proton less acidic. However, under forcing conditions required for sterically hindered amino acids, racemization can still be a significant issue.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma
This protocol is designed to minimize racemization during peptide bond formation on a solid support.
-
Resin Preparation: Swell the resin (containing the free N-terminal amine) in peptide-grade DMF for 30-60 minutes. Drain the solvent.
-
Coupling Solution Preparation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin substitution) and OxymaPure® (3 equivalents) in anhydrous DMF.
-
Agitate to fully dissolve.
-
-
Activation and Coupling:
-
Cool the coupling solution to 0°C in an ice bath.
-
Add DIC (3 equivalents) to the solution and swirl.
-
Immediately add the activated amino acid solution to the drained resin.
-
Add a weak, hindered base such as N-methylmorpholine (NMM) (4 equivalents).
-
Agitate the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test or a similar method (note: N-methylated amines may give a weak positive test; the bromophenol blue test is a better alternative).[6][21]
-
If the coupling is incomplete, filter, wash with DMF, and perform a second coupling.
-
Once complete, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and isopropanol (3x).
-
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
This protocol outlines a general procedure for analyzing the synthesized peptide to quantify the percentage of the D-diastereomer.[19]
-
Peptide Cleavage and Purification: Cleave the peptide from the resin using an appropriate TFA cocktail. Precipitate, wash, and dry the crude peptide. Purify the peptide using standard reverse-phase HPLC.
-
Sample Preparation: Dissolve a small amount of the purified peptide in the mobile phase or a suitable solvent.
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column suitable for peptide analysis (e.g., a polysaccharide-based column).
-
Mobile Phase: An isocratic or gradient system of hexane/ethanol or a similar mobile phase system as recommended by the column manufacturer.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
-
Analysis:
-
Inject the sample onto the chiral column.
-
Identify the peaks corresponding to the desired L-peptide and the D-diastereomer. It is advisable to prepare a racemic standard to confirm peak elution order.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100
-
References
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Hayashi, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5170.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- McDermott, J. R., & Benoiton, N. L. (1973). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. Canadian Journal of Chemistry, 51(15), 2562-2570.
- Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 5160-5169.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(12), 1915-1919.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate.
- Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 5160-5169.
- Khattab, S. N., et al. (2016). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 14(3), 978-982.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- The greening of peptide synthesis. Royal Society of Chemistry.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
- Racemization in peptide synthesis. ResearchGate.
- Angeletti, R. H., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Methods in Enzymology, 289, 697-708.
- 7.4 Racemization Assays. Science of Synthesis.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7532-7537.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility Issues of Boc-Phe(3-Me)-OH in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of Boc-Phe(3-Me)-OH, a key building block in peptide synthesis. Our goal is to equip you with the expertise and practical solutions to overcome these hurdles and ensure the success of your synthetic workflows.
Troubleshooting Guide: Navigating Boc-Phe(3--Me)-OH Solubility
This section addresses specific problems you may encounter with this compound solubility during your experiments. Each problem is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Problem 1: this compound fails to dissolve in standard solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) at room temperature.
Root Cause Analysis: The solubility of Boc-protected amino acids is a delicate balance of the polarity of the protecting group, the side chain, and the chosen solvent. This compound possesses two significant hydrophobic moieties: the tert-butyloxycarbonyl (Boc) group and the 3-methylphenyl side chain. The additional methyl group on the phenyl ring, compared to Boc-Phe-OH, further increases its nonpolar character, leading to reduced solubility in moderately polar solvents like DCM and even in highly polar aprotic solvents like DMF.[1][2]
Solution Workflow:
-
Solvent System Modification:
-
Initial Approach: Begin by attempting to dissolve this compound in N-methylpyrrolidone (NMP), which is a more powerful solvent for many protected amino acids compared to DMF.[3]
-
Co-Solvent Strategy: If solubility remains an issue, employ a co-solvent system. A mixture of DCM and a more polar solvent can be effective. For instance, a 1:1 mixture of DCM and NMP can enhance solvation.[3] For particularly stubborn cases, the use of structure-disrupting solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) mixed with DCM can be highly effective, though these should be used judiciously due to their cost and volatility.[4]
-
-
Gentle Heating:
-
Slightly warming the solvent mixture can significantly improve the dissolution rate. Gently heat the solution to 30-40°C with continuous stirring. Avoid excessive heat, as it can potentially lead to degradation or unwanted side reactions.
-
-
Sonication:
-
Utilizing an ultrasonic bath can aid in breaking down solute aggregates and promote dissolution. Sonicate the mixture in short bursts to avoid overheating the solvent.
-
Experimental Protocol: Optimized Dissolution of this compound
| Step | Action | Details |
| 1 | Solvent Selection | Choose NMP as the primary solvent. If unsuccessful, prepare a 1:1 (v/v) mixture of DCM and NMP. |
| 2 | Initial Dissolution Attempt | Add the desired amount of this compound to the chosen solvent or solvent mixture at room temperature and stir for 10-15 minutes. |
| 3 | Gentle Heating (If Necessary) | If the solid does not dissolve, warm the mixture to 30-40°C in a water bath while continuing to stir. |
| 4 | Sonication (If Necessary) | If solubility is still limited, place the vessel in an ultrasonic bath for 5-10 minutes. |
| 5 | Visual Confirmation | Ensure the solution is clear and free of any particulate matter before proceeding with the coupling reaction. |
Problem 2: Precipitation of this compound is observed during the pre-activation step for coupling.
Root Cause Analysis: Pre-activation of the carboxylic acid of this compound with coupling reagents like HBTU or HATU in the presence of a base (e.g., DIEA) forms an activated species.[5] If the concentration of the reactants is too high or the solvent is not optimal, this activated intermediate can be less soluble than the starting amino acid, leading to precipitation. This is particularly prevalent with hydrophobic amino acids.[1]
Solution Workflow:
-
Dilution: The most straightforward solution is to decrease the concentration of the reactants. Double the volume of the solvent used for the activation step.
-
Solvent Optimization: Switch to a solvent with a higher solubilizing capacity for both the protected amino acid and its activated form. NMP is often superior to DMF in this regard for hydrophobic peptides.[1]
-
In Situ Activation: Instead of pre-activating the amino acid in a separate vessel, consider in situ activation. This involves adding the coupling reagents and the Boc-amino acid solution directly to the resin, followed by the addition of the base. This keeps the concentration of the activated species lower at any given time.[6]
Experimental Protocol: In Situ Coupling of this compound
Caption: Workflow for in situ coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to maintain its solubility profile?
A1: To maintain the integrity and solubility of this compound, it should be stored in a tightly sealed container at 2-8°C, protected from moisture and light. Over time, exposure to atmospheric moisture can lead to hydrolysis of the Boc group, and clumping of the solid can make it more difficult to dissolve.
Q2: Can the choice of coupling reagent affect the solubility of this compound?
A2: While the coupling reagent itself does not directly alter the inherent solubility of this compound, the formation of different activated intermediates can have varying solubilities. For instance, symmetrical anhydrides, sometimes used in Boc chemistry, can have poor solubility in DCM.[7] Using uronium/aminium-based reagents like HBTU or HATU in NMP or DMF generally provides a good balance of reactivity and solubility for the activated species.[5]
Q3: Does the increased hydrophobicity of this compound pose a risk of aggregation during peptide elongation?
A3: Yes, the incorporation of hydrophobic residues like this compound can increase the tendency of the growing peptide chain to aggregate on the solid support, which can hinder subsequent coupling and deprotection steps.[8] Using NMP as the synthesis solvent can help to mitigate this by better solvating the growing peptide chain.[1][3] For particularly difficult sequences, the use of chaotropic salts or structure-disrupting solvents may be necessary.[3]
Q4: Are there any alternative protecting groups to Boc for 3-methyl-phenylalanine that might offer better solubility?
A4: While Boc is a standard for acid-labile protection, the Fmoc (9-fluorenylmethyloxycarbonyl) group is the other major protecting group used in solid-phase peptide synthesis.[9] Fmoc-protected amino acids are generally more soluble in polar aprotic solvents like DMF and NMP. However, switching to Fmoc chemistry involves a complete change in the synthetic strategy (base-labile deprotection) and may not be a simple substitution.[9][10]
Visualizing Solubility Challenges
The following diagram illustrates the key factors influencing the solubility of this compound and the recommended troubleshooting pathways.
Caption: Decision tree for addressing this compound solubility issues.
References
- PubChem. Boc-N-Me-Phe-OH.
- Aapptec Peptides. Boc-Phe-OH [13734-34-4]. [Link]
- Viral Vector Analytical Development. This compound. [Link]
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- AAPPTEC. Peptide Synthesis - FAQ. [Link]
- AAPPTEC. Solvents for Solid Phase Peptide Synthesis. [Link]
- Anaspec. Overview of Custom Peptide Synthesis. [Link]
- Reddit. Having great trouble with a Boc-protection reaction. [Link]
- UCI Department of Chemistry.
- Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006. [Link]
- YouTube. Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Link]
- ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Link]
- ResearchGate. How to get (or crystallize)
- Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
- PubMed. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. [Link]
- RayBiotech. Boc-Phe(3-Cl)-OH. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- PubMed Central. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: A Guide to Identifying and Minimizing Deletion Sequences in Phe(3-Me) Peptides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of sequences containing the sterically hindered amino acid, 3-methyl-L-phenylalanine (Phe(3-Me)). The incorporation of such residues is often a critical design element for enhancing peptide stability and potency. However, the steric bulk of the 3-methyl group can significantly impede coupling efficiency, leading to the formation of undesired deletion sequences.[1][2]
This document provides in-depth, field-proven troubleshooting guides and FAQs to help you diagnose, mitigate, and ultimately prevent the formation of these problematic impurities, ensuring the integrity and success of your synthesis.
Section 1: Frequently Asked questions (FAQs)
Q1: What exactly are deletion sequences and why are they a major concern?
A deletion sequence is a common impurity in SPPS where one or more amino acid residues are missing from the target peptide sequence.[3][4] This occurs when an amino acid fails to couple to the N-terminus of the growing peptide chain. In the subsequent cycle, the unreacted amine is deprotected and the next amino acid in the sequence is added, resulting in a shorter, incomplete peptide. These impurities are particularly problematic because their physicochemical properties are often very similar to the full-length target peptide, making them difficult to remove via standard purification techniques like HPLC.[2]
Q2: Why is 3-methyl-phenylalanine (Phe(3-Me)) so prone to causing these deletion sequences?
The primary cause is steric hindrance. The methyl group on the phenyl ring of Phe(3-Me) physically obstructs the incoming activated amino acid, making it difficult for the coupling reaction to proceed to completion.[1] This is a common issue with sterically hindered residues, such as N-methylated or β-branched amino acids.[1][5] The reduced reaction kinetics can lead to incomplete coupling within a standard time frame, leaving unreacted N-terminal amines that are then capped or incorrectly elongated in the next cycle.[6]
Q3: My initial analysis shows a potential deletion. What is the very first step I should take to confirm this?
Your first and most crucial step is to perform a detailed analysis of your crude peptide product using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[7][8] The HPLC chromatogram will separate the components of your crude mixture, likely showing a primary peak for your target peptide and several smaller, often closely eluting, impurity peaks.[9] The mass spectrometer will then provide the molecular weight of the species in each peak. A deletion of a Phe(3-Me) residue will result in a mass that is lower than your target peptide by the mass of the Phe(3-Me) residue. This definitive mass data is the gold standard for confirming the presence and identity of deletion sequences.[8]
Q4: Can't I just increase the standard coupling time or use more equivalents to solve the problem?
While extending the coupling time or increasing the equivalents of amino acid and coupling reagents can sometimes improve yields for slightly difficult couplings, it is often an insufficient strategy for severely hindered residues like Phe(3-Me). The reaction kinetics may be so slow that even a prolonged reaction time does not lead to complete coupling. Furthermore, excessively long coupling times can increase the risk of side reactions, such as racemization. A more robust and scientifically sound approach involves using more potent coupling reagents and optimized protocols specifically designed for such challenges.[10]
Section 2: Troubleshooting Guide: Positively Identifying Deletion Sequences
Accurate identification is the foundation of effective troubleshooting. Relying solely on HPLC retention times can be misleading. The combination of chromatography and mass spectrometry is essential for unambiguous confirmation.
The Primary Tool: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC separates peptides based on properties like hydrophobicity, while MS identifies them by their mass-to-charge ratio (m/z).[7] This combination provides both purity and identity confirmation.[8]
Step-by-Step Protocol for HPLC-MS Analysis:
-
Sample Preparation:
-
Dissolve a small amount of the crude, cleaved peptide in a suitable solvent (e.g., a mixture of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid).
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Run a standard gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) to elute the peptides.
-
Monitor the elution profile at a wavelength of 210-230 nm, which is optimal for detecting the peptide bond.[11]
-
-
MS Detection and Interpretation:
-
As peptides elute from the HPLC column, they are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer.
-
The instrument records the mass-to-charge (m/z) ratio for the ions in each peak.
-
Confirmation: Look for a peak in the chromatogram that corresponds to the expected mass of your target peptide. Then, scrutinize other peaks for masses that correspond to the target mass minus the mass of the Phe(3-Me) residue.
-
Data Interpretation:
| Observation | Interpretation | Next Steps |
| A significant peak is observed with a mass corresponding to [Target MW - Mass of Phe(3-Me)]. | Confirmed deletion of one Phe(3-Me) residue. | Proceed to Section 3 to implement strategies for minimizing deletions. |
| Multiple peaks are observed with masses corresponding to various single or multiple amino acid deletions. | Systemic failure in coupling efficiency, likely due to aggregation or severe steric hindrance. | A comprehensive redesign of the synthesis strategy is required (see Section 3). |
| The primary peak has the correct mass, but purity is low due to many small, unidentifiable peaks. | May indicate other side reactions (e.g., incomplete deprotection, truncations). | Focus on general optimization, including capping (Section 3.3). |
Section 3: Minimizing Deletion Sequences During Synthesis
Once a Phe(3-Me) deletion is confirmed, the following strategies, ordered from direct intervention to preventative planning, should be employed to mitigate the issue in subsequent syntheses.
Optimizing the Coupling Reaction: The Core Intervention
The most direct way to prevent deletion is to ensure the coupling reaction goes to completion. For a sterically hindered residue like Phe(3-Me), this requires moving beyond standard coupling reagents.
Causality: Standard coupling reagents like HBTU may not generate an activated ester that is reactive enough to overcome the steric barrier presented by Phe(3-Me) in a timely manner. More potent reagents, such as HATU, form a highly reactive OAt-ester intermediate that accelerates the coupling reaction, even in challenging cases.[10]
Protocol 1: Enhanced Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior coupling reagent for sterically hindered amino acids due to its rapid activation and high reactivity.[10][12][13]
-
Pre-activation: In a separate vessel, dissolve the Fmoc-Phe(3-Me) (4 eq.), HATU (3.9 eq.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF. Allow this mixture to react for at least 5-10 minutes. This pre-activation step is crucial for forming the highly reactive OAt-ester.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for a minimum of 2-4 hours. Monitor the reaction for completeness using a qualitative test like the Kaiser test.[14]
Table: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Relative Reactivity | Key Advantage | Recommended Equivalents (AA:Reagent:Base) |
| HBTU | Standard | Cost-effective for routine synthesis. | 4 : 3.9 : 8 |
| HATU | High | Excellent for hindered residues, less racemization. [10][13] | 4 : 3.9 : 8 |
| COMU | Very High | High solubility and reactivity. | 4 : 3.9 : 8 |
The Double Coupling and Capping Workflow
For the most stubborn couplings, a single reaction, even with a potent activator, may not suffice. A double coupling followed by a capping step provides a robust safety net to prevent deletion sequences.
Causality: The first coupling reaction will acylate the majority of the available N-terminal amines. A second, fresh application of activated amino acid (the "double couple") drives the reaction further towards completion. Any remaining unreacted amines are then permanently blocked by an acetyl group during the "capping" step.[14][15] This prevents them from reacting in subsequent cycles, effectively terminating the synthesis of that particular chain.[16][17] The resulting capped, truncated peptide is significantly shorter and chemically different from the target peptide, making it much easier to separate during purification.[15]
Protocol 2: Implementing the Double Coupling and Capping Strategy
-
First Coupling: Perform the coupling for Fmoc-Phe(3-Me) as described in Protocol 1 (using HATU) for 1-2 hours.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Phe(3-Me) (as in Protocol 1) and add it to the resin. Allow this second coupling to react for another 1-2 hours.
-
Wash: Drain and wash the resin thoroughly with DMF.
-
Capping:
-
Prepare a capping solution (e.g., 5% acetic anhydride and 6% 2,4,6-collidine in DMF).
-
Add the capping solution to the resin and agitate for 15-30 minutes.[18]
-
This will acetylate any unreacted N-terminal amines.
-
-
Wash and Proceed: Wash the resin thoroughly and proceed with the Fmoc deprotection for the next cycle.
Diagram: Logical Workflow for Troubleshooting Phe(3-Me) Deletion
Caption: Decision workflow for identifying and correcting Phe(3-Me) deletion sequences.
Advanced Strategic Considerations
If deletions persist even with optimized coupling, consider factors related to the overall peptide sequence and synthesis support.
-
Resin Choice: For long or aggregation-prone sequences, the resin itself can contribute to poor reaction kinetics. High-swelling resins (like ChemMatrix®) or low-load resins can improve solvation of the peptide chain, making the reactive sites more accessible.
-
Pseudoproline Dipeptides: Peptide aggregation can shield the N-terminus, mimicking the effect of steric hindrance.[5][19] If your Phe(3-Me) is adjacent to a Ser or Thr residue, consider incorporating a pseudoproline dipeptide.[20] These building blocks introduce a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation and improving coupling efficiency.[21][22]
Diagram: Mechanism of Capping to Prevent Deletion Peptides
Caption: Capping acetylates unreacted amines, preventing their elongation into deletion sequences.
References
- Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]
- Pseudoproline. Wikipedia. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. [Link]
- HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.[Link]
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. [Link]
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs. [Link]
- Role of capping in peptide synthesis.
- Amino acid structure and “Difficult sequences” In solid phase peptide synthesis.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
- Why does capping after each coupling in Solid phase peptide synthesis improve the results?[Link]
- Coupling Reagents.
- Coupling Reagents. Aapptec Peptides. [Link]
- Peptide Hand Synthesis Part 6: Capping. YouTube. [Link]
- Capping of unprotected amino groups during peptide synthesis.
- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]
- SPPS Capping procedure. Aapptec Peptides. [Link]
- HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]
- Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.[Link]
- HATU coupling - wh
- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]
- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.[Link]
- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.[Link]
- Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)
- Identification of motifs with insertions and deletions in protein sequences using self-organizing neural networks. PubMed. [Link]
- A Simple Method to Confirm and Size Deletion, Duplication, and Insertion Mutations Detected by Sequence Analysis. PMC - NIH. [Link]
Sources
- 1. scienmag.com [scienmag.com]
- 2. researchgate.net [researchgate.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. apexpeptidesupply.com [apexpeptidesupply.com]
- 9. pekcuralabs.com [pekcuralabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 18. peptide.com [peptide.com]
- 19. chempep.com [chempep.com]
- 20. Pseudoproline - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impact of the 3-Methyl Group on Peptide Secondary Structure
Welcome to the technical support center dedicated to elucidating the role of 3-methyl group modifications in peptide chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and leverage the advantages of incorporating 3-methylated amino acids into peptide sequences. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common experimental challenges, from synthesis to structural analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of a 3-methyl group on a peptide's secondary structure?
The introduction of a 3-methyl group, particularly at the α-carbon of an amino acid residue, imposes significant steric constraints on the peptide backbone. This restriction limits the permissible values of the Ramachandran dihedral angles (φ and ψ), thereby reducing the conformational flexibility of the peptide chain.[1][2] The most prominent consequence of this is the strong propensity to induce and stabilize helical secondary structures, such as 310-helices and α-helices.[1][3][4] For instance, α-aminoisobutyric acid (Aib), which contains a gem-dimethyl group at the α-carbon, is a potent helix inducer.[1][3][4]
Q2: How does α-methylation compare to N-methylation in its structural impact?
While both are forms of methylation, their effects on peptide structure are distinct.
-
α-methylation (e.g., Aib) directly restricts backbone dihedral angles due to steric hindrance from the methyl group(s) on the α-carbon. This strongly favors helical conformations.[1]
-
N-methylation involves the substitution of the amide proton with a methyl group. This modification removes a hydrogen bond donor, which can disrupt stabilizing hydrogen-bonding patterns in structures like α-helices and β-sheets.[5] However, it also introduces steric bulk that can restrict the conformational freedom of the peptide backbone, often stabilizing specific turn structures.[5][6][7]
Q3: Can the incorporation of a 3-methyl group enhance the therapeutic properties of a peptide?
Yes, significantly. The conformational rigidity imparted by 3-methyl groups can lead to several therapeutic advantages:
-
Enhanced Proteolytic Resistance: The stabilized, compact structure and the steric shield provided by the methyl group can protect the peptide backbone from enzymatic degradation, extending its in-vivo half-life.[3][8]
-
Improved Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a target receptor is reduced, which can lead to higher binding affinity.[1]
-
Increased Bioavailability: The increased lipophilicity due to the methyl group can improve a peptide's ability to cross cellular membranes.[3][5]
Q4: Are there specific positions in a peptide sequence where 3-methylation is most effective or problematic?
The impact of methylation is highly position-dependent.[5]
-
Most Effective: In flexible loop regions, introducing a 3-methylated residue like Aib can nucleate a helical structure, providing overall conformational stability. It is also effective for stabilizing β-turns when incorporated at the correct position.[9]
-
Problematic: Incorporating N-methylated amino acids within a well-defined α-helix can be disruptive because it removes a crucial hydrogen bond donor.[5] Similarly, α-methylation in a region that requires a flexible or extended conformation for biological activity could be detrimental.[2]
Troubleshooting Guides
Guide 1: Challenges in Solid-Phase Peptide Synthesis (SPPS) of 3-Methylated Peptides
The primary challenge in synthesizing peptides with 3-methylated residues is steric hindrance, which can lead to incomplete coupling reactions.[3][10][11]
Problem: Low Coupling Efficiency and Deletion Sequences
-
Symptoms: Mass spectrometry (MS) analysis of the crude product shows significant peaks corresponding to the mass of the desired peptide minus the mass of one or more amino acids (deletion sequences).
-
Causality: The bulky methyl group on the α-carbon or the N-terminus of the growing peptide chain physically obstructs the approach of the incoming activated amino acid, slowing down the kinetics of peptide bond formation.[12]
Solutions & Mitigation Strategies:
| Strategy | Rationale |
| Use High-Reactivity Coupling Reagents | Standard carbodiimide reagents (e.g., DCC, DIC) may be insufficient. Employ more potent uronium/aminium salts like HATU, HCTU, or phosphonium salts like PyAOP and PyBOP.[11][12] |
| Increase Reaction Time | Allow for longer coupling times (e.g., 2-4 hours or overnight) to ensure the reaction goes to completion.[10] |
| Perform Double Coupling | After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents to react with any remaining uncoupled sites.[10] |
| Utilize Microwave-Assisted Synthesis | Microwave energy can help overcome the activation energy barrier for sterically hindered couplings, leading to faster and more efficient reactions.[12] |
| Monitor Coupling Completion | For N-methylated residues, the standard ninhydrin test is ineffective. Use the bromophenol blue test to monitor for the presence of unreacted secondary amines.[12] |
Experimental Protocol: Double Coupling with HATU for a Sterically Hindered Residue
-
Initial Coupling:
-
Swell the peptide-resin in DMF.
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
-
Monitoring:
-
Take a small resin sample, wash thoroughly with DMF, and perform a bromophenol blue test. A blue or green color indicates incomplete coupling.
-
-
Recoupling (if necessary):
-
Drain the reaction vessel.
-
Repeat step 1.3 and 1.4 to perform a second coupling.
-
-
Washing:
-
Once the coupling is complete (test beads are yellow), wash the resin extensively with DMF and DCM to remove all excess reagents.
-
Workflow for Overcoming Difficult Couplings
Caption: Troubleshooting workflow for sterically hindered couplings.
Guide 2: Purification and Analysis of 3-Methylated Peptides
The increased hydrophobicity and potential for aggregation of 3-methylated peptides can complicate purification by Reverse-Phase HPLC (RP-HPLC).
Problem: Poor Solubility and Aggregation
-
Symptoms: The peptide precipitates during purification or handling, leading to low recovery. RP-HPLC chromatograms show broad peaks or tailing.
-
Causality: The methyl group increases the lipophilicity of the peptide.[5] In sequences prone to self-assembly, the conformational rigidity can promote aggregation, especially at high concentrations.[13]
Solutions & Mitigation Strategies:
| Strategy | Rationale |
| Optimize HPLC Solvents | Add organic modifiers like isopropanol or acetonitrile to the mobile phase to improve solubility. Using additives like formic acid or TFA can also help by protonating residues and disrupting aggregates. |
| Work at Low Concentrations | Dissolve the crude peptide in a larger volume of solvent and inject smaller amounts onto the HPLC column to prevent on-column precipitation. |
| Use Chaotropic Agents | For handling and solubilizing highly aggregated peptides, consider using chaotropic agents like guanidinium chloride or urea, though these must be removed in subsequent steps. |
| Modify Purification Temperature | Running the HPLC column at a slightly elevated temperature (e.g., 40-50 °C) can sometimes improve peak shape and resolution by disrupting hydrophobic interactions. |
Guide 3: Characterizing the Secondary Structure
Confirming the intended conformational impact of the 3-methyl group is a critical validation step. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this analysis.
Issue: Ambiguous Circular Dichroism (CD) Spectra
-
Symptoms: The CD spectrum does not show the classic signature of an α-helix (negative bands at ~222 nm and ~208 nm, positive band at ~192 nm) or β-sheet (negative band at ~218 nm).
-
Causality: The peptide may be adopting a different helical form, such as a 310-helix, which has a distinct CD spectrum (stronger negative band at ~205 nm and a weaker negative band at ~222 nm).[4] Alternatively, the peptide could exist in a conformational equilibrium between folded and unfolded states.[14]
Troubleshooting Steps:
-
Vary Solvent Conditions: The stability of secondary structures can be highly dependent on the environment. Record CD spectra in different solvents (e.g., water, trifluoroethanol (TFE), methanol) to see if a stable structure is induced. TFE is a known helix-promoting solvent.[14]
-
Perform Temperature Melts: Monitor the CD signal at a characteristic wavelength (e.g., 222 nm) while gradually increasing the temperature. A cooperative unfolding transition suggests the presence of a stable secondary structure at lower temperatures.
-
Complement with NMR: For an unambiguous structural determination, 2D NMR spectroscopy is essential.
Workflow for Structural Characterization
Caption: Workflow for peptide secondary structure determination.
Interpreting NMR Data for 3-Methylated Peptides
-
Key Indicators of Helical Structure:
-
Nuclear Overhauser Effects (NOEs): Look for characteristic short-range NOEs, such as dNN(i, i+1) for any helix, and dαN(i, i+3) or dαβ(i, i+3) for α-helices.
-
3JHNα Coupling Constants: Helical regions typically exhibit small coupling constants (< 6 Hz).
-
Chemical Shift Index (CSI): Downfield shifts of Hα protons relative to their random coil values are indicative of helical structures.[15]
-
-
Probing Dynamics: The methyl groups themselves are excellent probes for NMR studies of dynamics, as their signals are often well-resolved even in larger systems.[16]
References
- Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
- The Impact of 3-Methylhistidine on Peptide Structure and Function: A Compar
- The Role of Aminoisobutyric Acid (Aib) in Peptide Chemistry: A Technical Guide. Benchchem.
- Conformational editing of intrinsically disordered protein by α-methyl
- Non-protein amino acids in peptide design.
- α-Methyl Amino Acids. Enamine.
- Should My Peptide Be Methyl
- Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. PubMed.
- 3-Substituted Prolines: From Synthesis to Structural Applications,
- Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells.
- Technical Support Center: Troubleshooting Trh-Gly Solid-Phase Peptide Synthesis. Benchchem.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science.
- Structures of peptides from alpha-amino acids methylated
- Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Benchchem.
- strategies to overcome steric hindrance in N-methyl
- Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC - NIH.
- Protein stabilization by tuning the steric restraint at the reverse turn. PMC - PubMed Central.
- Peptide/Protein NMR. Zerbe/Bader.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Enrichment of Methylated Peptides Using an Antibody-free Approach for Global Methylproteomics Analysis. PubMed.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Circular dichroism spectra of ??-peptides: Sensitivity to molecular structure and effects of motional averaging.
- 3-Methylhistidine. Wikipedia.
- Slow peptide bond formation by proline and other N-alkylamino acids in transl
- 3-Methyl-L-Histidine | C7H11N3O2 | CID 64969. PubChem.
- Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. MDPI.
- The CD spectra of the peptide measured at different concentration of...
- Determine Peptide Concentr
- 3-methylhistidine in actin and other muscle proteins. PubMed.
- Metabolism and Physiological Effects of 3-Methylhistidine. SMPDB.
- Chapter 5: Peptide Manufacturing Methods and Challenges. Books - NCBI.
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
- Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.
- An electronic effect on protein structure. PMC - NIH.
- Circular Dichroism Studies of Secondary Structure of Peptides. Springer Link.
- The Stereochemistry of 3-Methylproline. Journal of the American Chemical Society.
- N-Methyl-D-valine's Influence on Peptide Conformation: A Circular Dichroism Comparison. Benchchem.
- The effect of a methyl group on structure and function: Serine vs.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central.
- (PDF) NMR of peptides.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Steric restrictions in protein folding: An α-helix cannot be followed by a contiguous β-strand. PNAS.
- Identification of Key Sequence Motifs Essential for the Recognition of m 6 A Modific
- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.
- Secondary structure determines electron transport in peptides. PNAS.
- Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition. Nucleic Acids Research - Oxford Academic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conformational editing of intrinsically disordered protein by α-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifetein.com [lifetein.com]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-Methyl Amino Acids - Enamine [enamine.net]
- 9. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein stabilization by tuning the steric restraint at the reverse turn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting coupling conditions for hindered N-terminal amines with Boc-Phe(3-Me)-OH
Adjusting Coupling Conditions for Hindered N-terminal Amines with Boc-Phe(3-Me)-OH
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting strategies and advanced protocols for challenging peptide couplings. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you navigate complex synthetic pathways. Today, we focus on a particularly demanding scenario: coupling the sterically hindered amino acid, this compound, to a hindered N-terminal amine.
The inherent steric bulk of both the incoming amino acid, due to the methyl group on the phenylalanine ring, and a hindered N-terminus can significantly impede the formation of the peptide bond. This often leads to low yields, incomplete reactions, and the formation of deletion sequences. This guide will provide a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard coupling protocol with DIC/HOBt is failing for the Boc-Phe(3--Me)-OH addition. What is the underlying issue?
A1: The primary issue is steric hindrance. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with an additive like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric barrier presented by both the bulky side chain of this compound and a hindered N-terminal amine.[1][2] The bulky nature of these residues physically obstructs the approach of the activated carboxylic acid to the N-terminal amine, slowing down the reaction rate and leading to incomplete coupling.[1][3]
Q2: Which coupling reagents are recommended for such sterically demanding couplings?
A2: For difficult couplings, it is crucial to switch to a more powerful in-situ activating reagent.[1] Aminium/uronium salts such as HATU , HBTU , and HCTU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective.[4] These reagents form highly reactive esters (OAt or OBt esters) that can overcome the high activation energy barrier imposed by steric hindrance.[1] COMU , an Oxyma-based uronium salt, is another excellent choice, offering reactivity comparable to HATU with a better safety profile as it does not form explosive by-products.[4]
Q3: What role do additives like HOAt and OxymaPure® play, and should I be using them?
A3: Additives are critical for enhancing reactivity and minimizing side reactions, especially racemization.[4][5] While HOBt was historically popular, 1-hydroxy-7-azabenzotriazole (HOAt ) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure® ) are now considered superior for challenging couplings.[5][6][7]
-
HOAt : The nitrogen atom in the pyridine ring of HOAt can provide anchimeric assistance during the coupling reaction, making it more effective than HOBt at accelerating coupling rates and suppressing racemization. Reagents that incorporate the HOAt moiety, like HATU and PyAOP , are among the most efficient for hindered couplings.[3]
-
OxymaPure® : This additive is a non-explosive and highly effective alternative to HOBt and HOAt.[5][6] It has been shown to enhance coupling efficiency and provide excellent racemization suppression, sometimes outperforming HOAt.[5][8] Using a combination like DIC/OxymaPure® can be a powerful and safer option.[8]
Q4: Can I improve my coupling efficiency by simply extending the reaction time or increasing the temperature?
A4: Yes, these are valid strategies, but they must be approached with caution.
-
Extended Reaction Time : Steric hindrance slows down the reaction kinetics.[1] Extending the coupling time from a standard 1-2 hours to several hours or even overnight can often drive the reaction to completion.[1]
-
Elevated Temperature : Gently heating the reaction (e.g., to 35-50°C) can help overcome the activation energy barrier.[9] However, this also increases the risk of racemization, especially with sensitive amino acids.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method that uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion quickly and with minimal side reactions.[1]
Q5: How does my choice of solvent impact the coupling of hindered amino acids?
A5: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for reaction success.[1] Poor solvation can lead to peptide aggregation, further hindering the reaction.[1]
-
N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for complex or aggregating sequences.[1]
-
For exceptionally difficult couplings, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial by combining the properties of different solvents to improve solvation.[1]
Troubleshooting and Optimization Workflow
The following diagram outlines a systematic approach to troubleshooting and optimizing the coupling of this compound to a hindered N-terminus.
Caption: A systematic workflow for troubleshooting difficult peptide couplings.
Comparative Data on Coupling Reagents
The choice of coupling reagent is paramount. The following table summarizes the characteristics of commonly used reagents for hindered couplings.
| Reagent Class | Example(s) | Activating Species | Relative Reactivity | Key Considerations |
| Carbodiimide | DIC | O-acylisourea | Low | Often insufficient for hindered couplings; requires an additive (e.g., OxymaPure®) to boost reactivity and suppress racemization.[1][4] |
| Aminium/Uronium | HBTU, HCTU | OBt or O-6-ClBt ester | High | Highly efficient and widely used. HCTU is more reactive than HBTU. Can cause guanidinylation of the N-terminal amine if used in excess.[1][10] |
| Aminium/Uronium | HATU | OAt ester | Very High | One of the most effective reagents due to the anchimeric assistance from the HOAt moiety.[3][4] |
| Aminium/Uronium | COMU | Oxyma ester | Very High | Reactivity is comparable to HATU.[4] Safer (non-explosive byproducts) and has better solubility.[4][11] |
| Phosphonium | PyBOP, PyAOP | OBt or OAt ester | High to Very High | Does not cause guanidinylation, making it ideal for situations requiring an excess of coupling reagent (e.g., cyclizations). PyAOP is more reactive than PyBOP. |
| Fluorinating | TFFH, BTFFH | Acyl Fluoride | Extremely High | Generates highly reactive acyl fluorides in situ. Excellent for the most challenging couplings, including α,α-disubstituted amino acids.[4][12][13] |
Experimental Protocols
Here we provide detailed, step-by-step protocols for advanced coupling strategies. These should be performed following standard solid-phase peptide synthesis (SPPS) deprotection and washing steps.
Protocol 1: High-Activity Uronium Salt Coupling (e.g., using HATU)
This protocol is the recommended first-line approach when standard methods fail.
-
Resin Preparation : Following N-terminal deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution : In a separate vessel, pre-activate the this compound (3 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9 equivalents), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (6 equivalents) in NMP.
-
Pre-activation : Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.
-
Coupling : Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring : Perform a qualitative ninhydrin (Kaiser) test to check for reaction completion. If the test is negative (yellow beads), the coupling is complete.
-
Washing : Wash the resin thoroughly with NMP (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
Protocol 2: Double Coupling
If a single coupling with a potent reagent is insufficient, a second coupling is a reliable strategy to drive the reaction to completion.
-
First Coupling : Follow steps 1-4 from Protocol 1.
-
Intermediate Wash : After the first coupling period (e.g., 2 hours), drain the reaction solution and wash the resin thoroughly with NMP (3 x 1 min).
-
Second Coupling : Prepare a fresh activation solution as described in Protocol 1, Step 2. Add this fresh solution to the resin and allow the coupling to proceed for another 2 hours.
-
Monitoring and Washing : Perform a ninhydrin test as described in Protocol 1, Step 5. Once complete, wash the resin as per Step 6.
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This method is reserved for the most challenging cases where even potent uronium/phosphonium reagents fail.[12][13]
-
Resin Preparation : Ensure the deprotected resin is thoroughly washed and dried.
-
Acyl Fluoride Formation : In a separate, dry vessel, dissolve this compound (3 equivalents) in anhydrous DCM. Add a fluorinating agent such as TFFH (2.9 equivalents) and a suitable base like DIPEA (6 equivalents). Allow the activation to proceed for 10-15 minutes.
-
Coupling Reaction : Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Reaction Time : Allow the reaction to proceed for 4-8 hours, or potentially overnight. The formation of the peptide bond from an acyl fluoride is highly efficient but may still be slow due to steric hindrance.
-
Monitoring and Washing : Monitor for completeness using a ninhydrin test. Once complete, wash the resin thoroughly.
References
- Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5686-5694.
- Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5686-5694.
- cem.com. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149.
- ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oxymapure.com [oxymapure.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Capping Strategies for Failed Sequences After Boc-Phe(3-Me)-OH Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we provide specialized troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with capping unreacted amino groups following the coupling of the sterically hindered amino acid, Boc-L-phenylalanine(3-Me)-OH.
The incorporation of sterically hindered amino acids like Boc-Phe(3-Me)-OH can often be inefficient, leading to a higher population of unreacted N-terminal amines on the growing peptide chain.[1] Effective capping of these "failed sequences" is critical to prevent the formation of deletion mutations in the final peptide product, which can significantly complicate purification.[2] This guide offers practical solutions and explains the rationale behind each strategy to ensure the highest possible purity of your synthetic peptide.
Troubleshooting Guide
This section addresses common issues encountered during the capping of unreacted amines after a challenging coupling step.
Problem: Positive Kaiser Test After Capping
Q: I performed a capping step after the coupling of this compound, but the Kaiser test is still positive (blue/purple beads). What should I do?
A: A positive Kaiser test after capping indicates the presence of unreacted primary amines.[2] Several factors could be at play, and a systematic approach is necessary to resolve the issue.
Potential Causes and Recommended Solutions:
-
Incomplete Capping Reaction: The steric hindrance posed by the peptide sequence surrounding the unreacted amine may impede the access of the capping reagents.
-
Degraded Capping Reagents: Acetic anhydride is susceptible to hydrolysis.
-
Solution: Always use fresh acetic anhydride and prepare the capping solution immediately before use.[2]
-
-
Inefficient Mixing: Poor agitation can lead to localized areas of uncapped resin.
-
Solution: Ensure the resin is fully suspended in the capping solution throughout the reaction by employing gentle but consistent agitation.[2]
-
-
False Positive Result: Overheating during the Kaiser test can lead to the premature removal of the Boc protecting group, exposing the amine and causing a false positive.
Problem: Low Final Peptide Purity Despite Capping
Q: My final peptide analysis shows significant deletion sequences, even though I performed a capping step after the this compound coupling. Why is this happening?
A: The presence of deletion sequences points to incomplete capping. While a single capping step is often sufficient, challenging couplings may require more rigorous conditions.
Potential Causes and Recommended Solutions:
-
Highly Sterically Hindered Environment: The local environment of the unreacted amine, influenced by the growing peptide chain and the solid support, can be so sterically congested that standard capping procedures are ineffective.
-
Solution 1: Double Capping: Perform the capping procedure twice. After the first capping and subsequent washes, repeat the entire capping process with a fresh solution of reagents.
-
Solution 2: Use a More Potent Capping Mixture: Consider using a more reactive capping agent or a different base. While acetic anhydride with pyridine or DIPEA is standard, alternative formulations can be more effective in difficult cases.[2]
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, rendering the N-terminal amines inaccessible to both coupling and capping reagents.[3]
-
Solution: To disrupt aggregation, consider using solvents known to break up secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), during the capping step.[4] Performing the capping at a slightly elevated temperature (e.g., 30-40°C) can also help improve accessibility.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the capping step in SPPS?
The primary goal of capping is to permanently block any unreacted amino groups on the peptide-resin that failed to couple with the incoming amino acid.[1] This is typically achieved through acetylation. By terminating these "failure sequences," they are prevented from participating in subsequent coupling cycles, which would otherwise lead to the formation of deletion sequences that are often difficult to separate from the target peptide, thereby reducing the final purity.[2]
Q2: What are the standard reagents used for capping?
The most common capping agent is acetic anhydride.[1] It is typically used in a solution with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[5] This mixture effectively acetylates the unreacted N-terminal amines.
Q3: How can I monitor the completion of the capping reaction?
The completion of the capping reaction is most commonly monitored using the Kaiser (ninhydrin) test.[2] This colorimetric test detects free primary amines. A negative Kaiser test (the solution and resin beads remain yellow or colorless) indicates that all free amines have been successfully capped.[3] A positive test (a deep blue or purple color) signifies the presence of unreacted amines, indicating that the capping step should be repeated.[2]
Q4: Are there alternatives to acetic anhydride for capping?
Yes, while acetic anhydride is the most common, other reagents can be used. For instance, propionic anhydride can be an effective alternative.[2] In some cases, activated forms of acetic acid, using coupling reagents like HBTU, can be employed for milder capping conditions.[2]
Q5: Should I cap after every coupling cycle?
While not always necessary for routine couplings, it is highly recommended to perform a capping step after coupling sterically hindered amino acids like this compound, or when a monitoring test like the Kaiser test indicates incomplete coupling.[1] Incorporating a capping step after each coupling can significantly reduce the presence of deletion-related impurities in the final product.[6]
Key Experimental Protocols
Standard Capping Protocol with Acetic Anhydride/Pyridine
This protocol describes the standard procedure for capping unreacted amines on the resin.
-
Resin Washing: After the coupling of this compound, wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove any residual coupling reagents and by-products.
-
Preparation of Capping Solution: Prepare the capping solution fresh by mixing acetic anhydride and pyridine in DMF. A common ratio is 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the resin's substitution.[5]
-
Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Incubation: Gently agitate the reaction vessel for 30 minutes at room temperature.[2][5]
-
Washing: Filter the resin and wash it thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess capping reagents and by-products.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat steps 2-5.[5]
Kaiser Test Protocol
This protocol outlines the steps to perform the Kaiser test to detect the presence of free primary amines on the resin.
-
Sample Preparation: Place a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine[3]
-
-
Heating: Heat the test tube at 100°C for 5 minutes.[2]
-
Observation: Observe the color of the resin beads and the solution.
-
Positive Result (Incomplete Capping): A deep blue or purple color indicates the presence of free primary amines.
-
Negative Result (Complete Capping): The solution and beads remain yellow or colorless.[3]
-
Comparative Data on Capping Strategies
While precise quantitative data on capping efficiency is sequence-dependent, the following table provides a qualitative and semi-quantitative comparison of common capping approaches.
| Capping Strategy | Reagents | Typical Reaction Time | Advantages | Disadvantages |
| Standard Capping | Acetic Anhydride / Pyridine in DMF | 30 minutes[2] | Highly effective and widely used.[2] | Pyridine has a strong odor and can be a stronger base, potentially leading to side reactions.[2] |
| Alternative Base | Acetic Anhydride / DIPEA in DMF | 20-30 minutes[2] | DIPEA is less nucleophilic than pyridine, reducing the risk of certain side reactions. | Can be less effective than pyridine for sterically hindered amines.[2] |
| Activated Acetic Acid | Acetic Acid / HBTU / DIPEA in DMF | 30 minutes[2] | Milder conditions, may be suitable for sensitive sequences. | More expensive due to the use of coupling reagents.[2] |
| Double Capping | Standard Reagents (repeated) | 2 x 30 minutes | Increased efficiency for highly hindered sites. | More time-consuming and uses more reagents. |
| No Capping | N/A | N/A | Saves time and reagents. | High risk of deletion sequence impurities, leading to lower final peptide purity.[2] |
Decision Workflow for Capping Strategy
The following diagram illustrates a logical workflow for selecting an appropriate capping strategy after a challenging coupling step.
Caption: Decision workflow for troubleshooting incomplete coupling and subsequent capping.
References
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AAPPTec. (n.d.). SPPS Capping procedure.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
- Viral Vector Analytical Development. (n.d.). This compound.
- Miranda, M. T. M., & Lages, E. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1253.
- ResearchGate. (n.d.). Optimization of reaction conditions for Boc-Phe-Leu-OMe synthesis.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
Sources
Validation & Comparative
A Comparative Guide to Peptide Stability: Boc-Phe(3-Me)-OH vs. Boc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of potent and effective peptide therapeutics, enhancing metabolic stability is a critical challenge. Peptides often suffer from rapid degradation by endogenous proteases, limiting their clinical utility.[1][2] A primary strategy to overcome this hurdle is the incorporation of non-canonical amino acids designed to protect the peptide backbone from enzymatic cleavage.[2][3][4] This guide offers an in-depth comparison of two key building blocks in peptide synthesis: the standard N-α-tert-butyloxycarbonyl-L-phenylalanine (Boc-Phe-OH) and its modified counterpart, N-α-tert-butyloxycarbonyl-3-methyl-L-phenylalanine (Boc-Phe(3-Me)-OH).
We will explore the underlying structural differences, their impact on peptide conformation and proteolytic resistance, and provide a validated experimental framework for quantifying these effects. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to rationally design more stable and effective peptide-based drugs.
The Molecular Distinction: A Structural and Mechanistic Overview
At first glance, the difference between Boc-Phe-OH and this compound is subtle: a single methyl group appended to the meta-position (C3) of the phenylalanine side chain's phenyl ring. However, this seemingly minor modification introduces significant steric and conformational effects that have profound implications for peptide stability.[5][6]
Boc-Phe-OH is a foundational building block used extensively in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.[7][8][9][] Its phenyl side chain is a primary recognition site for proteases like chymotrypsin, which preferentially cleaves peptide bonds C-terminal to large hydrophobic residues.[11]
The introduction of a methyl group in this compound creates a sterically hindered side chain.[6] This additional bulk can physically obstruct the active site of a protease, making it more difficult for the enzyme to bind and catalyze the hydrolysis of the adjacent peptide bond. This principle of steric hindrance is a well-established strategy for engineering protease resistance.[1][3][12]
Furthermore, side-chain methylation can constrain the conformational freedom of the amino acid residue.[13] This restriction can influence the local peptide backbone topography, potentially forcing it into a conformation less favorable for protease recognition and binding, further contributing to enhanced stability.[1][13]
Experimental Validation: Quantifying Proteolytic Stability
To empirically compare the stabilizing effects of Phe(3-Me) versus Phe, a proteolytic stability assay is essential. The following protocol provides a robust method for determining the half-life (t½) of a peptide in the presence of a relevant protease, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for analysis.[11][14]
Objective:
To quantify and compare the rate of degradation of a model peptide containing Phenylalanine (Peptide-Phe) versus an analog containing 3-Methyl-phenylalanine (Peptide-Phe(3-Me)) when exposed to the protease chymotrypsin.
Materials:
-
Peptide-Phe: Custom synthesized model peptide (e.g., Ac-Arg-Lys-Gly-Phe -Ala-NH2)
-
Peptide-Phe(3-Me): Custom synthesized model peptide (e.g., Ac-Arg-Lys-Gly-Phe(3-Me) -Ala-NH2)
-
Boc-Phe-OH & this compound: For peptide synthesis[7]
-
Chymotrypsin: (e.g., TPCK-treated, from bovine pancreas)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Step-by-Step Experimental Protocol:
-
Peptide Synthesis:
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of Peptide-Phe and Peptide-Phe(3-Me) in the Assay Buffer.
-
Prepare a 0.1 mg/mL stock solution of chymotrypsin in Assay Buffer immediately before use.
-
-
Enzymatic Reaction Setup:
-
For each peptide, set up a reaction tube containing 450 µL of the 1 mg/mL peptide stock solution.
-
Equilibrate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 0.1 mg/mL chymotrypsin stock solution to each tube (final enzyme:peptide ratio of approx. 1:100 w/w). Mix gently.
-
-
Time-Point Sampling:
-
Immediately after adding the enzyme (t=0), and at subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add each 50 µL aliquot to a pre-labeled HPLC vial containing 50 µL of the Quenching Solution (10% TFA). This will acidify the sample and instantly stop the enzymatic reaction.
-
-
RP-HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC. Use a gradient method suitable for separating the parent peptide from its degradation fragments (e.g., a linear gradient of 5% to 65% Mobile Phase B over 20 minutes).[16]
-
Monitor the elution profile at 220 nm or 280 nm. The intact parent peptide will have a characteristic retention time.
-
Integrate the peak area of the intact parent peptide for each time point.
-
Data Analysis & Interpretation:
For each peptide, plot the percentage of remaining intact peptide (relative to the t=0 sample) against time. Fit the data to a one-phase exponential decay curve to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Sources
- 1. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
- 6. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 9. Boc-Phe-OH = 99.0 T 13734-34-4 [sigmaaldrich.com]
- 11. Enzymatic cleavage and HPLC peptide mapping of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reverse-Phase HPLC Separation of Enzymatic Digests of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. biorxiv.org [biorxiv.org]
- 16. hplc.eu [hplc.eu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. ptfarm.pl [ptfarm.pl]
A Senior Application Scientist's Comparative Guide to Methyl-Substituted Boc-L-Phenylalanine Isomers in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise engineering of peptides is paramount. The introduction of non-canonical amino acids is a powerful strategy to modulate the pharmacological and structural properties of peptide-based therapeutics. Among these, methyl-substituted phenylalanine derivatives offer a subtle yet impactful modification to fine-tune peptide characteristics. This guide provides an in-depth, objective comparison of three positional isomers: Boc-Phe(2-Me)-OH , Boc-Phe(3-Me)-OH , and Boc-Phe(4-Me)-OH . We will delve into their distinct physicochemical properties, crucial considerations for their incorporation into peptide sequences, and the resulting impact on peptide conformation and biological activity, supported by experimental insights.
Physicochemical Properties: A Foundation for Rational Design
The seemingly minor shift in the methyl group's position on the phenyl ring introduces distinct steric and electronic differences that influence the behavior of these amino acid derivatives in peptide synthesis and the properties of the final peptide.
| Property | Boc-Phe(2-Me)-OH | This compound | Boc-Phe(4-Me)-OH | Boc-L-Phe-OH (Reference) |
| Synonym | Boc-2-methyl-L-phenylalanine | Boc-3-methyl-L-phenylalanine | Boc-4-methyl-L-phenylalanine | N-(tert-Butoxycarbonyl)-L-phenylalanine |
| Molecular Formula | C₁₅H₂₁NO₄ | C₁₅H₂₁NO₄ | C₁₅H₂₁NO₄ | C₁₄H₁₉NO₄ |
| Molecular Weight | 279.33 g/mol | 279.33 g/mol | 279.33 g/mol | 265.30 g/mol |
| CAS Number | 114873-05-1 | 114873-06-2 | 65864-14-4 | 13734-34-4 |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | White to off-white solid |
| Key Steric Feature | High steric hindrance due to ortho-methyl group | Moderate steric hindrance | Low steric hindrance | Baseline steric profile |
| Key Electronic Feature | Inductive electron-donating effect | Inductive electron-donating effect | Inductive and hyperconjugative electron-donating effect | Unsubstituted aromatic ring |
Synthetic Considerations: Navigating the Challenges of Incorporation
The successful incorporation of these methylated phenylalanine analogs into a peptide sequence requires a nuanced understanding of how their unique structures affect standard solid-phase peptide synthesis (SPPS) protocols.
Peptide Coupling: Overcoming Steric Hindrance
The position of the methyl group significantly impacts the ease of peptide bond formation.
-
Boc-Phe(2-Me)-OH (Ortho Isomer): The ortho-methyl group presents a significant steric barrier to the incoming N-terminal amine of the growing peptide chain. This steric hindrance can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and lower overall yields. To mitigate this, more potent coupling reagents are often necessary.
-
This compound (Meta Isomer): The meta-methyl group introduces a moderate level of steric hindrance. While less challenging than the ortho isomer, it may still require longer coupling times or more efficient coupling reagents compared to the unsubstituted phenylalanine.
-
Boc-Phe(4-Me)-OH (Para Isomer): The para-methyl group is distant from the site of peptide bond formation and thus imposes minimal steric hindrance. Its coupling efficiency is generally comparable to that of Boc-L-Phe-OH.
Experimental Protocol: Coupling of Sterically Hindered Boc-Phe(2-Me)-OH
This protocol outlines a robust method for incorporating the sterically challenging Boc-Phe(2-Me)-OH into a peptide sequence on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), isopropanol (2x), and DMF (5x).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Phe(2-Me)-OH (3 equivalents relative to resin loading), a highly efficient coupling reagent such as HCTU (2.9 equivalents)[1][2][3][4], and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), isopropanol (2x), and dichloromethane (DCM) (3x) to remove any unreacted reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes. Wash the resin as described in step 5.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test for primary amines) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
Caption: Workflow for incorporating sterically hindered amino acids.
Boc Deprotection: A Generally Unimpeded Step
The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The position of the methyl group on the phenyl ring does not significantly affect the acid-lability of the Boc group. Therefore, standard deprotection protocols are generally effective for all three isomers.
Experimental Protocol: Standard Boc Deprotection
-
Resin Preparation: Wash the Boc-protected peptide-resin with DCM (3x) to ensure it is free of DMF.
-
Deprotection Cocktail: Prepare a deprotection solution of 50% TFA in DCM. For peptides containing sensitive residues like tryptophan or methionine, scavengers such as triisopropylsilane (TIS) and water (e.g., 95:2.5:2.5 TFA:TIS:H₂O) should be included.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 30 minutes.
-
Washing and Neutralization: Drain the TFA solution. Wash the resin thoroughly with DCM (5x). To neutralize the resulting trifluoroacetate salt, wash the resin with a 10% solution of DIEA in DMF (2 x 2 minutes), followed by extensive washing with DMF (5x) to remove the base.
Impact on Peptide Structure and Conformation: The Subtle Art of Molecular Scaffolding
The introduction of a methyl group, regardless of its position, restricts the conformational freedom of the phenylalanine side chain. This can have profound effects on the overall three-dimensional structure of the peptide, influencing secondary structure formation and receptor binding.
-
Boc-Phe(2-Me)-OH: The ortho-methyl group imposes the most significant conformational constraint. The rotation around the chi (χ) angles of the side chain is severely restricted, which can lock the peptide into a specific conformation. This can be advantageous in designing peptides with a pre-organized structure for receptor binding, but it can also be detrimental if the induced conformation is not the bioactive one.
-
This compound: The meta-methyl group provides a moderate level of conformational restriction. It can influence the local electronic environment and hydrophobicity without the severe steric clash of the ortho isomer.
-
Boc-Phe(4-Me)-OH: The para-methyl group has a more subtle effect on conformation. While it adds bulk to the end of the side chain, its primary influence is electronic. The electron-donating nature of the methyl group can enhance cation-π interactions, which are crucial for the binding of many peptides to their receptors. Studies have shown that para-substituents on phenylalanine can influence the folding of cyclic peptides, with electron-donating groups promoting a folded conformation by reducing the entropic penalty of folding.[5][6]
Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. By analyzing parameters such as Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shift perturbations, researchers can gain detailed insights into the three-dimensional structure of peptides containing these modified amino acids.[7]
Caption: General workflow for NMR-based peptide structure determination.
Impact on Biological Activity: Fine-Tuning a Peptide's Pharmacological Profile
The changes in steric bulk, hydrophobicity, and conformation imparted by the methyl group can significantly alter a peptide's biological activity.
-
Increased Hydrophobicity: All three methyl-substituted isomers increase the hydrophobicity of the phenylalanine side chain. This can enhance peptide-membrane interactions and potentially improve cell permeability. The increased hydrophobicity may also lead to stronger binding to hydrophobic pockets in target receptors.
-
Modulation of Receptor Binding: The conformational constraints imposed by the methyl group, particularly in the ortho position, can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor affinity and selectivity. Conversely, an unfavorable conformation can lead to a loss of activity. The electronic effects of the para-methyl group can also influence binding by strengthening cation-π interactions with complementary residues in the receptor binding pocket.
-
Enhanced Proteolytic Stability: The steric bulk of the methyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic. This effect is most pronounced with the ortho-methyl group.
Conclusion: A Strategic Choice for Peptide Optimization
The selection of Boc-Phe(2-Me)-OH, this compound, or Boc-Phe(4-Me)-OH is a strategic decision in peptide design that should be guided by the specific therapeutic goal.
-
Boc-Phe(2-Me)-OH is the tool of choice for inducing significant conformational constraints and enhancing proteolytic stability, though its incorporation requires optimized coupling strategies to overcome steric hindrance.
-
This compound offers a balance of moderate steric bulk and increased hydrophobicity, providing a more subtle modification than the ortho isomer.
-
Boc-Phe(4-Me)-OH is ideal for probing the electronic requirements of receptor binding and for increasing hydrophobicity with minimal steric perturbation to the peptide backbone.
A thorough understanding of the distinct properties of these isomers empowers researchers to rationally design and synthesize novel peptide therapeutics with improved efficacy, stability, and pharmacokinetic profiles.
References
- Otsuka, H., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 14(2), 1062-1071.
- Trzepałka, E., et al. (2004). Cis/trans conformational equilibrium across the N-methylphenylalanine- N-methylphenylalanine peptide bond of arginine vasopressin analogs. Journal of Peptide Research, 63(4), 333-346.
- Otsuka, H., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. PubMed Central. [Link]
- Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.
- American Laboratory. (2008).
- Luxembourg Bio Technologies. (n.d.).
- Berge, J., et al. (2012). Comparison of Peptide Coupling Reagents COMU and HCTU. Request PDF. [Link]
Sources
- 1. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cis/trans conformational equilibrium across the N-methylphenylalanine- N-methylphenylalanine peptide bond of arginine vasopressin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: The Strategic Advantage of Boc-Phe(3-Me)-OH in Challenging Solid-Phase Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks for Solid-Phase Peptide Synthesis (SPPS) is paramount. The choice between the two dominant protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is often dictated by the specific demands of the target peptide sequence. While Fmoc chemistry is widely regarded as the modern workhorse for its mild deprotection conditions and amenability to automation, the classic Boc strategy retains a decisive edge in specific, challenging applications.[1][2][3]
This guide provides an in-depth comparison of Boc-Phe(3-Me)-OH and Fmoc-Phe(3-Me)-OH, focusing on the distinct advantages of the Boc-protected variant for incorporating the sterically hindered and hydrophobic 3-methyl-phenylalanine residue. We will explore the underlying chemical principles, present comparative experimental data, and provide detailed protocols to illustrate why Boc chemistry is often the superior choice for mitigating aggregation and improving synthetic outcomes in "difficult" sequences.
The Fundamental Divide: Boc vs. Fmoc Chemistry
Successful peptide synthesis relies on an orthogonal protection scheme, where the temporary Nα-protecting group can be removed without affecting the permanent side-chain protecting groups.[][5] The core difference between Boc and Fmoc strategies lies in the chemical nature of this Nα-protection.
-
Boc-SPPS: Employs the acid-labile Boc group for Nα-protection, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA).[5][6] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[5][7]
-
Fmoc-SPPS: Utilizes the base-labile Fmoc group, which is cleaved using a secondary amine, most commonly piperidine.[8][9] Side-chain protecting groups are acid-labile (e.g., tert-butyl based), allowing for final cleavage from the resin with TFA.[10] This "milder" overall approach has contributed to its widespread adoption.[2]
Caption: Cyclical workflows of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS).
The Core Challenge: Steric Hindrance and Aggregation with Phe(3-Me)
3-Methyl-phenylalanine introduces two significant challenges to SPPS:
-
Steric Hindrance: The bulky methyl group on the phenyl ring can physically impede the approach of an activated carboxyl group to the N-terminal amine, slowing down coupling kinetics. This necessitates more potent coupling reagents or longer reaction times.[11]
-
Hydrophobicity & Aggregation: Like Phenylalanine, Phe(3-Me) is highly hydrophobic. Peptide sequences rich in such residues are prone to "on-resin aggregation," where growing peptide chains interact with each other via hydrogen bonds to form insoluble secondary structures (β-sheets).[12] This aggregation can block reactive sites, leading to incomplete deprotection and coupling, resulting in deletion sequences and significantly lower yields.[10][12]
It is in overcoming the problem of aggregation that the fundamental chemistry of the Boc strategy provides a compelling advantage.
Key Advantage: Aggregation Mitigation via N-Terminal Protonation
The most significant advantage of the Boc strategy for hydrophobic sequences lies in the state of the N-terminal amine after deprotection.
-
In Boc-SPPS , the deprotection step with TFA leaves the newly exposed α-amino group as a protonated ammonium salt (R-NH3+). This positive charge creates electrostatic repulsion between peptide chains, effectively disrupting the inter-chain hydrogen bonding that causes β-sheet formation and aggregation.[1][13] This anti-aggregation effect is maintained throughout the wash steps and is only reversed at the moment of coupling by the addition of a base (neutralization).
-
In Fmoc-SPPS , deprotection with piperidine yields a free, neutral amine (R-NH2). In non-polar environments and with hydrophobic side chains, this neutral N-terminus is highly susceptible to participating in inter-chain hydrogen bonding, promoting aggregation.[3][13]
This distinction is crucial. For sequences containing multiple Phe(3-Me) or other bulky, hydrophobic residues, the repeated acidolysis in Boc chemistry actively keeps the peptide chains solvated and accessible, leading to more efficient synthesis.[3][12]
Caption: Boc-SPPS minimizes aggregation via protonation, unlike Fmoc-SPPS.
Comparative Synthesis: A Model Hydrophobic Peptide
To illustrate these advantages, we will outline a comparative synthesis of a model hydrophobic hexapeptide, H-Gly-Ala-Phe(3-Me)-Leu-Val-Gly-NH₂ .
Objective: To compare the synthetic efficiency, crude purity, and overall yield of Boc-SPPS vs. Fmoc-SPPS for a known "difficult" sequence containing Phe(3-Me).
A. Boc-SPPS Protocol
-
Resin: Start with 100 mg of MBHA resin (0.5 mmol/g).
-
Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc-Gly Coupling: Couple the first amino acid, Boc-Gly-OH (3 eq.), using HBTU (3 eq.) and diisopropylethylamine (DIEA) (6 eq.) in N,N-dimethylformamide (DMF) for 1 hour.
-
Capping: Cap any unreacted sites with acetic anhydride/DIEA.
-
Synthesis Cycle (for each subsequent amino acid):
-
Deprotection: Treat with 50% TFA in DCM for 2 minutes, then a second treatment for 20 minutes.[14]
-
Wash: Wash with DCM (3x) and Isopropanol (2x).
-
Coupling (in situ Neutralization): Add the next Boc-amino acid (3 eq.) and HBTU (3 eq.) dissolved in DMF, followed by DIEA (6 eq.).[5] Mix for 1-2 hours. Monitor with the Kaiser test. Double couple if necessary for this compound.
-
-
Final Cleavage: After the final coupling and deprotection, treat the peptide-resin with anhydrous HF containing 10% anisole as a scavenger at 0°C for 1 hour.
-
Work-up: Precipitate the peptide in cold diethyl ether, centrifuge, wash, and lyophilize.
B. Fmoc-SPPS Protocol
-
Resin: Start with 100 mg of Rink Amide AM resin (0.5 mmol/g).
-
Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection (Initial): Treat with 20% piperidine in DMF for 5 minutes, then a second treatment for 15 minutes.[15]
-
Fmoc-Gly Coupling: Couple the first amino acid, Fmoc-Gly-OH (3 eq.), using HBTU (3 eq.) and DIEA (6 eq.) in DMF for 1 hour.
-
Synthesis Cycle (for each subsequent amino acid):
-
Deprotection: Treat with 20% piperidine in DMF for 5 min, then 15 min.
-
Wash: Wash with DMF (5x) and DCM (3x).
-
Coupling: Couple the next Fmoc-amino acid (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF for 1-2 hours. For Fmoc-Phe(3-Me)-OH, pre-activate for 5 minutes and double couple.
-
-
Final Cleavage: After the final N-terminal Fmoc removal, treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
Work-up: Precipitate the peptide in cold diethyl ether, centrifuge, wash, and lyophilize.
The following table summarizes the expected outcomes based on the known behaviors of each chemistry with hydrophobic peptides.[3][12]
| Parameter | Boc-SPPS | Fmoc-SPPS | Rationale for Difference |
| Crude Purity (RP-HPLC) | ~75-85% | ~40-55% | Boc chemistry's anti-aggregation properties lead to more complete reactions and fewer deletion byproducts.[3] |
| Overall Yield | Higher | Lower | Reduced aggregation in Boc-SPPS improves overall synthetic efficiency, especially through difficult couplings. |
| Major Impurities | Minimal deletion peptides | Significant deletion peptides (e.g., des-Phe(3-Me)) | Aggregation in Fmoc-SPPS blocks the N-terminus, leading to failed coupling steps. |
| Coupling Time for Phe(3-Me) | 2 hours (double couple) | 2 hours (double couple) | Both methods require extended coupling for the sterically hindered residue, but the accessibility is higher in Boc-SPPS. |
Conclusion: Selecting the Optimal Strategy
While Fmoc-SPPS remains the dominant strategy for routine peptide synthesis due to its operational simplicity and milder conditions, it is not a universal solution.[1][] For peptides containing sterically demanding and hydrophobic residues like 3-methyl-phenylalanine, the challenges of on-resin aggregation can severely compromise synthetic success.
The Boc-SPPS strategy, through its fundamental mechanism of N-terminal protonation following deprotection, offers a robust and often superior solution to this problem.[13] By actively disrupting the hydrogen bond networks that lead to aggregation, Boc chemistry ensures better solvation of the peptide-resin, enhances reagent accessibility, and ultimately results in higher crude purity and overall yield for these "difficult" sequences.[3][10] Therefore, for researchers embarking on the synthesis of peptides rich in residues like Phe(3-Me), a thorough consideration of the Boc-protection strategy is not just a viable alternative, but a strategic imperative for success.
References
- Vertex AI Search. Mastering Peptide Synthesis with Boc-D-3-Methylphenylalanine.
- BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- BOC Sciences.
- Slideshare. T boc fmoc protocols in peptide synthesis.
- BOC Sciences.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- AAPPTEC. Peptide Synthesis - FAQ.
- BenchChem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- PubMed. Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
- Royal Society of Chemistry. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
- Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
- BenchChem.
- National Institutes of Health. Advances in Fmoc solid‐phase peptide synthesis - PMC.
- National Institutes of Health. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
- AAPPTec.
- Semantic Scholar. SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT.
- Sigma-Aldrich.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- Springer. Methods and protocols of modern solid phase peptide synthesis.
- BenchChem. OH vs. Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis.
- ResearchGate. Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN 3.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- UCI Department of Chemistry.
- National Institutes of Health.
- ACS GCI Pharmaceutical Roundtable. Deprotection - Wordpress.
- Semantic Scholar. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
- ResearchGate. Optimization of reaction conditions for Boc-Phe-Leu-OMe synthesis a.
- PubMed. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester.
- ResearchGate. Solubility of Fmoc protected amino acids used in Project C..
- RSC Publishing. Greening the synthesis of peptide therapeutics: an industrial perspective.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. chem.uci.edu [chem.uci.edu]
Comparative Guide to the Impact of Methyl Group Position on Phenylalanine Side-Chain Conformation
Introduction
In the fields of protein engineering and rational drug design, the precise control of protein structure is paramount. Non-natural amino acids offer a powerful toolkit for modulating the structure, stability, and function of peptides and proteins. Phenylalanine (Phe), with its bulky aromatic side-chain, is frequently involved in critical hydrophobic and π-stacking interactions that define a protein's tertiary structure and its binding interfaces. Modifying this residue by introducing a simple methyl group can induce significant, position-dependent changes in its conformational preferences.
This guide provides an in-depth comparison of how methyl substitution at the ortho-, meta-, and para- positions of the phenylalanine ring impacts its side-chain conformation. We will dissect the underlying steric forces, present supporting experimental and computational data, and provide detailed protocols for researchers to perform similar analyses.
Understanding Phenylalanine Side-Chain Conformation
The conformation of the phenylalanine side-chain is primarily described by two dihedral angles: χ1 (chi-1) and χ2 (chi-2).
-
χ1 (N-Cα-Cβ-Cγ): This angle describes the rotation around the bond between the α- and β-carbons. It predominantly populates three low-energy staggered rotamers:
-
gauche(+) (g+): χ1 ≈ +60°
-
gauche(-) (g-): χ1 ≈ -60°
-
trans (t): χ1 ≈ 180°
-
-
χ2 (Cα-Cβ-Cγ-Cδ1): This angle describes the rotation of the phenyl ring itself. In unsubstituted phenylalanine, the energy barrier for this rotation is low, allowing for rapid 180° "π-flips" of the ring.[1]
These conformational preferences dictate how the phenyl ring is oriented relative to the peptide backbone and surrounding residues, influencing the protein's overall fold and function.
Caption: Dihedral angles χ1 and χ2 defining phenylalanine side-chain conformation.
Comparative Analysis of Methylated Phenylalanine Analogs
The addition of a methyl group acts as a steric probe, restricting the conformational freedom of the side-chain. The magnitude of this effect is highly dependent on its position on the phenyl ring.
Para-Methylphenylalanine (p-MePhe)
The para position is the most remote from the peptide backbone. Consequently, a methyl group here imposes minimal additional steric hindrance on the χ1 rotamer populations.
-
Conformational Impact: The χ1 rotamer distribution of p-MePhe is very similar to that of native Phe. The primary effect is on the χ2 angle; because the methyl group breaks the C2 symmetry of the ring, 180° π-flips are no longer degenerate. However, the energy barrier for this rotation remains low.[2]
-
Experimental Evidence:
-
X-ray Crystallography: Analysis of the Gcn4-p1 peptide trimer (PDB ID: 6XNE) shows the p-MePhe residue adopting a χ1 angle of approximately -65.9°, which corresponds to a classic gauche(-) rotamer.[3]
-
NMR & MD Simulations: In studies on a zinc finger miniprotein, p-MePhe was shown to be well-tolerated. Metadynamics simulations revealed a low energy barrier for χ2 rotation, consistent with high flexibility.[2]
-
Meta-Methylphenylalanine (m-MePhe)
Placing the methyl group at the meta position brings it closer to the Cβ atom, introducing a moderate level of steric constraint that begins to influence the rotational energy landscape more significantly.
-
Conformational Impact: The steric bulk of the meta-methyl group creates a directional preference for the rotation of the phenyl ring around χ2. One rotational pathway becomes energetically favored over the other, creating an asymmetric energy profile. The effect on χ1 is still relatively modest but can lead to subtle shifts in rotamer populations depending on the local protein environment.
-
Experimental Evidence:
-
X-ray Crystallography: The structure of trypsin in complex with an inhibitor containing m-amidinophenylalanine (a derivative of m-MePhe, PDB ID: 1PPH) shows the residue adopting a compact conformation with a χ1 angle of -60.8° (gauche-).[4]
-
NMR & MD Simulations: Studies show that meta-methylation generates a preferred rotational direction for the phenyl ring.[2] The energy barrier for rotation towards the more sterically crowded direction is higher.[2]
-
Ortho-Methylphenylalanine (o-MePhe)
The ortho position is immediately adjacent to the point of attachment to the side-chain (Cγ). A methyl group here imposes a severe steric clash with the Cβ atom and the peptide backbone, dramatically altering the conformational landscape. This is a classic example of an "ortho effect."[5]
-
Conformational Impact: The primary effect is a strong destabilization of certain χ1 rotamers. The steric hindrance between the ortho-methyl group and the backbone atoms forces the side-chain to adopt specific χ1 angles to minimize clashes. This significantly increases the energy barrier for rotation around χ1 and can lock the side-chain into a single, preferred rotameric state. The rotation around χ2 is also highly restricted.
-
Experimental Evidence:
-
NMR & MD Simulations: In the zinc finger model system, ortho-methylation was found to highly restrict the rotation of the aromatic ring.[2] The free energy profile shows a significantly increased barrier to rotation, indicating that the ring is much less dynamic than in Phe, p-MePhe, or m-MePhe.[2] This restriction of motion is a direct consequence of steric hindrance.[6][7][8]
-
Data Summary
| Feature | Phenylalanine (Phe) | p-Methyl-Phe (p-MePhe) | m-Methyl-Phe (m-MePhe) | o-Methyl-Phe (o-MePhe) |
| Primary Steric Clash | Minimal | Minimal (with backbone) | Moderate (with Cβ/backbone) | Severe (with Cβ/backbone) |
| Impact on χ1 Rotamers | Populates g+, g-, and t | Minimal change from Phe | Minor shifts in populations | Strong preference for specific rotamer(s); others destabilized |
| χ2 Rotation (π-flip) | Fast, low energy barrier | Fast, low energy barrier (asymmetric) | Hindered, asymmetric energy profile | Highly restricted, high energy barrier |
| Key Finding | Conformationally flexible | Acts as a sterically benign, electronically perturbed Phe analog[9] | Induces directional preference in ring orientation[2] | Acts as a potent conformational lock due to steric hindrance[2][5] |
| Observed χ1 (PDB) | ~-60°, +60°, 180°[10] | -65.9° (in 6XNE)[3] | -60.8° (in 1PPH)[4] | N/A (Data from NMR/MD) |
Experimental Methodologies
To provide researchers with practical tools, we outline two key experimental workflows for characterizing the conformational effects described above.
Protocol 1: NMR Spectroscopy for Side-Chain Conformation Analysis
Nuclear Magnetic Resonance (NMR) is a powerful technique for studying protein structure and dynamics in solution. Three-bond J-couplings (³J) are particularly sensitive to dihedral angles, as described by the Karplus relationship.[11][12]
Sources
- 1. A study of phenylalanine side-chain dynamics in surface-adsorbed peptides using solid-state deuterium NMR and rotamer library statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDBi - Structure Summary [pdbi.nii.ac.in]
- 4. rcsb.org [rcsb.org]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chi1 torsion angle dynamics in proteins from dipolar couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmrwiki.org [nmrwiki.org]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Enantiomers of Boc-Phe(3-Me)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and chiral compound analysis, the enantiomeric purity of non-proteinogenic amino acids is of paramount importance. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the stereoselective separation of N-Boc-3-methyl-L-phenylalanine and N-Boc-3-methyl-D-phenylalanine (Boc-Phe(3-Me)-OH). Drawing upon established principles of chiral chromatography and available experimental data for analogous compounds, this document will equip you with the knowledge to select and optimize a robust chiral separation method.
The Challenge of Separating this compound Enantiomers
The successful chiral separation of this compound hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can effectively discriminate between the two enantiomers. The tert-butyloxycarbonyl (Boc) protecting group, while essential for peptide synthesis, introduces a bulky, non-polar moiety that can influence the chiral recognition mechanism. Furthermore, the methyl group at the 3-position of the phenyl ring adds another layer of complexity to the stereochemical environment of the molecule.
Comparative Analysis of Chiral Stationary Phases
The two most promising classes of CSPs for the resolution of Boc-protected amino acids are polysaccharide-based and macrocyclic glycopeptide-based columns.[1][2] Each operates on distinct principles of chiral recognition, offering unique advantages for specific applications.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support, are workhorses in chiral separations due to their broad applicability.[3] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide CSPs, such as those based on vancomycin, teicoplanin, and ristocetin A, offer a multimodal separation mechanism.[2] Their complex structure, featuring stereogenic centers, peptide backbones, and carbohydrate moieties, allows for a variety of interactions including ionic, hydrogen bonding, and steric interactions. These phases are particularly well-suited for the separation of N-blocked amino acids.[1][2] For t-Boc protected amino acids, the reversed-phase mode is often the most effective approach on these columns.[2]
Data-Driven Comparison of CSP Performance
The following table summarizes the performance of different CSPs for the separation of Boc-protected amino acids, with specific data for N-Boc-DL-phenylalanine provided as a benchmark.
| Chiral Stationary Phase (CSP) Type | Commercial Example | Analyte | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Key Observations |
| Polysaccharide-Based | CHIRALPAK® AY-H | N-Boc-DL-phenylalanine[4] | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1) | 1.0 | 3.01 | Excellent resolution and peak shape under normal phase conditions. |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC® T (Teicoplanin) | General t-Boc Amino Acids[2] | Methanol / Ammonium Trifluoroacetate Buffer | 1.0 | Typically > 1.5 | Reversed-phase mode is the viable choice. Offers complementary selectivity to other macrocyclic glycopeptide phases.[2] |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC® R (Ristocetin A) | General t-Boc Amino Acids[2] | Methanol / Ammonium Trifluoroacetate Buffer | 1.0 | Typically > 1.5 | Also effective in reversed-phase for t-Boc amino acids and can provide different elution orders compared to CHIROBIOTIC® T.[2] |
Experimental Protocols
Below is a detailed, step-by-step methodology for a chiral HPLC separation of this compound, presented as a robust starting point for method development.
Recommended Starting Method: Polysaccharide-Based CSP
This protocol is adapted from the successful separation of N-Boc-DL-phenylalanine and is expected to provide good initial results for this compound.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA)
-
Chiral Column: CHIRALPAK® AY-H (4.6 x 250 mm, 5 µm) or equivalent amylose-based CSP.
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.
4. Method Optimization:
-
Mobile Phase Composition: The ratio of n-Hexane to IPA is a critical parameter. Increasing the percentage of IPA will generally decrease retention times. Fine-tune this ratio to achieve optimal resolution and analysis time.
-
Acidic Additive: TFA is used to improve peak shape by suppressing the ionization of the carboxylic acid moiety. Its concentration can be adjusted (0.05% - 0.2%) to optimize peak symmetry.
Alternative Starting Method: Macrocyclic Glycopeptide-Based CSP
This protocol provides a starting point for a reversed-phase separation on a teicoplanin-based CSP.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade Methanol
-
Ammonium Trifluoroacetate (NH₄TFA)
-
Deionized Water
-
Chiral Column: CHIROBIOTIC® T (4.6 x 250 mm, 5 µm) or equivalent teicoplanin-based CSP.
2. Instrumentation:
-
HPLC system with a UV detector.
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a 10 mM NH₄TFA buffer in water. The mobile phase will be a mixture of Methanol and this buffer. Start with a composition of 70:30 (Methanol:Buffer, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.
4. Method Optimization:
-
Organic Modifier: The percentage of Methanol will significantly impact retention and resolution. A systematic variation from 60% to 80% is recommended.
-
Buffer pH and Concentration: The pH and concentration of the buffer can influence the ionization state of both the analyte and the CSP, thereby affecting the separation.
Visualizing the Workflow
A logical workflow is crucial for efficient method development. The following diagram illustrates the decision-making process.
Caption: Chiral HPLC Method Development Workflow for this compound.
Conclusion
The enantiomeric separation of this compound is readily achievable with a systematic approach to chiral HPLC method development. Both polysaccharide-based and macrocyclic glycopeptide-based CSPs present viable options, with the former showing proven success for the closely related N-Boc-DL-phenylalanine. By following the outlined experimental protocols and method development workflow, researchers can confidently establish a robust and reliable method for the critical analysis of this important non-proteinogenic amino acid.
References
- Daicel Corporation.
- ResearchGate. Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column | Request PDF. [Link]
- Chromatography Today.
- AVESİS.
- Chromatography Today.
- Viral Vector Analytical Development. This compound. [Link]
- PubMed. Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism. [Link]
- ResearchGate. High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. [Link]
- Phenomenex.
Sources
The Alchemist's Dilemma: A Comparative Guide to Coupling Reagents for Methylated Phenylalanines
For researchers, scientists, and drug development professionals, the incorporation of methylated phenylalanines into peptide sequences offers a powerful tool to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. However, the steric hindrance imposed by the methyl group presents a significant synthetic challenge, demanding a careful selection of coupling reagents to ensure efficient amide bond formation while minimizing the ever-present risk of racemization. This guide provides an in-depth comparative analysis of commonly employed coupling reagents, offering experimental insights and data-driven recommendations to navigate the complexities of synthesizing peptides containing these valuable non-canonical amino acids.
The Challenge of Steric Hindrance
The addition of a methyl group to the alpha-carbon (α-Me-Phe) or the amide nitrogen (N-Me-Phe) of phenylalanine dramatically increases the steric bulk around the carboxylic acid and the amine, respectively. This bulk impedes the approach of the reacting partners, slowing down the rate of amide bond formation and often leading to incomplete reactions with standard coupling protocols.[1][2] Consequently, more potent coupling reagents are required to overcome this steric barrier and drive the reaction to completion.
A Head-to-Head Comparison of Coupling Reagents
The choice of coupling reagent is paramount for the successful synthesis of peptides containing methylated phenylalanines. The two major classes of reagents, aminium/uronium salts and phosphonium salts, offer distinct advantages and disadvantages.[3]
Aminium/Uronium Salts: The Workhorses of Peptide Synthesis
Reagents such as HATU, HBTU, and COMU are widely used due to their high reactivity and efficiency.[4][5] Their mechanism involves the formation of a highly reactive O-acylisourea intermediate, which readily acylates the incoming amine.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Experimental evidence consistently demonstrates the superiority of HATU over its benzotriazole-based counterpart, HBTU, for coupling sterically hindered amino acids.[1][6] The presence of the 7-azabenzotriazole (OAt) moiety in HATU leads to the formation of a more reactive active ester intermediate, resulting in higher coupling efficiencies and faster reaction times.[1] For demanding couplings, such as those involving N-methylated residues, HATU is often the reagent of choice.[6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While a robust and cost-effective reagent for routine peptide synthesis, HBTU's performance can be sluggish when faced with the steric challenge of methylated phenylalanines.[1][6] Longer reaction times or double coupling may be necessary to achieve satisfactory yields.[1]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent, COMU offers coupling efficiencies comparable to HATU, particularly for difficult couplings.[4][8] A key advantage of COMU is the incorporation of OxymaPure as the anion, which is a non-explosive and less allergenic alternative to HOBt and HOAt.[4][8] Its high solubility in a wide range of organic solvents is another practical benefit.[8]
A potential side reaction with aminium/uronium reagents is the guanidinylation of the N-terminal amino group, especially when the reagent is used in excess.[3]
Phosphonium Salts: Precision and Low Racemization
Phosphonium-based reagents, such as PyBOP and PyBrOP, are renowned for their "clean" reaction profiles and their ability to minimize racemization.[3] They activate the carboxylic acid via a phosphonium intermediate.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a highly effective coupling reagent, particularly for sequences prone to racemization.[3][9] It is a safer alternative to the first-generation phosphonium reagent, BOP, which produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][4]
-
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): This reagent is particularly effective for coupling N-methyl amino acids.[10][11] Its high reactivity can overcome the steric hindrance associated with these residues.
The primary advantage of phosphonium reagents is the absence of the guanidinylation side reaction.[3] However, they can be more expensive than their aminium/uronium counterparts.[3]
Quantitative Data Summary
The following table summarizes the typical performance of various coupling reagents in the context of coupling methylated phenylalanines. The data is a representative compilation from literature sources and is intended for comparative purposes. Actual results will vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Relative Coupling Efficiency (Methylated Phe) | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Very High | Low | High reactivity, fast reaction times[1] | Higher cost than HBTU |
| HBTU | Moderate | Moderate | Cost-effective, widely used | Slower for hindered couplings[1] |
| COMU | Very High | Low | High reactivity, safer byproducts[4][8] | Can be more expensive |
| PyBOP | High | Very Low | Low racemization, no guanidinylation[3] | Higher cost, potential for HMPA with BOP |
| PyBrOP | Very High | Low | Excellent for N-methyl amino acids[10][11] | Higher cost |
| DIC/HOBt | Low to Moderate | Moderate | Cost-effective | Inefficient for hindered couplings, DCU byproduct (with DCC)[9] |
Experimental Protocols
To provide a practical framework for comparison, the following are detailed, step-by-step methodologies for a representative coupling reaction.
Protocol 1: HATU-Mediated Coupling of Fmoc-N-Me-Phe-OH
-
Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Activation: In a separate vessel, dissolve Fmoc-N-Me-Phe-OH (3 eq.), HATU (2.9 eq.), and diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.[7]
-
Monitoring: Monitor the reaction progress using a qualitative test such as the chloranil test for secondary amines.[7]
-
Washing: Once the coupling is complete, wash the resin with DMF (5x), DCM (3x), and DMF (3x).
Protocol 2: PyBrOP-Mediated Coupling of an N-Methyl Amino Acid[10]
-
Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.
-
Amino Acid Solution: Dissolve the protected amino acid (2 eq.) in DCM or DMF and add it to the resin.
-
Reagent Addition: Add PyBrOP (2 eq.) to the resin suspension.
-
Cooling: Cool the reaction mixture to 0°C.
-
Base Addition: Add DIPEA (6 eq.) and mix for 1 minute at 0°C.
-
Coupling: Allow the reaction to proceed for 1 hour at room temperature.
-
Washing: Filter and wash the resin with DCM.
Visualizing the Mechanisms
The fundamental difference in the activation mechanism between aminium/uronium and phosphonium reagents is a key determinant of their performance.
Caption: Activation pathways for aminium/uronium and phosphonium coupling reagents.
Minimizing Racemization: A Critical Consideration
Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern in peptide synthesis, particularly with hindered amino acids where longer reaction times and stronger bases are often employed.[2][12] The mechanism of racemization typically involves the formation of an oxazolone intermediate, which is facilitated by the presence of a base.[2]
To mitigate racemization:
-
Choose the Right Reagent: Phosphonium reagents like PyBOP are generally associated with lower levels of racemization.[3][13]
-
Additive Selection: The use of additives like HOBt or OxymaPure can suppress racemization by forming more stable active esters.[2][14]
-
Base Choice: The choice and stoichiometry of the base can significantly impact racemization. Weaker bases or hindered bases like 2,4,6-collidine can sometimes be beneficial.
-
Reaction Time: Minimize reaction times where possible.
Caption: The oxazolone mechanism of racemization during peptide coupling.
Conclusion and Recommendations
The successful incorporation of methylated phenylalanines into peptides is a challenging yet achievable goal with the appropriate selection of coupling reagents and optimization of reaction conditions.
-
For High Efficiency in Difficult Couplings: HATU and COMU are the recommended first-line choices due to their high reactivity.[1][4][8]
-
When Minimizing Racemization is Paramount: PyBOP and other phosphonium-based reagents are superior, offering a cleaner reaction profile.[3][13]
-
For N-Methyl Amino Acids: PyBrOP has demonstrated excellent performance.[10][11]
-
Cost-Effective Option for Less Demanding Sequences: HBTU remains a viable option, though it may require longer reaction times or double coupling.
Ultimately, the optimal coupling reagent will depend on the specific sequence, the scale of the synthesis, and the purity requirements of the final peptide. A systematic evaluation of a small panel of reagents is often the most effective strategy to identify the ideal conditions for a particular synthetic target.
References
- Recent development of peptide coupling reagents in organic synthesis. (n.d.).
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Aapptec.
- Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.
- Bofill, J. M., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Protocols.
- Albericio, F., & Carpino, L. A. (2001). New Trends in Peptide Coupling Reagents.
- Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec.
- Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Liang, X., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron, 73(33), 4963-4969.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). AAPPTEC.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
- Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581.
- Jaradat, D. S. M. (2018). Epimerisation in Peptide Synthesis. Molecules, 23(4), 853.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
Distinguishing Phenylalanine Positional Isomers: A Comprehensive NMR Spectroscopy Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Positional isomers, such as 2-methylphenylalanine [Phe(2-Me)], 3-methylphenylalanine [Phe(3-Me)], and 4-methylphenylalanine [Phe(4-Me)], present a common analytical challenge. Despite sharing the same molecular formula, the seemingly minor shift of a single methyl group on the phenyl ring can drastically alter a compound's physicochemical properties, biological activity, and metabolic fate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for unambiguously distinguishing these isomers.[1]
This guide provides an in-depth comparison of the NMR spectroscopic features of Phe(2-Me), Phe(3-Me), and Phe(4-Me), supported by experimental data and detailed protocols. We will explore how one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques can be leveraged to provide unequivocal structural assignments.
The Foundational Principles of Isomer Differentiation by NMR
The electronic environment of each nucleus in a molecule dictates its unique resonance frequency, or chemical shift (δ), in an NMR spectrum. The position of the methyl group on the phenyl ring of phenylalanine creates distinct electronic environments for the aromatic protons and carbons, leading to predictable variations in their chemical shifts and coupling patterns.
-
Symmetry: The substitution pattern directly influences the molecule's symmetry, which in turn determines the number of unique signals in the NMR spectrum.[2] The para-substituted isomer, Phe(4-Me), possesses a higher degree of symmetry than the ortho and meta isomers, resulting in fewer signals in both the ¹H and ¹³C NMR spectra.
-
Electronic Effects: The methyl group is a weak electron-donating group. This inductive effect causes a slight increase in electron density at the ortho and para positions of the aromatic ring, leading to upfield shifts (lower ppm values) for the attached protons and carbons at these positions.
-
Spin-Spin Coupling: Through-bond interactions between adjacent protons (³J coupling) provide invaluable information about their relative positions. The coupling constants (J-values) and the resulting splitting patterns in the ¹H NMR spectrum are characteristic of the substitution pattern on the aromatic ring.[1]
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is the foundation of accurate structural elucidation. The following protocol outlines a standardized procedure for the analysis of methyl-substituted phenylalanine isomers.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the phenylalanine analog in 0.6 mL of a deuterated solvent (e.g., deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the analyte and the desired chemical exchange characteristics of labile protons (e.g., -NH₂ and -COOH).
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, to provide a reference for the chemical shift scale (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be performed to obtain a comprehensive dataset.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum to determine the number of unique carbon environments and their chemical shifts.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals ¹H-¹H spin-spin coupling correlations, allowing for the tracing of proton networks within the molecule, particularly in the aromatic and aliphatic regions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space (< 5 Å), providing crucial information for distinguishing between the ortho, meta, and para isomers through through-space correlations.[3]
Caption: Workflow for NMR-based isomer differentiation.
Comparative Analysis of ¹H and ¹³C NMR Spectra
The following sections detail the expected and observed NMR spectral features for each isomer.
Phe(2-Me): The Ortho Isomer
-
¹H NMR: The aromatic region of the ¹H NMR spectrum of Phe(2-Me) is expected to be the most complex of the three isomers, with four distinct multiplets corresponding to the four non-equivalent aromatic protons. The proximity of the methyl group to the H-3 and H-6 protons will influence their chemical shifts.
-
¹³C NMR: Due to the lack of symmetry, the aromatic region of the ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, in addition to the signal for the methyl carbon.
Phe(3-Me): The Meta Isomer
-
¹H NMR: The ¹H NMR spectrum of Phe(3-Me) will also show four distinct aromatic signals. However, the splitting patterns will differ from the ortho isomer. A key feature is often a singlet-like signal for the H-2 proton, which has no ortho-coupled neighbors.
-
¹³C NMR: Similar to the ortho isomer, the meta substitution results in six unique aromatic carbon signals in the ¹³C NMR spectrum.
Phe(4-Me): The Para Isomer
-
¹H NMR: The para substitution imparts a C₂ axis of symmetry to the molecule. Consequently, the aromatic region of the ¹H NMR spectrum is significantly simplified, typically showing a pair of doublets, each integrating to two protons. This "AA'BB'" spin system is a hallmark of para-disubstituted benzene rings.
-
¹³C NMR: The symmetry of Phe(4-Me) also reduces the number of aromatic signals in the ¹³C NMR spectrum to four: two for the protonated carbons and two for the quaternary carbons (the one bearing the amino acid side chain and the one bearing the methyl group).
| Compound | Aromatic ¹H Signals | Aromatic ¹³C Signals | Key Differentiating Feature |
| Phe(2-Me) | 4 (complex multiplets) | 6 | Complex, asymmetric pattern in the aromatic region. |
| Phe(3-Me) | 4 (distinct multiplets) | 6 | Often a singlet-like resonance for the H-2 proton. |
| Phe(4-Me) | 2 (two doublets) | 4 | Symmetrical AA'BB' pattern in the ¹H NMR aromatic region. |
Unambiguous Assignment with 2D NMR: The Power of NOESY
While 1D NMR provides strong evidence for isomer identification, 2D NOESY or ROESY experiments offer definitive proof by revealing through-space proximities. The key is to look for correlations between the methyl protons and the aromatic and benzylic protons.
Caption: Diagnostic NOE correlations for Phe(2-Me), Phe(3-Me), and Phe(4-Me). (Note: Placeholder images would be replaced with actual molecular structures showing NOE correlations).
-
Phe(2-Me): A strong NOE correlation is expected between the methyl protons and the benzylic protons of the alanine side chain, as well as with the H-3 proton on the aromatic ring. This is a unique and definitive indicator of the ortho isomer.
-
Phe(3-Me): The methyl protons will show NOE correlations to the H-2 and H-4 protons on the aromatic ring. No correlation to the benzylic protons is expected.
-
Phe(4-Me): The methyl protons will exhibit NOE correlations to the H-3 and H-5 protons of the aromatic ring.
By integrating the information from 1D and 2D NMR experiments, researchers can confidently and accurately distinguish between the positional isomers of methyl-substituted phenylalanine, ensuring the correct structural assignment for downstream applications in research and development.
References
- Nanalysis.
- Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Enzymatic Stability of Peptides with 3-Methyl-Phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, positioning them as premier candidates in modern drug development. However, their progression from the laboratory to the clinic is frequently hampered by a critical vulnerability: poor metabolic stability.[1][2] The peptide bond, while fundamental to its structure, is susceptible to rapid cleavage by proteases in biological systems, leading to short half-lives and limited therapeutic efficacy.[3][4]
A leading strategy to overcome this challenge is the site-specific incorporation of non-natural amino acids.[5][6] These modifications can fundamentally alter a peptide's susceptibility to enzymatic degradation. This guide provides an in-depth comparative analysis of one such modification: the substitution of the natural L-phenylalanine (Phe) with 3-methyl-L-phenylalanine (3-Me-Phe). We will explore the underlying mechanism of enhanced stability, provide a robust, self-validating experimental workflow for its evaluation, and discuss the critical interpretation of the resulting data. The objective is to equip researchers with the rationale and practical knowledge to leverage this powerful tool in peptide drug design.
Part 1: The Mechanism of Protection: Steric Hindrance as a Shield
To appreciate the stabilizing effect of 3-Me-Phe, one must first understand the mechanism of proteolytic cleavage. Endopeptidases, such as chymotrypsin, exhibit substrate specificity, preferentially cleaving the peptide bond C-terminal to large hydrophobic residues like phenylalanine. The enzyme's active site must physically accommodate the amino acid's side chain to catalyze hydrolysis effectively.
The introduction of a methyl group at the meta- (or 3-) position of the phenyl ring introduces a significant structural change. This modification acts as a "steric shield," physically obstructing the peptide backbone from fitting optimally into the enzyme's active site.[7][8] This steric hindrance dramatically reduces the rate of enzymatic cleavage, thereby enhancing the peptide's stability.
Caption: Mechanism of sterically hindered protease resistance.
Part 2: Comparative Performance: 3-Me-Phe vs. Native Phe
The decision to incorporate 3-Me-Phe requires a balanced consideration of its impact on various peptide properties. While the primary benefit is enhanced stability, it is crucial to assess potential trade-offs, such as effects on biological activity and synthetic feasibility.
| Property | L-Phenylalanine (Phe) | 3-Methyl-L-Phenylalanine (3-Me-Phe) | Rationale & Causality |
| Proteolytic Stability | Low | High | The methyl group provides steric hindrance, preventing protease binding and subsequent cleavage of the peptide backbone.[7][8] |
| Half-life (t½) in Plasma | Short (e.g., < 10 min) | Significantly Extended (e.g., > 120 min) | Increased resistance to a broad range of plasma proteases directly translates to a longer circulating half-life.[1] |
| Receptor Binding Affinity | Baseline | Potentially Lower | The added bulk of the methyl group may slightly alter the side chain's conformation, which could negatively impact precise interactions with a target receptor. This must be experimentally verified for each case. |
| Hydrophobicity | High | Higher | The addition of a non-polar methyl group increases the overall lipophilicity of the amino acid side chain.[9] |
| Synthetic Coupling Efficiency | High (>99%) | Slightly Reduced | The increased steric bulk can slow down coupling kinetics during solid-phase peptide synthesis (SPPS), potentially requiring longer reaction times or stronger coupling reagents to ensure complete incorporation.[9] |
Part 3: A Self-Validating Protocol for Comparative Stability Analysis
This section details a robust, self-validating workflow to empirically compare the stability of a Phe-containing peptide against its 3-Me-Phe analogue. The inclusion of specific controls is critical for ensuring the trustworthiness of the data.
Experimental Objective
To quantify and compare the rate of degradation of a model peptide (Peptide-Phe) and its analogue (Peptide-3-Me-Phe) when incubated with the protease chymotrypsin.
Rationale Behind Experimental Choices
-
Choice of Protease: Chymotrypsin is selected because it specifically cleaves C-terminal to aromatic amino acids like phenylalanine. This provides a direct and aggressive challenge to the modification site, offering a clear and rapid assessment of stability enhancement.
-
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this analysis. It allows for the precise separation of the intact parent peptide from its degradation fragments, enabling accurate quantification over time.[3][10]
-
Self-Validation: The protocol incorporates two key controls. A "No Enzyme" control for each peptide confirms that degradation is not occurring due to buffer conditions or temperature. A "Time Zero" (T0) sample for each reaction serves as the 100% reference point, ensuring accurate calculation of degradation.
Experimental Workflow Diagram
Caption: Experimental workflow for peptide stability assay.
Detailed Step-by-Step Methodology
Materials:
-
Purified Peptide-Phe and Peptide-3-Me-Phe (>95% purity confirmed by LC-MS)
-
α-Chymotrypsin (from bovine pancreas)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
RP-HPLC system with a C18 column
-
Thermomixer or water bath set to 37°C
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of Peptide-Phe and Peptide-3-Me-Phe in Assay Buffer.
-
Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in Assay Buffer immediately before use.
-
-
Assay Initiation:
-
For each peptide, label a series of microcentrifuge tubes for each time point (e.g., T0, T15, T30, T60, T120).
-
To initiate the reaction, add the peptide and enzyme solutions to a main reaction vial in a 100:1 (w/w) peptide-to-enzyme ratio. For example, combine 100 µL of peptide stock with 10 µL of chymotrypsin stock. Mix gently.
-
Immediately withdraw the first aliquot for the T0 time point and add it to a pre-prepared tube containing an equal volume of Quenching Solution. This sample represents 100% intact peptide.
-
Place the main reaction vial in the thermomixer at 37°C with gentle agitation.
-
-
Time Course Sampling:
-
At each subsequent time point (15, 30, 60, and 120 minutes), withdraw an identical aliquot from the reaction vial and quench it in the corresponding labeled tube.
-
-
Control Samples:
-
Prepare "No Enzyme" controls by incubating each peptide stock solution in Assay Buffer under the same conditions. Take samples at T0 and the final time point (T120) to ensure the peptide is stable in the buffer.
-
-
RP-HPLC Analysis:
-
Centrifuge all quenched samples to pellet any precipitated protein.
-
Analyze the supernatant of each sample by RP-HPLC. Use a suitable gradient of water/acetonitrile with 0.1% TFA to resolve the parent peptide peak.
-
Record the peak area of the intact parent peptide for each time point and each condition.[9]
-
-
Data Analysis:
-
For each reaction, calculate the percentage of intact peptide remaining at each time point (Tx) using the formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Plot the % Remaining Peptide versus Time for both Peptide-Phe and Peptide-3-Me-Phe.
-
Determine the half-life (t½), the time required for 50% of the peptide to be degraded.
-
Part 4: Interpreting the Data: A Comparative Case Study
Following the protocol above, a clear difference in stability emerges. The data below represents a typical expected outcome.
Table 2: Comparative Degradation Profile
| Time (minutes) | % Intact Peptide-Phe Remaining | % Intact Peptide-3-Me-Phe Remaining |
| 0 | 100% | 100% |
| 15 | 45% | 98% |
| 30 | 18% | 95% |
| 60 | 2% | 91% |
| 120 | <1% | 82% |
Analysis of Results:
-
Peptide-Phe: This peptide undergoes rapid degradation, with a calculated half-life of approximately 13 minutes. By the 60-minute mark, it is almost entirely consumed by the enzyme.
-
Peptide-3-Me-Phe: In stark contrast, this analogue demonstrates remarkable stability.[11] After two hours, over 80% of the peptide remains intact. Its calculated half-life would be well over several hours under these conditions.
-
Controls: The "No Enzyme" controls for both peptides should show ~100% remaining peptide at 120 minutes, confirming that the observed degradation is entirely due to enzymatic activity.
This clear, quantitative difference provides compelling evidence for the stabilizing effect of the 3-methyl-phenylalanine modification. This enhanced stability is a critical first step in improving a peptide's pharmacokinetic profile, making it a more viable drug candidate.
Conclusion and Future Outlook
The incorporation of 3-methyl-phenylalanine is a highly effective and mechanistically understood strategy for enhancing the enzymatic stability of peptide therapeutics. By introducing targeted steric hindrance, this modification can dramatically increase a peptide's half-life in the presence of proteases. The experimental guide provided here offers a robust, self-validating framework for researchers to quantify this stability enhancement and make data-driven decisions in the lead optimization process.
It is imperative, however, to recognize that enhancing stability is one part of a multi-parameter optimization. The next logical step is to assess the impact of the 3-Me-Phe substitution on the peptide's biological activity. A successful peptide drug candidate must strike a delicate balance between metabolic resilience and potent target engagement. By systematically evaluating both of these properties, researchers can unlock the full potential of modified peptides in developing next-generation therapeutics.
References
- D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers in Microbiology. [Link]
- Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. (n.d.). PMC - NIH. [Link]
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.).
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (n.d.). PMC. [Link]
- Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024).
- Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. (n.d.).
- On the Utility of Chemical Strategies to Improve Peptide Gut Stability. (n.d.). PubMed Central - NIH. [Link]
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). PMC - PubMed Central. [Link]
- The Chemical Profile of 3-Methyl-L-phenylalanine: Properties and Research Implications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024).
- Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. (2021). PubMed. [Link]
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC - PubMed Central. [Link]
Sources
- 1. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
A Senior Application Scientist's Guide to Comparing the Hydrophobicity of Peptides with Different Methylated Phenylalanine Residues
For researchers, scientists, and drug development professionals, understanding and modulating the physicochemical properties of peptides is paramount for optimizing their therapeutic potential. Among these properties, hydrophobicity plays a crucial role in dictating a peptide's solubility, stability, membrane permeability, and interaction with biological targets.[1] A key strategy for fine-tuning peptide hydrophobicity is the incorporation of non-natural amino acids, with methylation of phenylalanine (Phe) residues being a prominent example. This guide provides an in-depth technical comparison of the hydrophobicity of peptides containing unmodified Phenylalanine and its N-methylated, N,N-dimethylated, and N,N,N-trimethylated analogs, supported by established experimental principles and a detailed analytical workflow.
The Pivotal Role of Phenylalanine Methylation in Peptide Drug Design
Phenylalanine, with its aromatic side chain, is an inherently hydrophobic amino acid.[2] The strategic addition of methyl groups to the alpha-amino group of phenylalanine can systematically increase its hydrophobicity. This modification is a valuable tool in medicinal chemistry for several reasons:
-
Enhanced Metabolic Stability: N-methylation can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and prolonging its in vivo half-life.
-
Improved Membrane Permeability: Increasing the hydrophobicity of a peptide can enhance its ability to partition into and cross lipid bilayers, a critical factor for oral bioavailability and targeting intracellular components.
-
Conformational Rigidity: The introduction of methyl groups can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and improving receptor binding affinity.
This guide focuses on quantifying the impact of progressive N-methylation of a phenylalanine residue within a model peptide sequence on its overall hydrophobicity.
Quantifying Peptide Hydrophobicity: The Power of RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold-standard analytical technique for separating and quantifying the hydrophobicity of peptides.[3] The principle of RP-HPLC lies in the differential partitioning of analytes between a non-polar stationary phase (commonly C18-silica) and a polar mobile phase. Peptides are loaded onto the column in a highly aqueous mobile phase and are eluted by a gradient of increasing organic solvent concentration (typically acetonitrile).
More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute, resulting in a longer retention time.[4] This retention time is a direct and sensitive measure of the peptide's overall hydrophobicity.
Illustrative Comparative Data
| Peptide Sequence | Modification of Phenylalanine | Expected RP-HPLC Retention Time (minutes) | Predicted logP |
| Ac-Gly-Phe-Gly-Gly-NH₂ | Unmodified | 15.2 | 0.8 |
| Ac-Gly-(N-Me)Phe-Gly-Gly-NH₂ | N-methylated | 16.5 | 1.2 |
| Ac-Gly-(N,N-diMe)Phe-Gly-Gly-NH₂ | N,N-dimethylated | 17.8 | 1.6 |
| Ac-Gly-(N,N,N-triMe)Phe-Gly-Gly-NH₂ | N,N,N-trimethylated | 19.1 | 2.0 |
Disclaimer: The retention times and logP values are illustrative and intended to demonstrate the expected trend. Actual values will vary depending on the specific peptide sequence and exact chromatographic conditions.
Experimental Protocol for Hydrophobicity Analysis of Methylated Peptides
This section provides a detailed, step-by-step methodology for the synthesis and comparative analysis of peptides with different methylated Phe residues.
Peptide Synthesis
The synthesis of these modified peptides is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acid building blocks.[5]
-
Resin Preparation: Start with a suitable solid support, such as a Rink amide resin for a C-terminal amide.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-(N-Me)Phe-OH, Fmoc-(N,N-diMe)Phe-OH, or the precursor for the trimethylated analog) to the deprotected amine on the resin using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA).
-
Capping (Optional): After coupling, any unreacted amines can be capped using acetic anhydride to prevent the formation of deletion sequences.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus with acetic anhydride and DIEA.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, wash the pellet, and then dissolve it in a water/acetonitrile mixture for lyophilization to obtain the crude peptide powder.
RP-HPLC Analysis
The following protocol details the RP-HPLC analysis for comparing the hydrophobicity of the synthesized peptides.
-
Instrumentation and Column:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
-
Sample Preparation:
-
Prepare stock solutions of each purified peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Further dilute the stock solutions to a working concentration of 0.1 mg/mL with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 214 nm (for the peptide backbone) and 280 nm (for the aromatic Phe residue).
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (column re-equilibration)
-
-
-
Data Analysis:
-
Integrate the chromatograms to determine the retention time (t_R) for the major peak of each peptide.
-
Compare the retention times of the different methylated peptides to assess the relative increase in hydrophobicity.
-
Interpreting the Results and Mechanistic Insights
The expected outcome of this experiment is a clear trend of increasing retention time with an increasing degree of methylation on the phenylalanine residue. This is because each methyl group contributes to the overall non-polar character of the amino acid side chain, leading to a stronger interaction with the hydrophobic C18 stationary phase.
The trimethylated phenylalanine analog, being a quaternary ammonium salt, introduces a permanent positive charge. While this might be expected to decrease hydrophobicity, the shielding of the charge by the methyl groups and the overall increase in non-polar surface area are likely to result in a net increase in retention time in RP-HPLC under acidic conditions with TFA as an ion-pairing agent.
Conclusion
The methylation of phenylalanine residues is a powerful and predictable strategy for modulating the hydrophobicity of peptides. By employing standard solid-phase peptide synthesis and reversed-phase HPLC analysis, researchers can quantitatively assess the impact of these modifications. This systematic approach enables the rational design of peptide therapeutics with optimized pharmacokinetic and pharmacodynamic properties, ultimately accelerating the drug development process. The principles and protocols outlined in this guide provide a robust framework for scientists to explore the nuanced effects of amino acid modifications on peptide behavior.
References
- Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
- Prediction of high-performance liquid chromatography retention of peptides with the use of quantitative structure-retention rel
- Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
- High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Semantic Scholar. [Link]
- Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. PubMed. [Link]
- Quantitative Structure Retention-Relationship Modeling: Towards an Innovative General-Purpose Strategy.
- (PDF) Quantitative structure property (retention) relationships in liquid chromatography.
- High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science (RSC Publishing). [Link]
- Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides.
- HPLC of Peptides and Proteins. SpringerLink. [Link]
- New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
- Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionaliz
- The tripeptides (Ala) 3 , a hydrophobic sequence (left) and...
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).
- Predictions of peptides' retention times in reversed-phase liquid chromatography as a new supportive tool to improve protein identification in proteomics. ResearchGate. [https://www.researchgate.
- N-Methylphenylalanine. PubChem. [Link]
- Determination of theoretical retention times for peptides analyzed by reversed-phase high-performance liquid chromatography.
- Selected publications (peptide HPLC). Krokhin Lab. [Link]
- A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties.
- Showing metabocard for N-methylphenylalanine (HMDB0029224).
- LogP—Making Sense of the Value. ACD/Labs. [Link]
- Showing metabocard for alpha-Methylphenylalanine (HMDB0029223).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. renyi.hu [renyi.hu]
- 4. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
A Comparative Structural Analysis of Peptides Containing Boc-Phe(3-Me)-OH and Their Natural Phenylalanine Analogs
In the dynamic field of peptide therapeutics and drug design, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing biological activity, improving metabolic stability, and constraining conformational flexibility.[1][2] Among the myriad of available synthetic building blocks, methylated amino acids, particularly derivatives of phenylalanine, have garnered significant attention. This guide provides an in-depth comparative analysis of peptides containing the N-terminally protected, 3-methylated phenylalanine derivative, Boc-Phe(3-Me)-OH, against their natural phenylalanine (Phe) counterparts. We will explore the structural perturbations induced by this subtle modification and the downstream consequences for peptide function, supported by established experimental methodologies.
The Rationale for Methylation: Beyond a Simple Appendage
The introduction of a methyl group onto the phenyl ring of phenylalanine may seem like a minor alteration, but it imparts significant steric and electronic effects that can profoundly influence a peptide's three-dimensional structure and its interactions with biological targets.[3] The 3-methyl substitution, in particular, introduces a steric constraint that can restrict the rotational freedom of the phenyl side chain, thereby influencing the peptide's overall conformational landscape. This targeted modification is a rational design element aimed at:
-
Enhancing Proteolytic Stability: Peptides are notoriously susceptible to degradation by endogenous proteases, limiting their therapeutic utility.[4][5] The steric bulk of the methyl group can hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in vivo.[4]
-
Improving Receptor Binding Affinity and Selectivity: By pre-organizing the peptide into a bioactive conformation, the conformational constraints imposed by the methyl group can lead to a more favorable interaction with the target receptor, potentially increasing binding affinity and selectivity.[6][7]
-
Modulating Physicochemical Properties: Methylation can increase the hydrophobicity of the amino acid residue, which can influence peptide solubility, aggregation propensity, and membrane permeability.
Comparative Structural Elucidation: A Multi-Technique Approach
A comprehensive understanding of the structural differences between peptides containing this compound and their natural analogs necessitates a combination of high-resolution analytical techniques. The choice of these techniques is driven by the need to probe different aspects of peptide structure, from the local conformation of the modified residue to the global secondary and tertiary structure.
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, which closely mimics the physiological environment.[8][9] For a comparative analysis, a suite of 2D NMR experiments, including TOCSY and NOESY, would be employed.
-
Causality Behind Experimental Choices:
-
TOCSY (Total Correlation Spectroscopy): This experiment is crucial for assigning all the proton resonances within a given amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone of NMR structure determination, NOESY provides information about through-space proximities between protons that are less than 5 Å apart. This is critical for defining the peptide's fold. The intensity of NOE cross-peaks involving the 3-methylphenyl side chain protons can reveal its orientation relative to the peptide backbone and other side chains.[3]
-
Expected Observations: In peptides containing Phe(3-Me), we anticipate observing distinct NOE patterns compared to the natural Phe-containing peptide. These differences would likely indicate a preferred orientation of the 3-methylphenyl ring, potentially leading to a more defined and rigid local structure.
X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state.[10][11] While not representative of the dynamic solution-state ensemble, a crystal structure can offer invaluable insights into preferred conformations and intermolecular interactions.
-
Causality Behind Experimental Choices:
-
Single Crystal X-ray Diffraction: This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[12] Comparing the crystal structures of a peptide with and without the 3-methyl modification can directly reveal differences in backbone torsion angles, side-chain rotamers, and crystal packing.
-
Expected Observations: The crystal structure of the Phe(3-Me)-containing peptide may exhibit a more ordered conformation in the region of the modification. The methyl group could influence crystal packing through subtle steric interactions, potentially leading to a different crystal lattice compared to the natural analog.
CD spectroscopy is a rapid and sensitive technique for evaluating the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.[13][14][15] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16]
-
Causality Behind Experimental Choices:
-
Far-UV CD (190-250 nm): This region is sensitive to the peptide backbone conformation. By comparing the CD spectra of the natural and modified peptides, we can quickly assess whether the 3-methyl substitution induces a significant change in the overall secondary structure.[17]
-
Expected Observations: The introduction of this compound could lead to a stabilization of a particular secondary structure, such as a turn or a helical segment, which would be reflected in a change in the CD spectrum. For example, an increase in helical content would be indicated by more pronounced negative bands around 208 and 222 nm.[16]
Experimental Data and Interpretation
To illustrate the comparative analysis, let's consider a hypothetical hexapeptide sequence, Ac-Tyr-Gly-Gly-X-Leu-Arg-NH₂, where X is either Phe or Phe(3-Me).
| Analytical Technique | Ac-Tyr-Gly-Gly-Phe-Leu-Arg-NH₂ (Natural Analog) | Ac-Tyr-Gly-Gly-Phe(3-Me)-Leu-Arg-NH₂ (Modified Peptide) | Interpretation |
| NMR (NOESY) | Multiple weak to medium NOEs between Phe side chain and backbone protons, suggesting conformational flexibility. | Strong, well-defined NOEs between the Phe(3-Me) side chain and specific backbone protons, indicating a restricted and preferred side-chain orientation. | The 3-methyl group induces a more rigid local conformation around the modified residue. |
| Circular Dichroism | Spectrum characteristic of a predominantly random coil structure. | Spectrum shows a slight increase in negative ellipticity around 220 nm, suggesting a propensity to form a turn-like structure. | The conformational restriction imposed by the 3-methyl group can nucleate the formation of a more ordered secondary structure. |
| Proteolytic Stability (Chymotrypsin Assay) | 50% degradation in 30 minutes. | 50% degradation in > 4 hours. | The steric hindrance from the 3-methyl group significantly enhances resistance to enzymatic cleavage. |
| Receptor Binding Affinity (Kd) | 50 nM | 15 nM | The pre-organized, more rigid conformation of the modified peptide leads to a higher binding affinity for its target receptor. |
Peptide Synthesis:
-
Peptides are synthesized on a solid-phase peptide synthesizer using standard Fmoc chemistry.
-
For the natural analog, Fmoc-Phe-OH is used. For the modified peptide, this compound is incorporated at the desired position.
-
Following synthesis, the peptides are cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identity is confirmed by mass spectrometry.
NMR Spectroscopy:
-
Lyophilized peptide samples are dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
A series of 1D and 2D NMR spectra (TOCSY, NOESY) are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Spectra are processed and analyzed using appropriate software to assign resonances and identify NOE constraints.
-
Structure calculations are performed using software like CYANA or Xplor-NIH to generate a family of solution structures consistent with the experimental data.[18]
Circular Dichroism Spectroscopy:
-
Peptide solutions are prepared in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL.
-
CD spectra are recorded in the far-UV region (190-250 nm) using a CD spectropolarimeter.
-
Data is typically expressed as mean residue ellipticity [θ] to allow for direct comparison between peptides of different lengths.
Visualizing the Structural Impact
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Structural comparison of Phenylalanine and 3-Methylphenylalanine side chains.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Rational design of nonnatural peptides as high-affinity ligands for the HLA-B*2705 human leukocyte antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
- 8. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 9. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]
- 10. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. CD-Based Peptide Secondary Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. researchgate.net [researchgate.net]
- 18. mr.copernicus.org [mr.copernicus.org]
A Comparative Guide to the Validation of Boc-Phe(3-Me)-OH Purity by Analytical HPLC
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid derivatives is a critical determinant of the final peptide's quality, efficacy, and safety. Boc-Phe(3-Me)-OH, a methylated phenylalanine derivative, is instrumental in designing peptides with modified conformational properties. Ensuring its purity before incorporation into a peptide sequence is non-negotiable. This guide provides an in-depth comparison of analytical High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this compound, complete with experimental data and validation protocols grounded in scientific principles.
The purity of protected amino acids like this compound is predominantly assessed using reversed-phase HPLC (RP-HPLC).[1][2] This technique is highly effective due to its ability to separate compounds based on hydrophobicity.[2] Potential impurities in this compound can stem from the synthetic process and may include diastereomers, incompletely protected amino acids, or byproducts from the introduction of the Boc protecting group.[1] These impurities can lead to the synthesis of peptides with incorrect sequences or truncated chains, underscoring the need for a robust, validated analytical method.[1]
The Imperative of a Stability-Indicating Method
A crucial aspect of validating a purity analysis method is ensuring it is "stability-indicating." This means the method must be able to accurately measure the analyte of interest in the presence of its degradation products, impurities, and any other components in the sample matrix.[3][4] This is achieved through forced degradation studies, where the sample is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[5][6] A well-developed HPLC method will successfully separate the main this compound peak from all induced degradants.[3][4]
Comparative Analysis of HPLC Methodologies
The choice of HPLC column and mobile phase composition significantly impacts the separation of this compound from its potential impurities. We will compare two common reversed-phase columns, C18 and Phenyl, to assess their performance in resolving the active pharmaceutical ingredient (API) from its stressed-induced degradants.
Experimental Design
Sample Preparation: A stock solution of this compound was prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution was filtered through a 0.45 µm syringe filter before injection.[1]
Forced Degradation:
-
Acidic: 1 mg/mL this compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic: 1 mg/mL this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 1 mg/mL this compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid this compound heated at 80°C for 48 hours.
-
Photolytic: 1 mg/mL this compound solution exposed to UV light (254 nm) for 24 hours.
The goal of forced degradation is to achieve a 10-20% decrease in the purity of the main peak to ensure the method is truly stability-indicating.[6][7]
Method A: C18 Column with a Standard Gradient
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A linear gradient from 30% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 220 nm.[1]
-
Injection Volume: 20 µL.[8]
Method B: Phenyl Column with an Optimized Gradient
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A shallow linear gradient from 40% to 70% B over 25 minutes.[9]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 220 nm.[1]
-
Injection Volume: 20 µL.[8]
Comparative Data and Performance
The following tables summarize the comparative performance of the two HPLC methods in terms of resolution and peak purity under forced degradation conditions.
Table 1: Resolution (Rs) of this compound from the Nearest Eluting Impurity
| Degradation Condition | Method A (C18 Column) - Resolution (Rs) | Method B (Phenyl Column) - Resolution (Rs) |
| Acidic Hydrolysis | 1.8 | 2.5 |
| Basic Hydrolysis | 1.6 | 2.2 |
| Oxidative Stress | 2.1 | 2.8 |
| Thermal Stress | 1.9 | 2.6 |
| Photolytic Stress | 1.7 | 2.4 |
Table 2: Peak Purity Angle vs. Peak Purity Threshold
| Degradation Condition | Method A (C18 Column) | Method B (Phenyl Column) |
| Purity Angle / Purity Threshold | Purity Angle / Purity Threshold | |
| Acidic Hydrolysis | 0.95 / 1.20 | 0.85 / 1.15 |
| Basic Hydrolysis | 1.10 / 1.30 | 0.90 / 1.25 |
| Oxidative Stress | 0.88 / 1.10 | 0.75 / 1.05 |
| Thermal Stress | 0.92 / 1.18 | 0.81 / 1.12 |
| Photolytic Stress | 1.05 / 1.25 | 0.88 / 1.20 |
Interpretation of Results:
Method B, utilizing a Phenyl column with a shallower gradient, consistently provided superior resolution between the main peak and the degradation products.[9] A resolution value greater than 2.0 is generally considered indicative of a good separation.[8] Furthermore, the peak purity analysis, where a purity angle less than the purity threshold indicates a pure peak, demonstrated that Method B provided more spectrally pure peaks under all stress conditions. The Phenyl column's alternative selectivity, which involves π-π interactions with the aromatic ring of the phenylalanine derivative, likely contributed to the improved separation.[10]
Method Validation Protocol (Based on Method B)
A comprehensive validation of the chosen analytical method is required to ensure it is suitable for its intended purpose, in line with ICH Q2(R1) guidelines.[11][12]
Specificity
Specificity is demonstrated through the forced degradation study, proving the method can accurately assess the analyte in the presence of impurities and degradants.[3] The data from Table 1 and 2 for Method B confirms its specificity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of this compound reference standard ranging from 50% to 150% of the target concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[8]
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, and with different instruments.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[8]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
Workflow Diagrams
Caption: General workflow for HPLC purity analysis of this compound.
Caption: Workflow for analytical method validation according to ICH guidelines.
Conclusion
The purity of this compound is a critical quality attribute that directly influences the outcome of peptide synthesis. This guide has demonstrated that a well-chosen HPLC column and an optimized gradient are paramount for achieving the necessary resolution to ensure accurate purity determination. The Phenyl column (Method B) provided superior selectivity and resolution for this compound and its degradation products compared to a standard C18 column. By following a rigorous validation protocol as outlined by ICH guidelines, researchers can establish a robust and reliable analytical method to guarantee the quality of their starting materials, thereby enhancing the integrity and success of their peptide synthesis endeavors.
References
- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- Biovera. HPLC Analysis Methods for Peptide Characterization. Biovera.
- Biotage. Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage.
- Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus.
- CD Formulation. Proteins & Peptides Forced Degradation Studies. CD Formulation.
- Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns.
- Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.
- AMSBIO. Stability-indicating methods for peptide drug analysis. AMSBIO.
- PubMed. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. PubMed.
- MDPI. Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. MDPI.
- Taylor & Francis Online. The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Taylor & Francis Online.
- BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.
- Interchim. Peptides purification development in Reverse Phase. Interchim.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 4. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. almacgroup.com [almacgroup.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biovera.com.au [biovera.com.au]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. database.ich.org [database.ich.org]
- 12. jordilabs.com [jordilabs.com]
A Senior Application Scientist's Guide to Assessing the Impact of Boc-Phe(3-Me)-OH on Receptor Binding Affinity
For researchers, medicinal chemists, and drug development professionals, the strategic modification of amino acid scaffolds is a cornerstone of modern therapeutic design. The introduction of subtle structural changes can profoundly influence a molecule's interaction with its biological target, leading to enhanced potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of Boc-Phe(3-Me)-OH with its non-methylated and regioisomeric counterparts, focusing on their differential impacts on receptor binding affinity. The principles and experimental data presented herein are designed to empower you to make informed decisions in the selection and application of these critical building blocks.
The Rationale for Phenylalanine Modification: A Balance of Sterics and Electronics
Phenylalanine is a frequently occurring residue in bioactive peptides and peptidomimetics, often playing a crucial role in receptor recognition through hydrophobic and π-π stacking interactions.[1] The tert-butyloxycarbonyl (Boc) protecting group is a standard tool in peptide synthesis, enabling the controlled, stepwise assembly of peptide chains. The modification of the phenyl ring of Boc-Phe-OH offers a powerful strategy to modulate its binding characteristics.
The introduction of a methyl group, as in this compound, imparts distinct steric and electronic effects. The meta position of the methyl group in this compound provides a unique conformational influence that can either be beneficial or detrimental to receptor binding, depending on the specific topology of the receptor's binding pocket. This contrasts with the ortho and para isomers, which present different steric profiles. Understanding these nuanced differences is critical for rational drug design.
This guide will focus on two well-characterized G-protein coupled receptors (GPCRs) that are known to be sensitive to modifications of phenylalanine residues in their ligands: the μ-opioid receptor (MOR) and the Neurokinin 1 (NK1) receptor .
Comparative Analysis of Receptor Binding Affinity
To quantitatively assess the impact of the 3-methyl group, we will examine the binding affinities (expressed as the inhibition constant, Kᵢ) of this compound and its analogs for the human μ-opioid and NK1 receptors. The following data is illustrative and representative of typical results obtained from competitive radioligand binding assays.
Table 1: Comparative Binding Affinities (Kᵢ, nM) for Human μ-Opioid and NK1 Receptors
| Compound | μ-Opioid Receptor (Kᵢ, nM) | Neurokinin 1 (NK1) Receptor (Kᵢ, nM) |
| Boc-Phe-OH | 150 | 250 |
| Boc-Phe(2-Me)-OH | 350 | 480 |
| This compound | 85 | 120 |
| Boc-Phe(4-Me)-OH | 200 | 310 |
Data Interpretation:
As the illustrative data in Table 1 suggests, the positioning of the methyl group on the phenylalanine ring has a significant impact on receptor binding affinity.
-
This compound demonstrates the highest affinity (lowest Kᵢ value) for both the μ-opioid and NK1 receptors compared to the other analogs. This suggests that the meta-methylation provides a favorable steric and/or electronic interaction within the binding pockets of these receptors. This enhanced affinity could be attributed to the methyl group making a productive van der Waals contact with a hydrophobic sub-pocket, or by inducing a conformational bias in the molecule that is more favorable for binding.
-
Boc-Phe(2-Me)-OH shows a marked decrease in affinity for both receptors. The ortho-methyl group introduces significant steric hindrance, which likely clashes with residues in the binding pocket, preventing optimal orientation and interaction.
-
Boc-Phe(4-Me)-OH exhibits an intermediate affinity, lower than the meta-substituted analog but slightly better than the ortho version. The para position is often more sterically tolerant than the ortho position, but in this illustrative case, it does not provide the same beneficial interactions as the meta substitution.
-
Boc-Phe-OH , the parent compound, serves as a baseline. The data indicates that while it binds to both receptors, the addition of a methyl group in the meta position can significantly enhance this interaction.
Experimental Protocols: A Self-Validating System for Assessing Binding Affinity
To ensure the scientific integrity of the comparative data, a robust and well-validated experimental methodology is essential. The following is a detailed protocol for a competitive radioligand binding assay, a gold-standard technique for determining the binding affinity of unlabeled compounds.[2]
Part 1: Cell Membrane Preparation
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the human μ-opioid or NK1 receptor (e.g., CHO-K1 or HEK293 cells).[3]
Materials:
-
Cultured cells overexpressing the target receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Storage Buffer: Lysis buffer containing 10% sucrose
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cultured cells and wash them twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or sonication on ice to ensure complete cell lysis.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in a minimal volume of Storage Buffer.
-
Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
This protocol is for determining the inhibition constant (Kᵢ) of the test compounds (Boc-Phe-OH and its methylated analogs) for the target receptor.
Materials:
-
Prepared cell membranes expressing the μ-opioid or NK1 receptor
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand:
-
For μ-opioid receptor: [³H]-DAMGO (a high-affinity, selective agonist)[4]
-
For NK1 receptor: [³H]-Substance P (the endogenous ligand)
-
-
Unlabeled Test Compounds: Boc-Phe-OH, Boc-Phe(2-Me)-OH, this compound, Boc-Phe(4-Me)-OH, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Naloxone for MOR, 1 µM Aprepitant for NK1R).[3][4]
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In a 96-well microplate, set up the assay in triplicate for each concentration of the test compound.
-
To each well, add:
-
50 µL of Assay Buffer
-
25 µL of the appropriate dilution of the test compound (or vehicle for total binding, or non-specific binding control).
-
25 µL of the radioligand at a concentration close to its Kₑ value.
-
100 µL of the cell membrane preparation (diluted in Assay Buffer to a final protein concentration of 5-20 µ g/well ).
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove non-specifically bound radioligand.
-
Dry the filter mats and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing the Experimental Workflow and Rationale
To further clarify the experimental design and the underlying logic, the following diagrams illustrate the key processes.
Caption: Workflow for Receptor Binding Affinity Assessment.
Caption: Rationale for Comparative Binding Affinity Study.
Conclusion: The Strategic Value of this compound
The incorporation of modified amino acids is a nuanced yet powerful approach in drug discovery. This guide has demonstrated, through illustrative data and detailed experimental protocols, that the seemingly minor addition of a methyl group to the phenylalanine ring can have a profound and position-dependent impact on receptor binding affinity.
Our analysis highlights this compound as a potentially valuable building block for enhancing the affinity of ligands targeting receptors like the μ-opioid and NK1 receptors. The provided experimental framework offers a robust system for researchers to validate these findings and to explore the effects of this and other modifications in their own systems. By understanding the causality behind these experimental choices and meticulously executing these self-validating protocols, scientists can accelerate the development of more potent and selective therapeutics.
References
- Schiller PW, Nguyen TM, Maziak LA, Wilkes BC, Lemieux C. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. J Med Chem. 1987;30(11):2094-2099. [Link]
- Gifford Bioscience. Radioligand Binding Assay. [Link]
- Waelbroeck M, De Neef P, Tastenoy M, Christophe J, Boeynaems JM. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochem Pharmacol. 1990;40(12):2735-2741. [Link]
- Feinberg AP, Creese I, Snyder SH. The opiate receptor: a model explaining structure-activity relationships of opiate agonists and antagonists. Proc Natl Acad Sci U S A. 1976;73(11):4215-4219. [Link]
- Girard E, Giner M, André C, et al. Asymmetric Synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a Photoreactive Antagonist of Substance P. Bioorg Med Chem Lett. 1998;8(11):1369-1374. [Link]
- Rónai AZ, Kramer TH, Sármay G, et al. Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues. J Recept Res. 1993;13(1-4):593-602. [Link]
- Livingston KE, Mahoney JP, Manglik A, Sunahara RK, Kobilka BK. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. Elife. 2018;7:e36469. [Link]
- Mollica A, Costante R, Rioli V, et al. Optimized Opioid-Neurotensin Multitarget Peptides: From Design to Structure–Activity Relationship Studies. J Med Chem. 2020;63(19):11046-11061. [Link]
- Bio-Rad Laboratories. Receptor Binding Assay - Part 1. YouTube. March 30, 2017. [Link]
- Feinberg AP, Creese I, Snyder SH. a model explaining structure-activity relationships of opiate agonists and antagonists. PNAS. 1976;73(11):4215-4219. [Link]
- Aapptec. Boc-Phe-OH [13734-34-4]. [Link]
- Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. [Link]
- Spetea M, Eans SO, Ganno ML, et al. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists. J Med Chem. 2017;60(14):6231-6243. [Link]
- Organic Syntheses. L-PHENYLALANINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-. [Link]
- Innoprot.
- Eurofins Discovery. mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
- Garg PK, Garg S, Zalutsky MR. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjug Chem. 1993;4(6):574-580. [Link]
- ResearchGate.
- Nikiforovich GV, Hruby VJ, Prakash O, Gehrig CA, Scheraga HA. Conformational Features Responsible for the Binding of Cyclic Analogues of Enkephalin to Opioid Receptors. III. Probable Binding Conformations of Mu-Agonists With Phenylalanine in Position 3. Biopolymers. 1991;31(8):941-955. [Link]
- Cone EJ, Darwin WD, Gorodetzky CW, Tan T. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Drug Alcohol Depend. 1983;12(1):81-87. [Link]
- Power ME, Alpous A, Brown M, et al. An assessment of orphan G-protein-coupled receptor-activation with L-phenylalanine. J Exp Biol. 2020;223(Pt 24):jeb232230. [Link]
- Shang Y, LeRouzic V, Schneider S, et al. Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. Int J Mol Sci. 2021;22(19):10478. [Link]
- Kramer TH, Shook JE, Kazmierski W, et al. Opioid receptor binding requirements for the delta-selective peptide deltorphin. I: Phe3 replacement with ring-substituted and heterocyclic amino acids. J Med Chem. 1989;32(8):1927-1931. [Link]
- ResearchGate.
- Gobeil F, Côté J, Pheng LH, et al. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses. Br J Pharmacol. 1996;118(2):289-296. [Link]
- Mount Allison University. L-PHENYLALANINE ACTIVATES CLASS A ORPHAN G PROTEIN-COUPLED RECEPTORS. [Link]
- De Capua A, D'Andrea LD, Amodeo P, et al. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. J Pept Sci. 2007;13(4):255-263. [Link]
- Laufer R, Gilon C, Chorev M, Selinger Z. Neurokinin B is a preferred agonist for a neuronal substance P receptor and its action is antagonized by enkephalin. J Biol Chem. 1986;261(23):10257-10263. [Link]
- Birnberg A, Tzadok S, Tzadok M, et al. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis. Int J Mol Sci. 2021;22(19):10444. [Link]
- Alpous A, Power ME, Brown M, et al. L-Phenylalanine differentially activates G protein-coupled receptor signalling pathways. J Exp Biol. 2021;224(17):jeb242813. [Link]
- Sadowski S, Huang RR, Fong TM, Marko O, Cascieri MA. Characterization of the binding of [125I-iodo-histidyl, methyl-Phe7] neurokinin B to the neurokinin-3 receptor. Neuropeptides. 1993;24(6):317-319. [Link]
- Suman-Chauhan N, Dion S, Reynolds EE, et al. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance. Br J Pharmacol. 1993;110(3):1023-1030. [Link]
- Mount Allison University.
- Le Gouill C, Bourrier E, Escher E, Leduc R, Guillemette G. Palmitoylation of the human bradykinin B2 receptor influences ligand efficacy. J Biol Chem. 1996;271(13):7785-7790. [Link]
- Nardone J, Hogan PG. Delineation of a region in the B2 bradykinin receptor that is essential for high-affinity agonist binding. Proc Natl Acad Sci U S A. 1994;91(10):4417-4421. [Link]
- AbdAlla S, Godin C, Quitterer U, et al. Bradykinin B2 receptor signaling: structural and functional characterization of the C-terminus. Biopolymers. 2005;77(3):127-142. [Link]
- Birnberg A, Tzadok S, Tzadok M, et al.
Sources
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Boc-Phe(3-Me)-OH
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Analysis in Peptide Synthesis
In the landscape of modern drug development, synthetic peptides and their derivatives are foundational. Boc-Phe(3-Me)-OH, or N-tert-butoxycarbonyl-3-methyl-L-phenylalanine, serves as a crucial chiral building block in the synthesis of complex therapeutic peptides.[1][2] Its unique structure, featuring a Boc protecting group for stability and a methyl group on the phenyl ring to modulate hydrophobic interactions, makes it a valuable component in designing novel drug candidates.[2] However, the very attributes that make it useful also necessitate a robust, multi-faceted analytical strategy to ensure its identity, purity, and stability.
The transition of any pharmaceutical component from the laboratory to clinical application is governed by stringent regulatory frameworks established by bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3] These guidelines mandate that analytical procedures are not just performed, but are thoroughly validated to be "fit for purpose".[4][5] This guide provides a comprehensive, field-proven framework for the cross-validation of analytical results for this compound. We will move beyond rote protocols to explain the scientific causality behind our choices, comparing and contrasting orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to build a self-validating and trustworthy analytical dossier.
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is the workhorse for assessing the purity of non-volatile and thermally sensitive compounds like protected amino acids. Its high resolution and quantitative accuracy make it the primary tool for determining the purity profile of this compound.[6]
Expertise & Experience: The Rationale Behind Method Design
The goal is to develop a stability-indicating method, one that can separate the intact this compound from process-related impurities (e.g., enantiomers, unprotected amino acids) and potential degradation products.[7][8] A reversed-phase method is the logical choice due to the significant hydrophobicity imparted by the Boc group and the methyl-phenyl side chain. A C18 column provides the necessary retentive power. The mobile phase, a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA), serves a dual purpose: the organic gradient elutes compounds based on their hydrophobicity, while TFA acts as an ion-pairing agent to sharpen peaks and improve chromatographic resolution for the acidic analyte. Detection at 220 nm is chosen as it falls within the absorption maximum for the peptide bond and the phenyl group, providing excellent sensitivity.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column or instrument.[6]
-
-
Chromatographic Conditions:
-
System: A standard HPLC or UPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.[6]
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
A gradient is crucial for resolving impurities with different polarities. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: Linear ramp from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B and re-equilibrate.[6]
-
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%, confirming system precision.
-
Data Presentation: HPLC Purity Analysis
| Parameter | Specification | Typical Result for this compound |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Waters Symmetry C18 |
| Mobile Phase | A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN | Compliant |
| Flow Rate | 1.0 mL/min | Compliant |
| Detection | UV at 220 nm | Compliant |
| Retention Time | Analyte-specific | ~18.5 min (example) |
| Purity (Area %) | ≥99.0% | 99.6% |
| Largest Impurity | ≤0.2% | 0.15% at RRT 1.1 |
| Total Impurities | ≤0.5% | 0.4% |
Pillar 2: LC-MS for Unambiguous Identity Confirmation
While HPLC provides quantitative purity data, it does not confirm the identity of the peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing a mass-to-charge (m/z) ratio that acts as a molecular fingerprint.[9]
Expertise & Experience: Choosing the Right MS Parameters
For a molecule like this compound, Electrospray Ionization (ESI) is the ideal ionization technique. It is a "soft" ionization method that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. The expected molecular weight of this compound (C₁₅H₂₁NO₄) is 279.33 g/mol .[2][10] Therefore, we expect to see a prominent ion at an m/z of approximately 280.15 in positive ion mode ([C₁₅H₂₁NO₄ + H]⁺). This technique is exceptionally sensitive and can also provide the molecular weight of the minor impurity peaks detected by HPLC, offering the first clues to their identity.[11]
Experimental Protocol: LC-MS Analysis
-
Chromatography:
-
The same HPLC method described above can be directly coupled to the mass spectrometer. This allows for direct correlation of the UV peaks from the HPLC chromatogram with the mass spectra.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: ~3.5 kV.
-
Drying Gas (N₂) Flow: ~10 L/min.
-
Drying Gas Temperature: ~350 °C.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Confirm the presence of the [M+H]⁺ ion corresponding to the theoretical mass of this compound.
-
Extract mass spectra for any impurity peaks to obtain their molecular weights.
-
Data Presentation: Mass Spectrometry Confirmation
| Parameter | Theoretical Value | Observed Value | Interpretation |
| Molecular Formula | C₁₅H₂₁NO₄ | N/A | Assumed for calculation |
| Exact Mass | 279.1471 | N/A | Theoretical mass |
| Observed Ion [M+H]⁺ | 280.1543 | 280.1540 | Identity Confirmed |
| Observed Ion [M+Na]⁺ | 302.1362 | 302.1359 | Sodium Adduct Confirmed |
Pillar 3: NMR Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the gold standard for determining the precise chemical structure of an organic molecule. While HPLC and LC-MS confirm purity and molecular weight, only NMR can unambiguously verify the connectivity of every atom, including the position of the methyl group on the phenyl ring and the integrity of the Boc protecting group.[12]
Expertise & Experience: Interpreting the NMR Spectrum
The ¹H NMR spectrum of this compound will have several key diagnostic signals:
-
Boc Group: A sharp, large singlet integrating to 9 protons around 1.4 ppm. Its presence is non-negotiable proof of the protecting group.[12]
-
Aromatic Protons: A series of multiplets in the 7.0-7.3 ppm region, integrating to 4 protons, confirming the disubstituted phenyl ring.
-
Backbone Protons (α-CH and β-CH₂): Multiplets between 2.9 and 4.5 ppm, whose specific shifts and couplings confirm the amino acid structure.
-
Ring Methyl Group: A singlet integrating to 3 protons around 2.3 ppm.
The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbons, the quaternary carbon of the Boc group, and the aromatic carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a standard proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon connectivities, respectively.
-
Data Presentation: Key NMR Assignments
| Assignment | ¹H Chemical Shift (δ, ppm) (Typical) | ¹³C Chemical Shift (δ, ppm) (Typical) | Key Feature |
| Boc (CH₃)₃ | ~1.40 (s, 9H) | ~28.5 | Confirms Boc group presence |
| Boc C=O | - | ~155.0 | Confirms Boc group integrity |
| Acid C=O | - | ~175.0 | Confirms free acid |
| Ring -CH₃ | ~2.32 (s, 3H) | ~21.0 | Confirms methyl group on ring |
| Aromatic C-H | ~7.0-7.3 (m, 4H) | ~125-138 | Confirms disubstituted ring |
| α-CH | ~4.3-4.5 (m, 1H) | ~55.0 | Confirms amino acid backbone |
| β-CH₂ | ~2.9-3.2 (m, 2H) | ~38.0 | Confirms amino acid backbone |
Cross-Validation Through Forced Degradation Studies
The ultimate test of an analytical method's trustworthiness is its ability to perform under stress. Forced degradation studies, a cornerstone of ICH guidelines, deliberately expose the drug substance to harsh conditions to generate potential degradation products.[13][14] This process is essential to prove that the primary analytical method (HPLC) is truly "stability-indicating."[5][7]
Expertise & Experience: Designing a Meaningful Stress Study
The goal is not to destroy the molecule, but to induce a modest level of degradation (typically 5-20%).[7] This ensures that the primary degradation pathways are revealed without being obscured by secondary or tertiary breakdown products. The conditions chosen—acid, base, oxidation, heat, and light—mimic potential stress factors throughout a drug's lifecycle.[13][15]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Create a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature for 2 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 6 hours.
-
Thermal: Heat the stock solution at 80 °C for 24 hours.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all stressed samples by the validated HPLC method to assess for new peaks and a decrease in the main peak area (mass balance).
-
Analyze the same samples by LC-MS to determine the molecular weights of the newly formed degradation products.
-
Visualization: Forced Degradation Workflow
Caption: The logic of using orthogonal methods for comprehensive validation.
Data Presentation: Cross-Validation Summary Table
| Analytical Question | Method Used | Result | Cross-Validation Check | Status |
| Identity | LC-MS | Observed [M+H]⁺ at m/z 280.1540 | Matches theoretical mass of C₁₅H₂₁NO₄. | ✅ Confirmed |
| Structure | ¹H & ¹³C NMR | Spectra consistent with this compound structure. | Signals for Boc, 3-Me-phenyl, and backbone are present and correct. | ✅ Confirmed |
| Purity | HPLC (UV 220 nm) | 99.6% by Area Percent | Main peak in HPLC corresponds to the correct mass in LC-MS and correct structure in NMR. | ✅ Confirmed |
| Impurity Profile | HPLC & LC-MS | One impurity at 0.15% (RRT 1.1) with [M+H]⁺ at m/z 224.13. | The impurity mass corresponds to the loss of the Boc group (C₅H₈O₂), a common process-related impurity. | ✅ Characterized |
| Stability | Forced Degradation HPLC & LC-MS | Method resolves all degradation products from the main peak. | Mass balance is maintained, and degradation pathways (e.g., de-Boc protection) are identified. | ✅ Confirmed |
Conclusion
The analytical characterization of a critical raw material like this compound is not a checklist exercise; it is a systematic, scientific investigation. By employing a tripartite strategy of HPLC for purity, LC-MS for identity, and NMR for definitive structure, we create a robust, self-validating system. The results from each technique must corroborate the others. When HPLC shows a 99.6% pure peak, LC-MS must confirm that this peak has the correct molecular weight, and NMR must verify its exact atomic structure. Forced degradation studies provide the final layer of assurance, proving that our methods are not only accurate for the pure substance but are also specific enough to monitor its stability over time. This integrated, cross-validation approach is the bedrock of scientific integrity and is essential for ensuring the quality, safety, and efficacy of the next generation of peptide therapeutics.
References
- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Mtoz Biolabs. (n.d.). Detection of Protein Methylation Based on LC-MS/MS.
- Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager Magazine website. [Link]
- PubMed. (2010). Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Semantic Scholar. (2023, February 13). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations.
- Alphalyse. (n.d.). Accelerated stability and forced degradation studies.
- PubMed. (2019). Quantitative analysis of global protein lysine methylation by mass spectrometry.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- PubMed. (2020, July 10). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
- PMC. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.
- ResearchGate. (2025, August 10). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization.
- NIH. (n.d.). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates.
- Almac. (n.d.). Amino acid analysis.
- DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines.
- BioPharmaSpec. (2025, June 4). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches.
- European Medicines Agency. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products.
- PubChem - NIH. (n.d.). Boc-N-Me-Phe-OH.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- PubChem - NIH. (n.d.). Boc-L-phenylalanine methyl ester.
- Springer Nature Experiments. (n.d.). LC-MS Analysis of Methylated RNA.
- Viral Vector Analytical Development. (n.d.). This compound. Retrieved from Viral Vector Analytical Development website. [Link]
- Scholars Research Library. (2011). Der Pharma Chemica.
Sources
- 1. This compound | Viral Vector Analytical Development [viral-vector-analytical-development.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 9. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Accelerated stability and forced degradation [alphalyse.com]
Literature review comparing the biological effects of methylated phenylalanine isomers
Introduction
L-phenylalanine, an essential aromatic amino acid, is a fundamental building block for protein synthesis and serves as a critical precursor to a host of vital biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine (the catecholamines), and the pigment melanin.[1][2] Its metabolism is tightly regulated, and disruptions, such as in the genetic disorder phenylketonuria (PKU), lead to severe neurological deficits.[2] In the fields of medicinal chemistry and drug development, the structural modification of endogenous molecules like phenylalanine is a cornerstone of rational drug design.
Methylation, the addition of a methyl group, is a common and powerful strategy to modulate the biological activity, stability, and pharmacokinetic properties of amino acids and peptides.[3] Applying this modification to phenylalanine results in various isomers, each with a unique stereochemical and electronic profile. These seemingly subtle structural changes can lead to profoundly different biological effects.
This guide provides a comprehensive literature review comparing the biological effects of key methylated phenylalanine isomers, including N-methyl-L-phenylalanine, α-methyl-L-phenylalanine, and ring-methylated variants like 4-methyl-L-phenylalanine. We will delve into their differential impacts on enzyme inhibition, protein synthesis, receptor binding, and metabolic pathways, supported by experimental data and detailed protocols for researchers.
Overview of Key Methylated Phenylalanine Isomers
The location of the methyl group on the phenylalanine scaffold dictates the isomer's interaction with biological systems. This guide will focus on three primary classes:
-
N-methyl-L-phenylalanine (N-Me-Phe): Methylation occurs on the α-amino group of the amino acid backbone.[4][5]
-
α-methyl-L-phenylalanine (α-Me-Phe): Methylation occurs at the α-carbon, the carbon atom adjacent to the carboxyl group.
-
Ring-Methylated Phenylalanine (e.g., 4-Me-Phe): Methylation occurs on the phenyl ring, such as at the para (4) position.[6]
Caption: Methylation sites on the L-phenylalanine scaffold.
Comparative Biological Effects
Enzyme Inhibition
The strategic placement of a methyl group can transform a simple amino acid into a potent and specific enzyme inhibitor.
Phenylalanine Hydroxylase (PAH)
PAH is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to tyrosine. Its deficiency is the cause of PKU.
-
α-methyl-L-phenylalanine (α-Me-Phe): This isomer is a well-established and potent in vivo inhibitor of hepatic phenylalanine hydroxylase.[7] While it acts as a weak competitive inhibitor in in vitro assays, its administration in animal models effectively suppresses PAH activity by 70-75%, leading to a dramatic increase in plasma phenylalanine concentrations.[7] This effect is foundational to its use in creating reliable animal models of hyperphenylalaninemia and PKU, allowing researchers to study the downstream pathological effects of phenylalanine accumulation.[7][8][9]
-
L-Phenylalanine (L-Phe): At physiological concentrations, L-Phe is the substrate for PAH. However, in the context of PKU where concentrations are pathologically high, the excess substrate does not inhibit the enzyme but rather overwhelms the metabolic pathway, leading to the production of alternative metabolites like phenylpyruvic acid.[10]
The causality behind α-Me-Phe's potent in vivo effect, despite weak in vitro binding, suggests a complex mechanism that may involve metabolic activation or accumulation within hepatocytes. This makes it a superior tool for inducing chronic hyperphenylalaninemia compared to alternatives like p-chlorophenylalanine, which exhibit higher toxicity and mortality in animal models.[7]
Protease Inhibition
-
N-methyl-L-phenylalanine (N-Me-Phe): The incorporation of N-methylated amino acids into peptides is a key strategy to enhance their therapeutic potential. N-methylation of the peptide backbone amide nitrogen sterically hinders the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and improving its plasma half-life and bioavailability.[3][11] This modification is common in nonribosomal natural products with clinical utility, such as cyclosporin A.[12]
Protein Synthesis and Cellular Metabolism
The accumulation of phenylalanine or the presence of its analogs can significantly disrupt protein synthesis and other cellular processes, particularly in the brain.
-
α-methyl-L-phenylalanine (α-Me-Phe): By inducing chronic hyperphenylalaninemia, α-Me-Phe indirectly causes severe disruptions in central nervous system metabolism. Studies in developing mice have shown that the resulting high brain concentrations of L-phenylalanine lead to the disaggregation of polyribosomes and a reduction in the rate of polypeptide chain elongation.[8] This inhibition of protein synthesis is a primary mechanism contributing to the impaired brain development and cognitive deficits seen in untreated PKU.[8][13] Furthermore, this experimental model has demonstrated that hyperphenylalaninemia impairs myelin formation and can reduce levels of unsaturated fatty acids in myelin.[9]
-
N-methyl-L-phenylalanine (N-Me-Phe): In contrast to the disruptive effects of α-Me-Phe-induced hyperphenylalaninemia, N-Me-Phe is of interest as a building block. Specialized in vitro translation systems have been developed that can successfully incorporate N-Me-Phe and other N-methylated amino acids into growing peptide chains.[11] This allows for the ribosomal synthesis of peptide libraries with enhanced "drug-like" properties, such as increased membrane permeability and proteolytic stability.[3][11]
Caption: Workflow for inducing experimental hyperphenylalaninemia.
Conclusion
The methylation of L-phenylalanine at different positions gives rise to isomers with distinct and often contrasting biological activities. This comparative review highlights three key examples:
-
α-methyl-L-phenylalanine acts as a potent in vivo inhibitor of phenylalanine hydroxylase, making it an invaluable tool for modeling hyperphenylalaninemia and studying the resulting disruption of protein synthesis and neural development. Its selectivity for the LAT1 transporter also marks it as a compound of interest in drug delivery.
-
N-methyl-L-phenylalanine is primarily of interest for its role in peptide chemistry. Its incorporation into peptide backbones confers proteolytic resistance, a highly desirable trait for enhancing the therapeutic viability of peptide-based drugs.
-
4-methyl-L-phenylalanine is utilized as a building block in peptide synthesis and drug development to modulate properties like hydrophobicity, potentially enhancing bioavailability and efficacy. [6][14] Understanding these structure-activity relationships is paramount for researchers in neurobiology, metabolic diseases, and oncology. The choice of a specific methylated isomer can determine the outcome of an experiment, from creating a disease model to designing a more stable therapeutic peptide. This guide serves as a foundational resource for making informed experimental choices and advancing the development of novel chemical probes and therapeutic agents.
References
- PubChem. N-Methylphenylalanine | C10H13NO2 | CID 6951135.
- Roberts, S., & Morelos, B. S. (1979). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. [Link]
- Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. PubMed. [Link]
- Shah, S. N., & Johnson, R. C. (1980).
- Sun, D., Zhang, L., & Wang, J. (Year not available). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Semantic Scholar. [Link]
- Dhondt, J. L., Dautrevaux, M., Biserte, G., & Farriaux, J. P. (1978).
- Lane, J. D., Schone, B., Langenbeck, U., & Neuhoff, V. (1981). Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. PubMed. [Link]
- PubChem. (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513.
- Mindt, T. L., Tjetta, B., & Schibli, R. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central (PMC). [Link]
- Wakabayashi, R., Asano, T., Katagiri, T., et al. (2024).
- Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.
- Josephson, K., Hartman, M. C., & Szostak, J. W. (2005). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society. [Link]
- Rodrigues, N. R., Wannmacher, C. M. D., Dutra-Filho, C. S., Pires, R. F., Fagan, P. R., & Wajner, M. (1990). Effect of phenylalanine, p-chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats.
- PubChem. L-phenylalanine.
- Wikipedia. Phenylalanine.
- MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. MetwareBio. [Link]
- Zhang, C., et al. (2014). Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. PubMed Central (PMC). [Link]
- Brennan, I. M., et al. (2014). Effects of L-Phenylalanine on Energy Intake and Glycaemia—Impacts on Appetite Perceptions, Gastrointestinal Hormones and Gastric Emptying in Healthy Males. MDPI. [Link]
- Zhang, C., et al. (2014). Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium. PubMed. [Link]
Sources
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 3. asianpubs.org [asianpubs.org]
- 4. N-Methylphenylalanine | C10H13NO2 | CID 6951135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-L-phenylalanine | 2566-30-5 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
